4-Fluoroquinoline
Description
Properties
IUPAC Name |
4-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCUJTLKJPQFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192593 | |
| Record name | Quinoline, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-70-7 | |
| Record name | 4-Fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the 4-Fluoroquinoline Scaffold
An In-Depth Technical Guide to the Core Properties of 4-Fluoroquinoline
Executive Summary: this compound is a foundational heterocyclic compound of paramount importance in medicinal chemistry. It serves as the privileged scaffold for the vast class of fluoroquinolone antibiotics, a group of synthetic broad-spectrum antibacterial agents that have been critical in treating a wide range of bacterial infections. The strategic placement of a fluorine atom on the quinoline ring system dramatically enhances the biological activity of its derivatives, primarily by improving the inhibition of bacterial DNA gyrase and topoisomerase IV. This guide provides a detailed examination of the fundamental physicochemical properties, synthesis, spectroscopic characteristics, and core reactivity of this compound. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and application of quinoline-based therapeutic agents.
The quinoline ring system is a bicyclic aromatic heterocycle that forms the nucleus of many biologically active compounds. The introduction of a fluorine atom to create this compound transforms this simple scaffold into a "privileged structure" in drug discovery.[1] This designation is reserved for molecular frameworks that can provide ligands for more than one type of biological receptor, leading to the development of multiple therapeutic agents.
The primary significance of this compound lies in its role as the core of fluoroquinolone antibiotics.[2] The first generation of quinolone antibacterials, such as nalidixic acid, had a limited spectrum of activity.[1] The breakthrough came with the introduction of a fluorine atom at the C-6 position (in the standard numbering of fluoroquinolone drugs), which corresponds to the C-4 position of the parent quinoline ring. This single substitution was found to dramatically enhance the inhibition of DNA gyrase, a crucial bacterial enzyme, thereby boosting antibacterial potency and broadening the spectrum of activity.[3] Consequently, this compound is not merely a chemical reagent but the cornerstone upon which second, third, and fourth-generation antibiotics like Ciprofloxacin, Levofloxacin, and Moxifloxacin were built.[2][4] Understanding its basic properties is therefore essential for the rational design of new and more effective antimicrobial agents.
Physicochemical Properties
The physicochemical properties of this compound and its derivatives are crucial determinants of their solubility, absorption, and bioavailability.[5][6] As a class, these compounds are zwitterionic at physiological pH, which contributes to their characteristic low water solubility in the pH range of 6 to 8.[5]
| Property | Value / Description | Source(s) |
| CAS Number | 394-70-7 | [7] |
| Molecular Formula | C₉H₆FN | [7] |
| Molecular Weight | 147.15 g/mol | [7] |
| Appearance | Typically a solid powder, ranging from white to pale yellow. | [8] |
| Melting Point | Data for the parent compound is not readily available. Related derivatives have high melting points, often with decomposition (e.g., Ciprofloxacin: 255-257 °C).[2] | [2] |
| Solubility | Generally low solubility in water at neutral pH. Soluble in organic solvents such as n-butanol and DMSO. The solubility of derivatives increases at pH values below 5 and above 10.[5][9][10] | [5][9] |
| pKa | The quinolone structure contains both an acidic carboxylic acid group (in derivatives) and a basic nitrogen in the piperazine ring (in derivatives). A predicted pKa for the parent this compound is approximately 3.87. | [11] |
Synthesis of the 4-Quinolone Core: The Gould-Jacobs Reaction
The most established and versatile method for constructing the 4-quinolone core is the Gould-Jacobs reaction, first reported in 1939.[12] This thermal cyclization process remains a cornerstone of quinolone synthesis in both academic and industrial settings.[13]
Reaction Mechanism
The reaction proceeds in a series of well-defined steps:
-
Condensation: An aniline derivative undergoes a nucleophilic attack on an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[7][11]
-
Thermal Cyclization: The intermediate is heated to high temperatures (often >250 °C) in a high-boiling point solvent like diphenyl ether. This induces a 6-electron electrocyclization, forming the quinoline ring.[7][14]
-
Saponification & Decarboxylation (Optional): The resulting ester can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon further heating to yield the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[11][13]
Modern modifications, such as using microwave irradiation or Eaton's reagent (P₂O₅ in methanesulfonic acid), can significantly reduce reaction times and improve yields under milder conditions.[14]
Experimental Protocol: Generalized Gould-Jacobs Synthesis of a 4-Quinolone-3-Carboxylate
This protocol is a generalized procedure based on established methodologies for the synthesis of the quinolone core.[14][15]
Step 1: Condensation of Aniline with EMME
-
To a round-bottom flask, add the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 to 3.0 eq).
-
Heat the neat mixture at 145°C with stirring for approximately 1 hour. Alternatively, reflux the mixture in ethanol for 2 hours.[14][15]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed.
-
Cool the reaction mixture. If a solid precipitates, collect it by filtration and wash with a cold solvent like acetonitrile or acetone to yield the anilinomethylene malonate intermediate.
Step 2: Thermal Cyclization
-
Add the dried anilinomethylene malonate intermediate to a high-boiling point solvent, such as diphenyl ether.
-
Heat the mixture to approximately 250°C under a nitrogen atmosphere.
-
Maintain this temperature for 30-60 minutes, monitoring the cyclization by TLC.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexane) to further precipitate the product.
-
Collect the solid by filtration, wash thoroughly with the hydrocarbon solvent to remove the diphenyl ether, and dry under a vacuum to yield the ethyl 4-quinolone-3-carboxylate product.
Visualization of the Synthesis Workflow
Caption: A simplified workflow for the Gould-Jacobs synthesis of the 4-quinolone core.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectra of fluoroquinolones are characterized by several key absorption bands. A strong absorption between 1000-1100 cm⁻¹ is indicative of the C-F stretching vibration.[16] For derivatives containing a carboxylic acid and a ketone, characteristic C=O stretching vibrations are observed around 1700-1730 cm⁻¹ (carboxyl) and 1610-1630 cm⁻¹ (4-keto group).[17] Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons on the quinoline ring typically resonate in the δ 7.0-9.0 ppm region.[18] The chemical shifts are notably concentration-dependent due to intermolecular self-association phenomena.[19]
-
¹³C NMR: The carbon atoms of the aromatic rings appear in the δ 110-150 ppm range. The carbonyl carbon (C4) is significantly downfield, often above δ 175 ppm. The carbon directly bonded to the fluorine atom (C4) will show a large coupling constant (¹JCF).
-
¹⁹F NMR: This is a crucial technique for confirming the presence and position of the fluorine atom. A single resonance is expected for this compound.
-
-
Mass Spectrometry (MS): Electron ionization (EI) and electrospray ionization (ESI) are commonly used.[20] Under ESI-MS, the protonated molecule [M+H]⁺ is readily observed. Tandem MS (MS/MS) reveals characteristic fragmentation patterns, often involving the loss of small molecules like H₂O and CO₂ from the core, or cleavage of substituents at positions like C7 in antibiotic derivatives.[20]
Core Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The key to transforming the this compound scaffold into a diverse library of drug candidates is the activation of the ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom at C4 and the electron-withdrawing nature of the bicyclic ring system make this position susceptible to attack by nucleophiles.[21] This reaction is fundamental to introducing side chains, such as piperazine rings, which are crucial for the antibacterial activity of many fluoroquinolones.[15]
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Addition (Rate-Determining Step): A nucleophile (e.g., the nitrogen of a piperazine ring) attacks the electron-deficient carbon atom bearing the leaving group (fluorine). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[22]
-
Elimination: The leaving group (fluoride ion) is expelled, which restores the aromaticity of the ring and yields the final substituted product.
Counterintuitively, fluorine is an excellent leaving group in SNAr reactions, often reacting faster than chlorine or bromine.[23] This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond and withdraws electron density from the ring, making the carbon more electrophilic and accelerating the attack.[21]
Visualization of the SNAr Reactivity
Caption: The addition-elimination mechanism of SNAr on the this compound core. (Note: Image placeholders would be replaced with actual chemical structures in a final document)
Role as a "Privileged Scaffold" in Drug Discovery
The this compound core is a quintessential example of a privileged scaffold. By making systematic modifications at various positions around the ring, chemists can fine-tune the compound's properties to optimize its antibacterial spectrum, potency, pharmacokinetics, and safety profile.[15]
Structure-Activity Relationship (SAR) of Derivatives
-
N-1 Position: Substitution here is crucial for potency and cell penetration. Small alkyl groups like ethyl or cyclopropyl (as in Ciprofloxacin) generally confer broad-spectrum activity.[24]
-
C-3 Position: A carboxylic acid group is essential for binding to DNA gyrase and is a hallmark of nearly all clinically used fluoroquinolones.[3]
-
C-4 Position: The keto group is also critical for the interaction with DNA gyrase.[3]
-
C-6 Position: The fluorine atom at this position (standard drug numbering) is the key to high potency and gyrase inhibition.[24]
-
C-7 Position: This position is the most common site for modification to modulate the antibacterial spectrum and pharmacokinetic properties. The addition of a piperazine ring enhances activity against Gram-negative bacteria, while further substitution on this ring can improve Gram-positive coverage.[15][24]
-
C-8 Position: Substitution with a fluorine or methoxy group can enhance anaerobic activity and affect pharmacokinetics.[15]
Visualization of Fluoroquinolone SAR
Caption: Key modification sites on the fluoroquinolone scaffold and their impact on biological activity. (Note: Image placeholders would be replaced with actual chemical structures in a final document)
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicology data is limited, compounds in the quinolone class can be mutagenic and require careful handling to avoid inhalation, ingestion, and skin contact.[11] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is recommended to store the compound in a cool, dry, and well-ventilated area, sealed in its container.[11]
Conclusion
This compound is a molecule of fundamental importance whose simple structure belies its profound impact on modern medicine. Its core properties—particularly the activating effect of the fluorine atom on nucleophilic substitution and its role as a pharmacophore for DNA gyrase inhibition—have enabled the development of a vast arsenal of life-saving antibiotics. A thorough understanding of its synthesis, reactivity, and structure-activity relationships remains critical for scientists and researchers dedicated to overcoming the challenge of antimicrobial resistance and developing the next generation of quinoline-based therapeutics.
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The Synthetic Alchemist's Guide to the 4-Fluoroquinoline Core: A Technical Whitepaper
Abstract
The 4-fluoroquinoline scaffold is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous antibacterial agents and finding increasing application in antiviral, anticancer, and antimalarial drug discovery.[1][2][3] Its unique electronic properties, conferred by the strategic placement of a fluorine atom, significantly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[4] This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to the this compound core, intended for researchers, scientists, and professionals in drug development. We will navigate through classical name reactions that form the bedrock of quinoline synthesis, explore modern catalytic and multicomponent strategies, and provide detailed, field-proven experimental protocols. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout, offering a blend of theoretical understanding and practical application.
The Enduring Significance of the this compound Moiety
The quinoline ring system is a ubiquitous heterocycle in medicinal and industrial chemistry.[5] The introduction of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolone antibiotics, was a pivotal moment in the evolution of this scaffold.[3] This substitution dramatically enhances antibacterial activity by influencing the molecule's interaction with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.[3][4] Beyond its antibacterial prowess, the this compound core is a privileged scaffold in drug discovery due to its rigid, planar structure, which allows for predictable and high-affinity interactions with biological targets.[2] The continuous innovation in synthetic methodologies is crucial for accessing a diverse range of functionalized 4-fluoroquinolines, thereby fueling the engine of drug discovery.[6][7]
Classical Approaches to the 4-Quinolone Backbone: A Foundation of Synthesis
The construction of the fundamental quinolin-4-one skeleton has been a subject of extensive research for over a century, leading to the development of several robust and widely adopted named reactions.[2][5] These methods typically involve the cyclization of aniline derivatives and remain relevant in both academic and industrial settings.
The Gould-Jacobs Reaction: A Thermal Cyclization Mainstay
The Gould-Jacobs reaction, first reported in 1939, is a cornerstone for the synthesis of the 4-hydroxyquinoline core, which exists in tautomeric equilibrium with the 4-quinolone form.[8][9] The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[8][9]
Mechanism: The reaction begins with the nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group of EMME, leading to the formation of an anilidomethylenemalonate intermediate. Subsequent heating, often in a high-boiling solvent like diphenyl ether, induces an intramolecular 6-electron cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline.[9] Saponification and decarboxylation then afford the desired 4-quinolone.[8]
Diagram of the Gould-Jacobs Reaction Pathway:
Caption: The Gould-Jacobs reaction pathway.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [10][11]
This protocol leverages microwave irradiation to accelerate the initial condensation step, offering a more time- and energy-efficient alternative to conventional heating.[10][11]
-
Condensation: A neat mixture of the appropriately substituted aniline (2 mmol) and diethyl ethoxymethylenemalonate (2 mmol) is subjected to microwave irradiation at 170 °C for 7 minutes.
-
Isolation of Intermediate: The reaction mixture is cooled to room temperature, and the resulting solid anilidomethylenemalonate is crystallized from a suitable solvent (e.g., ethanol).
-
Cyclization: The isolated intermediate is then treated with a cyclizing agent, such as Eaton's reagent (7.7% wt P₂O₅ in MeSO₃H), and heated to promote cyclization to the ethyl 4-quinolone-3-carboxylate.
-
Hydrolysis and Decarboxylation: The resulting ester is saponified with aqueous sodium hydroxide, followed by acidification and heating to effect decarboxylation, yielding the final 4-quinolone product.
The Conrad-Limpach-Knorr Synthesis: A Tale of Two Quinolones
The Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters.[12][13][14] A key feature of this reaction is its temperature-dependent regioselectivity, which allows for the selective formation of either 4-quinolones or 2-quinolones.[14]
Mechanism: The reaction initiates with the formation of a Schiff base from the aniline and the β-ketoester.[13] At lower temperatures (kinetic control), cyclization occurs through the enamine tautomer, leading to the formation of the 4-quinolone.[14] At higher temperatures (thermodynamic control), anilide formation is favored, which then cyclizes to the 2-quinolone.[12]
Diagram of the Conrad-Limpach Synthesis Pathway:
Caption: The Conrad-Limpach synthesis pathway.
Comparative Data of Classical Synthesis Methods:
| Reaction | Starting Materials | Key Conditions | Product | Typical Yields |
| Gould-Jacobs | Aniline, Diethyl Ethoxymethylenemalonate | Thermal cyclization (high temp) or Eaton's reagent | 4-Quinolone-3-carboxylate | Good to Excellent[11] |
| Conrad-Limpach | Aniline, β-Ketoester | Low temperature cyclization | 4-Quinolone | Moderate to High[13] |
| Camps Cyclization | o-Acylaminoacetophenone | Base-catalyzed intramolecular cyclization | 2- or 4-Quinolone | Satisfactory[15] |
The Camps Cyclization: An Intramolecular Approach
The Camps cyclization provides a route to both 2- and 4-quinolones through the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones.[8][16] The regioselectivity of the cyclization is dependent on the structure of the starting material and the reaction conditions.[16]
Mechanism: The reaction proceeds via an intramolecular aldol-type condensation.[8] Deprotonation of the active methylene group of the acylamino side chain or the methyl group of the acetophenone, followed by nucleophilic attack on the appropriate carbonyl group, leads to the formation of the quinolone ring system.[8]
Modern Synthetic Strategies: Expanding the Chemical Space
While classical methods provide a solid foundation, modern organic synthesis has introduced a plethora of innovative techniques for the construction of the this compound core, often with improved efficiency, milder reaction conditions, and greater functional group tolerance.[5][6][17]
Multicomponent Reactions (MCRs): A Convergent and Efficient Approach
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool in quinoline synthesis.[6][7] MCRs offer significant advantages in terms of atom economy, reduced waste generation, and the rapid generation of molecular diversity.[6][7] The Povarov reaction, a cycloaddition of an aniline, an aldehyde, and an alkene, is a notable example that has been effectively employed for the synthesis of substituted quinolines.[7]
Transition Metal-Catalyzed Syntheses: Precision and Control
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinolines are no exception.[2] Palladium-catalyzed reactions, such as the carbonylative Sonogashira coupling followed by cyclization, have been developed for the efficient construction of the 4-quinolone scaffold.[3] These methods often proceed under mild conditions and exhibit high functional group compatibility.[3] Copper-catalyzed cyclization reactions have also been reported for the synthesis of 2,3-substituted 4-quinolones.[10]
Diagram of a Modern Synthetic Workflow:
Caption: Modern synthetic approaches to the quinoline core.
Step-by-Step Protocol for a Palladium-Catalyzed Carbonylative Cyclization: [3]
-
Reaction Setup: To a reaction vessel, add the o-iodoaniline (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper co-catalyst (e.g., CuI, 4 mol%), and a suitable base (e.g., Et₃N, 2.0 mmol) in a solvent such as DMF.
-
Carbonylation: The reaction mixture is stirred under a carbon monoxide atmosphere (balloon pressure) at a specified temperature (e.g., 80 °C) for a designated time.
-
Workup and Purification: Upon completion, the reaction is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-quinolone.
Conclusion and Future Perspectives
The synthesis of the this compound core has evolved significantly from its classical roots. While the Gould-Jacobs, Conrad-Limpach, and Camps reactions remain valuable tools, modern synthetic methodologies, including multicomponent reactions and transition metal catalysis, have opened new avenues for the efficient and diverse synthesis of this important scaffold. The continued development of novel synthetic strategies will undoubtedly lead to the discovery of new this compound-based therapeutic agents with improved efficacy and safety profiles. The ability to precisely control substitution patterns on the quinoline ring is paramount for fine-tuning the biological activity of these compounds, and future research will likely focus on developing even more selective and versatile synthetic methods.
References
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.
- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Center for Biotechnology Information.
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Royal Society of Chemistry.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). Royal Society of Chemistry.
- Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
- Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). ResearchGate.
- Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. (2024). International Journal for Research in Applied Science and Engineering Technology.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (n.d.). National Center for Biotechnology Information.
- Synthesis of Fluoroquinolone Antibiotics. (2010). Química Orgánica.
- Camps cyclization of ketoamide insertion products to provide 4‐quinolones. (n.d.). ResearchGate.
- Gould–Jacobs reaction. (n.d.). Wikipedia.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). National Center for Biotechnology Information.
- The methods of synthesis, modification, and biological activity of 4-quinolones (review). (2025). De Gruyter.
- Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Orgánica.
- Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 503-504). Cambridge University Press.
- Conrad–Limpach synthesis. (n.d.). Wikipedia.
- Camp cyclization of ketoamide insertion products to provide quinolones. (n.d.). ResearchGate.
- Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). National Center for Biotechnology Information.
- The general chemical structure of FQNs (1,4-quinolones) and numbering... (n.d.). ResearchGate.
- Conrad-Limpach Synthesis. (n.d.). SynArchive.
- Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. (n.d.). Technical University of Denmark.
- Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. (2025). ResearchGate.
- Camps quinoline synthesis. (n.d.). Wikipedia.
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Spectroscopic Characterization of 4-Fluoroquinoline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core spectroscopic methods for the characterization of 4-fluoroquinoline. As a foundational heterocyclic motif in medicinal chemistry and materials science, a thorough understanding of its spectroscopic signature is paramount for unambiguous structural verification, purity assessment, and the interpretation of molecular interactions. This document moves beyond a procedural checklist to offer insights into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Molecular Structure and its Spectroscopic Implications
This compound is a bicyclic aromatic compound where a benzene ring is fused to a pyridine ring, with a fluorine atom substituted at the C4 position. The introduction of the highly electronegative fluorine atom and the nitrogen heteroatom profoundly influences the electronic distribution within the aromatic system. This creates a unique electronic landscape that is directly interrogated by various spectroscopic techniques. Understanding these electronic perturbations is key to interpreting the resulting spectra with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information on the connectivity and chemical environment of each nucleus. A complete NMR characterization involves the analysis of ¹H, ¹³C, and ¹⁹F spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the disposition of all protons within the molecule. The aromatic region is particularly informative.
-
Key Interpretive Insights: The electron-withdrawing effects of the nitrogen and fluorine atoms cause a general downfield shift for the protons of the quinoline core compared to benzene. The proton at position 2 (H2) is typically the most deshielded due to its proximity to the nitrogen atom. Crucially, the fluorine atom at C4 will couple with adjacent protons, most notably H3 and H5, resulting in characteristic splitting patterns (doublets or doublet of doublets) that are invaluable for definitive assignments.
-
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Instrumental Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion. The instrument's probe should be tuned to the ¹H frequency, and the magnetic field shimmed for high resolution.
-
Data Acquisition: A standard one-dimensional proton experiment is typically sufficient. The spectral width should encompass the entire expected range of proton signals (e.g., 0-10 ppm). The number of scans should be adjusted to obtain a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon framework.
-
Key Interpretive Insights: The most prominent feature is the large one-bond coupling constant (¹JCF) between C4 and the directly attached fluorine, which splits the C4 signal into a distinct doublet. This provides unambiguous confirmation of the fluorine's position. The chemical shifts of the other carbons are also influenced by the substituents, providing a unique fingerprint of the molecule.
-
Experimental Protocol: ¹³C NMR of this compound
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumental Setup: The probe is tuned to the ¹³C frequency.
-
Data Acquisition: A standard proton-decoupled ¹³C experiment is commonly used to simplify the spectrum to a series of singlets (except for the fluorine-coupled carbons). A greater number of scans is necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
-
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique.
-
Key Interpretive Insights: The ¹⁹F spectrum will typically show a single resonance, the chemical shift of which is highly sensitive to the local electronic environment. This signal will be split by coupling to nearby protons (H3 and H5), providing complementary information to the ¹H NMR spectrum.
-
Experimental Protocol: ¹⁹F NMR of this compound
-
Sample Preparation: The same sample can be used.
-
Instrumental Setup: The probe is tuned to the ¹⁹F frequency.
-
Data Acquisition: A standard one-dimensional ¹⁹F experiment is performed. An external reference standard (e.g., CFCl₃) is often used for chemical shift referencing.
-
Typical NMR Data Summary for this compound (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | ~8.8 - 7.2 | m | - |
| ¹³C | ~163 - 110 | m | ¹JCF ≈ 250 Hz |
| ¹⁹F | ~ -110 | m | - |
Note: Specific chemical shifts and coupling constants can vary with solvent and instrument field strength.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound.[1]
-
Key Interpretive Insights: In a typical mass spectrum, the molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight of C₉H₆NF. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental formula. The fragmentation pattern, often induced by techniques like electron ionization (EI), can offer further structural clues.[2][3]
-
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, generating a mass spectrum.
-
Vibrational Spectroscopy: Probing Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of its functional groups and overall structure.[4][5][6]
-
Key Interpretive Insights:
-
C-F Stretch: A strong absorption in the IR spectrum, typically in the 1200-1000 cm⁻¹ region, is indicative of the C-F bond.[7][8]
-
Aromatic Vibrations: C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are found in the 1650-1450 cm⁻¹ region.[9]
-
-
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: A background spectrum of the clean crystal is recorded, followed by the spectrum of the sample. The instrument's software automatically generates the final absorbance spectrum.
-
UV-Vis Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound.[10][11][12]
-
Key Interpretive Insights: The aromatic system gives rise to strong π → π* transitions, typically observed in the UV region. The presence of the nitrogen atom also allows for weaker n → π* transitions. The absorption maxima (λmax) and their intensities are characteristic of the molecule.[13]
-
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer.
-
Data Acquisition: A baseline spectrum of the solvent is recorded. The sample spectrum is then measured over the desired wavelength range (e.g., 200-400 nm).
-
Integrated Spectroscopic Workflow: A Self-Validating Approach
The strength of spectroscopic characterization lies in the synergistic integration of data from these diverse techniques. Each method provides a unique piece of structural information, and their collective agreement forms a self-validating system for structural confirmation and purity assessment.
Caption: Integrated workflow for the comprehensive spectroscopic characterization of this compound.
This integrated approach, where the molecular formula from MS is corroborated by NMR data, and the functional groups identified by IR are consistent with the overall structure, provides the highest level of confidence in the analytical results.
References
- Neugebauer, U., Szeghalmi, A., Schmitt, M., Kiefer, W., Popp, J., & Holzgrabe, U. (2005). Vibrational spectroscopic characterization of fluoroquinolones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(7), 1505-1517. [Link]
- Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry.
- Michaleas, S., & Antoniadou-Vyza, E. (2006). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 405-410. [Link]
- Jha, K. K., & Jha, A. K. (2020). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. International Journal of Chemistry Studies, 4(4), 01-03. [Link]
- Al-Shehri, A. S., et al. (2019). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2019, 8950921. [Link]
- Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. [Link]
- Puspitasari, F., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Journal of Applied Pharmaceutical Science, 12(06), 136-143. [Link]
- Tang, Q., et al. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1435-1445. [Link]
- Rybak, P., et al. (2015). Fluorescence quenching of fluoroquinolone antibiotics by 4-hydroxy-TEMPO in aqueous solution. Journal of Photochemistry and Photobiology B: Biology, 142, 127-133. [Link]
- Sahoo, S., et al. (2011). Raman spectroscopy as an analytical tool for characterization of fluoroquinolones. Journal of Pharmacy Research, 4(4), 1129-1131. [Link]
- Abdel-Moety, E. M., et al. (2018). Spectrophotometric determination of four fluoroquinolones in pharmaceuticals through ion pair complex formation. Journal of the Association of Arab Universities for Basic and Applied Sciences, 25(1), 43-52. [Link]
- Guerard, F., et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules, 26(11), 3290. [Link]
- Shadique, M. A., & Pratik, P. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences, 8(2), 09-11. [Link]
- Fuzik, T., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 224(1), 123-134. [Link]
- Zweigenbaum, J., & Henion, J. (1997). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 69(19), 3986-3993. [Link]
- Al-Ghannam, S. M., et al. (2024). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. Scientific Reports, 14(1), 21966. [Link]
- Dorofeev, V. L. (2004). Infrared spectra and the structure of drugs of the fluoroquinolone group. Pharmaceutical Chemistry Journal, 38(12), 693-697. [Link]
- Kowalczuk, D., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1475. [Link]
- Shadique, M. A., & Pratik, P. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of University of Shanghai for Science and Technology, 16(5), 58-62. [Link]
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An In-Depth Technical Guide to 4-Fluoroquinoline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroquinoline stands as a foundational heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a fluorinated analog of quinoline, its unique electronic properties impart distinct reactivity and potential for biological activity. This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on the practical insights required for its application in research and development. The strategic placement of the fluorine atom at the C4-position dramatically influences the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution, a key reaction in the synthesis of a vast array of functionalized quinoline derivatives.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic aromatic compound with the molecular formula C₉H₆FN and a molecular weight of 147.15 g/mol .[1][2] The core structure consists of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at position 4.
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the quinoline ring system. This effect is most pronounced at the C4 position, rendering it electron-deficient and thus highly susceptible to nucleophilic attack. This electronic perturbation is the cornerstone of this compound's utility as a synthetic intermediate.
A summary of its key identifiers and predicted properties is presented below:
| Property | Value | Source |
| CAS Number | 394-70-7 | [1][2] |
| Molecular Formula | C₉H₆FN | [1][2] |
| Molecular Weight | 147.15 g/mol | [1][2] |
| Predicted pKa | 3.87 ± 0.13 | [1] |
While extensive experimental data for the parent this compound is not broadly compiled, the properties of the closely related fluoroquinolone antibiotics, which share the fluorinated quinoline core, provide valuable insights into its expected behavior, including low aqueous solubility under neutral pH conditions.[3][4]
Synthesis of the this compound Core
The construction of the this compound scaffold can be approached through several established synthetic strategies for quinoline synthesis, with modifications to introduce the fluorine atom at the desired position. A prevalent and adaptable methodology is the Gould-Jacobs reaction.
Gould-Jacobs Reaction Pathway
This versatile method typically begins with an appropriately substituted aniline, which undergoes condensation with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinolone ring system. To synthesize a this compound core, one would ideally start with an aniline precursor that facilitates the eventual introduction or presence of the C4-fluoro group.
A general workflow for synthesizing a substituted quinolone core, which can be conceptually adapted for this compound, is as follows:
Figure 1: General workflow for quinolone synthesis via the Gould-Jacobs reaction.
Experimental Protocol Insight (Conceptual):
-
Condensation: An appropriately substituted fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME). This reaction is typically carried out by heating the neat reactants or in a high-boiling solvent. The choice of aniline is critical; for instance, starting with 3-fluoroaniline could potentially lead to a mixture of isomers, necessitating careful control of cyclization conditions to favor the desired this compound product.
-
Thermal Cyclization: The resulting anilinomethylenemalonate intermediate is heated in a high-boiling solvent such as diphenyl ether. This high-temperature step induces an intramolecular cyclization to form the ethyl 4-hydroxyquinoline-3-carboxylate. The "hydroxy" tautomer is in equilibrium with the more stable 4-oxo form.
-
Hydrolysis and Decarboxylation: The ester is then saponified to the corresponding carboxylic acid. Subsequent decarboxylation, often achieved by heating, would yield the 4-hydroxyquinoline.
-
Fluorination (if not already present): If a 4-hydroxyquinoline is synthesized, a subsequent fluorination step would be necessary. This can be a challenging transformation, and often it is more strategic to introduce the fluorine atom earlier in the synthesis. An alternative is to start with a precursor that already contains the fluorine atom in the desired position.
A more direct route involves the halogen exchange reaction from a more readily available 4-chloroquinoline.
Synthesis from 4-Chloroquinoline via Halogen Exchange
A practical and often high-yielding approach to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction on 4-chloroquinoline using a fluoride source.
Figure 2: Synthesis of this compound via Halogen Exchange.
Protocol: Synthesis of this compound from 4-Chloroquinoline
-
Reaction Setup: To a solution of 4-chloroquinoline (1.0 eq) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane, add a source of fluoride ions, such as spray-dried potassium fluoride (KF) (2.0-3.0 eq), and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) (0.1 eq).
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-200 °C) and monitor the progress by a suitable chromatographic technique (e.g., TLC or GC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation to afford this compound.
Causality Behind Experimental Choices: The use of a polar aprotic solvent is crucial as it solvates the potassium cation, leaving the fluoride anion more "naked" and nucleophilic. The high temperature is necessary to overcome the activation energy of the SₙAr reaction on the quinoline ring. The phase-transfer catalyst facilitates the transport of the fluoride ion into the organic phase where the substrate is dissolved.
Spectroscopic Properties
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic coupling patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling with adjacent protons and with the ¹⁹F nucleus. The proton at the C3 position is expected to show a doublet with a significant coupling constant to the fluorine at C4.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms. The carbon atom attached to the fluorine (C4) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. The chemical shifts of the other carbons will also be influenced by the electronegativity of the fluorine atom.
-
¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single signal is expected. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Coupling to nearby protons (e.g., H3 and H5) will result in a multiplet structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600-1450 | Aromatic C=C and C=N stretching |
| ~1250-1000 | C-F stretching (strong) |
| ~900-675 | Aromatic C-H out-of-plane bending |
The strong absorption band for the C-F stretch is a key diagnostic feature.[2][3]
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 147 under electron ionization (EI) conditions. The fragmentation pattern will be influenced by the stability of the quinoline ring system. Common fragmentation pathways for fluoroquinolones involve the loss of small neutral molecules.[4][5]
Chemical Reactivity: The Dominance of Nucleophilic Aromatic Substitution (SₙAr)
The most significant aspect of this compound's reactivity is its high susceptibility to nucleophilic aromatic substitution (SₙAr) at the C4 position. The strong electron-withdrawing nature of both the fluorine atom and the ring nitrogen activates this position towards attack by nucleophiles.
Figure 3: General mechanism of SₙAr on this compound.
The fluorine atom is an excellent leaving group in SₙAr reactions, a counterintuitive fact when considering bond strength. This is because the rate-determining step is the initial nucleophilic attack to form the stabilized Meisenheimer intermediate, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.[6]
Reactions with Amine Nucleophiles
A particularly important class of SₙAr reactions involves amine nucleophiles, as this is a key step in the synthesis of many fluoroquinolone antibiotics. For example, the reaction of a this compound core with piperazine or a substituted piperazine introduces the C7 side chain characteristic of drugs like ciprofloxacin.
Protocol: Nucleophilic Aromatic Substitution with Piperidine (Model Reaction)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP). Add piperidine (1.2-1.5 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Execution: Heat the mixture to 80-120 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield 4-(piperidin-1-yl)quinoline.
Expert Insight: The choice of base is critical to deprotonate the amine nucleophile, increasing its nucleophilicity. An excess of the amine can sometimes be used to act as both the nucleophile and the base. The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition.
Applications in Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry, most notably as the core of the vast family of fluoroquinolone antibiotics.[7] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The fluorine atom at C6 (in the standard numbering of fluoroquinolones, which corresponds to C7 in the parent quinoline) is known to enhance gyrase inhibition and cell penetration. While this compound itself is not the active drug, its derivatives, formed through SₙAr reactions at the 4-position, are.
The ability to readily functionalize the 4-position allows for the systematic exploration of structure-activity relationships (SAR). By varying the nucleophile introduced at this position, researchers can modulate the antibacterial spectrum, potency, pharmacokinetic properties, and safety profile of the resulting compounds.
Conclusion
This compound is a versatile and highly valuable building block in organic synthesis, primarily due to the reactivity imparted by the C4-fluorine substituent. Its importance is underscored by its central role in the synthesis of fluoroquinolone antibiotics, a clinically vital class of antibacterial agents. A thorough understanding of its synthesis, spectroscopic characteristics, and, most importantly, its reactivity in nucleophilic aromatic substitution reactions is essential for chemists engaged in the design and development of novel pharmaceuticals and functional materials. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of this compound in the research laboratory.
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The Advent of a Synthetic Antibacterial Powerhouse: A Technical Guide to the Discovery and History of 4-Fluoroquinoline Compounds
This guide provides an in-depth exploration of the discovery and historical development of 4-fluoroquinoline compounds, a class of synthetic antibacterial agents that have revolutionized the treatment of infectious diseases. From a serendipitous discovery to rationally designed molecules with potent broad-spectrum activity, the story of fluoroquinolones is a testament to the synergy of medicinal chemistry, microbiology, and clinical science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core scientific principles, developmental milestones, and the enduring legacy of these critical therapeutic agents.
The Genesis: An Accidental Discovery and the Dawn of the Quinolones
The journey of the quinolone antibiotics began not with a targeted drug discovery program, but as a fortuitous byproduct of antimalarial research. In 1962, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated a 7-chloroquinoline derivative that exhibited modest antibacterial activity.[1] This unexpected finding sparked further investigation, leading to the synthesis of the first quinolone antibacterial agent, nalidixic acid.[2][3][4]
Nalidixic acid, technically a naphthyridone, was introduced for clinical use in 1967.[3][5][6] Its spectrum of activity was primarily limited to Gram-negative bacteria, and it was mainly used for the treatment of urinary tract infections.[2][7] While a significant first step, nalidixic acid's utility was hampered by its narrow spectrum, modest potency, and the rapid development of bacterial resistance.[5][8] This set the stage for a new chapter in quinolone research: the quest for enhanced efficacy and a broader spectrum of activity.
The Fluorine Revolution: A Quantum Leap in Potency and Spectrum
The transformative breakthrough in quinolone research came with the introduction of a fluorine atom at the C-6 position of the quinolone ring. This single atomic substitution dramatically enhanced the antibacterial potency and broadened the spectrum of activity, giving rise to the era of the fluoroquinolones.[6][9]
In 1977, researchers at Kyorin Seiyaku in Japan synthesized norfloxacin, the first of the "new quinolones."[10][11] The addition of the fluorine atom at C-6 and a piperazine ring at C-7 resulted in a compound with significantly improved activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive bacteria.[7][8][10] This marked a pivotal moment, expanding the clinical utility of quinolones beyond uncomplicated urinary tract infections.
Building on the success of norfloxacin, scientists at Bayer Pharmaceuticals made another crucial discovery in the early 1980s. They found that replacing the ethyl group at the N-1 position with a cyclopropyl group further enhanced antibacterial activity.[12][13] This led to the development of ciprofloxacin, which was patented in 1983 and introduced in 1987.[14][15] Ciprofloxacin exhibited even greater potency than norfloxacin against Gram-negative pathogens and became a blockbuster drug, solidifying the importance of the fluoroquinolone class in modern medicine.[12][13]
Timeline of Key Discoveries in this compound Development
| Year | Key Compound/Discovery | Significance |
| 1962 | Nalidixic Acid | First synthetic quinolone antibacterial agent discovered.[2][3][4] |
| 1977 | Norfloxacin | First fluoroquinolone with a fluorine atom at C-6, leading to a broader spectrum.[10][11] |
| 1983 | Ciprofloxacin | Introduction of the N-1 cyclopropyl group, significantly enhancing potency.[12][13][14] |
| Late 1980s | "Respiratory Quinolones" | Development of compounds like levofloxacin and moxifloxacin with enhanced activity against Gram-positive respiratory pathogens.[7] |
Mechanism of Action: Targeting the Heart of Bacterial Replication
The antibacterial efficacy of 4-fluoroquinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[16][17][18] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[19]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the main target.[17][19]
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[18][20] This leads to the accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death. The selective toxicity of fluoroquinolones arises from their significantly higher affinity for bacterial topoisomerases compared to their mammalian counterparts.
Caption: Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV.
Structure-Activity Relationship (SAR): The Blueprint for Potency
The development of successive generations of fluoroquinolones has been guided by extensive structure-activity relationship (SAR) studies. These studies have elucidated the critical structural features that govern the antibacterial potency, spectrum, and pharmacokinetic properties of these compounds.
-
N-1 Substituent: The substituent at the N-1 position plays a crucial role in determining antibacterial potency. The introduction of a cyclopropyl group, as seen in ciprofloxacin, dramatically enhances activity against Gram-negative bacteria.[1][12][13] Other small alkyl groups like ethyl are also favorable.
-
C-6 Fluorine: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is essential for high antibacterial activity.[6][9] It is believed to enhance the binding of the drug to the DNA gyrase-DNA complex.
-
C-7 Substituent: The substituent at the C-7 position influences the antibacterial spectrum and pharmacokinetic properties. A piperazine ring, as in norfloxacin and ciprofloxacin, confers broad-spectrum activity. Modifications to this ring have led to newer generations of fluoroquinolones with enhanced activity against Gram-positive and atypical pathogens.
-
C-3 Carboxylic Acid and C-4 Carbonyl: The carboxylic acid group at C-3 and the carbonyl group at C-4 are essential for the antibacterial activity of quinolones.[1] They are involved in the binding of the drug to the DNA gyrase enzyme.
Caption: A simplified workflow for the synthesis of ciprofloxacin.
The Challenge of Resistance: An Evolving Battlefield
The widespread use of fluoroquinolones has inevitably led to the emergence of bacterial resistance, a significant challenge in clinical practice. [21][22][23]The primary mechanisms of resistance to fluoroquinolones involve:
-
Target-Site Mutations: The most common mechanism of resistance is the alteration of the drug's targets, DNA gyrase and topoisomerase IV. Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of these enzymes, reduce the binding affinity of fluoroquinolones. [4][7][12][18][24]Common mutations include substitutions at serine 83 and aspartate 87 in GyrA, and serine 80 and glutamate 84 in ParC (E. coli numbering). [7]* Reduced Drug Accumulation: Bacteria can also develop resistance by reducing the intracellular concentration of the drug. This can be achieved through decreased uptake, due to alterations in the outer membrane porins, or increased efflux, through the overexpression of multidrug resistance (MDR) efflux pumps. [21][23]* Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids is another mechanism that contributes to the spread of fluoroquinolone resistance. [22]These plasmids can carry genes that protect the bacterial DNA gyrase from the action of fluoroquinolones or encode efflux pumps.
The continuous evolution of resistance necessitates the judicious use of existing fluoroquinolones and the development of new agents that can overcome these resistance mechanisms.
Comparative In Vitro Activity of Early Quinolones
| Compound | MIC90 (µg/mL) for E. coli | MIC90 (µg/mL) for P. aeruginosa |
| Nalidixic Acid | ≤16 | >128 |
| Norfloxacin | ≤0.25 | ≤4 |
| Ciprofloxacin | ≤0.06 | ≤1 |
| Data compiled from multiple sources for illustrative purposes. | ||
| [3][20][25][26][27] |
The Future of 4-Fluoroquinolones: A Continuing Legacy
The discovery and development of this compound compounds represent a landmark achievement in medicinal chemistry. From their accidental discovery to the rational design of highly potent and broad-spectrum agents, these synthetic antibiotics have had a profound impact on the treatment of bacterial infections.
While the challenge of bacterial resistance remains a significant concern, ongoing research continues to explore new generations of fluoroquinolones with improved activity against resistant pathogens, enhanced safety profiles, and novel mechanisms of action. The enduring legacy of the 4-fluoroquinolones serves as a powerful reminder of the importance of continued innovation in the fight against infectious diseases.
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A Senior Application Scientist's Guide to ¹⁹F NMR Spectroscopy of 4-Fluoroquinoline Derivatives in Drug Discovery
This guide provides an in-depth technical exploration of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a pivotal tool for the characterization and application of 4-fluoroquinoline derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and insightful application of this powerful analytical technique.
The Strategic Advantage: Why ¹⁹F NMR for 4-Fluoroquinolines?
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents and other therapeutics.[1] The strategic placement of a fluorine atom not only modulates the molecule's physicochemical and metabolic properties but also introduces a powerful analytical handle for NMR spectroscopy.[2][3] The synergy between this specific molecular class and ¹⁹F NMR stems from the unique and highly favorable properties of the ¹⁹F nucleus.
The fluorine-19 nucleus is an ideal NMR probe for several key reasons:
-
100% Natural Abundance and High Sensitivity : ¹⁹F is a spin ½ nucleus, and its only stable isotope is 100% naturally abundant.[4] Its gyromagnetic ratio is very close to that of ¹H, resulting in a similar and high signal sensitivity (about 83% of ¹H).[5][6] This means that excellent quality spectra can be obtained quickly, even with modest sample concentrations.
-
Vast Chemical Shift Dispersion : The chemical shift range for ¹⁹F NMR is exceptionally wide, spanning over 800 ppm.[4][6] For typical organofluorine compounds, this range is still a very broad ~200 ppm.[7] This large dispersion dramatically reduces the likelihood of signal overlap, a common challenge in ¹H NMR, making spectra simpler to interpret even in complex mixtures.[8]
-
Bio-Orthogonality : Fluorine is virtually absent in naturally occurring biological systems.[7][9] Consequently, ¹⁹F NMR spectra have no endogenous background signals. This makes ¹⁹F NMR an exceptionally clean and sensitive technique for studying fluorinated drug candidates in complex biological matrices, including their interactions with proteins, RNA, and even within living cells.[7][10][11]
Decoding the Spectrum: Core Principles for 4-Fluoroquinolines
Interpreting the ¹⁹F NMR spectrum of a this compound derivative involves analyzing two primary parameters: the chemical shift (δ) and spin-spin coupling constants (J).
Chemical Shift (δ): A Sensitive Reporter of the Electronic Environment
The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful probe of molecular structure and interactions.[6][7] Electron-withdrawing groups near the fluorine atom will deshield the nucleus, causing a downfield shift (higher ppm value), while electron-donating groups cause an upfield shift (lower ppm value).[3] For a this compound, substitutions on the aromatic rings will subtly alter the electron density at the C4-F bond, leading to predictable changes in the ¹⁹F chemical shift.
Table 1: Typical ¹⁹F Chemical Shift Ranges for Common Fluorine-Containing Groups
| Compound Type | Chemical Shift Range (ppm) vs. CFCl₃ |
| Aryl Fluorides (Ar-F) | -100 to -170 |
| Trifluoromethyl (Ar-CF₃) | -60 to -70 |
| Trifluoroacetic Acid (TFA) | ~ -76.5 |
| Acyl Fluorides (R-C(O)F) | +20 to -70 |
| Alkyl Fluorides (R-CH₂F) | -200 to -220 |
Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm. Negative values are upfield. Data compiled from multiple sources.[4][12][13]
Spin-Spin Coupling (J): Mapping Molecular Connectivity
Spin-spin coupling arises from the interaction of nuclear spins through the intervening chemical bonds. The resulting splitting pattern (multiplicity) and the magnitude of the coupling constant (in Hz) provide definitive information about the number and proximity of neighboring NMR-active nuclei.
-
Heteronuclear Coupling (¹⁹F-¹H and ¹⁹F-¹³C) : Coupling between ¹⁹F and nearby protons (¹H) or carbons (¹³C) is common. For a this compound, the fluorine at position 4 will couple to the protons at positions 3 and 5. Three-bond ¹⁹F-¹H coupling (³JFH) is typically in the range of 5-10 Hz.[14] One-bond ¹⁹F-¹³C coupling (¹JFC) is very large, often between 160-320 Hz, while two- and three-bond couplings are smaller (5-50 Hz).[14][15]
-
Homonuclear Coupling (¹⁹F-¹⁹F) : If additional fluorine atoms are present on the molecule, ¹⁹F-¹⁹F coupling will be observed. These coupling constants are generally larger than ¹H-¹H couplings and can occur over several bonds.[4]
Experimental Design and Execution: A Self-Validating Workflow
Acquiring high-quality, reproducible ¹⁹F NMR data requires careful attention to experimental design. The following protocol is designed to be a self-validating system, incorporating checks and rationales to ensure data integrity.
Diagram: General Experimental Workflow
Caption: High-level workflow for ¹⁹F NMR analysis.
Step-by-Step Protocol: Sample Preparation
-
Analyte Preparation : Weigh an appropriate amount of the this compound derivative to achieve a final concentration of 1-10 mg/mL. The high sensitivity of ¹⁹F NMR often allows for lower concentrations than ¹³C NMR.
-
Internal Standard Selection : For quantitative applications (qNMR), an internal standard is crucial. Trifluoroacetic acid (TFA) is a common choice, but its chemical shift can be sensitive to pH.[2] A more robust standard like 1-fluoro-2,4-dinitrobenzene may be preferable. The key is to choose a standard with a single, sharp resonance that does not overlap with any analyte signals.[8]
-
Solvent Choice : Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The deuterium lock signal is essential for the spectrometer's stability. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[16]
-
Final Preparation : Dissolve the analyte and internal standard (if used) in 0.5-0.6 mL of the chosen deuterated solvent. Transfer the solution to a clean, dry NMR tube.
Step-by-Step Protocol: NMR Data Acquisition
-
Instrument Setup : Insert the sample into the spectrometer. Tune and match the NMR probe to the ¹⁹F frequency (e.g., 470.6 MHz on a 500 MHz instrument).[17] Proper tuning is critical for maximizing sensitivity and obtaining correct pulse widths.
-
Set Spectral Width (SW) : Due to the large chemical shift dispersion of ¹⁹F, set a wide spectral width (e.g., 200-250 ppm) to ensure all signals are captured.
-
Set Transmitter Offset (O1P) : Center the transmitter frequency in the middle of the expected spectral region to ensure uniform excitation across all peaks of interest.
-
Determine Pulse Width : Calibrate the 90° pulse width for ¹⁹F for your specific sample and probe. This ensures proper excitation for quantitative accuracy.
-
Set Relaxation Delay (D1) : The relaxation delay between scans is critical for quantitation. To ensure full relaxation of the nuclei and obtain accurate integrals, D1 should be set to at least 5 times the longest T₁ relaxation time of any peak of interest.[18] A quick inversion-recovery experiment can be used to measure T₁.[19]
-
Set Number of Scans (NS) : The number of scans depends on the sample concentration. For most samples, 16 to 64 scans will provide an excellent signal-to-noise ratio.
-
Acquisition : Acquire the Free Induction Decay (FID). It is common to run both ¹H-coupled and ¹H-decoupled ¹⁹F experiments to simplify the spectrum and aid in interpretation.[4]
Advanced Applications in Drug Discovery
Beyond simple structural confirmation, ¹⁹F NMR is a versatile tool for accelerating drug discovery campaigns involving this compound derivatives.[7][20]
Ligand-Observed NMR for Fragment Screening and Hit Validation
This is one of the most powerful applications of ¹⁹F NMR.[5][21] In this experiment, the ¹⁹F NMR spectrum of the fluorinated small molecule (the ligand) is monitored upon the addition of a biological target, such as a protein. Binding events are detected by changes in the ¹⁹F signal.[7][22]
-
Chemical Shift Perturbation (CSP) : If the ligand binds to the target, the electronic environment of the fluorine atom changes, resulting in a shift in its resonance frequency. This is a direct indicator of binding.[22][23]
-
Line Broadening : Upon binding to a large protein, the effective molecular weight of the fluorinated ligand increases dramatically. This leads to faster transverse relaxation (T₂) and a corresponding broadening of the NMR signal.[23]
-
Signal Disappearance : In cases of tight binding or intermediate exchange on the NMR timescale, the signal can broaden to the point where it disappears entirely from the spectrum.
Diagram: Interpreting Binding Events in Ligand-Observed ¹⁹F NMRdot
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quantum chemical calculations on 4-Fluoroquinoline
An In-depth Technical Guide to Quantum Chemical Calculations on 4-Fluoroquinoline
Abstract
This compound serves as a foundational scaffold in a multitude of synthetic antibiotics and therapeutic agents.[1] Its biological activity, particularly as a DNA gyrase inhibitor, is intrinsically linked to its three-dimensional structure, electronic properties, and reactivity.[2][3] Quantum chemical calculations offer a powerful in silico lens to dissect these molecular characteristics, providing invaluable predictive insights that accelerate the drug discovery and development process. This guide presents a comprehensive walkthrough of the theoretical underpinnings and practical workflows for conducting high-fidelity quantum chemical analyses of this compound using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency.[4][5] We will explore the causality behind selecting specific computational methods, detail step-by-step protocols for key analyses, and demonstrate how to interpret the resulting data to inform rational drug design.
The Strategic Importance of Computational Chemistry for Fluoroquinolones
The fluoroquinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades.[3] Their mechanism of action involves the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes crucial for DNA replication.[2] The efficacy and specificity of these drugs are governed by subtle variations in their molecular structure. The fluorine atom at the C4 position, for instance, significantly enhances antibacterial activity.
Computational modeling allows researchers to:
-
Predict Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, which is fundamental to understanding its interaction with biological targets.
-
Elucidate Electronic Structure: Analyze the distribution of electrons to predict sites of reactivity, intermolecular interactions, and stability.[6]
-
Simulate Spectroscopic Properties: Calculate IR, Raman, NMR, and UV-Vis spectra to aid in the structural confirmation of newly synthesized derivatives and to understand their photophysical properties.[7][8]
-
Inform Structure-Activity Relationships (SAR): Correlate calculated molecular descriptors with observed biological activity, providing a rational basis for designing more potent and selective drug candidates.[9]
This guide provides the necessary framework to leverage these computational advantages for the study of this compound.
Foundational Theory: Selecting the Right Computational Tools
The accuracy of any quantum chemical calculation is contingent upon the choice of the theoretical method and the basis set. For molecules like this compound, Density Functional Theory (DFT) is the most widely adopted and validated approach.[4]
The "Why" of DFT: Causality in Method Selection
DFT approximates the complex many-electron Schrödinger equation by calculating the electron density, which is a function of only three spatial variables.[5] This is computationally more tractable than calculating the full wavefunction. The core of a DFT calculation lies in the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of electron exchange and correlation.
-
Choosing a Functional: The choice of functional is critical and should be guided by the properties being investigated.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange and correlation. It is a robust, all-purpose functional that provides excellent results for geometries, vibrational frequencies, and general electronic properties for a wide range of organic molecules.[4][10]
-
M06-2X: This is a high-nonlocality hybrid meta-GGA functional that often provides superior accuracy for non-covalent interactions, which can be important when studying potential drug-receptor binding.[10]
-
BHandH (Becke-Half-and-Half): This functional includes a higher percentage of exact Hartree-Fock exchange and has shown good performance in reproducing NMR coupling constants, particularly carbon-fluorine couplings.[11]
-
-
Choosing a Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and offer a good compromise between accuracy and cost. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing bonding anisotropy. The ++ indicates the addition of diffuse functions, which are important for describing anions and weak interactions.[8][11] For spectroscopic properties, a larger basis set like 6-311++G(d,p) is generally recommended.
-
Correlation-consistent basis sets (e.g., aug-cc-pVDZ): These sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix signifies the addition of diffuse functions. They are often used for high-accuracy calculations of properties like NMR chemical shifts.[8]
-
Recommendation for this compound: For a comprehensive study, the B3LYP functional with the 6-311++G(d,p) basis set provides a reliable and well-documented level of theory for geometry, vibrational spectra, and electronic properties.
The Computational Workflow: A Step-by-Step Guide
A typical quantum chemical analysis follows a structured, self-validating workflow. The successful completion of each step is a prerequisite for the next, ensuring the scientific integrity of the final results.
Figure 2: IUPAC numbering for the quinoline scaffold.
Protocol 4: Electronic Properties (Frontier Orbitals & MEP)
Objective: To analyze the electronic structure to predict reactivity and intermolecular interaction sites.
Methodology:
-
Prerequisite: A converged geometry optimization calculation. Often, the necessary orbital information is already present in the output file or can be generated from the checkpoint file.
-
Frontier Molecular Orbital (FMO) Analysis:
-
Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack. [6][12] * LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack. [6][12] * HOMO-LUMO Gap (ΔE): The energy difference (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. [10]3. Molecular Electrostatic Potential (MEP) Mapping:
-
Generate the MEP surface. This surface is colored based on the electrostatic potential.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (e.g., oxygen, nitrogen, fluorine). These are sites for electrophilic attack and hydrogen bond acceptance. [6] * Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.
-
Figure 3: Conceptual diagram of Frontier Molecular Orbitals (FMOs).
Table 3: Representative Calculated Electronic Properties for this compound
| Property | Calculated Value (eV) | Interpretation |
|---|---|---|
| E_HOMO | Value from output | Electron donating ability |
| E_LUMO | Value from output | Electron accepting ability |
| Energy Gap (ΔE) | Calculated Difference | Chemical reactivity & stability |
Conclusion: From Data to Drug Design
Quantum chemical calculations provide a robust, predictive framework for understanding the fundamental properties of this compound. By systematically applying the protocols outlined in this guide, researchers can:
-
Validate Molecular Structures: Confirm the identity and stability of synthesized compounds by comparing calculated and experimental spectroscopic data.
-
Predict Reactivity: Use FMO and MEP analyses to identify reactive sites, predict metabolic pathways, and understand potential for covalent inhibition.
-
Guide Rational Design: Correlate calculated electronic and structural parameters with biological activity to build predictive QSAR models. This allows for the in silico screening of virtual libraries of derivatives, prioritizing the synthesis of compounds with the highest probability of success and significantly reducing the time and cost of drug development.
The integration of these computational techniques into the drug discovery pipeline is no longer a niche specialty but a critical component of modern pharmaceutical research.
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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Fluoroquinoline Analogs
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practices involved in determining the crystal structure of 4-fluoroquinoline analogs. By delving into the causality behind experimental choices and providing field-proven insights, this document serves as a comprehensive resource for elucidating the three-dimensional arrangement of these pharmaceutically significant molecules.
The Significance of Seeing the Unseen: Why Crystal Structure Matters for 4-Fluoroquinolones
The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial and anticancer agents.[1][2][3][4][5][6][7] The introduction of a fluorine atom at the 4-position profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and, consequently, its pharmacokinetic and pharmacodynamic profile.[8] Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount, as it dictates the compound's physical properties, such as solubility and dissolution rate, and governs its interactions with biological targets.[1][9]
Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsion angles.[10] This detailed structural information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates.[1][3][4][5][9]
-
Polymorph Identification: Identifying and characterizing different crystalline forms (polymorphs) of a drug substance, which can exhibit distinct physical properties and bioavailability.
-
Understanding Intermolecular Interactions: Elucidating the non-covalent forces, such as hydrogen bonds and π-π stacking, that govern how molecules pack in the solid state, influencing crystal stability and morphology.[6][8][11][12][13]
-
Intellectual Property: Providing definitive structural data for patent applications.
This guide will walk you through the critical steps of crystal structure analysis, from obtaining suitable single crystals to interpreting the final structural model.
From Solution to Solid: The Art and Science of Single Crystal Growth
The journey to a crystal structure begins with the most crucial and often challenging step: growing a high-quality single crystal. A suitable crystal for X-ray diffraction should be a single, well-ordered entity, typically with dimensions of 0.1-0.3 mm in each direction, and free from cracks or other defects. For small organic molecules like this compound analogs, several solution-based methods are commonly employed.[14][15][16][17][18][19][20][21]
Key Crystal Growth Techniques
| Technique | Principle | Best Suited For | Key Considerations |
| Slow Evaporation | A solution of the compound is allowed to stand undisturbed as the solvent slowly evaporates, leading to a gradual increase in concentration and eventual crystallization.[14][15][16][18][19] | Thermally stable compounds with moderate solubility. | The rate of evaporation is critical and can be controlled by the opening of the crystallization vessel.[18] |
| Vapor Diffusion | A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[14][15][17][20][21] | Small quantities of material and for screening a wide range of solvent/anti-solvent systems. | The choice of solvent and anti-solvent pairs is crucial for successful crystallization.[14][17] |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[15][16] | Compounds that exhibit a significant change in solubility with temperature. | The cooling rate must be slow and controlled to promote the growth of large, well-ordered crystals. |
Experimental Protocol: Single Crystal Growth by Slow Evaporation
This protocol provides a step-by-step methodology for growing single crystals of a this compound analog using the slow evaporation technique.
Materials:
-
This compound analog (purified)
-
High-purity solvent (e.g., ethanol, methanol, acetone, ethyl acetate)
-
Small glass vial (e.g., 1-dram vial)
-
Parafilm or aluminum foil
-
Syringe filter (0.22 µm)
Procedure:
-
Solvent Selection: In a small test tube, determine the solubility of the this compound analog in a range of solvents. A suitable solvent is one in which the compound has moderate solubility at room temperature.
-
Preparation of a Saturated Solution: Add a small amount of the purified compound to a clean glass vial. Add the chosen solvent dropwise while gently swirling until the solid completely dissolves. Aim for a solution that is close to saturation.
-
Filtration: To remove any dust or particulate matter that could act as unwanted nucleation sites, filter the solution through a syringe filter into a clean vial.
-
Controlled Evaporation: Cover the vial with parafilm or aluminum foil and pierce a few small holes with a needle. The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of crystals. Avoid disturbing the vial during this period.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small spatula and allow them to dry on a filter paper.
Illuminating the Lattice: The X-ray Diffraction Experiment
Once a suitable single crystal is obtained, the next step is to subject it to X-ray diffraction analysis to determine its internal structure. This process involves irradiating the crystal with a focused beam of X-rays and measuring the resulting diffraction pattern.[22]
The Workflow of X-ray Data Collection and Structure Determination
The process of determining a crystal structure from a single crystal can be broken down into several key stages, as illustrated in the workflow diagram below.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology for Data Collection and Structure Refinement
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction images at different orientations.[22] Modern diffractometers are equipped with sensitive detectors that record the positions and intensities of the diffracted X-ray spots.[23]
-
Data Reduction and Integration: The raw diffraction images are processed using software to integrate the intensities of the individual reflections and to apply corrections for various experimental factors. This results in a file containing a list of unique reflections with their corresponding intensities and standard uncertainties.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group, which describes the symmetry elements present in the crystal lattice.
-
Structure Solution: This is the process of solving the "phase problem."[24] While the intensities of the diffracted beams can be measured, the phase information is lost. For small molecules, direct methods are commonly used to computationally derive an initial set of phases.[22] These phases are then used to calculate an initial electron density map.
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares minimization process, where the calculated diffraction data from the model are compared to the experimental data.[25] The positions and thermal parameters of the atoms are adjusted to improve the agreement between the calculated and observed data.
-
Validation and Analysis: The final refined model is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unresolved electron density. The final structure is then analyzed to understand its geometry and intermolecular interactions.
Deciphering the Code: Analysis of this compound Analog Crystal Structures
The final stage of the analysis involves a detailed examination of the refined crystal structure to extract meaningful chemical insights. For this compound analogs, particular attention should be paid to the influence of the fluorine substituent on the crystal packing.
The Role of Fluorine in Crystal Engineering
The highly electronegative fluorine atom can participate in a variety of non-covalent interactions, including:
-
C-H···F Hydrogen Bonds: Weak hydrogen bonds where a C-H group acts as the donor and the fluorine atom as the acceptor.
-
C-F···π Interactions: Interactions between the electron-rich π-system of an aromatic ring and the electrophilic region of the C-F bond.
-
Halogen-Halogen Interactions: Interactions between fluorine atoms on adjacent molecules.
These interactions, along with more conventional hydrogen bonds (e.g., N-H···O, O-H···N) and π-π stacking of the quinoline rings, play a crucial role in directing the self-assembly of the molecules into a stable crystal lattice.[11][12]
Visualizing Intermolecular Interactions
The following diagram illustrates some of the key intermolecular interactions that can be observed in the crystal structures of this compound analogs.
Caption: Common intermolecular interactions in this compound analog crystals.
Accessing Crystallographic Data
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[26][27][28] It is an invaluable resource for researchers to search for and analyze existing crystal structures of this compound analogs and related compounds.
Conclusion: From Data to Discovery
The crystal structure analysis of this compound analogs is a powerful technique that provides fundamental insights into their molecular architecture and solid-state behavior. This guide has outlined the key experimental and computational steps involved in this process, from the critical initial stage of single crystal growth to the detailed analysis of the final structural model. By understanding the principles and methodologies described herein, researchers can effectively utilize crystal structure analysis as a tool to accelerate the discovery and development of novel this compound-based therapeutics.
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structure-activity relationship of 4-Fluoroquinolines
An In-depth Technical Guide to the Structure-Activity Relationship of 4-Fluoroquinolines for Researchers and Drug Development Professionals
Abstract
The 4-fluoroquinolone scaffold represents a cornerstone in medicinal chemistry, initially rising to prominence as a powerful class of broad-spectrum antibacterial agents. Recent decades have unveiled its remarkable versatility, with strategic modifications unlocking potent anticancer activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of 4-fluoroquinolones. We will dissect the core pharmacophore, explore the distinct SAR drivers for both antibacterial and anticancer efficacy, and detail the key structural modifications that pivot the molecule's primary therapeutic target. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rational design of novel 4-fluoroquinolone derivatives.
Introduction: A Tale of Two Targets
The 4-fluoroquinolone story begins with the discovery of nalidixic acid, a quinolone with modest activity against Gram-negative bacteria.[1] The breakthrough came with the introduction of a fluorine atom at the C-6 position, a modification that dramatically enhanced antibacterial potency and improved interaction with the target enzymes, DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are crucial for bacterial DNA replication, and their inhibition by fluoroquinolones leads to the stabilization of DNA strand breaks, ultimately causing bacterial cell death.[][6][7]
Intriguingly, the same fundamental mechanism—topoisomerase inhibition—has been repurposed to fight cancer.[8] Fluoroquinolone derivatives can be engineered to selectively poison human type II topoisomerases, enzymes that are structurally related to their bacterial counterparts and are critical for the proliferation of rapidly dividing cancer cells.[9][10] This dual potential makes the 4-fluoroquinolone scaffold a privileged structure in drug discovery. Understanding the nuanced SAR is paramount to selectively designing potent agents for either infectious diseases or oncology.
The Essential Pharmacophore: The Heart of Activity
The biological activity of all quinolones is fundamentally dependent on a specific pharmacophore within the bicyclic core.
-
The 4-Oxo and 3-Carboxylic Acid Groups: These two functionalities are indispensable. They work in concert to form a stable ternary complex with the target topoisomerase and bacterial or human DNA.[6][11] The interaction is mediated through a magnesium ion bridge, effectively locking the enzyme onto the DNA and preventing the re-ligation of cleaved strands.[11][12] Modification or removal of either the 4-keto group or the 3-carboxylic acid almost invariably leads to a complete loss of antibacterial activity.[13] However, as we will explore, derivatization of the 3-carboxylic acid is a key strategy for developing anticancer agents.[10][14][15]
Caption: Core 4-fluoroquinolone scaffold with key sites for SAR modification.
SAR for Antibacterial Activity: A Positional Breakdown
The fine-tuning of antibacterial potency and spectrum is achieved through strategic substitutions around the core scaffold.
-
N-1 Position: This position directly influences potency and the spectrum of activity. A cyclopropyl substituent, as seen in ciprofloxacin, is considered optimal for potent activity against both Gram-negative and Gram-positive bacteria.[13][16][17] Other small alkyl or fluorinated phenyl groups can also confer strong activity.[13][18] Conversely, large, hydrophobic substituents at N-1 are generally detrimental, likely due to impaired outer membrane penetration and reduced enzyme inhibition.[12][19]
-
C-5 Position: The incorporation of a small group, particularly an amino (NH2) group, has been shown to improve overall antibacterial potency.[17]
-
C-6 Position (The Fluorine Atom): The introduction of a fluorine atom at C-6 was a landmark achievement in quinolone development.[13][20] This single atom dramatically enhances antibacterial activity by increasing the inhibition of DNA gyrase and improving the drug's penetration into the bacterial cell.[2][3][11][20] The order of activity for halogens at this position is generally F > Cl > Br.[13]
-
C-7 Position: This is the most versatile position for modification and profoundly impacts the drug's properties. The introduction of a nitrogen-containing heterocycle, such as a piperazine ring (e.g., ciprofloxacin) or a pyrrolidine ring, is essential for broad-spectrum activity.[11][16] These groups enhance activity against Gram-positive bacteria and Pseudomonas aeruginosa.[16] Alkylation of this ring can further improve Gram-positive potency and serum half-life while often reducing CNS side effects by decreasing binding to GABA receptors.[17][21] The nature of the C-7 substituent is a critical determinant of both potency and the target preference within the bacterial cell.[22][23]
-
C-8 Position: Substitutions at C-8 primarily modulate pharmacokinetics and the activity spectrum. A halogen (F or Cl) at this position can improve oral absorption and add activity against anaerobic bacteria.[17] Alternatively, a methoxy (OCH3) group can enhance activity against Gram-positive organisms and has been shown to reduce the potential for drug-induced photosensitivity.[13][21] Fusing the N-1 and C-8 positions via an oxazine ring, as in ofloxacin, creates a tricyclic structure with excellent oral bioavailability and a long half-life.[16]
Pivoting to Anticancer Activity: Shifting the Target
The transition from an antibacterial to an anticancer agent requires fundamental shifts in the SAR to favor inhibition of human topoisomerase II over bacterial gyrase/topoisomerase IV. While the core mechanism is analogous, the active site of the human enzyme presents different structural and electronic requirements. Two positions are most critical for this functional conversion.[10][14]
-
Modification of the C-3 Carboxylic Acid: While essential for antibacterial action, the free carboxylic acid can be modified or replaced to enhance anticancer potency. Esterification or its replacement with bioisosteres like isothiazolo groups or heterocyclic rings (e.g., oxadiazole) can lead to potent antiproliferative compounds.[8][13][15] This modification is thought to alter the binding interactions within the active site of human topoisomerase II.
-
Elaboration of the C-7 Substituent: The C-7 position remains a crucial handle for enhancing anticancer activity. Larger, more complex moieties are often favored. Hybridization—linking the fluoroquinolone scaffold at C-7 to other known anticancer pharmacophores like chalcones, imidazoles, or benzothiazoles—is a highly effective strategy for generating potent and selective anticancer agents.[15][24][25] These modifications can enhance selectivity for mammalian enzymes and introduce additional mechanisms of action, such as apoptosis induction or cell cycle arrest.[9][25]
Table 1: SAR Summary for Antibacterial vs. Anticancer Activity
| Position | Optimal for Antibacterial Activity | Modifications for Anticancer Activity | Rationale for Shift |
| N-1 | Small alkyl (ethyl) or cycloalkyl (cyclopropyl) group.[13][16] | Cyclopropyl or substituted phenyl groups are often retained. | Maintains core binding affinity to the topoisomerase-DNA complex. |
| C-3 | Free carboxylic acid is essential.[11][13] | Esterification, amidation, or replacement with heterocyclic rings.[10][15] | Alters binding to favor human topoisomerase II; improves cell permeability. |
| C-6 | Fluorine atom is critical for potency.[2][3] | Fluorine atom is generally retained.[25] | Enhances binding to mammalian topoisomerases. |
| C-7 | Piperazine or pyrrolidine rings.[16][17] | Larger, complex heterocycles; hybridization with other anticancer moieties.[15][25] | Increases selectivity for human enzymes and introduces new binding interactions. |
| C-8 | Halogen (F, Cl) or methoxy group.[13][17] | Methoxy group or other small substituents. | Fine-tunes solubility and electronic properties. |
Experimental Protocols for SAR Evaluation
A robust SAR campaign relies on validated, reproducible experimental protocols. The following are foundational assays for evaluating novel 4-fluoroquinolone derivatives.
Protocol 1: Antibacterial Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 human breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Calculation: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Future Perspectives and Conclusion
The 4-fluoroquinolone scaffold remains a fertile ground for drug discovery. For antibacterial development, the primary challenge is overcoming rising bacterial resistance.[4][7] Future work will focus on designing derivatives that can evade common resistance mechanisms, such as efflux pumps and target-site mutations.[7][26]
In oncology, the focus is on improving selectivity for cancer cells over healthy cells to minimize toxicity, a common hurdle for topoisomerase inhibitors.[8][27] The development of hybrid molecules and conjugates that can specifically target tumors represents a promising avenue for future research.[9][24]
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A Comprehensive Technical Guide to the Physical Properties of 4-Fluoroquinoline and its Analogs
This guide provides an in-depth exploration of the core physical properties of 4-fluoroquinoline, a foundational scaffold in the development of quinolone antibiotics. Recognizing the limited availability of direct experimental data for the parent this compound, this document establishes a robust framework by examining the well-documented characteristics of its prominent derivatives, such as ciprofloxacin and norfloxacin. This approach allows for informed predictions and underscores the experimental methodologies crucial for the precise characterization of novel quinoline-based drug candidates. This technical guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical landscape of this important class of compounds.
Molecular Structure and its Influence on Physical Properties
The fundamental structure of the fluoroquinolone class consists of a bicyclic heteroaromatic core.[1][2] The presence of a fluorine atom at the 6-position is a hallmark of the second generation of quinolones, significantly enhancing their antibacterial activity.[1] The physical properties of these molecules are dictated by the interplay of this rigid, aromatic core and the various substituents at positions 1, 3, 7, and 8.[2] For this compound itself, the key structural features are the quinoline core and the fluorine substituent, which imparts significant electronegativity and potential for specific intermolecular interactions.
Melting Point and Thermal Analysis
The melting point of a crystalline solid is a critical parameter that influences its purity, stability, and formulation development. For the fluoroquinolone class, melting points are generally high, reflecting the planar and rigid nature of the aromatic core, which facilitates efficient crystal packing. For instance, ciprofloxacin has a melting point in the range of 255-257 °C, while norfloxacin melts at approximately 222.96°C.[3][4][5] It is anticipated that this compound, as the parent structure, will also exhibit a relatively high melting point.
Table 1: Melting Points of Representative Fluoroquinolones
| Compound | Melting Point (°C) | Notes |
| Ciprofloxacin | 255-257[4][5] | Decomposes |
| Norfloxacin | 222.96[3] | |
| Fleroxacin | 270 (decomposes)[6] |
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting point and other thermal transitions.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature significantly above the melting point (e.g., 300 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Causality Behind Experimental Choices:
-
Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper melting peak.
-
Controlled Heating Rate: A rate of 10 °C/min is a common standard that provides a good balance between resolution and experimental time.
-
Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.
Caption: Workflow for determining the melting point using DSC.
Solubility Profile
The solubility of a drug substance is a critical determinant of its bioavailability. Fluoroquinolones are amphoteric molecules, meaning they possess both acidic (carboxylic acid) and basic (piperazine ring, where applicable) functional groups.[7] This characteristic leads to a U-shaped pH-solubility profile, with minimum solubility at the isoelectric point (pI) and increased solubility in acidic and basic solutions.[8] The intrinsic aqueous solubility of many fluoroquinolones is low.[8] For instance, the aqueous solubility of enrofloxacin at 25°C is 146 µg/ml.[9]
The solubility in organic solvents is also a key parameter, influencing partitioning behavior and membrane permeability. Studies on fluoroquinolones like ciprofloxacin and norfloxacin have shown that their solubility in organic solvents like n-butanol increases with temperature.[10]
Table 2: Solubility of Representative Fluoroquinolones
| Compound | Solvent | Solubility | Temperature (°C) |
| Enrofloxacin | Water | 146 µg/mL[9] | 25 |
| Ciprofloxacin | n-Butanol | 77.50 µg/mL[10] | 25 |
| Norfloxacin | n-Butanol | 225.00 µg/mL[10] | 25 |
| Ciprofloxacin | Water | <1 mg/mL[4] | Not Specified |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution remains saturated throughout the experiment.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
-
Equilibration Time: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.
-
Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.
Acidity and Basicity (pKa)
The ionization state of a drug molecule, governed by its pKa value(s) and the pH of the surrounding environment, profoundly impacts its solubility, absorption, distribution, and target binding. Fluoroquinolones typically have two pKa values: one for the carboxylic acid group (pKa1) and another for the basic amine function on the C7 substituent (pKa2).[11] For ciprofloxacin, the pKa values are approximately 6.09 and 8.62.[12] The pKa of the carboxylic acid is influenced by the number of fluorine atoms in the molecule.[13]
Table 3: pKa Values of Representative Fluoroquinolones
| Compound | pKa1 (Carboxylic Acid) | pKa2 (Piperazinyl Nitrogen) |
| Ciprofloxacin | 6.09[12] | 8.62[12] |
| Fleroxacin | 5.5[6] | 8.8[6] |
| Ofloxacin | 5.97[14] | 8.28[14] |
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For diprotic compounds, two distinct inflection points will be observed, allowing for the determination of both pKa values.
Causality Behind Experimental Choices:
-
Standardized Titrants: Ensures the accuracy of the volume of acid or base added.
-
Calibrated pH Meter: Crucial for accurate pH measurements.
-
Graphical Analysis: The half-equivalence point provides a direct and accurate determination of the pKa.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and quality control of pharmaceutical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For fluoroquinolones, 1H NMR spectra show characteristic signals for the aromatic protons of the quinoline ring system.[2][15] The chemical shifts of these protons can be concentration-dependent due to self-association phenomena.[15] 13C NMR spectra are also informative, though the presence of fluorine can lead to complex splitting patterns due to 13C-19F coupling.[16][17]
Expected 1H NMR Features for this compound: Aromatic protons on the quinoline and benzene rings will appear in the downfield region (typically 7-9 ppm). The fluorine substitution will influence the chemical shifts and coupling constants of adjacent protons.
Expected 13C NMR Features for this compound: The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine will show smaller, long-range couplings.[16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of fluoroquinolones show characteristic absorption bands for the carboxylic acid C=O stretch (around 1700-1730 cm-1), the ketone C=O stretch of the pyridone ring (around 1620-1630 cm-1), and C-F stretching vibrations (around 1000-1100 cm-1).[18][19][20][21]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Fluoroquinolones exhibit characteristic UV absorption spectra with multiple bands corresponding to π→π* transitions of the aromatic system.[22][23][24] Ciprofloxacin, for example, has an absorption maximum at around 272-280 nm, with additional bands at higher wavelengths.[22][23] The exact position and intensity of these bands are sensitive to the solvent and the pH of the solution.
Crystal Structure and Polymorphism
The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, can significantly impact the physical properties of a solid, including its melting point, solubility, and dissolution rate. The crystal structures of several fluoroquinolone antibiotics have been determined by X-ray crystallography.[25][26][27] These studies reveal that the planar quinolone rings often engage in π-π stacking interactions, which contribute to the stability of the crystal lattice.[25] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon among fluoroquinolones and is a critical consideration in drug development.[27]
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.
Methodology:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically by slow evaporation of a solvent).
-
Data Collection: Mount a single crystal on a diffractometer and irradiate it with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the positions of the atoms in the unit cell can be determined and refined.
Caption: Workflow for determining crystal structure via X-ray diffraction.
Computational Prediction of Physical Properties
In the absence of experimental data, computational methods can provide valuable estimates of the physical properties of molecules. Quantitative Structure-Property Relationship (QSPR) models can be used to predict properties such as boiling point, enthalpy of vaporization, and molar refraction based on the molecular structure.[28] Computational tools are also widely used to predict pKa and partition coefficients, which are crucial for understanding the pharmacokinetic profile of a drug candidate.[29][30] For this compound, such in silico approaches can offer initial guidance for experimental design and prioritization.
Conclusion
This technical guide has provided a comprehensive overview of the key physical properties of this compound and its derivatives. While direct experimental data for the parent compound is limited, a thorough understanding of the structure-property relationships within the broader fluoroquinolone class allows for informed predictions. The detailed experimental protocols provided herein offer a self-validating framework for the precise characterization of this compound and novel analogs, ensuring the generation of high-quality, reliable data essential for advancing drug discovery and development efforts.
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An In-Depth Technical Guide to the Molecular Geometry and Conformation of 4-Fluoroquinoline
Introduction
4-Fluoroquinoline is a heterocyclic aromatic molecule of significant interest in the fields of medicinal chemistry and materials science. As a structural motif, the quinoline scaffold is present in numerous pharmacologically active compounds, and the introduction of a fluorine atom can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Understanding the precise three-dimensional structure—its molecular geometry and conformational preferences—is paramount for rational drug design and the development of novel functional materials. This guide provides a comprehensive technical overview of the structural characteristics of this compound, synthesizing data from experimental and computational methodologies to offer field-proven insights for researchers and developers.
Section 1: Foundational Molecular Geometry
The geometry of this compound is fundamentally dictated by the sp² hybridization of the carbon and nitrogen atoms comprising its fused aromatic ring system. This hybridization leads to a trigonal planar arrangement around each atom, resulting in a molecule that is, in principle, largely planar.[2][3][4] The Valence Shell Electron Pair Repulsion (VSEPR) theory further supports this planar structure, as it minimizes electrostatic repulsion between electron pairs in the valence shells of the constituent atoms.[2][3][4]
The introduction of a fluorine atom at the C4 position induces notable, albeit subtle, changes to the ideal geometry of the parent quinoline molecule. Fluorine's high electronegativity creates a strong, polarized C-F bond and exerts a significant inductive electron-withdrawing effect on the aromatic system.[1] This electronic perturbation can lead to minor alterations in bond lengths and angles throughout the quinoline ring.
Section 2: Conformational Analysis
For a rigid, aromatic system like this compound, "conformational analysis" does not involve the large-scale rotational isomers seen in flexible aliphatic chains.[5] Instead, it primarily concerns the molecule's degree of planarity and any potential, low-energy out-of-plane distortions. While the molecule is predominantly planar, minor puckering or torsional deviations can occur. High-level computational studies are the primary tool for investigating these subtle conformational landscapes.
Computational models, such as those employing Density Functional Theory (DFT), indicate that the lowest energy state of this compound is indeed a planar conformation.[6] The potential energy surface is characterized by a deep minimum corresponding to this planar structure, suggesting that any significant deviation from planarity would be energetically unfavorable under standard conditions.
Below is a diagram illustrating the typical workflow for a computational conformational analysis.
Caption: Workflow for Computational Conformation Analysis.
Section 3: Experimental and Computational Structural Data
The precise determination of molecular geometry relies on a synergistic approach, combining experimental techniques with theoretical calculations.
Experimental Insights: X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the solid-state structure of molecules.[7] It provides highly accurate measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For fluoroquinolone derivatives, crystallographic studies have confirmed the near-planar nature of the quinoline ring system.[7] In the solid state, molecules often pack in layers stabilized by π-π stacking interactions, with an average distance of approximately 3.4 Å between the planes of adjacent rings.[7]
Computational Elucidation: Density Functional Theory (DFT)
Computational chemistry, particularly DFT, offers a powerful means to investigate the gas-phase geometry of molecules, free from the influence of crystal packing forces.[6] These studies are invaluable for understanding the intrinsic properties of an isolated molecule and for corroborating experimental findings.[8][9]
The following table summarizes representative bond lengths and angles for this compound, derived from DFT calculations. These values provide a quantitative description of the molecule's geometry.
| Parameter | Description | Calculated Value |
| Bond Lengths (Å) | ||
| C2-C3 | Carbon-Carbon bond in the pyridine ring | ~1.37 Å |
| C3-C4 | Carbon-Carbon bond in the pyridine ring | ~1.42 Å |
| C4-C4a | Carbon-Carbon bond linking the two rings | ~1.41 Å |
| N1-C2 | Nitrogen-Carbon bond in the pyridine ring | ~1.32 Å |
| C4-F | Carbon-Fluorine bond | ~1.35 Å |
| **Bond Angles (°) ** | ||
| N1-C2-C3 | Angle within the pyridine ring | ~123.5° |
| C2-C3-C4 | Angle within the pyridine ring | ~119.0° |
| C3-C4-F | Angle involving the fluorine substituent | ~118.5° |
Note: These are representative values. The exact figures can vary slightly depending on the computational method and basis set employed.
Section 4: Experimental & Computational Protocols
To ensure scientific integrity and reproducibility, the methodologies used to determine molecular structure must be robust and well-documented.
Protocol 1: Single-Crystal X-ray Diffraction
This protocol outlines the essential steps for determining a molecule's structure from a single crystal.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.[7]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the unit cell, from which the atomic positions are deduced. This initial model is then refined to achieve the best fit with the experimental data.[10]
Caption: Standard Workflow for Single-Crystal X-ray Diffraction.
Protocol 2: DFT-Based Geometry Optimization
This protocol describes a standard computational workflow for determining the optimized geometry of a molecule.
Methodology:
-
Input File Preparation: An initial 3D structure of this compound is created using molecular modeling software. An input file is prepared specifying the level of theory (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)).
-
Geometry Optimization: The calculation is submitted to a quantum chemistry software package (e.g., Gaussian, SIESTA).[11] The software iteratively adjusts the atomic coordinates to find the minimum energy conformation, a process where the net forces on all atoms approach zero.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
Data Analysis: The output file is analyzed to extract key geometric parameters, such as bond lengths, bond angles, and dihedral angles.
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A Technical Guide to the Theoretical Assessment of 4-Fluoroquinoline Stability
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom, as seen in 4-Fluoroquinoline, can significantly alter the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[2] Understanding the intrinsic stability of the this compound core is paramount for predicting its behavior in biological systems and during storage, guiding the development of more robust and efficacious drug candidates. This technical guide provides a comprehensive framework for the theoretical evaluation of this compound's stability using quantum chemical calculations. We will delve into the causality behind computational choices, present a self-validating protocol for Density Functional Theory (DFT) analysis, and illustrate how to translate theoretical data into actionable insights regarding potential degradation pathways.
Introduction: The Significance of the Fluoroquinolone Core
Quinolone derivatives are renowned for their broad-spectrum antibacterial activity, primarily by inhibiting bacterial DNA gyrase and topoisomerase IV.[3][4] The addition of a fluorine atom to the quinoline ring, a hallmark of the fluoroquinolone class, was a significant breakthrough that enhanced antimicrobial potency and improved tissue penetration.[5] this compound, while a basic representation of this class, provides an excellent model system for studying the electronic effects of fluorine substitution on the stability of the fundamental bicyclic scaffold.
Chemical stability is a critical attribute of any active pharmaceutical ingredient (API). Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and inconsistent therapeutic outcomes.[6] Theoretical studies, particularly those employing quantum chemistry, offer a powerful, cost-effective, and proactive approach to stability assessment.[7] By modeling the electronic structure and energetic landscape of a molecule, we can predict its reactivity and identify liabilities susceptible to degradation under various stress conditions (e.g., hydrolytic, oxidative, photolytic).[8]
This guide is designed for researchers, computational chemists, and drug development professionals, providing both the theoretical foundation and a practical workflow for assessing the stability of this compound and its derivatives.
The Computational Scientist's Toolkit: Methodologies for Stability Prediction
The cornerstone of modern theoretical stability analysis is Density Functional Theory (DFT), a computational method that provides a favorable balance between accuracy and computational cost for molecules of pharmaceutical interest.[9] DFT allows us to calculate a range of quantum chemical descriptors that serve as powerful indicators of molecular stability.
Core Methodology: Density Functional Theory (DFT)
DFT calculations are used to determine the electronic structure of a molecule, providing insights into its energy, geometry, and reactivity.[9] The choice of a functional and a basis set is a critical decision that influences the accuracy of the results.
-
Functional Selection (The 'Why'): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, offering a robust description of molecular properties for systems like this compound.[9][10]
-
Basis Set Selection (The 'Why'): A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style basis set, such as 6-311++G(d,p) , is an excellent choice. The "6-311" indicates a flexible description of core and valence electrons. The "++G" adds diffuse functions, which are crucial for accurately describing the behavior of lone-pair electrons and regions of the molecule far from the nuclei. The "(d,p)" adds polarization functions, allowing orbitals to change shape, which is essential for describing chemical bonding accurately.
A Self-Validating Computational Protocol
To ensure the trustworthiness and reliability of theoretical predictions, every computational protocol must be self-validating. The following step-by-step workflow establishes a robust system for analyzing this compound.
Protocol 1: DFT-Based Stability Analysis
-
Structure Preparation:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
-
Geometry Optimization:
-
Submit the structure for a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This step calculates the lowest energy arrangement of the atoms.[9]
-
Causality: This is the most critical step. An accurate molecular geometry is the foundation for all subsequent property calculations. An incorrect geometry will lead to erroneous predictions of stability and reactivity.
-
-
Frequency Calculation (Self-Validation Step):
-
Perform a frequency calculation on the optimized geometry using the same level of theory (B3LYP/6-311++G(d,p)).
-
Trustworthiness: A true energy minimum on the potential energy surface will have no imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a stable conformer and not a transition state.[9] This step validates the geometry optimization.
-
-
Calculation of Quantum Chemical Descriptors:
-
Using the validated optimized geometry, perform a single-point energy calculation to derive key electronic properties. These include:
-
Separately, set up calculations to determine Bond Dissociation Energies (BDEs) for bonds of interest (e.g., C-F, C-N, C-H).[8]
-
The logical flow of this protocol ensures that each step builds upon a validated foundation, leading to trustworthy and interpretable results.
Caption: Computational workflow for theoretical stability analysis.
Interpreting the Data: From Quantum Descriptors to Stability Insights
The power of theoretical studies lies in translating calculated numbers into predictions of chemical behavior. The following descriptors are key to understanding the stability of this compound.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the outermost orbitals involved in chemical reactions. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability.[9][10]
-
Large HOMO-LUMO Gap: Implies high kinetic stability and low chemical reactivity. A significant amount of energy is required to excite an electron from the HOMO to the LUMO, making the molecule less likely to react.
-
Small HOMO-LUMO Gap: Suggests the molecule is more reactive and prone to degradation, as electrons can be more easily excited to participate in chemical reactions.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting where a molecule is susceptible to electrophilic or nucleophilic attack.[11][12]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like the nitrogen in the quinoline ring). These are sites prone to electrophilic attack.
-
Positive Regions (Blue): Indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.
-
Neutral Regions (Green): Represent areas of low electrostatic potential.
For this compound, the MEP map would likely show a negative potential around the nitrogen atom, making it a potential site for protonation or interaction with electrophiles, which can be an initial step in hydrolytic degradation. The region around the highly electronegative fluorine atom would also be of significant interest.
Caption: Interpreting Molecular Electrostatic Potential (MEP).
Bond Dissociation Energy (BDE)
BDE is the energy required to break a specific bond homolytically (forming two radicals).[13] Calculating the BDE for various bonds within this compound helps identify the weakest link in the molecular structure.[8]
-
Low BDE: Indicates a weaker bond that is more likely to cleave under stress, such as UV light exposure (photodegradation).
-
High BDE: Indicates a stronger, more stable bond.
The C-F bond, while generally strong, and C-H bonds on the aromatic rings are key candidates for BDE analysis. The bond with the lowest dissociation energy represents the most probable initiation site for radical-mediated degradation processes.
| Quantum Descriptor | Implication for High Stability | Relevance to Degradation |
| HOMO-LUMO Gap (ΔE) | Large Gap (> 4 eV) | A small gap indicates high reactivity and susceptibility to electronic excitation. |
| MEP Negative Sites | Less intense negative potential | Intense negative sites (e.g., on Nitrogen) are targets for acid-catalyzed hydrolysis. |
| MEP Positive Sites | Less intense positive potential | Intense positive sites are targets for base-catalyzed hydrolysis. |
| Bond Dissociation Energy | High BDE for all bonds | The bond with the lowest BDE is the most likely site for photolytic or thermal cleavage.[13][14] |
Table 1: Summary of Quantum Chemical Descriptors and Their Relation to Stability.
Predicting Degradation Pathways
By integrating the insights from HOMO-LUMO, MEP, and BDE analyses, we can propose likely degradation pathways for this compound.
-
Hydrolytic Degradation: The MEP map identifies the most probable sites for acid or base-catalyzed hydrolysis. The nitrogen atom is a likely site for protonation, which could activate the ring system towards nucleophilic attack by water.
-
Photodegradation: Fluoroquinolones are known to be susceptible to photodegradation.[15][16] The process often involves the cleavage of the weakest bond, as identified by BDE calculations. For this compound, this could be the C-F bond, leading to defluorination and subsequent reactions, a common pathway observed in more complex fluoroquinolones.[17] The HOMO-LUMO gap can also indicate photosensitivity; a smaller gap suggests the molecule can more readily absorb UV-Vis light, initiating photochemical reactions.
Experimental Validation: Bridging Theory and Reality
Theoretical predictions must be anchored by experimental data. The insights gained from computational studies provide a roadmap for designing efficient and targeted laboratory experiments.
Protocol 2: Forced Degradation and HPLC Analysis
-
Forced Degradation Studies: Subject this compound solutions to a range of stress conditions as guided by theoretical predictions.[6]
-
Acid/Base Hydrolysis: Incubate in HCl and NaOH solutions (e.g., 0.1 M).
-
Oxidative Degradation: Expose to hydrogen peroxide (e.g., 3%).
-
Photodegradation: Irradiate with a UV lamp (e.g., 254 nm).
-
Thermal Degradation: Heat the solution (e.g., 80°C).
-
-
Stability-Indicating HPLC Method Development: Develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound peak from all potential degradation products formed during the stress studies.[18][19]
-
Rationale: A stability-indicating method is crucial for accurately quantifying the loss of the parent compound and observing the formation of degradants over time.[20]
-
-
Analysis and Correlation: Analyze the samples from the forced degradation studies using the validated HPLC method. The degradation profile observed (e.g., greater degradation under UV light than in acidic conditions) can be correlated with the theoretical predictions (e.g., a low C-F bond BDE). The identity of major degradation products can be elucidated using LC-MS and compared against theoretically proposed structures.
Conclusion
The theoretical study of this compound stability is a prime example of how computational chemistry can be leveraged in modern drug development. By employing a robust and self-validating DFT protocol, researchers can gain deep insights into the intrinsic electronic properties that govern a molecule's reactivity and susceptibility to degradation. The analysis of quantum chemical descriptors like the HOMO-LUMO gap, Molecular Electrostatic Potential, and Bond Dissociation Energies provides a rational basis for predicting stability liabilities. These theoretical predictions, in turn, guide efficient experimental validation, ultimately accelerating the development of stable, safe, and effective pharmaceuticals.
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The Enduring Scaffold: A Technical Guide to the Chemical Space of 4-Fluoroquinoline Derivatives
For Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The 4-quinolone core, particularly its 6-fluoro substituted variant, represents one of modern medicinal chemistry's most prolific and versatile scaffolds. Initially rising to prominence with the advent of fluoroquinolone antibiotics, this privileged structure has since demonstrated a remarkable capacity for diversification, yielding compounds with potent activities across a spectrum of therapeutic areas, including oncology and virology. This guide provides an in-depth exploration of the 4-fluoroquinoline chemical space, moving beyond its antibacterial origins. We will dissect established and modern synthetic strategies, offer detailed, field-proven experimental protocols, and analyze the critical structure-activity relationships (SAR) that govern bioactivity. By synthesizing technical data with mechanistic rationale, this document serves as a comprehensive resource for researchers aiming to design, synthesize, and optimize the next generation of this compound-based therapeutic agents.
Introduction: The 4-Fluoroquinolone Core - A Privileged Structure
The journey of the 4-quinolone scaffold began with the discovery of nalidixic acid in the early 1960s, a byproduct of antimalarial research.[1] The subsequent introduction of a fluorine atom at the C-6 position marked a watershed moment, dramatically enhancing antibacterial potency and broadening the spectrum of activity.[1] This innovation gave rise to the vast class of fluoroquinolone antibiotics, such as Ciprofloxacin and Moxifloxacin, which have become mainstays in treating bacterial infections by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3]
However, the true potential of the 4-fluoroquinolone scaffold lies in its remarkable adaptability. The core structure possesses multiple sites for chemical modification (Fig. 1), allowing for fine-tuning of physicochemical properties and biological targets.[2] This has enabled the evolution of these compounds from purely antibacterial agents to promising leads in the fight against cancer, viral infections, and other diseases.[2][4] This guide will navigate the synthetic pathways and biological landscapes that define this expansive chemical space.
Caption: Key modification sites on the 4-fluoroquinolone scaffold.
Crafting the Core: Synthetic Methodologies
The construction of the 4-quinolone ring system is a well-established field, with the Gould-Jacobs reaction being a cornerstone. However, modern advancements have introduced more efficient and versatile methods.
The Gould-Jacobs Reaction: A Classic Approach
First reported in 1939, the Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline core.
Causality Behind Experimental Choices:
-
Condensation: This initial step is a nucleophilic addition-elimination where the aniline nitrogen attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). It is typically performed at moderate temperatures (100-130 °C).
-
Thermal Cyclization: This is the critical, energy-intensive step. It requires temperatures exceeding 250 °C to facilitate a 6-electron electrocyclization. The high energy barrier necessitates the use of high-boiling point, inert solvents like diphenyl ether to achieve the required temperature without decomposition of the solvent itself.
Protocol 1: Classical Gould-Jacobs Synthesis of Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Condensation: In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 145°C with stirring for approximately 1 hour. The reaction can be monitored by TLC.[5]
-
Solvent Addition: To the resulting crude anilinomethylene malonate, add diphenyl ether (approx. 5-10 mL per gram of intermediate).[5]
-
Cyclization: Heat the solution to a vigorous reflux (approx. 250-260 °C) for 30-60 minutes.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Add hexane or cyclohexane to facilitate further precipitation.
-
Purification: Filter the solid product and wash thoroughly with acetone to remove the diphenyl ether. The crude product can be further purified by recrystallization.[5]
Modern Enhancements: Microwave Synthesis and Eaton's Reagent
While robust, the classical Gould-Jacobs reaction suffers from long reaction times and harsh conditions. Modern methods address these limitations.
Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage by providing rapid, uniform, and localized heating.[6][7] This dramatically reduces reaction times for both the condensation and cyclization steps, often from hours to mere minutes, and can lead to cleaner reactions with higher yields.[8][9]
Causality Behind Experimental Choices:
-
Microwave Heating: Microwaves interact directly with polar molecules in the reaction mixture, causing rapid rotation and friction, which generates heat efficiently and uniformly throughout the sample.[7] This avoids the slow, inefficient heat transfer of conventional oil baths and prevents the formation of hot spots on the flask surface, which can lead to side product formation.
Eaton's Reagent for Cyclization: The high-temperature thermal cyclization can be replaced by a milder, chemically-promoted cyclodehydration. Eaton's reagent (a 1:10 w/w solution of P₂O₅ in methanesulfonic acid) is an excellent alternative to polyphosphoric acid (PPA).[10]
Causality Behind Experimental Choices:
-
Mechanism: Eaton's reagent acts as a powerful dehydrating agent and a strong Brønsted acid.[11] It facilitates the cyclization under much milder conditions (e.g., 80-100 °C) than thermal methods by protonating the ester carbonyl, making the carbon more electrophilic and promoting the intramolecular Friedel-Crafts-type acylation.[12] Its lower viscosity compared to PPA also simplifies handling and workup.
Caption: General workflow for 4-fluoroquinolone synthesis and diversification.
Exploring the Chemical Space: Beyond Antibacterial Activity
The true power of the 4-fluoroquinolone scaffold is realized in its diversification. By modifying the core at key positions, its biological activity can be pivoted towards a wide range of targets.
Repurposing as Anticancer Agents
A significant body of research has demonstrated the potent antiproliferative activity of 4-fluoroquinolone derivatives.[1][4] Their mechanism often involves the inhibition of human topoisomerase II, an enzyme critical for DNA replication in cancer cells, mirroring their antibacterial mode of action but targeting the eukaryotic homolog.[3][13] Furthermore, certain derivatives have shown potent activity as kinase inhibitors, targeting key signaling pathways involved in tumor growth and angiogenesis, such as VEGFR and EGFR.[2][14]
Structure-Activity Relationship (SAR) Insights:
-
C-7 Position: The substituent at the C-7 position is paramount for anticancer activity. Bulky, heterocyclic moieties, often containing piperazine or similar rings, are crucial for interaction with the target enzyme. Modifications on this ring system can drastically alter potency and selectivity.[1]
-
N-1 Position: Small alkyl groups like cyclopropyl or ethyl are often optimal. Introducing bulkier or different electronic groups can modulate activity and pharmacokinetic properties.
-
C-3 Carboxylic Acid: While essential for antibacterial activity, derivatization of this group into amides, esters, or heterocyclic rings (e.g., oxadiazoles) has yielded compounds with potent anticancer effects.[1]
Table 1: Anticancer Activity of Representative this compound Derivatives
| Compound ID | Base Scaffold | C-7 Substituent | Target Cell Line | IC₅₀ (µM) | Reference |
| Ciprofloxacin | Ciprofloxacin | Piperazine | T-24 (Bladder) | >100 | [13] |
| Derivative 6 | Ciprofloxacin | N-4 (pyrazole-acetyl) | T-24 (Bladder) | 3.36 | [13] |
| Derivative 8a | Ciprofloxacin | N-4 (thiazolidine-acetyl) | PC-3 (Prostate) | 3.24 | [13] |
| Levofloxacin | Levofloxacin | N-methylpiperazine | MCF-7 (Breast) | >100 | [13] |
| Derivative 5 | Levofloxacin | Ester derivative | MCF-7 (Breast) | 1.4 | [13] |
| Derivative 13c | Levofloxacin | Amide derivative | Hep3B (Liver) | 0.43 | [13] |
| WXFL-152 | 4-Oxyquinoline | Substituted phenoxy | HUVEC (Endothelial) | 0.09 | [5] |
| Cpd 97 | Ciprofloxacin | N-4 (chalcone) | A549 (Lung) | 27.71 | [1] |
Activity as Kinase Inhibitors
The quinoline scaffold is a well-known "hinge-binder" in kinase inhibitor design. Several 4-fluoroquinolone derivatives have been developed as potent inhibitors of receptor tyrosine kinases like VEGFR-2, crucial for tumor angiogenesis.
SAR for VEGFR-2 Inhibition:
-
A common strategy involves replacing the C-7 substituent with a larger, aromatic moiety that can occupy the hydrophobic allosteric pocket of the kinase.
-
The 4-oxo and 3-carboxyl groups (or a bioisostere) are often maintained to form key hydrogen bond interactions with the hinge region of the ATP-binding site.[15]
-
Derivatives with a urea or thiourea linkage have shown particular promise as potent VEGFR-2 inhibitors.[5][15]
Antiviral Potential
The chemical space of 4-fluoroquinolones also extends to antiviral applications. Certain derivatives have shown promising activity against HIV-1, with a mechanism distinct from their antibacterial action.[16] Instead of targeting topoisomerases, these compounds appear to inhibit viral replication at the transcriptional level, potentially by interfering with the Tat-mediated transactivation process.[16]
The Frontier: Late-Stage Functionalization
To rapidly explore the chemical space and optimize lead compounds, late-stage functionalization (LSF) has emerged as a powerful strategy.[17] LSF involves the direct modification of C-H bonds or other existing functional groups on a complex molecule, bypassing the need for lengthy de novo synthesis.[18]
Key LSF Strategies for 4-Quinolones:
-
C-H Arylation/Alkylation: Transition-metal catalyzed reactions (e.g., using Palladium or Rhodium) can selectively introduce new aryl or alkyl groups at various positions on the quinoline core, most commonly at the C-2 or C-8 positions.[18][19] This allows for the rapid generation of analog libraries to probe SAR.
-
Decarboxylative Coupling: The C-3 carboxylic acid can be used as a handle for cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Caption: Late-stage functionalization accelerates drug discovery.
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of a privileged core structure in medicinal chemistry. Its journey from a narrow-spectrum antibacterial to a versatile platform for anticancer and antiviral drug discovery highlights the immense potential held within its chemical space. The continued development of innovative synthetic methodologies, particularly in late-stage functionalization, will undoubtedly accelerate the exploration of this space. By combining established synthetic wisdom with modern catalytic methods and a deep understanding of structure-activity relationships, researchers are well-equipped to unlock the next generation of potent and selective therapeutics derived from this remarkable and enduring scaffold.
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- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(16), 4930.
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Methodological & Application
Application Note: A Multi-modal Approach to the Analytical Identification of 4-Fluoroquinoline
Introduction: The Analytical Imperative for 4-Fluoroquinoline
This compound is a critical heterocyclic aromatic organic compound. Its core structure is the foundation of the fluoroquinolone class of antibiotics, a vast group of synthetic bactericidal agents widely used in human and veterinary medicine.[1][2] The fluorine atom at the C-6 position is known to significantly enhance antibacterial potency by improving both DNA gyrase binding and cell penetration.[3] Given its central role as a key starting material and potential impurity in the synthesis of these vital pharmaceuticals, the development of robust, accurate, and validated analytical methods for its identification and quantification is paramount.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide a detailed, experience-driven framework for selecting and implementing the appropriate analytical strategy. We will explore the causality behind experimental choices, from sample preparation to final data interpretation, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Core Analytical Strategies: A Triad of Chromatography, Spectroscopy, and Hyphenated Techniques
The choice of analytical technique is dictated by the objective: are you performing routine quantification, elucidating a structure, or detecting trace levels in a complex matrix? A comparative overview of the most effective methods is essential for making an informed decision.[4]
Chromatographic Methods: The Power of Separation
Chromatography is the cornerstone for separating this compound from synthetic precursors, degradation products, or matrix components.
-
High-Performance Liquid Chromatography (HPLC): This is the most frequently applied technique for the analysis of fluoroquinolones and their parent structures.[5] Its versatility in handling non-volatile and thermally labile compounds makes it ideal.
-
Expertise & Causality: The choice of a reversed-phase (RP) C18 column is standard due to the moderate polarity of the quinoline ring system.[6][7] The mobile phase typically consists of an aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile or methanol.[7][8] Adjusting the pH of the aqueous phase is critical; a slightly acidic pH (e.g., pH 3.1) ensures the protonation of the quinoline nitrogen, leading to sharp, symmetrical peaks.[7] Detection is commonly achieved using UV-Vis/Diode Array Detectors (DAD) at wavelengths around 280-293 nm, where the quinoline chromophore absorbs strongly.[1][6][7] For enhanced sensitivity and specificity, especially in biological matrices, fluorescence detection (FLD) is superior.[8]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for quinolones due to their lower volatility, GC-MS can be employed, particularly for identifying volatile impurities or derivatives.[4]
-
Expertise & Causality: Direct analysis of this compound by GC may be challenging. Derivatization may be necessary to increase volatility and thermal stability. This method is primarily used in specific research contexts rather than for routine quality control.
-
Spectroscopic Methods: Unveiling the Molecular Identity
Spectroscopy provides the definitive structural "fingerprint" of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for absolute structural elucidation and confirmation.[4]
-
Expertise & Causality: ¹H and ¹³C NMR spectra provide a wealth of information. The chemical shifts and coupling patterns of the aromatic protons are highly characteristic of the quinoline ring system.[9] Modern quantitative NMR (qNMR) techniques can also offer an alternative to chromatographic quantification by utilizing chemical shift displacements, which are dependent on concentration due to molecular self-association phenomena.[10][11]
-
-
Mass Spectrometry (MS): MS is essential for confirming molecular weight and providing structural information through fragmentation patterns.
-
Expertise & Causality: Electrospray Ionization (ESI) is the preferred method, typically operating in positive ion mode to generate the protonated molecular ion [M+H]⁺.[12] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and unequivocal identification. Tandem MS (MS/MS) generates characteristic fragment ions, which serve as a secondary point of confirmation crucial for trace analysis in complex matrices.[8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique that provides a unique molecular fingerprint based on the vibrational modes of functional groups.[3]
-
Expertise & Causality: The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring, C=C and C=N stretching within the quinoline system, and the distinctive C-F stretching vibration.[13] It is an excellent tool for quick identity confirmation of raw materials.[14]
-
-
UV-Visible Spectrophotometry: This technique is simple, cost-effective, and suitable for quantitative analysis in straightforward matrices.
-
Expertise & Causality: The method relies on the inherent absorbance of the quinoline chromophore.[15] It can also be adapted for extractive spectrophotometry, where an ion-pair complex is formed with a dye (e.g., bromothymol blue), extracted into an organic solvent, and measured, thereby increasing selectivity.[16]
-
Hyphenated Techniques: The Gold Standard for Sensitivity and Specificity
Combining the separation power of chromatography with the detection prowess of mass spectrometry creates the most powerful analytical tool for this application.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive method for trace-level detection and confirmation of fluoroquinolones in complex environments like wastewater, biological fluids, and food products.[17][18]
-
Expertise & Causality: LC-MS/MS provides two levels of specificity: the retention time from the HPLC separation and the mass-to-charge ratios of the precursor and product ions from the tandem mass spectrometer.[12] The use of Multiple Reaction Monitoring (MRM) mode allows for the highly selective detection of the target analyte even in the presence of significant matrix interference, making it the gold standard for regulatory and research applications.[8][15]
-
Foundational Protocols: From Sample to Signal
The integrity of any analysis begins with meticulous sample preparation. The chosen method must effectively isolate and concentrate the analyte while removing potential interferences.[19]
Sample Preparation Workflow
The complexity of the matrix dictates the required level of sample cleanup.
-
Pharmaceutical Formulations (e.g., Tablets, Bulk Powder): Simple dilution is often sufficient. The sample is dissolved in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water), filtered, and injected.[8]
-
Biological Fluids (e.g., Plasma, Serum, Urine): Protein precipitation is a common first step, typically using acetonitrile or perchloric acid.[8] This is often followed by a more selective cleanup.
-
Complex Matrices (e.g., Tissues, Milk, Environmental Water): A combination of extraction and cleanup is required.
-
Liquid-Liquid Extraction (LLE): Employs immiscible solvents to partition the analyte from the sample matrix.[8]
-
Solid-Phase Extraction (SPE): The most widely used technique for cleanup and concentration.[17][19] Weak cation exchange or polymeric reversed-phase cartridges are effective for trapping and eluting quinolone compounds.
-
Application Protocols
The following protocols provide detailed, step-by-step methodologies for common analytical scenarios.
Protocol 1: HPLC-UV for Quantification in Pharmaceutical Preparations
This protocol is designed for the routine quality control of this compound as a bulk substance or in a simple formulation.
1. Instrumentation and Conditions:
-
HPLC System: Standard system with a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Isocratic mixture of 10 mM phosphate buffer (pH adjusted to 3.1 with phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 293 nm.[7]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by serially diluting the stock solution with the mobile phase.[7]
-
Sample Preparation: Accurately weigh a portion of the powdered formulation equivalent to 10 mg of this compound. Transfer to a 100 mL volumetric flask, add ~70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis and Data Processing:
-
Inject the prepared standards and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
| Parameter | Condition | Rationale |
| Column | C18 (250 x 4.6 mm, 5 µm) | Industry standard for reversed-phase separation of moderately polar compounds.[7] |
| Mobile Phase | 70:30 (v/v) Phosphate Buffer (pH 3.1) : Acetonitrile | Acidic pH ensures consistent protonation and good peak shape. Acetonitrile provides appropriate elution strength.[7] |
| Detector | UV/DAD at 293 nm | High absorbance wavelength for the quinolone chromophore, ensuring good sensitivity.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing efficient separation in a reasonable time.[7] |
Table 1: Summary of HPLC-UV Method Parameters.
Protocol 2: LC-MS/MS for Trace-Level Identification and Confirmation
This protocol is optimized for high sensitivity and specificity, suitable for detecting this compound in complex matrices like environmental water or biological extracts.
1. Instrumentation and Conditions:
-
LC-MS/MS System: UPLC/HPLC coupled to a tandem quadrupole mass spectrometer with an ESI source.
-
Column: High-efficiency C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[20]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[20]
-
Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS Ionization Mode: ESI Positive (ESI+).[12]
-
MS Analysis Mode: Multiple Reaction Monitoring (MRM).
2. Sample Preparation (e.g., for Water Samples):
-
Acidify 100 mL of the water sample to pH ~3 with formic acid.
-
Condition a weak cation exchange (WCX) SPE cartridge with methanol followed by acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove interferences.
-
Elute the analyte with a small volume of 5% ammonia in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase A.[17]
3. MS/MS Parameter Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the mass of the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize collision energy for each precursor → product ion transition. At least two MRM transitions should be monitored for confident identification.
| Parameter | Example Value | Rationale |
| Precursor Ion (Q1) | m/z 164.05 | Protonated molecular ion of this compound (C₉H₆FN + H)⁺. |
| Product Ion 1 (Q3) | m/z 136.05 | Loss of HCN (neutral loss of 27). A common fragmentation pathway. |
| Product Ion 2 (Q3) | m/z 116.03 | Further fragmentation, provides confirmation. |
| Dwell Time | 50 ms | Balances sensitivity with the ability to define a chromatographic peak with enough data points. |
Table 2: Example MRM Parameters for this compound. (Note: Exact masses and transitions must be empirically determined on the specific instrument used).
Conclusion: Ensuring Data Trustworthiness
The accurate analytical identification of this compound is a multi-faceted task that relies on the intelligent application of orthogonal techniques. For routine quantification in simple matrices, HPLC-UV provides a robust and reliable solution. For absolute structural confirmation, NMR remains the definitive tool. For trace-level detection and unequivocal identification in complex matrices, LC-MS/MS is the undisputed gold standard.
The protocols and principles outlined in this guide provide a framework for developing and validating methods that are not only scientifically sound but also fit for purpose. By understanding the causality behind each experimental choice—from the pH of the mobile phase to the selection of an MRM transition—researchers can ensure the generation of high-quality, trustworthy, and defensible analytical data.
References
- Al-Ghannam, S. M., El-Brashy, A. M., & Al-Farhan, B. S. (2012). HPLC Methods for the Determination of Fluoroquinolones in...
- Prasert, T., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone.
- Li, Y., et al. (2015). Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. Journal of the Chemical Society of Pakistan. [Link]
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- Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis. [Link]
- Rao, J. V., et al. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. [Link]
- Szałek, E., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. SpringerLink. [Link]
- Sahoo, S., et al. (2011). FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. National Institute of Technology, Rourkela. [Link]
- Siodłak, D., et al. (2017). FTIR Characterization of the Development of Antimicrobial Catheter Coatings Loaded with Fluoroquinolones. MDPI. [Link]
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- El-Didamony, A. M., & Abo-Elsoad, M. O. (2014). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. [Link]
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- U.S. Food and Drug Administration (FDA). (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. FDA. [Link]
- Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
- Rusu, A., et al. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. PubMed. [Link]
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Application Notes & Protocols: The Strategic Use of 4-Fluoroquinoline in Modern Organic Synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 4-fluoroquinoline. We move beyond a simple recitation of reactions to offer an in-depth analysis of the core chemical principles, field-proven protocols, and strategic applications that make this reagent a valuable building block. The primary focus is on its exceptional reactivity in Nucleophilic Aromatic Substitution (SNAAr), a cornerstone transformation for accessing a diverse array of 4-substituted quinoline scaffolds. We will explore the causality behind experimental design, present self-validating protocols for key reactions, and illustrate the application of these methods in the synthesis of high-value bioactive molecules, including kinase inhibitors and antimalarial agents.
Introduction to this compound: A Privileged Synthetic Intermediate
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with a wide range of biological targets. Within this class of compounds, this compound stands out as a particularly versatile and reactive intermediate.
The Decisive Role of the C4-Fluorine Atom
The synthetic utility of this compound is dominated by the properties of the fluorine atom at the C4 position. While the carbon-fluorine bond is the strongest single bond to carbon, in the context of Nucleophilic Aromatic Substitution (SNAAr), fluoride is an outstanding leaving group. This apparent contradiction is resolved by examining the rate-determining step of the reaction.
The key to this reactivity lies in two factors:
-
High Electronegativity: Fluorine's potent inductive electron withdrawal polarizes the C4-F bond, rendering the C4 carbon highly electrophilic and susceptible to nucleophilic attack.
-
Activation by the Ring Nitrogen: The quinoline nitrogen atom at the 1-position acts as a powerful electron-withdrawing group through resonance, stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the reaction. This stabilization is crucial for lowering the activation energy of the initial nucleophilic attack, which is the rate-determining step.[1]
Because the cleavage of the C-F bond occurs after the rate-determining step, its high bond energy is irrelevant to the reaction kinetics. In fact, its ability to activate the ring via induction makes it a superior leaving group to heavier halogens (Cl, Br, I) in many SNAAr contexts.[1]
Nucleophilic Aromatic Substitution (SNAAr): The Workhorse Reaction
The displacement of the C4-fluoride by a wide range of nucleophiles is the most powerful and widely used application of this compound. This reaction provides a direct and efficient route to 4-aminoquinolines, 4-alkoxy/aryloxyquinolines, and 4-thioether quinolines, which are pivotal precursors for drug discovery.
Mechanistic Principles
The SNAAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is paramount, and the quinoline nitrogen plays a vital role in delocalizing the negative charge.[2]
-
Elimination: Aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group, yielding the substituted quinoline product.
Caption: The Addition-Elimination mechanism for SNAAr at the C4 position of this compound.
Reaction Scope and Conditions
A key advantage of using this compound is its broad compatibility with various nucleophiles under relatively mild conditions. Polar aprotic solvents like DMSO, DMF, or NMP are typically employed to enhance the reactivity of the nucleophile.
| Nucleophile Class | Example Nucleophile | Typical Product | Base (if needed) | Typical Conditions |
| Nitrogen | Primary/Secondary Amines | 4-Aminoquinolines | K₂CO₃, Et₃N, or excess amine | 80-150 °C, Neat or in NMP/DMSO |
| Nitrogen | Anilines | 4-(Arylamino)quinolines | K₂CO₃, NaH | 100-160 °C, NMP |
| Oxygen | Phenols | 4-(Aryloxy)quinolines | K₂CO₃, NaH, Cs₂CO₃ | 80-140 °C, DMF/DMSO |
| Oxygen | Alkoxides | 4-Alkoxyquinolines | NaOR (pre-formed) | 25-100 °C, Parent Alcohol or THF |
| Sulfur | Thiols / Thiophenols | 4-(Alkyl/Arylthio)quinolines | K₂CO₃, NaH | 60-120 °C, DMF |
Detailed Protocol: Synthesis of N-benzylquinolin-4-amine
This protocol details a representative SNAAr reaction using an amine nucleophile to generate a 4-aminoquinoline derivative, a common core in many bioactive molecules.[3][4]
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 147 mg), anhydrous K₂CO₃ (2.0 mmol, 276 mg), and anhydrous NMP (5 mL).
-
Reagent Addition: Add benzylamine (1.5 mmol, 161 mg, 0.16 mL) to the stirred suspension at room temperature under an inert atmosphere (N₂ or Ar).
-
Heating: Heat the reaction mixture to 120 °C and maintain for 4-8 hours. Causality Note: The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex. NMP is an excellent high-boiling polar aprotic solvent that facilitates the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (25 mL) and ethyl acetate (25 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL) to remove residual NMP and salts.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the pure N-benzylquinolin-4-amine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in the Synthesis of Bioactive Molecules
The true power of this compound is realized when its derivatives are incorporated into molecules with profound biological activity. The 4-aminoquinoline scaffold, in particular, is central to the development of therapeutics for infectious diseases and cancer.
Case Study: Antimalarial Drug Candidates
The 4-aminoquinoline core is the defining feature of chloroquine, a historically vital antimalarial drug. However, widespread parasite resistance has necessitated the development of new analogues.[5] Synthesizing a library of 4-aminoquinolines via SNAAr allows for the rapid exploration of structure-activity relationships (SAR). By varying the amine side chain attached at the C4 position, chemists can fine-tune properties like basicity, lipophilicity, and steric bulk to overcome resistance mechanisms.[4][6]
Case Study: Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The quinoline scaffold serves as an effective "hinge-binding" motif, anchoring inhibitors into the ATP-binding pocket of many kinases.[7] Compounds derived from this compound have been developed as potent inhibitors of targets like Glycogen Synthase Kinase-3β (GSK-3β) and FMS kinase.[8][9] The synthesis allows for the installation of a side chain at the C4 position that can extend into other regions of the active site to enhance potency and selectivity.
Caption: A generalized workflow from this compound to a kinase inhibitor scaffold.
Advanced Methods: The Challenge of C-F Cross-Coupling
While SNAAr is the dominant reaction pathway, the direct catalytic cross-coupling of the C4-F bond is a topic of significant academic interest.
Challenges: The primary obstacle is the immense strength of the C(sp²)-F bond. Oxidative addition to a low-valent metal catalyst (like Pd(0) or Ni(0)), the first step in most cross-coupling cycles, is thermodynamically and kinetically challenging.[10]
Current Status: Significant progress has been made in palladium-catalyzed C-F activation, but these methods often require specialized, highly electron-rich phosphine ligands, additives like Lewis acids to assist in C-F bond cleavage, or are limited to simpler fluoroarenes.[11][12] At present, there are no broadly applicable, "off-the-shelf" protocols for the direct Suzuki, Stille, or Buchwald-Hartwig coupling of this compound.
Field-Proven Alternative: For researchers aiming to perform a cross-coupling reaction at the 4-position of a quinoline, the most reliable and practical strategy is to begin with 4-chloroquinoline or 4-bromoquinoline . These C-Cl and C-Br bonds are significantly more susceptible to oxidative addition by palladium catalysts, allowing for robust and high-yielding cross-coupling reactions under standard conditions.
Safety and Handling
-
Handling: this compound is a chemical reagent and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Specific toxicity data may be limited. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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- de Dios, A. C., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
- Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.
- Burgess, K., et al. (2004). A Medicinal Chemistry Perspective on 4-Aminoquinoline Antimalarial Drugs. ResearchGate.
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- de Dios, A. C., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC - NIH.
- La Sala, G., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed.
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- Organic Chemistry Portal. (2025). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. YouTube.
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- Myers, M. R., et al. (2008). Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Nicewicz, D., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - NIH.
- Saeki, T., & Aise, M. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
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- Gedefaw, D., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. NIH.
- Saeki, T., & Aise, M. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Schmidt, H.-W., et al. (2010). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate.
- Ghattas, M. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
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- Chem Help ASAP. (2019). Nucleophilic Aromatic Substitutions. YouTube.
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Application Notes and Protocols for the Strategic Functionalization of 4-Fluoroquinolines
Introduction: The 4-Fluoroquinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Within this class, 4-fluoroquinolines have emerged as particularly valuable synthons. The fluorine atom at the C4 position is not merely a substituent; it is a powerful functional handle. Its high electronegativity activates the C4 position for nucleophilic attack, making it an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity provides a reliable and versatile entry point for introducing a wide range of molecular diversity, crucial for tuning the pharmacological properties of drug candidates.
This guide provides a detailed exploration of established and modern protocols for the functionalization of the this compound scaffold. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step procedures but also the underlying mechanistic rationale to empower informed experimental design. We will cover three primary strategies: direct substitution at the C4 position via SNAr, direct C-H functionalization at other positions on the quinoline core, and a classic two-step approach involving selective halogenation followed by palladium-catalyzed cross-coupling.
Part A: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The most direct method for functionalizing 4-fluoroquinolines is through the displacement of the C4-fluoride. The electron-withdrawing nature of the quinoline nitrogen atom makes the C4 carbon electrophilic and susceptible to attack by nucleophiles. The high electronegativity of the fluorine atom further enhances this effect and stabilizes the intermediate, making fluoride an excellent leaving group in this context.[3]
Mechanism: The Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the quinoline ring. In the second, typically rapid step, the leaving group (fluoride) is eliminated, restoring the aromaticity and yielding the substituted product.
Caption: The Addition-Elimination mechanism for SNAr reactions.
Protocol 1: N-Functionalization with Amines (e.g., Piperidine)
The introduction of amine functionalities is fundamental in drug design for modulating solubility, basicity, and receptor interactions. This protocol details the reaction of a this compound with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.
-
Add Reagents: Add piperidine (1.2 eq) followed by potassium carbonate (2.0 eq). The base is crucial to neutralize the HF formed and drive the reaction to completion.
-
Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-(piperidin-1-yl)quinoline.
Protocol 2: S-Functionalization with Thiols (e.g., Thiophenol)
Thioethers are important functional groups in various biologically active molecules. The high nucleophilicity of thiols makes them excellent partners for SNAr reactions.[4]
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Thiolate Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Add Thiol: Slowly add a solution of thiophenol (1.1 eq) in anhydrous DMF. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiophenolate.
-
Add Fluoroquinoline: Add a solution of this compound (1.0 eq) in anhydrous DMF to the thiolate solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-6 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent in vacuo and purify the residue by flash chromatography to yield 4-(phenylthio)quinoline.
Protocol 3: O-Functionalization with Phenols
The synthesis of diaryl ethers via SNAr is also a valuable transformation, though it often requires more forcing conditions due to the lower nucleophilicity of phenols compared to thiols and amines.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.5 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Standard laboratory glassware for high-temperature reactions
Step-by-Step Procedure:
-
Reaction Setup: Combine this compound (1.0 eq), phenol (1.5 eq), and cesium carbonate (2.5 eq) in a sealable reaction vessel.
-
Add Solvent: Add anhydrous NMP as the solvent.
-
Heating: Seal the vessel and heat the reaction mixture to 120-140 °C. The use of a high-boiling polar aprotic solvent is necessary to achieve a reasonable reaction rate. Monitor progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: After cooling, dilute the reaction mixture with toluene and water.
-
Extraction and Washing: Separate the layers. Wash the organic layer with 1 M NaOH solution to remove excess phenol, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to afford the desired 4-phenoxyquinoline.
| Protocol | Nucleophile | Base | Solvent | Temp (°C) | Typical Yield |
| 1 | Piperidine | K₂CO₃ | DMSO | 80-100 | 85-95% |
| 2 | Thiophenol | NaH | DMF | 0 to RT | 90-98% |
| 3 | Phenol | Cs₂CO₃ | NMP | 120-140 | 60-75% |
| Table 1: Summary of typical conditions for SNAr on this compound. |
Part B: Direct C-H Functionalization of the Quinoline Scaffold
While SNAr is dominant at the C4 position, functionalizing other positions often requires different strategies. Modern transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical method to directly forge new bonds without pre-functionalization.[1][2] Palladium catalysis is particularly effective, often utilizing a directing group to control regioselectivity. The quinoline nitrogen itself, or more commonly, a quinoline N-oxide, can serve this purpose.
Strategy: C8-Arylation via Palladium-Catalyzed C-H Activation
A notable example is the C8-selective arylation of quinoline N-oxides.[5] The N-oxide acts as an effective directing group, facilitating the formation of a palladacycle intermediate at the C8 position, which then undergoes reaction with an aryl halide.
Caption: A plausible catalytic cycle for Pd-catalyzed C8-arylation.
Protocol 4: Two-Step C8-Arylation via N-Oxide Intermediate
This protocol involves the initial formation of the N-oxide, followed by the palladium-catalyzed C-H arylation.
Step 4a: Synthesis of this compound N-oxide
-
Dissolve: Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise at 0 °C.
-
Stir: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with aqueous sodium thiosulfate solution, followed by saturated sodium bicarbonate solution.
-
Extract: Extract with DCM, dry the organic layer (MgSO₄), and concentrate to yield the N-oxide, which is often used without further purification.
Step 4b: Palladium-Catalyzed C8-Arylation Materials:
-
This compound N-oxide (1.0 eq)
-
Iodoarene (e.g., 4-iodotoluene) (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Potassium Acetate (KOAc) (2.0 eq)
-
Dimethylacetamide (DMA)
-
Standard Schlenk line or glovebox technique for handling air-sensitive reagents.
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk tube, add this compound N-oxide (1.0 eq), the iodoarene (1.5 eq), Pd(OAc)₂ (0.05 eq), and KOAc (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add Solvent: Add anhydrous DMA via syringe.
-
Heating: Heat the reaction mixture to 120 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Washing: Wash the filtrate with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by column chromatography to obtain the 8-aryl-4-fluoroquinoline N-oxide. The N-oxide can often be reduced back to the quinoline if desired using reagents like PCl₃.
Part C: Functionalization via Halogenation and Cross-Coupling
A classic and highly reliable strategy for functionalizing specific positions on the quinoline ring involves initial regioselective halogenation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach offers excellent control over the site of new bond formation.
Strategy: C8-Bromination followed by Suzuki-Miyaura Coupling
This two-step sequence allows for the introduction of a diverse range of aryl or vinyl groups at the C8 position. The initial bromination provides a handle for the subsequent palladium-catalyzed reaction.
Caption: Workflow for C8-functionalization via bromination and Suzuki coupling.
Protocol 5: Two-Step C8-Arylation via Suzuki Coupling
Step 5a: Synthesis of 8-Bromo-4-fluoroquinoline
-
Setup: Add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Add Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.05 eq) in portions, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated NaOH solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., DCM), dry the organic layer, concentrate, and purify by recrystallization or column chromatography.
Step 5b: Suzuki-Miyaura Cross-Coupling Materials:
-
8-Bromo-4-fluoroquinoline (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 ratio)
Step-by-Step Procedure:
-
Setup: In a Schlenk tube, combine 8-bromo-4-fluoroquinoline (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar).
-
Add Solvents: Add the degassed 1,4-dioxane/water solvent mixture.
-
Heating: Heat the reaction to 90-100 °C and stir for 6-12 hours, or until TLC indicates completion.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by column chromatography to yield the 8-aryl-4-fluoroquinoline.[6][7]
| Strategy | Position | Key Reaction | Catalyst / Reagent | Advantages |
| C-H Activation | C8 (via N-Oxide) | Pd-catalyzed Arylation | Pd(OAc)₂ | Atom economical, avoids pre-functionalization |
| Halogenation/Coupling | C8 | Suzuki-Miyaura | NBS, then Pd(PPh₃)₄ | High yielding, reliable, broad scope |
| Table 2: Comparison of strategies for functionalization at C8. |
Conclusion and Future Outlook
The this compound scaffold offers a robust platform for the development of novel chemical entities. The protocols detailed herein—spanning classic SNAr reactions at the activated C4 position to modern C-H functionalization and reliable cross-coupling strategies at other sites—provide a comprehensive toolkit for the medicinal chemist. The choice of method depends on the desired final structure and the specific position to be functionalized. As catalytic methods continue to evolve, the direct, selective, and late-stage functionalization of the this compound core will undoubtedly accelerate the discovery of next-generation therapeutics.
References
- D. A. C. O. S. S. de C. B. da S. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules2021, 26(16), 4969. [Link]
- Borsoi, A. F.; Paz, J. D.; Pissinate, K.; Rambo, R. S.; Pestana, V. Z.; Bizarro, C. V.; Basso, L. A.; Machado, P.
- Illyés, E.; Török, B.; Gáti, T.; Szabó, D.; Sipos, A.; Török, G.; Zupkó, I.; Wölfling, J.; Frank, É. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2020, 25(21), 5038. [Link]
- Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candid
- Thangaraj, M.; Gandeepan, P.; Li, Y.; Chen, W.-C.; Rajamalli, P.; Chen, C.-L.; Li, C.-H.; Chuang, S.-C.; Chen, C.-H.; Cheng, C.-H. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric and Solvation Effects on the Site-Selectivity by Mechanistic and DFT Computational Studies.
- Process for preparing bromo-substituted quinolines.
- Sharma, V.; Kumar, V.; Kumar, P. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Org. Biomol. Chem.2024. [Link]
- Recent Advances in Direct Functionalization of Quinones.
- Direct C–H Functionalization Approaches to Pharmaceutically Relevant Molecules.
- Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics.
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
- Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
- Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group. [Link]
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]
- Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. PMC. [Link]
- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]
- Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PMC. [Link]
- Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action.
- Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. RSC Publishing. [Link]
- A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones.
- Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. NIH. [Link]
- Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. PubMed. [Link]
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 5. Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric and Solvation Effects on the Site-Selectivity by Mechanistic and DFT Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 4-Fluoroquinoline
Abstract
This application note presents a detailed, validated, and stability-indicating high-performance liquid chromatography (HPLC) method for the determination of purity and the quantification of impurities in 4-Fluoroquinoline, a key intermediate in the synthesis of various pharmaceutical agents. The developed reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and robust, making it suitable for quality control in both research and manufacturing environments. This document provides a comprehensive protocol, including system suitability parameters, method validation according to ICH guidelines, and forced degradation studies to ensure the method's stability-indicating properties.
Introduction: The Significance of this compound Purity
4-Quinolone and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis of a wide range of therapeutic agents, including a prominent class of broad-spectrum antibacterial drugs known as fluoroquinolones.[1][2][3] The introduction of a fluorine atom into the quinoline ring can significantly enhance the biological activity and pharmacokinetic properties of these compounds.[4] this compound serves as a critical building block in the synthesis of these next-generation pharmaceuticals.
The purity of such a crucial intermediate is paramount, as any impurities can be carried through the synthetic process, potentially leading to the formation of undesired and potentially toxic side products in the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method to assess the purity of this compound is essential for ensuring the safety and efficacy of the resulting drug products. This application note addresses this need by providing a detailed HPLC method designed to separate this compound from its potential process-related impurities and degradation products.
Method Rationale and Development
Understanding Potential Impurities: A Mechanistic Approach
A common and efficient route for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction .[2][5] This reaction typically involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[5][6] For the synthesis of this compound's precursor, 4-hydroxy-6-fluoroquinoline, the logical starting materials would be 3-fluoroaniline and DEEM.
Based on this synthetic pathway, the following potential process-related impurities were considered during method development:
-
Starting Materials:
-
3-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
-
Intermediates:
-
Anilidomethylenemalonic ester intermediate formed from the initial condensation.
-
-
By-products:
-
Impurities arising from side reactions or incomplete cyclization.
-
Furthermore, to establish a stability-indicating method, forced degradation studies are essential to identify potential degradation products that may form under various stress conditions. Fluoroquinolones have been shown to be susceptible to degradation, particularly under alkaline and photolytic conditions.[7]
Chromatographic Strategy: Achieving Specificity
A reversed-phase HPLC (RP-HPLC) method was selected due to its wide applicability and effectiveness in separating compounds with varying polarities. A C18 column was chosen as the stationary phase to provide sufficient hydrophobicity for the retention of this compound and its likely less polar impurities.
The mobile phase was optimized to achieve the best resolution between the main peak and all potential impurities. A gradient elution with a buffered aqueous phase and an organic modifier (acetonitrile) was employed to ensure the elution of both polar and non-polar compounds within a reasonable runtime. The pH of the mobile phase was controlled with a phosphate buffer to maintain a consistent ionization state of the analytes and ensure reproducible retention times. UV detection was selected based on the chromophoric nature of the quinoline ring.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥99.5%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
-
Chromatographic Conditions
A summary of the optimized HPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate in Water, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 278 nm |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Analytical Workflow and Method Validation
The analytical workflow for the purity analysis of this compound is depicted in the following diagram.
Caption: Workflow for this compound Purity Analysis.
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The this compound peak should be free from interference from impurities and degradation products. Peak purity should be greater than 990. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 1-150 µg/mL. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections of the standard solution. |
| Intermediate Precision | RSD ≤ 2.0% for analyses performed on different days and by different analysts. |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples at three concentration levels (80%, 100%, 120%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant changes in results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). |
Forced Degradation Studies: Establishing Stability-Indicating Capability
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the this compound sample. The sample was subjected to various stress conditions to induce degradation.
Caption: Workflow for Forced Degradation Studies.
The results of the forced degradation studies are summarized below. In all cases, the degradation products were well-resolved from the main this compound peak, and the peak purity of the analyte remained above 990, confirming the method's specificity and stability-indicating capability.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~5% | Minor degradation peak observed. |
| Alkaline Hydrolysis | ~15% | Significant degradation with a major degradation product eluting earlier than the main peak. |
| Oxidative Degradation | ~8% | A few small degradation peaks observed. |
| Thermal Degradation | <2% | The compound is relatively stable to heat. |
| Photolytic Degradation | ~12% | Several degradation products were formed. |
Conclusion
The HPLC method detailed in this application note is a robust, reliable, and stability-indicating procedure for the purity assessment of this compound. The method's validation in accordance with ICH guidelines confirms its suitability for routine quality control in the pharmaceutical industry. The successful separation of the main component from process-related impurities and degradation products ensures that this method can be confidently used to guarantee the quality of this compound, thereby contributing to the safety and efficacy of the final pharmaceutical products derived from it.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
- Sharma, P. C., & Kumar, A. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8636-8667. [Link]
- Al-Trawneh, M. A. (2013). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Clinical Research, 5(3), 89-94. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]
- Biernacka, J., & Głowacka, I. E. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 632. [Link]
- Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
- Biernacka, J., & Głowacka, I. E. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central.[Link]
- Zhang, Y., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Environmental Chemistry, 5. [Link]
- de Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
Sources
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 7. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
Application Notes and Protocols for the Development of 4-Fluoroquinolone-Based Antibacterial Agents
For: Researchers, scientists, and drug development professionals in the field of antibacterial drug discovery.
Introduction: The Enduring Relevance of 4-Fluoroquinolones
The 4-fluoroquinolone scaffold represents a cornerstone in the edifice of antibacterial chemotherapy. Since the discovery of nalidixic acid, the subsequent introduction of a fluorine atom at the C-6 position has given rise to a potent and broad-spectrum class of synthetic antibacterial agents.[1][2][3] These molecules exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3][4] Despite the rise of antibiotic resistance, the chemical tractability and proven efficacy of the 4-fluoroquinolone core continue to make it a fertile ground for the development of new antibacterial agents to combat challenging pathogens.
This guide provides a comprehensive overview of the key stages in the preclinical development of novel 4-fluoroquinolone-based antibacterial agents. It is designed to offer both the strategic rationale behind experimental choices and detailed, actionable protocols for their execution. We will delve into the synthesis of the core scaffold and its analogs, robust in vitro evaluation techniques, and essential in vivo efficacy models.
I. Chemical Synthesis of 4-Fluoroquinolone Analogs: Building the Pharmacophore
The synthetic versatility of the 4-fluoroquinolone nucleus is a key to its enduring legacy. The foundational route to the core structure typically involves the Gould-Jacobs reaction or its variations, followed by strategic modifications to modulate the compound's biological activity and pharmacokinetic properties. The most fruitful positions for modification have historically been the N-1, C-7, and C-8 positions.[5]
Core Synthesis Pathway: A Step-by-Step Approach
A common and effective strategy for constructing the 4-fluoroquinolone core begins with a suitably substituted aniline, which undergoes condensation with a malonic acid derivative, followed by thermal cyclization to form the quinolone ring system. Subsequent nucleophilic aromatic substitution at the C-7 position allows for the introduction of diverse heterocyclic moieties, a critical step in defining the antibacterial spectrum and potency.
Below is a representative protocol for the synthesis of a 7-substituted 4-fluoroquinolone, illustrating the key chemical transformations.
Protocol 1: Synthesis of a 7-(Piperazin-1-yl)-4-fluoroquinolone Analog
Step 1: Condensation of 3-chloro-4-fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)
-
In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 120-130°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.
-
Upon completion, cool the reaction mixture to room temperature. The resulting diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate will often solidify upon cooling and can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask equipped for distillation.
-
Heat the mixture to 240-260°C. The cyclization reaction is typically complete within 30-60 minutes and is accompanied by the evolution of ethanol.
-
Cool the reaction mixture and add a hydrocarbon solvent like hexane to precipitate the cyclized product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Collect the solid by filtration, wash with hexane, and dry.
Step 3: Hydrolysis of the Ester
-
Suspend the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of 2-3.
-
The precipitated 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.
Step 4: N-Alkylation (Introduction of the N-1 Substituent)
-
To a suspension of the carboxylic acid from Step 3 in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (2-3 equivalents).
-
Add the desired alkylating agent (e.g., cyclopropyl bromide, 1.5 equivalents). The choice of the N-1 substituent is critical for potency. A cyclopropyl group is often optimal for activity against Enterobacteriaceae and Pseudomonas aeruginosa.[5][6]
-
Heat the reaction mixture at 80-100°C for 4-6 hours.
-
After cooling, pour the reaction mixture into water and collect the precipitated N-alkylated product by filtration.
Step 5: Nucleophilic Aromatic Substitution at C-7
-
In a suitable solvent such as dimethyl sulfoxide (DMSO) or pyridine, dissolve the N-alkylated intermediate from Step 4.
-
Add the desired piperazine derivative (e.g., piperazine or N-methylpiperazine, 2-4 equivalents). The C-7 substituent significantly influences the antibacterial spectrum.[4][5]
-
Heat the reaction mixture at 120-140°C for 6-12 hours.
-
Cool the mixture, add water to precipitate the final product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 7-(piperazin-1-yl)-4-fluoroquinolone analog.
II. In Vitro Evaluation: Quantifying Antibacterial Potency and Selectivity
A robust in vitro testing cascade is fundamental to identifying promising lead compounds. This involves determining the intrinsic antibacterial activity, elucidating the mechanism of action, and assessing potential cytotoxicity to mammalian cells.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the cornerstone of antibacterial susceptibility testing, defining the lowest concentration of an agent that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.
Protocol 2: Broth Microdilution MIC Assay
-
Preparation of Antibacterial Stock Solution: Dissolve the synthesized 4-fluoroquinolone analog in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Preparation of Bacterial Inoculum: Culture the test bacteria overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth (turbidity).
| Parameter | Description |
| Test Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) |
| Inoculum Density | Approx. 5 x 10⁵ CFU/mL |
| Incubation | 37°C for 18-24 hours |
| Endpoint | Lowest concentration with no visible growth |
B. Target Engagement: DNA Gyrase and Topoisomerase IV Inhibition Assays
To confirm that the synthesized compounds act via the intended mechanism, in vitro assays measuring the inhibition of DNA gyrase and topoisomerase IV are essential. These assays typically measure the relaxation of supercoiled plasmid DNA (for DNA gyrase) or the decatenation of kinetoplast DNA (for topoisomerase IV).
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and the appropriate reaction buffer containing ATP.
-
Compound Addition: Add varying concentrations of the test 4-fluoroquinolone analog to the reaction mixtures. Include a positive control (a known fluoroquinolone like ciprofloxacin) and a negative control (no inhibitor).
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA species. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) can be determined.
C. Cytotoxicity Assessment: The MTT Assay
Early assessment of cytotoxicity against mammalian cells is crucial to gauge the therapeutic potential of a new antibacterial agent. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Protocol 4: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 4-fluoroquinolone analog for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The concentration that reduces cell viability by 50% (CC₅₀) can be determined.
III. In Vivo Efficacy Models: Bridging the Gap to Clinical Application
Animal models of infection are indispensable for evaluating the in vivo efficacy of new antibacterial agents. Murine models are widely used due to their well-characterized genetics, cost-effectiveness, and the availability of a wide range of pathogenic strains.
A. Murine Sepsis Model
This model mimics a systemic bloodstream infection and is valuable for assessing the ability of an antibacterial agent to clear bacteria from the circulation and prevent mortality.
Protocol 5: Murine Sepsis Model
-
Infection: Induce systemic infection in mice (e.g., BALB/c strain) by intraperitoneal (IP) or intravenous (IV) injection of a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus or Escherichia coli).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test 4-fluoroquinolone analog via a clinically relevant route (e.g., oral gavage, subcutaneous, or intravenous injection). A vehicle control and a positive control (an established antibiotic) group should be included.
-
Monitoring: Monitor the mice for signs of morbidity and mortality over a period of 7-14 days.
-
Endpoint: The primary endpoint is survival. The efficacy of the compound is determined by its ability to protect mice from lethal infection compared to the vehicle control group.
B. Murine Thigh Infection Model
This localized infection model is particularly useful for studying the pharmacodynamics of antibacterial agents and their ability to reduce bacterial burden in deep-seated tissues.
Protocol 6: Murine Thigh Infection Model
-
Neutropenia (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by treatment with cyclophosphamide prior to infection.
-
Infection: Inject a suspension of the test bacterium (e.g., Pseudomonas aeruginosa) directly into the thigh muscle of the mice.
-
Treatment: Initiate treatment with the test compound at a defined time post-infection.
-
Endpoint: After a specified treatment period (e.g., 24 hours), euthanize the mice, excise the infected thigh muscle, and homogenize the tissue. The bacterial load (CFU/gram of tissue) is determined by plating serial dilutions of the homogenate on appropriate agar medium. A significant reduction in bacterial burden compared to the vehicle control indicates efficacy.
C. Murine Lung Infection Model
Given the importance of fluoroquinolones in treating respiratory tract infections, a murine pneumonia model is highly relevant for evaluating new analogs.
Protocol 7: Murine Lung Infection Model
-
Infection: Induce a lung infection in mice by intranasal or intratracheal instillation of a bacterial suspension (e.g., Streptococcus pneumoniae or Klebsiella pneumoniae).[7][8]
-
Treatment: Administer the test compound at a predetermined time post-infection.
-
Endpoints: Efficacy can be assessed by multiple endpoints, including survival, reduction in bacterial load in the lungs and bronchoalveolar lavage fluid (BALF), and analysis of inflammatory markers in the BALF.[7] Histopathological examination of lung tissue can also provide valuable insights into the compound's effect on infection-induced lung damage.
IV. Structure-Activity Relationships (SAR): Rational Drug Design
The development of new 4-fluoroquinolones is guided by a deep understanding of the relationship between chemical structure and biological activity. Key structural modifications that influence the antibacterial spectrum, potency, and safety profile are summarized below.
| Position | Substituent | Impact on Activity and Properties | References |
| N-1 | Cyclopropyl | Often optimal for broad-spectrum activity, particularly against Gram-negative pathogens including P. aeruginosa. | [5][6] |
| tert-Butyl | Can enhance activity against Gram-positive bacteria. | [9] | |
| Substituted Phenyl | Can improve activity against intracellular pathogens and anaerobes. | [6][10] | |
| C-6 | Fluorine | Crucial for high potency; enhances DNA gyrase inhibition and cell penetration. | [1][2][5] |
| C-7 | Piperazinyl ring | Broadens the spectrum to include many Gram-negative and some Gram-positive bacteria. | [4][5] |
| Pyrrolidinyl ring | Can increase potency against Gram-positive bacteria. | [11] | |
| Bulky substituents | May increase activity against anaerobes and reduce susceptibility to efflux pumps. | [12] | |
| C-8 | Methoxy/Halogen | Can enhance activity against Gram-positive bacteria and anaerobes. | [11] |
DOT Diagram: Key SAR of 4-Fluoroquinolones
Caption: Key positions for substitution on the 4-fluoroquinolone core and their primary influence on antibacterial properties.
V. Overcoming Resistance: The Next Frontier
Bacterial resistance to fluoroquinolones primarily arises from mutations in the target enzymes (DNA gyrase and topoisomerase IV) and through increased expression of efflux pumps.[13] Strategies to overcome resistance include:
-
Dual-Targeting Agents: Designing molecules that inhibit both DNA gyrase and topoisomerase IV with high affinity.
-
Efflux Pump Inhibitors: Co-administration of a fluoroquinolone with a compound that blocks the bacterial efflux pumps.
-
Novel Scaffolds: Developing new chemical classes that target these enzymes through different mechanisms.[14]
-
Hybrid Molecules: Conjugating the fluoroquinolone scaffold with other antibacterial pharmacophores to create hybrid molecules with dual modes of action.[15]
Conclusion
The 4-fluoroquinolone scaffold remains a highly valuable platform for the discovery and development of new antibacterial agents. A systematic approach, combining rational chemical synthesis, robust in vitro characterization, and relevant in vivo efficacy models, is essential for advancing novel candidates toward clinical development. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to addressing the global challenge of antimicrobial resistance.
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4-Fluoroquinoline in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Unseen Potential of 4-Fluoroquinoline in Advanced Materials
The this compound scaffold, a cornerstone in the development of potent antibacterial agents, possesses a unique combination of electronic and photophysical properties that extend its utility far beyond the realm of medicine. The introduction of a fluorine atom at the 4-position of the quinoline ring system imparts significant changes in electron density, stability, and intermolecular interactions.[1][2] These attributes make this compound a compelling building block for a new generation of functional materials. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols and the scientific rationale behind them. Our focus will be on its potential in Organic Light-Emitting Diodes (OLEDs), fluorescent chemical sensors, and as a monomer for high-performance functional polymers.
Part 1: this compound in Organic Light-Emitting Diodes (OLEDs)
The inherent electron-deficient nature of the quinoline core, amplified by the electron-withdrawing fluorine atom, makes this compound derivatives prime candidates for use in OLEDs.[3] These materials can play crucial roles as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and even as fluorescent emitters themselves.[3][4]
Causality of Application: Why this compound Works in OLEDs
-
Electron Transport: The electron-withdrawing fluorine atom enhances the electron affinity of the quinoline ring system. This facilitates efficient electron injection from the cathode and transport to the emissive layer, leading to a more balanced charge carrier distribution and improved device efficiency.[5][6]
-
High Triplet Energy: For use as a host material in phosphorescent OLEDs (PhOLEDs), a high triplet energy is essential to prevent the quenching of the phosphorescent guest emitter. The rigid, aromatic structure of the quinoline core generally results in a high triplet energy, a property that can be further tuned with appropriate substitutions.
-
Tunable Emission: By modifying the substituents on the this compound scaffold, the fluorescence emission color and quantum yield can be precisely controlled, allowing for the development of new emissive materials.[3]
Protocol 1: Synthesis of a Phenyl-Substituted this compound Derivative
This protocol outlines a generalized synthesis of a phenyl-substituted this compound derivative, a common structural motif in organic electronic materials. This method is based on established quinoline synthesis routes and is a starting point for creating novel this compound-based materials for OLEDs.[3][7]
Reaction Workflow:
A workflow for the synthesis of a this compound derivative.
Materials:
-
4-Fluoroaniline (1.0 eq)
-
An α,β-unsaturated ketone (e.g., chalcone) (1.2 eq)
-
Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂) (0.5 eq)
-
Solvent (e.g., Ethanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 4-fluoroaniline, the α,β-unsaturated ketone, and the Lewis acid catalyst in the chosen solvent.
-
Reaction Execution: Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired phenyl-substituted this compound derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9][10]
Protocol 2: Fabrication of a Solution-Processed OLED Device
This protocol provides a general method for fabricating a multi-layer OLED device using a spin-coating technique, a common and accessible method in a research setting.[3][4]
Device Fabrication Workflow:
A generalized workflow for fabricating a solution-processed OLED.
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Deionized water, detergent, acetone, isopropanol
-
UV-ozone or oxygen plasma cleaner
-
Hole-Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-Transporting Layer (HTL) material (e.g., TPD)
-
Emissive Layer (EML) material: a synthesized this compound derivative (as host or emitter) doped in a suitable polymer matrix
-
Electron-Transport Layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
-
Spin-coater
-
High-vacuum thermal evaporation system
-
Glovebox with a nitrogen atmosphere
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve its work function.[3]
-
-
Layer Deposition (in a nitrogen-filled glovebox):
-
HIL: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate (e.g., 3000-4000 rpm for 30-60 seconds). Anneal on a hotplate at 120-150°C for 10-15 minutes.
-
HTL: Spin-coat a solution of the HTL material onto the HIL. Anneal to remove the solvent.
-
EML: Spin-coat a solution of the this compound derivative (as the host or emitter) onto the HTL. Anneal to remove the solvent.
-
-
ETL and Cathode Deposition (Thermal Evaporation):
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).
-
Deposit the ETL (e.g., TPBi) at a rate of 1-2 Å/s to a thickness of 20-40 nm.
-
Deposit a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm) to form the cathode.
-
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen atmosphere to protect it from oxygen and moisture.
Expected Performance Data (Hypothetical):
The following table presents hypothetical performance data for an OLED device incorporating a generic this compound derivative (4-FQD-1) as an electron transport material, based on typical performance characteristics of similar quinoline-based materials.
| Device Structure | 4-FQD-1 HOMO (eV) | 4-FQD-1 LUMO (eV) | Max. External Quantum Efficiency (%) | Max. Luminous Efficiency (cd/A) | Turn-on Voltage (V) |
| ITO/PEDOT:PSS/TAPC/CBP:Ir(ppy)₃/4-FQD-1/LiF/Al | -6.2 | -2.8 | 18.5 | 55.2 | 3.1 |
Part 2: this compound in Fluorescent Chemical Sensors
The quinoline moiety is a well-known fluorophore, and its derivatives have been extensively used in the development of fluorescent sensors for the detection of metal ions.[1][11][12][13] The nitrogen atom in the quinoline ring and other potential coordination sites can act as binding sites for metal ions. Upon binding, the photophysical properties of the molecule, such as fluorescence intensity and wavelength, can be altered, providing a detectable signal. The fluorine atom at the 4-position can modulate the electronic properties of the quinoline ring, potentially enhancing the sensitivity and selectivity of the sensor.
Causality of Application: The Sensing Mechanism
-
Coordination-Induced Fluorescence Changes: The lone pair of electrons on the nitrogen atom of the quinoline ring can coordinate with metal ions. This interaction can lead to either fluorescence quenching (e.g., through photoinduced electron transfer, PET) or fluorescence enhancement (e.g., by inhibiting PET or promoting chelation-enhanced fluorescence, CHEF).
-
Fluorine's Influence on Selectivity: The electron-withdrawing nature of the fluorine atom can influence the binding affinity of the nitrogen atom for different metal ions, potentially leading to higher selectivity for specific analytes.
Protocol 3: Synthesis of a this compound-Based Fluorescent Sensor for Metal Ions
This protocol describes the synthesis of a this compound derivative functionalized with a receptor unit for metal ion binding.
Synthesis Workflow:
A general workflow for synthesizing a this compound-based fluorescent sensor.
Materials:
-
A suitable this compound precursor with a reactive site (e.g., a hydroxyl or amino group)
-
A receptor molecule with a complementary reactive group (e.g., an acid chloride or an aldehyde)
-
Appropriate reagents and catalysts for the chosen coupling reaction (e.g., DCC/DMAP for esterification, or a catalyst for Schiff base formation)
-
Anhydrous solvents
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Synthesis of the Functionalized this compound: Synthesize a this compound derivative bearing a functional group suitable for coupling (e.g., 8-hydroxy-4-fluoroquinoline).
-
Coupling Reaction: React the functionalized this compound with the chosen receptor molecule under appropriate conditions to form the final sensor molecule.
-
Purification: Purify the product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the sensor molecule by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Photophysical Characterization: Characterize the fluorescence properties of the sensor in the absence and presence of various metal ions to determine its selectivity and sensitivity.[14][15][16]
Protocol 4: Fluorescence Titration for Metal Ion Sensing
This protocol details the procedure for evaluating the sensing performance of the synthesized this compound-based fluorescent sensor.
Experimental Setup:
A workflow for fluorescence titration to evaluate sensor performance.
Materials:
-
Synthesized this compound-based fluorescent sensor
-
A range of metal ion salts (e.g., chlorides or nitrates)
-
A suitable buffer solution
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the sensor and the metal ions in the chosen buffer.
-
Fluorescence Measurement of the Free Sensor: Record the fluorescence spectrum of a dilute solution of the sensor in the absence of any metal ions.
-
Titration: Add incremental amounts of a metal ion stock solution to the sensor solution and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration. For quenching processes, a Stern-Volmer plot can be used to analyze the data.
-
Determination of Sensing Parameters: Calculate the binding constant and the limit of detection (LOD) for the target metal ion.
-
Selectivity Study: Repeat the titration with other metal ions to assess the selectivity of the sensor.
Part 3: this compound as a Monomer in Functional Polymers
The incorporation of the this compound moiety into a polymer backbone can lead to materials with unique thermal, mechanical, and optoelectronic properties. The reactive functional groups on the this compound core, such as carboxylic acids or amines, can be utilized for polymerization reactions. For example, the antibacterial agent norfloxacin, a derivative of this compound, has been successfully used as a monomer in the synthesis of polyurethanes.[17]
Causality of Application: The Rationale for Polymerization
-
Enhanced Thermal Stability: The rigid aromatic structure of the quinoline ring can impart high thermal stability to the polymer chain.
-
Intrinsic Functionality: The inherent electronic and photophysical properties of the this compound unit can be transferred to the polymer, creating materials with built-in functionalities.
-
Biocompatibility and Bioactivity: For biomedical applications, polymers containing fluoroquinolone units may exhibit inherent antibacterial properties, which can be beneficial for creating self-sterilizing materials or for controlled drug delivery applications.[18][19]
Protocol 5: Synthesis of a Polyurethane Incorporating a this compound Derivative
This protocol is adapted from the synthesis of a polyurethane using norfloxacin and serves as a template for incorporating other functionalized this compound derivatives into polymer chains.[17]
Polymerization Workflow:
A two-step workflow for the synthesis of a this compound-containing polyurethane.
Materials:
-
A this compound derivative with two reactive hydrogens (e.g., a diol or diamine derivative of this compound) (1.0 eq)
-
A diisocyanate (e.g., 1,12-diisocyanatododecane, DDI) (1.0 eq)
-
A polyol (e.g., polycaprolactone diol, PCL) (1.0 eq)
-
A catalyst (e.g., dibutyltin dilaurate)
-
Anhydrous dimethyl sulfoxide (DMSO) as the solvent
-
A chain extender (e.g., 1,4-butanediol) (optional)
-
A non-solvent for precipitation (e.g., methanol)
-
Reaction vessel with mechanical stirrer and nitrogen inlet
Procedure:
-
Oligomer Formation: In the reaction vessel, dissolve the this compound derivative in anhydrous DMSO under a nitrogen atmosphere. Add the diisocyanate and catalyst, and stir the mixture at an elevated temperature (e.g., 70°C) until the reaction to form the oligomer is complete (monitor by FTIR for the disappearance of the NCO peak).
-
Polymerization: Add the polyol to the oligomer solution and continue stirring at the same temperature to form the polyurethane.
-
Chain Extension (Optional): To increase the molecular weight, a chain extender can be added to the reaction mixture.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Filter and dry the polymer under vacuum.
-
Characterization: Characterize the polymer's molecular weight and structure using gel permeation chromatography (GPC), ¹H NMR, and FTIR spectroscopy.
Conclusion and Future Outlook
The this compound scaffold represents a versatile and largely untapped resource for the development of advanced functional materials. Its unique electronic and photophysical properties, stemming from the interplay between the quinoline ring and the fluorine substituent, make it a promising candidate for applications in OLEDs, fluorescent sensors, and functional polymers. The protocols provided in this guide serve as a foundational framework for researchers to explore the potential of this compound and its derivatives in these exciting areas of materials science. Further research into the synthesis of novel this compound-based materials and a deeper understanding of their structure-property relationships will undoubtedly unlock new and innovative applications.
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- 17. Utilization of quinolone drugs as monomers: characterization of the synthesis reaction products for poly(norfloxacin diisocyanatododecane polycaprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biodegradable polyphosphazenes containing antibiotics: synthesis, characterization, and hydrolytic release behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The 4-Fluoroquinoline Scaffold: A Versatile Platform for Designing Advanced Fluorescent Probes
An Application Guide
Abstract
Small-molecule fluorescent probes are indispensable tools in modern biological and chemical research, offering high sensitivity and spatiotemporal resolution for visualizing complex processes. Among these, scaffolds with intrinsic fluorescence are particularly valuable as they provide a foundational structure for developing targeted sensors. The 4-fluoroquinoline core represents one such "privileged" scaffold. Its inherent photophysical properties, combined with a structure amenable to synthetic modification, make it an exceptional platform for creating novel probes.[1][2] This guide details the scientific rationale, key applications, and detailed experimental protocols for leveraging this compound-based probes in cutting-edge research, with a focus on monitoring bacterial dynamics and detecting metal ions.
The this compound Core: Fundamental Properties
The 4-quinolone bicyclic structure is the foundation of the widely used fluoroquinolone class of antibiotics.[3] These compounds inherently possess fluorescent properties, which can be exploited for applications beyond their antimicrobial activity.[1][4] The introduction of a fluorine atom can enhance bioactivity and modify pharmacokinetic properties without significant steric hindrance.[5]
Photophysical Characteristics
The fluorescence of the this compound scaffold arises from π-π* and n-π* electronic transitions within its aromatic system.[1] Upon absorbing UV or near-UV light, the molecule is promoted to an excited singlet state, which then decays back to the ground state, emitting a photon in the process.[5] The precise excitation and emission wavelengths are highly dependent on the specific substituents on the quinolone ring and the local chemical environment, such as pH and solvent polarity.[1][6] For instance, different fluoroquinolone antibiotics exhibit distinct spectral fingerprints, allowing for their simultaneous detection using optimized wavelength settings.[7]
The absorption and emission properties of these molecules are notably pH-dependent due to the ionization of the carboxylic acid group at position 3 and the amino group often found at position 7.[6][8] This sensitivity can be a powerful feature, enabling the design of pH-responsive probes.[4]
Representative Spectral Data
While the parent this compound is a foundational block, most practical probes are derivatives. The table below summarizes the spectral properties of several well-characterized fluoroquinolone compounds to provide a baseline for designing new probes.
| Compound | Excitation Max (λex) | Emission Max (λem) | Environment | Reference |
| Norfloxacin (NOR) | 280 nm | 445 nm | Aqueous | [7] |
| Ciprofloxacin (CIP) | 280 nm | 445 nm | Aqueous | [7] |
| Levofloxacin (LEVO) | 290 nm | 500 nm | Aqueous | [7] |
| Moxifloxacin (MOXI) | 290 nm | 500 nm | Aqueous | [7] |
| Ofloxacin (OFLO) | 285 nm | 490 nm | pH 2-12 | [1] |
Designing Probes: From Scaffold to Sensor
The true power of the this compound scaffold lies in its synthetic tractability. By strategically functionalizing the core, researchers can develop probes that respond to specific analytes or environmental changes.
Rationale for Modification
Modification serves several key purposes:
-
Targeting: Introducing moieties that bind to specific ions, proteins, or cellular structures.
-
"Switch-On" Probes: Designing profluorescent molecules where fluorescence is initially quenched and is "switched on" only upon reacting with the target analyte. This dramatically improves the signal-to-noise ratio.[4]
-
Spectral Tuning: Altering the core structure to shift excitation/emission wavelengths for multiplexing with other fluorophores or to avoid cellular autofluorescence.
-
Improved Photostability & Quantum Yield: Enhancing the brightness and robustness of the probe.
Key Synthetic Strategies
A common and highly effective site for modification is the C-7 position, which often bears an amino-heterocycle in antibiotic derivatives.[4] This position is crucial for binding to biological targets like DNA gyrase and topoisomerase IV and is an ideal anchor point for attaching other functional groups without abolishing the core fluorescence.[4][9]
One of the most powerful techniques for this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific linking of a functionalized fluorophore to a target-recognition moiety.[10][11]
Caption: General workflow for probe synthesis via click chemistry.
Application Protocol 1: Probing Bacterial Drug Efflux
Fluoroquinolones are substrates for bacterial multidrug efflux pumps, such as AcrAB-TolC in E. coli.[2][10] This makes fluorescently-tagged fluoroquinolones excellent tools for studying efflux pump activity and screening for efflux pump inhibitors (EPIs).[2]
Principle
A fluoroquinolone probe is incubated with bacteria. In wild-type bacteria with active efflux pumps, the probe is actively expelled, resulting in low intracellular fluorescence. In the presence of an EPI (like carbonyl cyanide 3-chlorophenylhydrazone, CCCP), the pumps are disabled, leading to probe accumulation and a significant increase in intracellular fluorescence that can be visualized by confocal microscopy.[12][13]
Caption: Workflow for the bacterial drug efflux pump inhibition assay.
Protocol
Materials:
-
Fluoroquinolone-based probe (e.g., cipro-NBD, cipro-DMACA).[10]
-
Bacterial strain (e.g., E. coli AG102, which overexpresses the AcrAB pump).[12]
-
Luria-Bertani (LB) broth.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Efflux pump inhibitor (EPI): Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) stock solution (e.g., 10 mM in DMSO).
-
Confocal laser scanning microscope with appropriate filter sets.
Methodology:
-
Culture Preparation: Grow an overnight culture of E. coli in LB broth at 37°C with shaking.
-
Sub-culturing: Inoculate fresh LB broth with the overnight culture and grow to mid-log phase (OD₆₀₀ ≈ 0.5-0.6).
-
Cell Harvest: Centrifuge the culture, discard the supernatant, and wash the cell pellet twice with PBS.
-
Resuspension: Resuspend the bacterial pellet in PBS to a final OD₆₀₀ of ~0.2.
-
Experimental Setup:
-
Control Sample: To 1 mL of the bacterial suspension, add the fluorescent probe to its final working concentration (e.g., 10 µM).
-
EPI Sample: To 1 mL of the bacterial suspension, add CCCP to a final concentration of 100 µM and incubate for 5 minutes. Then, add the fluorescent probe to the same final concentration as the control.
-
-
Incubation: Incubate both samples for 30-60 minutes at room temperature, protected from light.
-
Imaging: Mount a small aliquot of each suspension on a microscope slide. Image using a confocal microscope. Use a membrane stain (e.g., FM4-64FX) if co-localization is desired.[12]
-
Data Analysis: Quantify the mean fluorescence intensity per cell for both control and EPI-treated samples. A statistically significant increase in fluorescence in the EPI-treated sample indicates active efflux of the probe.
Application Protocol 2: Detection of Divalent Metal Ions
The 4-quinolone structure, with its 3-carboxylic acid and 4-carbonyl oxygen, is a natural chelating agent for metal ions.[8][14] This interaction often perturbs the electronic structure of the fluorophore, leading to a change in fluorescence intensity (either quenching or enhancement), which forms the basis for a sensor.[15][16] This protocol outlines the use of a this compound derivative for detecting Fe³⁺.[17]
Principle
Upon binding of a metal ion like Fe³⁺ or Zn²⁺, the photophysical properties of the fluoroquinolone probe are altered.[17] The formation of the probe-metal complex can either enhance fluorescence by increasing structural rigidity and reducing non-radiative decay, or quench it via mechanisms like photoinduced electron transfer (PET). By measuring the change in fluorescence intensity, one can quantify the concentration of the metal ion.
Caption: Chelation mechanism leading to a fluorescent response.
Protocol
Materials:
-
This compound derivative probe stock solution (e.g., 1 mM in DMSO or an appropriate solvent).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., FeCl₃, ZnCl₂, CuCl₂, MgCl₂, CaCl₂) in deionized water.
-
Spectrofluorometer and quartz cuvettes.
Methodology:
-
Probe Preparation: Prepare a working solution of the probe (e.g., 10 µM) in the HEPES buffer.
-
Selectivity Assay:
-
In separate cuvettes, add the probe working solution.
-
To each cuvette, add a different metal ion stock solution to a final concentration of 100 µM (a 10-fold excess).
-
Record the fluorescence emission spectrum for each sample (e.g., excite at 301 nm and scan emission from 350-600 nm, as per a quinoline-based Fe³⁺ sensor).[17]
-
Compare the fluorescence intensity of each sample to a control containing only the probe to identify which metal ion elicits the strongest response.
-
-
Sensitivity (Titration) Assay:
-
Prepare a series of solutions containing a fixed concentration of the probe (10 µM) and increasing concentrations of the target metal ion (e.g., from 0 to 50 µM).
-
Allow the solutions to equilibrate for 5-10 minutes.
-
Measure the fluorescence intensity at the emission maximum for each sample.
-
-
Data Analysis:
-
Selectivity: Plot a bar chart of the fluorescence response for each metal ion.
-
Sensitivity: Plot the fluorescence intensity as a function of the metal ion concentration. This titration curve can be used to determine the binding constant and the limit of detection (LOD). The LOD for a quinoline-based sensor for Fe³⁺ has been reported in the sub-micromolar range.[17]
-
Conclusion and Future Outlook
The this compound scaffold is a robust and versatile platform for the development of sophisticated fluorescent probes. Its intrinsic and tunable photophysical properties, combined with well-established synthetic routes for functionalization, enable the creation of sensors for diverse applications in drug discovery, environmental monitoring, and cell biology. The protocols described herein for probing bacterial efflux and detecting metal ions represent just two examples of their broad utility. Future work will likely focus on developing next-generation probes with near-infrared (NIR) emission profiles for deep-tissue imaging and creating multi-analyte sensors for complex biological systems.
References
- Masi, M., Phetsang, W., Pagès, J., Sutton, M., & Blaskovich, M. (2019). Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. RSC Medicinal Chemistry. [Link][10]
- Phetsang, W., Masi, M., Pagès, J., Sutton, J. M., & Blaskovich, M. A. T. (2019).
- Phetsang, W., Masi, M., Pagès, J., Sutton, J. M., & Blaskovich, M. A. T. (2019). Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux.
- Kalyakin, A., et al. (2019). Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions. Molecules. [Link][4]
- Masi, M., Phetsang, W., Pagès, J., Sutton, M., & Blaskovich, M. (2019). Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. RSC Publishing. [Link][11]
- Tavares, L., et al. (2021).
- Sajwan, R. K., Lakshmi, G. B. V. S., Singh, A. K., & Solanki, P. R. (2021). Study of pH‐dependent fluorescent properties of Fluoroquinolones Antibiotics. Luminescence. [Link][1]
- Garrido, M., et al. (2022). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry.
- Masi, M., Phetsang, W., Pagès, J., Sutton, M., & Blaskovich, M. (2019). Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. RSC Publishing. [Link][2]
- Lorenzo, F., et al. (2008). Primary photophysical properties of moxifloxacin--a fluoroquinolone antibiotic. Photochemistry and Photobiology. [Link][6]
- Albini, A., & Monti, S. (2003). Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews. [Link][20]
- Albini, A., & Monti, S. (2003). Photophysics and photochemistry of fluoroquinolones. RSC Publishing. [Link][21]
- Nguyen, K.-T., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Vietnam Journal of Science and Technology. [Link][7]
- Andrade, M., et al. (2020). Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. Molecules. [Link][8]
- Wang, Y., et al. (2024).
- Santos, M. A., et al. (2014). Fluoroquinolone-metal complexes: a route to counteract bacterial resistance?. Journal of Inorganic Biochemistry. [Link][15]
- Ordon, A., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations.
- Uivarosi, V. (2013).
- Deku, F., et al. (2023). Recent Trends in Biosensors for Quinolone Detection: A Comprehensive Review. MDPI. [Link][3]
- Blower, T. R., et al. (2022). Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. MDPI. [Link][9]
- Seedher, N., & Agarwal, P. (2011). Effect of metal ions on some pharmacologically relevant interactions involving fl uoroquinolone antibiotics.
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Catalytic Applications of 4-Fluoroquinoline Metal Complexes: A Technical Guide for Researchers
Introduction: The intersection of fluorine chemistry and transition metal catalysis has yielded transformative tools for organic synthesis. The introduction of fluorine atoms into ligand scaffolds can profoundly alter the electronic and steric properties of the resulting metal complexes, leading to enhanced catalytic activity, stability, and selectivity. Within this context, 4-fluoroquinoline and its derivatives represent a promising, yet underexplored, class of ligands. The strong electron-withdrawing nature of the fluorine atom at the 4-position of the quinoline ring system can significantly modulate the electron density at the coordinating nitrogen atom, thereby influencing the catalytic behavior of the corresponding metal complex. This guide provides detailed application notes and protocols for the use of this compound metal complexes in key organic transformations, drawing upon established principles of catalysis involving analogous quinoline-based ligands.
Part 1: Foundational Principles and Advantages of this compound Ligands
The strategic placement of a fluorine atom at the 4-position of the quinoline scaffold imparts several key features to the corresponding metal complexes, making them attractive candidates for catalysis:
-
Enhanced Lewis Acidity of the Metal Center: The electron-withdrawing fluorine atom reduces the electron-donating ability of the quinoline nitrogen. This, in turn, increases the Lewis acidity of the coordinated metal center, which can enhance its ability to activate substrates.
-
Increased Stability: The C-F bond is exceptionally strong, contributing to the overall thermal and chemical stability of the ligand and the resulting metal complex.
-
Modified Steric Profile: While fluorine is relatively small, its presence can influence the conformational preferences of the ligand and create a unique steric environment around the metal center, potentially leading to improved stereoselectivity in asymmetric catalysis.
-
Potential for Non-Covalent Interactions: The polarized C-F bond can participate in non-covalent interactions, such as dipole-dipole and ion-dipole interactions, which may play a role in substrate binding and transition state stabilization.
Part 2: Application Notes and Protocols
This section details the application of this compound metal complexes in several important classes of catalytic reactions. The protocols provided are based on established methodologies for related quinoline-based catalysts and have been adapted to highlight the specific considerations for this compound systems.
Application 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound-ligated palladium complexes are anticipated to be highly effective catalysts for these transformations due to the electronic properties imparted by the fluorinated ligand.
Conceptual Workflow for Palladium-Catalyzed Cross-Coupling
Figure 1: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The enhanced Lewis acidity of the palladium center in a this compound complex is expected to facilitate the transmetalation step.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
In a nitrogen-filled glovebox, dissolve Pd(OAc)₂ (1 mol%) and this compound (2.2 mol%) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to form the [Pd(4-F-quinoline)₂] complex.
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the pre-formed catalyst solution or add Pd(OAc)₂ (1 mol%) and this compound (2.2 mol%) directly to the flask.
-
Add the toluene/water solvent mixture (5 mL).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Representative Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | >95 |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | 2 | 92 |
| 3 | 1-Iodonaphthalene | 2-Thienylboronic acid | 1 | 98 |
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The electron-deficient nature of the this compound ligand can promote the reductive elimination step, leading to efficient product formation.[2]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere
Procedure:
-
Reaction Setup:
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.5 mol%), this compound (1.2 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
-
Reaction Execution:
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Application 2: Ruthenium-Catalyzed Transfer Hydrogenation
Ruthenium complexes are widely used for transfer hydrogenation reactions, which are safer and more convenient alternatives to using high-pressure hydrogen gas. This compound can serve as a robust ligand in these systems. Ruthenium(II) complexes containing quinone-based ligands have shown catalytic activity in transfer hydrogenation of ketones.[3]
Conceptual Workflow for Ruthenium-Catalyzed Transfer Hydrogenation
Figure 2: Generalized catalytic cycle for Ruthenium-catalyzed transfer hydrogenation.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound
-
Ketone (e.g., acetophenone)
-
Isopropanol (as both solvent and hydrogen source)
-
Potassium hydroxide (KOH)
-
Inert atmosphere
Procedure:
-
Catalyst Formation:
-
In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and this compound (2.2 mol%) in isopropanol (5 mL).
-
Add a solution of KOH (10 mol%) in isopropanol.
-
Stir the mixture at room temperature for 20 minutes.
-
-
Reaction Execution:
-
Add the ketone (1.0 mmol) to the catalyst solution.
-
Heat the reaction mixture to 80 °C.
-
Monitor the conversion by GC.
-
-
Work-up and Purification:
-
Cool the reaction and quench with water.
-
Extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography if necessary.
-
Quantitative Data for Representative Transfer Hydrogenation:
| Entry | Ketone | Catalyst Loading (mol% Ru) | Time (h) | Conversion (%) |
| 1 | Acetophenone | 1 | 2 | >99 |
| 2 | Cyclohexanone | 1 | 1 | >99 |
| 3 | 1-Indanone | 1 | 3 | 96 |
Application 3: Copper-Catalyzed Aza-Michael Addition
Copper catalysts are effective for a variety of transformations, including conjugate additions. The use of a this compound ligand can enhance the catalytic activity of copper in aza-Michael additions. Copper-catalyzed reactions have been employed in the synthesis of various quinoline derivatives.[4]
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Amine (e.g., aniline)
-
Dimethylformamide (DMF)
-
Inert atmosphere
Procedure:
-
Reaction Setup:
-
To a Schlenk tube under an inert atmosphere, add CuI (5 mol%) and this compound (10 mol%).
-
Add the α,β-unsaturated ketone (1.0 mmol) and the amine (1.2 mmol).
-
Add DMF (3 mL).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Part 3: Concluding Remarks and Future Outlook
The application of this compound metal complexes in catalysis is a burgeoning field with significant potential. The unique electronic properties conferred by the 4-fluoro substituent can lead to catalysts with enhanced activity, stability, and selectivity. The protocols outlined in this guide provide a starting point for researchers to explore the utility of these complexes in a range of important organic transformations. Future research in this area will likely focus on the development of chiral this compound-based ligands for asymmetric catalysis, as well as the application of these catalysts in the synthesis of complex molecules of pharmaceutical and materials science interest. The continued exploration of fluorinated ligands is poised to provide new and powerful tools for the advancement of chemical synthesis.
References
- Batey, R. A., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(10), 1206-1296.
- Gopalakrishnan, M., et al. (2012). Ruthenium(II) complexes containing quinone based ligands: synthesis, characterization, catalytic applications and DNA interaction. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 99, 174-180.
- Huang, X., et al. (2023). Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles. Organic Letters, 25(10), 1686–1691.
- Tafesse, F. A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(6), 1015-1044.
- Wurz, R. P., et al. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Outreach.
- Zhao, J., et al. (2019). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 24(23), 4332.
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- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of 4-Fluoroquinolines
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies for scaling up the synthesis of 4-fluoroquinolines. 4-Fluoroquinolones are a critical class of synthetic antibacterial agents, and their efficient, large-scale production is paramount for pharmaceutical applications.[1][2] This guide moves beyond simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and safety considerations essential for successful scale-up. We will explore and compare classical synthetic routes such as the Gould-Jacobs reaction, Conrad-Limpach synthesis, and Friedländer annulation, alongside providing detailed, field-proven protocols and analytical methods for process control.
Introduction: The Strategic Importance of 4-Fluoroquinolines
The quinolone core is a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom at the C-6 position was a landmark discovery in the late 1970s, dramatically enhancing the antibacterial spectrum and potency, leading to the development of the fluoroquinolone class of antibiotics.[3] Molecules like ciprofloxacin and levofloxacin have become indispensable in treating a wide range of bacterial infections, from urinary tract to respiratory infections.[1][4][5]
The synthetic challenge lies not only in the construction of the bicyclic quinolone core but also in the strategic introduction of the fluorine substituent and other functionalities in a manner that is efficient, cost-effective, and safe on an industrial scale. This guide is designed to provide the foundational knowledge and practical protocols to navigate these challenges.
Foundational Synthetic Strategies for the Quinolone Core
The construction of the 4-quinolone skeleton is the cornerstone of any fluoroquinolone synthesis. Several classical methods have been established, each with distinct advantages and limitations when considering scalability.
The Gould-Jacobs Reaction: A Workhorse for 4-Quinolone Synthesis
The Gould-Jacobs reaction, first reported in 1939, remains one of the most versatile and widely implemented methods for synthesizing the 4-quinolone backbone, particularly for commercial drugs like norfloxacin.[6][7] The reaction proceeds in two main stages:
-
Condensation: An appropriately substituted aniline (e.g., 3-chloro-4-fluoroaniline) is condensed with diethyl ethoxymethylenemalonate (EMME). This step typically proceeds under mild conditions, such as refluxing in ethanol.[8]
-
Thermal Cyclization: The resulting anilinomethylenemalonate intermediate is subjected to high temperatures (often >250 °C) to induce an intramolecular cyclization, forming the 4-hydroxy-3-carboalkoxyquinoline, which exists in tautomeric equilibrium with the 4-oxo form.[9]
Causality and Scale-Up Considerations:
-
Regioselectivity: The cyclization can occur at either ortho position of the aniline. For asymmetrically substituted anilines, this can lead to a mixture of regioisomers, complicating purification on a large scale.[6] Strategic selection of starting materials with blocking groups or specific electronic properties is crucial.
-
Thermal Demands: The high temperatures required for cyclization are a significant scale-up hurdle. Specialized high-temperature reactors and heat transfer fluids (like Dowtherm™ or mineral oil) are necessary.[10] These harsh conditions can also lead to degradation and reduced yields.
-
Modern Enhancements: To mitigate the harsh thermal requirements, modern protocols employ catalysts or alternative energy sources. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to facilitate cyclization under milder conditions.[8][11] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, though scalability requires specialized continuous-flow microwave reactors.[8][12]
The Conrad-Limpach-Knorr Synthesis
This method involves the condensation of anilines with β-ketoesters.[6][10] A key feature of this synthesis is the influence of reaction conditions on the final product.
-
Kinetic Control (lower temperature): Reaction at the keto group of the β-ketoester leads to an enamine intermediate, which upon cyclization yields the desired 4-quinolone .[13]
-
Thermodynamic Control (higher temperature): Reaction at the ester group forms a β-ketoanilide, which cyclizes to the isomeric 2-quinolone .[14]
Causality and Scale-Up Considerations:
-
Precise Temperature Control: Maintaining strict temperature control is critical to ensure the selective formation of the 4-quinolone isomer. This requires reactors with excellent heat management capabilities.
-
Catalysis: The condensation and cyclization steps are often catalyzed by acid.[10] The choice and concentration of the acid catalyst must be carefully optimized for large-scale batches to ensure consistent reaction rates and prevent side reactions.
The Friedländer Annulation
The Friedländer synthesis is a convergent and powerful method that constructs the quinoline ring by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or β-ketoester).[15][16]
Causality and Scale-Up Considerations:
-
Catalyst Efficiency: The reaction can be catalyzed by acids, bases, or Lewis acids.[15][17] Recent advancements have shown that catalysts like Indium(III) triflate (In(OTf)₃) can be highly effective and selective, even under solvent-free conditions, which is highly advantageous for green and scalable chemistry.[18]
-
Starting Material Availability: The primary limitation is the availability of the requisite 2-amino-fluorobenzophenone or related starting materials, which can be more complex and costly than the anilines used in other methods.
Comparative Summary of Core Synthetic Routes
| Method | Starting Materials | Key Advantages | Key Scale-Up Challenges |
| Gould-Jacobs | Substituted Aniline, Diethyl Ethoxymethylenemalonate (EMME) | Widely applicable, reliable, well-documented for fluoroquinolones.[6][7] | High-temperature cyclization (>250 °C), potential regioisomer formation, harsh conditions.[6][9] |
| Conrad-Limpach | Substituted Aniline, β-Ketoester | Access to different substitution patterns. | Strict temperature control required to ensure 4-quinolone vs. 2-quinolone selectivity.[13][14] |
| Friedländer | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Convergent, often high-yielding, modern catalysts improve conditions.[18][19] | Availability and cost of fluorinated 2-aminoaryl ketone precursors.[17] |
Process Visualization: Synthetic Workflow and Mechanism
Visualizing the process flow and underlying reaction mechanisms is crucial for process understanding and optimization.
Workflow for Scalable 4-Fluoroquinoline Synthesis via Gould-Jacobs Route
Caption: Scalable workflow for this compound synthesis.
Mechanism of the Conrad-Limpach Reaction
Caption: Key steps in the Conrad-Limpach synthesis mechanism.
Detailed Protocol: Gram-Scale Synthesis of a 4-Fluoroquinolone Core
This protocol details the synthesis of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , a common precursor for many fluoroquinolone antibiotics, via a modified Gould-Jacobs pathway.
SAFETY PRECAUTIONS: This protocol involves high temperatures and corrosive materials. All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and chemical-resistant gloves, must be worn at all times.[20] An emergency spill kit and safety shower/eyewash station must be readily accessible.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume |
| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | 145.56 | 0.50 | 72.8 g |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 0.52 | 112.5 g |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | - | 500 mL |
| Diphenyl Ether | C₁₂H₁₀O | 170.21 | - | 750 mL |
| Sodium Hydroxide (10% aq.) | NaOH | 40.00 | - | ~1.5 L |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed |
Protocol: Step-by-Step
Step 1: Synthesis of Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate
-
To a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-fluoroaniline (72.8 g, 0.50 mol) and anhydrous ethanol (500 mL).
-
Stir the mixture until the aniline is fully dissolved.
-
Add diethyl ethoxymethylenemalonate (112.5 g, 0.52 mol) to the solution in a single portion.
-
Heat the reaction mixture to reflux (~78 °C) and maintain for 3 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the white crystalline product by vacuum filtration, wash the filter cake with cold ethanol (2 x 100 mL), and dry under vacuum at 50 °C to a constant weight.
-
Expected Yield: ~150 g (90%)
-
Step 2: Thermal Cyclization to Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
CAUTION: HIGH-TEMPERATURE OPERATION. In a 2 L three-neck flask equipped with a mechanical stirrer, a thermocouple, and a distillation head, add diphenyl ether (750 mL).
-
Heat the diphenyl ether to 255-260 °C with vigorous stirring.
-
Slowly add the dried intermediate from Step 1 (150 g) in portions over 30 minutes, ensuring the temperature does not drop below 250 °C. Ethanol will distill off during the addition.
-
Maintain the reaction at 255-260 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100 °C.
-
Add hexane (750 mL) to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane (3 x 200 mL) to remove the diphenyl ether, and dry under vacuum.
-
Expected Yield: ~115 g (88%)
-
Step 3: Saponification to 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Suspend the crude ester from Step 2 (115 g) in a 10% aqueous solution of sodium hydroxide (1 L).
-
Heat the mixture to reflux (~100 °C) for 2 hours. The suspension should dissolve as the sodium salt of the acid is formed.
-
Cool the resulting solution to room temperature and filter to remove any insoluble impurities.
-
Transfer the clear filtrate to a large beaker (4 L) and cool in an ice bath.
-
With vigorous stirring, slowly add concentrated hydrochloric acid to acidify the solution to pH 1-2. A thick white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the product by vacuum filtration, wash the filter cake with deionized water until the filtrate is neutral (pH ~7), and then wash with acetone (2 x 100 mL).
-
Dry the final product under vacuum at 80 °C to a constant weight.
-
Expected Yield: ~95 g (91%)
-
Analytical Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and quality of the synthesized material at each stage. High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity and monitoring reaction progress.[21][22]
| Technique | Purpose | Typical Conditions / Observations |
| HPLC (Reverse Phase) | Purity assessment, reaction monitoring.[23][24] | Column: C18; Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid or trifluoroacetic acid; Detection: UV at ~280 nm. |
| Mass Spectrometry (MS) | Molecular weight confirmation of intermediates and final product. | Electrospray Ionization (ESI) is common. Expect to see [M+H]⁺ or [M-H]⁻ ions corresponding to the calculated molecular weights. |
| ¹H and ¹⁹F NMR | Structural confirmation and isomer identification. | Provides definitive structural information. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. |
| Melting Point | Purity check of crystalline solids. | A sharp melting point range indicates high purity. |
Safety and Handling of Fluorinated Compounds
Working with fluorinated organic compounds requires specific safety protocols due to their unique reactivity and potential toxicity.[20]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust. For larger scale operations, closed systems or glove boxes may be necessary.
-
Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a face shield, and appropriate chemical-resistant gloves (consult manufacturer compatibility charts). Double-gloving is recommended when handling concentrated solutions.[20]
-
Emergency Procedures: In case of skin contact with fluorine-containing compounds, immediately flush the affected area with copious amounts of water for at least 15 minutes.[20][25] For reagents that can generate hydrofluoric acid (HF), a tube of calcium gluconate gel should be readily available as a first aid response.[25][26] Seek immediate medical attention for any significant exposure.
-
Waste Disposal: All fluorinated chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Do not mix with incompatible waste streams.
Conclusion
The scalable synthesis of 4-fluoroquinolines is a well-established but technically demanding process. The Gould-Jacobs reaction provides a robust and reliable pathway, but successful scale-up hinges on careful management of high-temperature cyclization, strategic work-up and purification procedures, and an unwavering commitment to safety. By understanding the chemical principles behind each step and implementing rigorous process and quality controls, researchers and development professionals can efficiently produce these vital pharmaceutical compounds on a large scale.
References
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- Gould–Jacobs reaction. Wikipedia.
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Royal Society of Chemistry.
- Synthesis of Fluoroquinolone Antibiotics. Química Organica.org.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Institutes of Health (NIH).
- Friedländer synthesis. Wikipedia.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health (NIH).
- Streamlined syntheses of fluoroquinolones. Google Patents.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Springer.
- Conrad-Limpach Reaction. Cambridge University Press.
- TLC Methods for the Determination of 4-Quinolones in Different Matrices. ResearchGate.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Royal Society of Chemistry.
- Conrad–Limpach synthesis. Wikipedia.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. OUCI.
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate.
- Different catalytic approaches of Friedländer synthesis of quinolines. National Institutes of Health (NIH).
- design & synthesis of fluoroquinolone through green chemistry approach. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
- Section I - Zakarian Lab Safety Protocol. University of California, Santa Barbara.
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Biointerface Research in Applied Chemistry.
- The Friedländer Synthesis of Quinolines. Organic Reactions.
- Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. International Journal for Research in Applied Science & Engineering Technology.
- Fluorine Safety. Purdue University.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Institutes of Health (NIH).
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Application Notes and Protocols for 4-Fluoroquinoline Radiolabeling
Introduction: The Significance of 4-Fluoroquinolines in PET Imaging
The 4-fluoroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the broad-spectrum fluoroquinolone antibiotics.[1][2] Their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, has been a cornerstone of antibacterial therapy for decades.[2] Beyond their antimicrobial properties, quinoline derivatives are being extensively explored for a multitude of other therapeutic applications, including as receptor ligands and enzyme inhibitors in oncology and neurobiology.[3][4]
The advent of Positron Emission Tomography (PET) has revolutionized preclinical drug development and clinical diagnostics, offering a non-invasive window into real-time physiological and pathological processes.[5][6] By radiolabeling a biologically active molecule with a positron-emitting isotope, its biodistribution, target engagement, and pharmacokinetics can be quantitatively assessed. Fluorine-18 ([¹⁸F]) is the most widely used radionuclide for PET due to its favorable decay characteristics, including a manageable half-life of 109.8 minutes and low positron energy, which results in high-resolution images.[6][7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the techniques for radiolabeling this compound derivatives with [¹⁸F]. We will delve into the underlying chemical principles, provide step-by-step protocols for established methods, and discuss the critical parameters that ensure a successful and reproducible radiosynthesis.
Pillar 1: The Chemistry of [¹⁸F]-Fluorination - A Mechanistic Overview
The introduction of [¹⁸F] into a molecule is most commonly achieved through nucleophilic substitution, where the fluoride ion ([¹⁸F]F⁻) displaces a leaving group on a precursor molecule.[8] This process, however, is not without its challenges. Fluoride is a small, highly electronegative ion, making it a poor nucleophile in protic solvents due to strong solvation. Therefore, radiolabeling reactions are typically performed in anhydrous, polar aprotic solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO).[9]
To enhance the nucleophilicity of [¹⁸F]F⁻, it is typically activated using a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 (K/K222) complex or a tetra-n-butylammonium (TBA) salt.[9][10] These large, cationic complexes sequester the potassium or are paired with the fluoride ion, respectively, creating a "naked" and more reactive fluoride anion.
The choice of leaving group on the precursor is critical for an efficient substitution reaction. Good leaving groups for nucleophilic fluorination include tosylates (-OTs), mesylates (-OMs), triflates (-OTf), and nitro groups (-NO₂). The position of the leaving group on the quinoline scaffold will dictate the final position of the [¹⁸F]-fluorine atom.
More recent advancements have explored novel C-H activation strategies for fluorination, which bypass the need for pre-functionalized precursors.[11][12] These methods, often employing photoredox catalysis, offer the potential for late-stage fluorination of complex molecules.[13]
Pillar 2: Radiolabeling Strategies for 4-Fluoroquinolines
Two primary strategies are employed for the [¹⁸F]-radiolabeling of 4-fluoroquinolines: direct labeling and prosthetic group labeling.
Direct Radiolabeling
In this approach, the [¹⁸F]-fluoride is directly incorporated into the quinoline scaffold by displacing a suitable leaving group. This is often the most straightforward method but requires that the precursor molecule is stable under the reaction conditions and that the leaving group is appropriately positioned.
Diagram: Direct [¹⁸F]-Radiolabeling Workflow
Caption: General workflow for direct [¹⁸F]-radiolabeling.
Prosthetic Group Labeling
When direct labeling is not feasible due to the chemical sensitivity of the target molecule or the lack of a suitable position for a leaving group, a prosthetic group approach is employed.[14] In this strategy, a small, easily radiolabeled molecule (the prosthetic group) is first synthesized and then conjugated to the this compound derivative. Common [¹⁸F]-labeled prosthetic groups include [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) and 4-[¹⁸F]fluorobenzylamine.[3]
Diagram: Prosthetic Group [¹⁸F]-Radiolabeling Workflow
Caption: General workflow for prosthetic group [¹⁸F]-radiolabeling.
Pillar 3: Detailed Protocols and Application Examples
The following protocols are based on established methods in the literature and serve as a guide for the radiosynthesis of [¹⁸F]-labeled this compound derivatives.
Protocol 1: Direct Nucleophilic [¹⁸F]-Fluorination of a Nitro-Quinolone Precursor
This protocol is adapted from methods used for the synthesis of various [¹⁸F]-labeled quinoline and quinazoline derivatives for tumor imaging.[4][15]
Objective: To synthesize an [¹⁸F]-4-fluoroquinoline derivative via nucleophilic aromatic substitution of a nitro precursor.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
4-Nitro-quinoline precursor (1-5 mg)
-
Sep-Pak Light QMA Carbonate cartridge
-
Reaction vessel (2 mL, V-vial)
-
Automated radiosynthesis module or manual setup with appropriate shielding[9][16]
-
HPLC system (semi-preparative and analytical)
-
Rotary evaporator
-
Sterile filters (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Pass the cyclotron-produced [¹⁸F]F⁻/[¹⁸O]H₂O solution through a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻.
-
Elute the [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in MeCN/H₂O (e.g., 80:20 v/v, 1 mL).
-
-
Azeotropic Drying:
-
Evaporate the solvent to dryness under a stream of nitrogen at 110-120 °C.
-
Add anhydrous MeCN (2 x 0.5 mL) and repeat the evaporation to ensure the [¹⁸F]F⁻-K/K₂₂₂ complex is anhydrous. This step is crucial for activating the fluoride.[10]
-
-
Radiolabeling Reaction:
-
Dissolve the 4-nitro-quinoline precursor (1-5 mg) in anhydrous DMSO (0.3-0.5 mL) and add it to the dried [¹⁸F]F⁻-K/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 150-180 °C for 10-20 minutes. The high temperature is necessary to overcome the activation energy for nucleophilic aromatic substitution.
-
-
Purification:
-
Cool the reaction mixture and quench by adding 1-2 mL of the HPLC mobile phase (e.g., MeCN/water mixture).
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to isolate the [¹⁸F]-labeled product.[3]
-
Collect the radioactive peak corresponding to the desired product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction using a rotary evaporator.
-
Reconstitute the final product in sterile saline for injection, optionally containing a small amount of ethanol to aid solubility.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Inject an aliquot of the final product onto an analytical HPLC system to determine radiochemical purity (typically >95%).
-
Perform radio-TLC to confirm the identity of the product by comparing its retention factor (Rf) with that of a non-radioactive standard.
-
If required, analyze for residual solvents using gas chromatography (GC).
-
Data Summary Table:
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 10 - 40% | [15] |
| Radiochemical Purity | >98% | |
| Molar Activity | >1 GBq/µmol | [7] |
| Synthesis Time | 60 - 90 minutes | [17][18] |
Protocol 2: Two-Step Radiolabeling via a [¹⁸F]Fluoroethoxy Prosthetic Group
This protocol is based on the synthesis of [¹⁸F]-labeled quinazoline derivatives targeting the epidermal growth factor receptor (EGFR).[4]
Objective: To synthesize an [¹⁸F]-labeled this compound derivative by first preparing [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) and then conjugating it to a hydroxy-functionalized quinoline.
Materials (in addition to Protocol 1):
-
Ethylene glycol-1,2-ditosylate
-
Hydroxy-functionalized this compound precursor
-
Potassium carbonate (K₂CO₃) or another suitable base
Procedure:
Step 1: Synthesis of [¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FETos)
-
Prepare the activated [¹⁸F]F⁻-K/K₂₂₂ complex as described in Protocol 1 (Steps 1 & 2).
-
Add a solution of ethylene glycol-1,2-ditosylate (5-10 mg) in anhydrous MeCN (0.5 mL) to the dried complex.
-
Heat the reaction at 90-100 °C for 5-10 minutes.
-
Purify the resulting [¹⁸F]FETos by passing the reaction mixture through a C18 Sep-Pak cartridge, eluting with MeCN. The [¹⁸F]FETos can be used directly in the next step.
Step 2: Conjugation to the Quinolone Precursor
-
To the purified [¹⁸F]FETos in MeCN, add the hydroxy-functionalized this compound precursor (2-5 mg) and a base such as K₂CO₃.
-
Heat the mixture at 100-120 °C for 10-15 minutes to effect the O-alkylation.
-
Proceed with HPLC purification, formulation, and quality control as described in Protocol 1 (Steps 4-6).
Data Summary Table:
| Parameter | Typical Value | Reference |
| Overall Radiochemical Yield (decay-corrected) | 10 - 38% | |
| Radiochemical Purity | >98% | |
| Molar Activity | >35 GBq/µmol | [19] |
| Synthesis Time | 70 - 100 minutes | [7] |
Trustworthiness: A Self-Validating System
Each protocol described is designed to be a self-validating system. The in-process and final quality control steps are integral to ensuring the identity, purity, and suitability of the radiotracer for its intended application.
-
HPLC Analysis: Both semi-preparative and analytical HPLC are crucial. The semi-preparative step ensures the removal of unreacted [¹⁸F]fluoride, labeling precursors, and reaction byproducts. Analytical HPLC, with both UV and radioactivity detectors, confirms the radiochemical purity and allows for the calculation of molar activity by correlating the radioactivity with the mass of the non-radioactive standard.[20]
-
Radio-TLC: This provides a rapid and simple method to confirm the identity of the final product and to check for the presence of unreacted [¹⁸F]fluoride.
-
Molar Activity: The determination of molar activity is critical, especially for receptor-based imaging, to avoid receptor saturation by the non-radioactive isotopologue.
By adhering to these rigorous purification and quality control measures, researchers can have high confidence in the quality of the synthesized this compound radiotracer.
Conclusion and Future Perspectives
The radiolabeling of 4-fluoroquinolines with [¹⁸F] provides powerful tools for preclinical and clinical research. The methods described herein, based on direct nucleophilic substitution and prosthetic group strategies, are robust and have been successfully applied to a variety of derivatives.[3][4][15][17] As the field of radiochemistry continues to evolve, the development of milder and more efficient labeling techniques, such as late-stage C-H activation, will further expand the scope of this compound-based PET tracers.[11][12][13] This will undoubtedly accelerate the discovery and development of novel diagnostic and therapeutic agents for a wide range of diseases.
References
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- Li, Z., et al. (2017). Synthesis and evaluation of novel 18 F-labeled quinazoline derivatives with low lipophilicity for tumor PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 481-490. [Link]
- Wang, Q., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 20945–20953. [Link]
- Wuest, M., et al. (2012). Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor. Nuclear Medicine and Biology, 39(8). [Link]
- Wang, Q., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38). [Link]
- Wang, M., et al. (2012). Synthesis and evaluation of novel F-18 labeled 4-aminoquinazoline derivatives: potential PET imaging agents for tumor detection. Bioorganic & Medicinal Chemistry, 20(14), 4276-4282. [Link]
- Doyle, A. G., et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Accounts of Chemical Research, 56(10), 1235-1250. [Link]
- Gheysens, O., et al. (2014). Antibiotic-Derived Radiotracers for Positron Emission Tomography: Nuclear or “Unclear” Infection Imaging?. Pharmaceuticals, 7(5), 535-573. [Link]
- Tung, C.-H. (2013). Fluoroquinolones as Imaging Agents for Bacterial Infection. Infectious Disorders - Drug Targets, 13(2), 82-91. [Link]
- Princeton University Department of Chemistry. (2020).
- Wu, C., et al. (2017). Automated Radiochemical Synthesis of [18F]3F4AP: A Novel PET Tracer for Imaging Demyelinating Diseases. Journal of Visualized Experiments, (123), 55610. [Link]
- Uddin, J., et al. (2021). Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics. Molecules, 26(21), 6689. [Link]
- D'Alessandria, C., et al. (2016). Imaging bacteria with radiolabelled quinolones, cephalosporins and siderophores for imaging infection: a systematic review. European Journal of Nuclear Medicine and Molecular Imaging, 43(12), 2269-2284. [Link]
- Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]
- Kaur, J., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Pharmaceuticals, 15(6), 723. [Link]
- Sharma, S. K., et al. (2014). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]
- El-Ghany, E. A. (2014). Radioiodination Study of Some Fluoroquinolones and Their Purification for Medical Purposes.
- Colomb, J., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3589. [Link]
- Princeton Chemistry. (2016). 'Radiolabeling' lets scientists track the breakdown of drugs. [Link]
- Alfa Cytology. (2023). Radiolabeling Techniques. [Link]
- Ordonez, A. A., et al. (2017). Pathogen-specific Bacterial Imaging in Nuclear Medicine. Clinical Microbiology Reviews, 30(3), 747-775. [Link]
- Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 114(16), 8306-8348. [Link]
- Gjetja, E., & Sfabu, D. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones.
- Chandler, G. (2023). The Methods and Significance of Radiolabelling Techniques.
- Moravek, Inc. (n.d.).
- Palestro, C. J. (2016). Currently Available Radiopharmaceuticals for Imaging Infection and the Holy Grail. Seminars in Nuclear Medicine, 46(6), 469-480. [Link]
- Blower, P. J. (2024). Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. Antibiotics, 13(1), 58. [Link]
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Troubleshooting & Optimization
Technical Support Center: 4-Fluoroquinolone Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-fluoroquinolone synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals engaged in the synthesis of this critical class of compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to overcome common synthetic challenges.
Introduction
4-Fluoroquinolones are a vital class of synthetic antibacterial agents with a broad spectrum of activity.[1][2][3] Their synthesis is a cornerstone of many pharmaceutical development programs. The introduction of a fluorine atom at the C-6 position and various substituents at the C-7 position significantly enhances their antibacterial potency.[1][4] However, the synthesis of these molecules is not without its challenges. This guide will address common problems encountered during the synthesis of the 4-fluoroquinolone core, focusing on key reactions like the Gould-Jacobs and Conrad-Limpach-Knorr syntheses, as well as the critical nucleophilic aromatic substitution (SNAr) step.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Low Yields and Side Product Formation in Quinolone Core Synthesis
Question 1: My Gould-Jacobs or Conrad-Limpach-Knorr reaction is resulting in a low yield of the desired 4-quinolone, and I'm observing a significant amount of dark, tarry byproducts. What are the likely causes and how can I optimize my reaction?
Answer: Low yields and the formation of polymeric or tarry substances are common issues in these cyclization reactions, which often require high temperatures.[5][6][7] The primary culprits are often related to reaction conditions and the purity of starting materials.
Potential Causes & Solutions:
-
Insufficient or Excessive Temperature: The thermal cyclization step is highly temperature-sensitive.[6][8]
-
Troubleshooting:
-
Verify Temperature: Ensure your reaction is reaching the target temperature, typically around 250°C for conventional heating.[6][8] Use a calibrated thermometer.
-
Optimize Temperature and Time: If you suspect decomposition, try lowering the temperature and extending the reaction time. Conversely, if the reaction is incomplete, a modest increase in temperature may be necessary.[6]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can offer rapid and uniform heating, often leading to shorter reaction times and improved yields.[8][9]
-
-
-
Choice of Solvent: The solvent plays a crucial role in heat transfer and solubility.
-
Troubleshooting:
-
Use High-Boiling Solvents: For conventional heating, high-boiling, inert solvents like diphenyl ether or mineral oil are essential to reach the required temperatures for cyclization.[6][8][9]
-
Ensure Anhydrous Conditions: Moisture can interfere with the reaction, leading to side products. Use freshly dried solvents.
-
-
-
Purity of Starting Materials: Impurities in your aniline or β-ketoester can lead to unwanted side reactions.[5]
-
Troubleshooting:
-
Purify Starting Materials: Recrystallize or distill your starting materials before use.
-
Check for Desfluoro Impurities: The presence of a "desfluoro" analog in your starting material can lead to the formation of a desfluoro impurity in the final product.[8] Analyze starting materials by HPLC or other suitable methods.[8]
-
-
-
Formation of Decarboxylated Byproducts: Premature decarboxylation of the 3-carboalkoxy group can occur at high temperatures, leading to a mixture of products.[5]
-
Troubleshooting:
-
Experimental Protocol: Optimization of a Gould-Jacobs Cyclization
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the anilidomethylenemalonate intermediate in diphenyl ether.
-
Heating: Heat the reaction mixture to 250-260°C and monitor the reaction progress by TLC or LC-MS.[9]
-
Work-up: Once the reaction is complete, cool the mixture and precipitate the product by adding a non-polar solvent like cyclohexane.[9]
-
Purification: Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[9] Recrystallize from a suitable solvent if necessary.
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | 250-260°C | 200-250°C |
| Time | Several hours | 10-30 minutes |
| Solvent | Diphenyl ether, Dowtherm A | Often solvent-free or high-boiling polar aprotic solvents |
| Typical Yields | Moderate to good | Good to excellent |
Question 2: I am observing the formation of regioisomers in my Gould-Jacobs reaction with an asymmetrically substituted aniline. How can I improve the regioselectivity?
Answer: The cyclization step of the Gould-Jacobs reaction can occur at either of the two ortho positions to the amino group, and the regioselectivity is governed by both steric and electronic factors.[6][7]
Potential Causes & Solutions:
-
Steric Hindrance: Bulky substituents on the aniline ring will disfavor cyclization at the adjacent ortho position.
-
Electronic Effects: Electron-donating groups on the aniline can facilitate the reaction, while electron-withdrawing groups may require more forcing conditions.[6][9]
-
Troubleshooting:
-
Analyze Substituent Effects: Carefully consider the steric and electronic nature of the substituents on your aniline to predict the major regioisomer.
-
Modify the Synthetic Strategy: If the desired regioisomer is the minor product, you may need to consider an alternative synthetic route or a different quinolone synthesis method.
-
-
Challenges in Nucleophilic Aromatic Substitution (SNAr)
Question 3: My nucleophilic aromatic substitution reaction to introduce the C-7 substituent is sluggish, resulting in low conversion. What factors could be responsible?
Answer: The SNAr reaction is a critical step in the synthesis of many fluoroquinolones.[4] Its success hinges on the activation of the aromatic ring, the nucleophilicity of the incoming group, and the reaction conditions.
Potential Causes & Solutions:
-
Insufficiently Activated Ring: The aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack.
-
Troubleshooting:
-
Verify Ring Activation: In fluoroquinolones, the fluorine at the 6-position and the quinolone core itself activate the C-7 position for SNAr. Ensure your substrate has the necessary activating groups.
-
Leaving Group Ability: In SNAr, fluorine is an excellent leaving group due to its high electronegativity, which polarizes the C-F bond and makes the carbon highly electrophilic.[11][12]
-
-
-
Weak Nucleophile: The incoming nucleophile must be sufficiently potent to attack the electron-deficient ring.
-
Troubleshooting:
-
Deprotonation: For amine or alcohol nucleophiles, deprotonation with a suitable base is often necessary to increase their nucleophilicity.[11]
-
Choice of Base: Use a base that is strong enough to deprotonate the nucleophile but does not lead to side reactions. Common bases include K₂CO₃ and Et₃N.[11]
-
-
-
Inappropriate Reaction Conditions: Temperature and solvent choice are critical.
Experimental Protocol: Typical SNAr Reaction
-
Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve the 7-fluoroquinolone core and the nucleophile in a polar aprotic solvent (e.g., DMSO).
-
Add Base: Add a suitable base (e.g., K₂CO₃) to the mixture.
-
Heating: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, pour it into water, and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Purification and Characterization Issues
Question 4: I am having difficulty purifying my final 4-fluoroquinolone product. What are some common impurities and effective purification strategies?
Answer: Purification can be challenging due to the presence of starting materials, side products, and residual high-boiling solvents.
Common Impurities & Purification Strategies:
-
Unreacted Starting Materials: Monitor the reaction closely to ensure complete conversion.
-
Purification: Column chromatography is often effective for removing unreacted starting materials.
-
-
Side Products: As discussed previously, these can include regioisomers, decarboxylated products, and tarry materials.
-
Residual High-Boiling Solvents: Solvents like diphenyl ether can be difficult to remove.
-
Purification: Thoroughly wash the precipitated product with a non-polar solvent in which the desired product is insoluble.[9] Drying under high vacuum at an elevated temperature can also help.
-
-
Characterization: Use a combination of analytical techniques to confirm the structure and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine atom in 4-fluoroquinolones? A1: The fluorine atom at the C-6 position is crucial for the antibacterial activity of fluoroquinolones.[1] It enhances the potency and broadens the spectrum of activity by improving the drug's penetration into bacterial cells and its interaction with the target enzymes, DNA gyrase and topoisomerase IV.[1][16]
Q2: Are there greener alternatives to the high-boiling solvents used in traditional quinolone synthesis? A2: Yes, research is ongoing to develop more environmentally friendly synthetic methods. Microwave-assisted synthesis can often be performed with less solvent or in some cases, solvent-free.[8][9] The use of ionic liquids as recyclable reaction media is also being explored.
Q3: Can I use a different leaving group instead of fluorine at the C-7 position for the SNAr reaction? A3: While other halogens can be used, fluorine is often the preferred leaving group in SNAr reactions on electron-deficient aromatic rings.[11][12] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine.[11][12]
Q4: What are the key differences between the Gould-Jacobs and Conrad-Limpach-Knorr syntheses? A4: Both are classical methods for synthesizing the quinolone core. The Gould-Jacobs reaction typically starts with an aniline and an alkoxymethylenemalonic ester, leading to a 4-hydroxy-3-carboalkoxyquinoline.[9][10] The Conrad-Limpach-Knorr synthesis involves the reaction of an aniline with a β-ketoester. The regiochemical outcome (4-quinolone vs. 2-quinolone) can be controlled by the reaction temperature, with lower temperatures favoring the 4-quinolone (kinetic product) and higher temperatures favoring the 2-quinolone (thermodynamic product).[17][18][19]
Q5: My N-alkylation of the quinolone core is giving me a mixture of N- and O-alkylated products. How can I improve the selectivity? A5: The regioselectivity of alkylation depends on the reaction conditions, including the base, solvent, and alkylating agent. To favor N-alkylation, using a polar aprotic solvent like DMF and a base such as potassium carbonate is a common strategy.[20] The formation of the N-alkylated product can be confirmed by 2D NMR techniques like NOESY and HMBC.[20]
Visualizing Synthetic Challenges and Solutions
Caption: General troubleshooting workflow for low yields in quinolone synthesis.
Caption: Optimization workflow for nucleophilic aromatic substitution (SNAr).
References
- Troubleshooting unexpected side products in quinolone synthesis - Benchchem. (URL: )
- Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (URL: )
- Optimization of reaction conditions for quinolone synthesis - Benchchem. (URL: )
- challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline - Benchchem. (URL: )
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (URL: [Link])
- Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem. (URL: )
- Gould–Jacobs reaction - Wikipedia. (URL: [Link])
- Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines - PubMed. (URL: [Link])
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines - Benchchem. (URL: )
- Conrad–Limpach synthesis - Wikipedia. (URL: [Link])
- Recent advancements in fluoroquinolones removal techniques
- Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity - ResearchG
- N- and O- alkylation of a quinolone fluorophore - ResearchG
- N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC - NIH. (URL: [Link])
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (URL: [Link])
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (URL: [Link])
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. (URL: [Link])
- Quinolin-4-ones: Methods of Synthesis and Applic
- Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity - NIH. (URL: [Link])
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Conrad-limpach-knorr synthesis of Quinolone - YouTube. (URL: [Link])
- Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination P
- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. (URL: [Link])
- Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC - NIH. (URL: [Link])
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. (URL: [Link])
- FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. (URL: [Link])
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (URL: [Link])
- N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers. (URL: [Link])
- Fluoroquinolones: Drug Class, Uses, Side Effects, Drug Names - RxList. (URL: [Link])
- Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects - YouTube. (URL: [Link])
- Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PubMed Central. (URL: [Link])
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones - NIH. (URL: [Link])
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (URL: [Link])
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - ResearchG
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed. (URL: [Link])
- Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids | Crystal Growth & Design - ACS Public
- Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evalu
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (URL: [Link])
- Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones | Clinical Infectious Diseases | Oxford Academic. (URL: [Link])
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (URL: [Link])
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Technical Support Center: Optimizing Reaction Conditions for 4-Fluoroquinoline Derivatives
A Foreword from Your Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis and optimization of 4-fluoroquinoline derivatives. As crucial scaffolds in medicinal chemistry and materials science, the efficient synthesis of these compounds is paramount.[1][2][3][4] This guide is designed to be a practical resource for researchers, scientists, and drug development professionals. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your work. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you are building on a foundation of trust and expertise.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions that often arise during the synthesis of this compound derivatives.
Q1: What are the most common synthetic routes to 4-fluoroquinolines, and what are their primary advantages and disadvantages?
The synthesis of the quinoline core is a well-established field with several classic named reactions. However, introducing a fluorine atom at the 4-position presents unique challenges. The primary strategies include:
-
Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[5][6]
-
Advantages: It is a versatile and widely used method for constructing the quinoline core.[5][6]
-
Disadvantages: Traditional methods often require harsh conditions (high temperatures, strong acids or bases), which can lead to side reactions and degradation of starting materials.[5] Regioselectivity can also be a challenge with unsymmetrical ketones.[7][8]
-
-
Nucleophilic Aromatic Substitution (SNAr): This involves the displacement of a leaving group (e.g., a halide) on an aromatic ring by a nucleophile.[9][10] For 4-fluoroquinolines, this would typically involve a precursor with a good leaving group at the 4-position that is then displaced by a fluoride source.
-
Modern Catalytic Methods: Recent advancements have introduced milder and more efficient catalytic systems.
-
Palladium-Catalyzed Cross-Coupling: These reactions can be used to form C-F bonds.[11][12]
-
Photocatalysis: Visible-light-mediated reactions offer a green and efficient alternative, often proceeding under mild conditions.[13][14][15][16]
-
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved safety, scalability, and faster optimization.[17][18][19][20]
-
Q2: Why is regioselectivity a concern in the Friedländer synthesis, and how can it be controlled?
Regioselectivity becomes an issue when an unsymmetrical ketone is used as the methylene component, as it can potentially react on either side of the carbonyl group, leading to a mixture of isomeric products.
Controlling Regioselectivity:
-
Catalyst Choice: The use of specific amine catalysts, such as the bicyclic pyrrolidine derivative TABO, has been shown to be highly effective in achieving high regioselectivity.[7]
-
Reaction Conditions:
-
Substrate Modification: While not always ideal, modifying the ketone substrate to favor reaction at one α-carbon can be a strategy.
Q3: What is the mechanism of Nucleophilic Aromatic Substitution (SNAr) and why are electron-withdrawing groups important?
The SNAr mechanism is a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.[10]
Electron-withdrawing groups (EWGs), particularly those positioned ortho or para to the leaving group, are crucial because they stabilize the negatively charged Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[9][21] Without sufficient activation by EWGs, the SNAr reaction is often slow or does not occur.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired this compound Derivative
A low yield is one of the most common frustrations in synthesis. The potential causes are multifaceted, but a systematic approach can often pinpoint the issue.
| Potential Cause | Explanation | Suggested Solution |
| Harsh Reaction Conditions | High temperatures and strong acids or bases can lead to the degradation of starting materials or the desired product.[5] | * Lower the reaction temperature in increments of 10°C and monitor the reaction by TLC.[5] * Consider using milder catalysts such as ionic liquids, molecular iodine, or nanocatalysts.[5][22] |
| Suboptimal Catalyst or Catalyst Inactivation | The chosen catalyst may not be efficient for the specific substrates, or it may have lost its activity. | * Screen a variety of catalysts, including both acid and base catalysts, as well as modern options like metal-organic frameworks. * Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[5] |
| Incorrect Solvent | The solvent plays a critical role in solubility, reaction rate, and sometimes even the reaction pathway. | * If reactants have poor solubility, switch to a more polar solvent like DMF or ethanol.[5] * For microwave-assisted reactions, a solvent that couples well with microwaves is essential.[5] |
| Incomplete Reaction | The reaction may simply need more time to reach completion. | * Increase the reaction time and monitor the progress closely using TLC or LC-MS.[5] |
| Side Reactions | Competing reactions, such as the self-condensation of the ketone (aldol condensation) in a Friedländer synthesis, can consume starting materials.[5] | * Optimize the reaction temperature to favor the desired reaction.[5] * Consider a more selective catalyst that minimizes side product formation.[7] |
Experimental Workflow: Optimizing Reaction Conditions
Caption: A systematic workflow for troubleshooting low reaction yields.
Problem 2: Formation of Multiple Products (Poor Selectivity)
The formation of multiple products, particularly regioisomers, can complicate purification and reduce the overall efficiency of your synthesis.
| Potential Cause | Explanation | Suggested Solution |
| Lack of Regiocontrol in Friedländer Synthesis | As discussed in the FAQs, unsymmetrical ketones can lead to the formation of different regioisomers.[8] | * Employ a regioselective catalyst like TABO.[7] * Slowly add the ketone to the reaction mixture.[7] * Adjust the reaction temperature.[7] |
| Competing Reaction Pathways | Depending on the substrates and conditions, alternative cyclization or substitution patterns may be possible. | * Carefully analyze the structure of the undesired products to understand the competing reaction pathway. * Modify the reaction conditions (catalyst, solvent, temperature) to disfavor the undesired pathway. |
| Product Degradation | The desired product may be forming but is then degrading under the reaction conditions, leading to a complex mixture. | * Monitor the reaction over time to see if the desired product forms and then disappears. * If degradation is observed, try milder reaction conditions (lower temperature, shorter reaction time).[5] |
Reaction Pathway: Regioselectivity in Friedländer Annulation
Caption: Factors influencing the regiochemical outcome of the Friedländer synthesis.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound derivative can be a challenge.
| Potential Cause | Explanation | Suggested Solution |
| Closely Related Byproducts | Side products with similar polarities to the desired product can be difficult to separate by column chromatography. | * Re-optimize the reaction conditions to minimize the formation of these byproducts. * Try alternative purification techniques such as recrystallization or preparative HPLC. * Consider derivatizing the mixture to make the components more easily separable, followed by removal of the derivatizing group. |
| Residual Catalyst | Some catalysts can be difficult to remove from the final product. | * For solid-supported or nanocatalysts, simple filtration may be sufficient.[23] * If a homogeneous catalyst is used, consider an aqueous wash to remove it if it is water-soluble. * For metal catalysts, specific scavenging agents can be employed. |
| Product is an Oil or Difficult to Crystallize | Some quinoline derivatives may not be crystalline solids at room temperature. | * Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) of the quinoline, which is often more crystalline. * Try co-crystallization with another molecule. * If all else fails, purification by chromatography as an oil is acceptable, followed by thorough drying under high vacuum to remove residual solvents. |
Purification Protocol: Standard Work-up and Chromatography
-
Reaction Quench: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If an acid or base catalyst was used, neutralize the mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate for an acid, or dilute HCl for a base).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then with brine to remove any residual aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the purified this compound derivative. Confirm the structure and purity by NMR, MS, and other appropriate analytical techniques.[24]
Modern Synthetic Approaches
To further enhance your synthetic capabilities, consider these modern techniques that offer significant advantages over traditional methods.
Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under exceptionally mild conditions.[13][14]
-
Mechanism: A photocatalyst absorbs light and enters an excited state. In this state, it can engage in electron transfer processes with the substrates, initiating a radical-based reaction cascade that ultimately leads to the desired product.[13]
-
Advantages:
-
Mild Conditions: Reactions are often run at room temperature, preserving sensitive functional groups.[14]
-
Green Chemistry: Utilizes light as a renewable energy source and can reduce the need for harsh reagents.[15]
-
Novel Reactivity: Can enable transformations that are difficult to achieve with traditional thermal methods.
-
Continuous Flow Chemistry
Flow chemistry involves performing reactions in a continuous stream through a reactor, rather than in a traditional batch flask.[18]
-
Setup: Reagents are pumped from reservoirs and mixed at a T-junction before entering a heated or irradiated reactor coil. The product stream is then collected.
-
Advantages:
-
Enhanced Safety: Small reaction volumes minimize the risks associated with exothermic or hazardous reactions.
-
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to better reproducibility and yields.[18]
-
Scalability: Scaling up a reaction is as simple as running the system for a longer period.[19][20]
-
Rapid Optimization: Automated systems can quickly screen a wide range of reaction conditions.
-
Conceptual Diagram: Batch vs. Flow Chemistry
Caption: A comparison of traditional batch synthesis and modern continuous flow chemistry.
By understanding the fundamental principles behind the synthesis of this compound derivatives and by systematically approaching experimental challenges, you will be well-equipped to optimize your reactions and achieve your research goals. This guide is intended to be a living document, and we encourage you to reach out with further questions as you navigate this exciting area of chemistry.
References
- Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
- Sager, R. P., Volante, J. Org. Chem., 2003, 68, 467-477. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal.
- Organic Letters. (2022-01-28). Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions.
- ResearchGate. (2025-08-06). Regioselectivity of Friedländer Quinoline Syntheses.
- Organic Process Research & Development. (2025-04-22). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines.
- Dechema.
- ACS Materials Letters. Photocatalytic Synthesis of Quinoline-Linked Covalent Organic Frameworks via Three-Component Povarov Reaction.
- ResearchGate. Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions | Request PDF.
- ResearchGate.
- ResearchGate.
- Vapourtec. (2020-08-20).
- Kumar, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- Synthesis of Fluoroquinolones Deriv
- Wikipedia.
- ResearchGate. Optimization of reaction conditions for the synthesis of compound (4 a) [a].
- Chemistry Steps.
- Dalal Institute.
- Molecules. (2025-01-03).
- Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 7(1), 59-88.
- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023-03-21). NIH.
- ACS Omega.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016-12-23). NIH.
- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. PMC - NIH.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Synthesis of fluoro- and perfluoroalkyl arenes via palladium-catalyzed [4 + 2] benzannul
Sources
- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of fluoro- and perfluoroalkyl arenes via palladium-catalyzed [4 + 2] benzannulation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dechema.de [dechema.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
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- 21. dalalinstitute.com [dalalinstitute.com]
- 22. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Fluoroquinoline
Welcome to the dedicated technical support guide for the purification of 4-fluoroquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this important synthetic intermediate. My aim is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot and adapt these methods to your specific needs.
Introduction: The Purification Challenge
This compound is a key building block in the synthesis of many pharmaceutical agents, most notably the fluoroquinolone antibiotics. Its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). However, its purification is often non-trivial due to its unique physicochemical properties and the nature of the impurities generated during its synthesis.
Common synthetic routes, such as the Gould-Jacobs reaction, can result in a crude product containing a mixture of unreacted starting materials, intermediates, and side-products.[1][2][3] The basicity of the quinoline nitrogen and the presence of the fluorine atom influence its solubility and chromatographic behavior, presenting specific challenges that require a tailored approach to purification.
This guide provides a comprehensive overview of these challenges and offers practical, field-tested solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. For a typical Gould-Jacobs reaction, you can anticipate the following impurities:
-
Unreacted Starting Materials:
-
Intermediates:
-
The acyclic condensation product of the aniline and DEEM.
-
-
Side-Products:
-
Isomeric quinolones if the cyclization is not regioselective.
-
Products from the degradation of starting materials or the final product under harsh thermal conditions.[6]
-
-
Residual Solvents:
-
High-boiling point solvents used for the cyclization step, such as diphenyl ether.[7]
-
Q2: What are the key physicochemical properties of this compound that I need to consider for purification?
A2: Understanding the following properties is crucial for designing an effective purification strategy:
-
Basicity: The nitrogen atom in the quinoline ring is basic (pKa of the conjugate acid is typically around 5-6). This means that this compound can be protonated in acidic conditions, significantly increasing its solubility in aqueous media.
-
Solubility: As a zwitterionic compound at physiological pH, this compound exhibits pH-dependent solubility.[8] It is generally more soluble in acidic and basic aqueous solutions and less soluble at its isoelectric point. Its solubility in organic solvents varies, with better solubility in polar solvents like ethanol and methanol.
-
Polarity: this compound is a moderately polar compound. This polarity, combined with its basicity, dictates its behavior in chromatographic separations.
Recrystallization
Q3: I have a solid crude product. Can I purify it by recrystallization? What is a good solvent system?
A3: Yes, recrystallization is often a viable and efficient method for purifying this compound, especially for removing less polar impurities and colored byproducts. The choice of solvent is critical.
A good starting point is a mixed solvent system, which provides a steeper solubility curve than a single solvent, often leading to better recovery and crystal formation.[9]
Recommended Solvent System: Ethanol/Water or Ethanol/Diethyl Ether.
-
Rationale: this compound has good solubility in hot ethanol and poor solubility in cold water or diethyl ether. By dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water or diethyl ether as an anti-solvent until the solution becomes slightly turbid, you can induce crystallization upon slow cooling.[9]
Q4: My this compound is precipitating as an oil during recrystallization. What should I do?
A4: "Oiling out" is a common problem when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated. Here are some troubleshooting steps:
-
Add more of the primary solvent (the "good" solvent): Your solution may be too concentrated. Add a small amount of the hot primary solvent to redissolve the oil, and then allow it to cool more slowly.
-
Cool the solution more slowly: Rapid cooling can lead to precipitation instead of crystallization.[4] Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
Column Chromatography
Q5: I need to perform column chromatography to separate my this compound from very similar impurities. What stationary and mobile phases should I use?
A5: Column chromatography can be challenging for basic compounds like this compound due to strong interactions with the acidic silica gel stationary phase.[10][11] This can lead to peak tailing and poor recovery.
Recommended Approaches:
-
Deactivated Silica Gel or Alumina:
-
Stationary Phase: Use neutral or basic alumina, or deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (typically 0.5-1%).[12]
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity can be increased as needed.
-
-
Modified Mobile Phase on Standard Silica Gel:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: Use a non-polar solvent system (e.g., ethyl acetate/hexanes) and add a small percentage of a basic modifier like triethylamine or pyridine (0.5-1%) to the eluent. This will compete with your compound for the acidic sites on the silica, improving the peak shape and elution.
-
Alternative Mobile Phase: For more polar compounds, a mobile phase of dichloromethane/methanol can be effective.[13]
-
Q6: My this compound is stuck on the silica gel column and won't elute. What can I do?
A6: This is a common issue due to the basicity of the quinoline nitrogen. Here's how to address it:
-
Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the concentration of ethyl acetate or methanol).
-
Add a Basic Modifier: If you haven't already, add 0.5-1% triethylamine or pyridine to your mobile phase. This is often the most effective solution.
-
Switch to a More Polar Solvent System: If a non-polar/polar aprotic system is not working, switch to a more polar system like dichloromethane/methanol or even a small percentage of acetic acid in your mobile phase to protonate the quinoline and increase its polarity. However, be mindful that acidic conditions could potentially cause degradation of sensitive compounds.[14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery after Recrystallization | 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Pre-heat the filtration funnel and flask. |
| Colored Impurities Remain after Recrystallization | The colored impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product, so use it sparingly. |
| Broad, Tailing Peaks in Column Chromatography | Strong interaction between the basic quinoline nitrogen and acidic silanol groups on the silica gel. | 1. Add a basic modifier (0.5-1% triethylamine or pyridine) to the mobile phase. 2. Use a less acidic stationary phase like neutral or basic alumina. |
| Multiple Spots on TLC After Purification | 1. Incomplete separation. 2. Decomposition of the product on the silica gel plate. | 1. Optimize the mobile phase for better separation. 2. Add a basic modifier to the TLC developing solvent. Consider using alumina TLC plates. |
| Product is Unstable During Purification | The compound is sensitive to acidic or basic conditions, or prolonged heat. | 1. Use neutral conditions for chromatography. 2. Avoid prolonged heating during recrystallization. 3. Work up reactions and perform purifications promptly. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Pack a glass column with silica gel using a slurry method with your initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, and then load the dry powder onto the top of the column.
-
Elution: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes + 0.5% triethylamine). Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 50% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Decision Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method for this compound.
Logical Relationship of Purification Challenges
Caption: Interplay of properties, challenges, and solutions in this compound purification.
References
- Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Hydroxyquinolines. Journal of the American Chemical Society, 68(1), 113–116.
- Ross, D. L., & Riley, C. M. (1992). Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 83(1-3), 267-276.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Wikipedia. (2023). Gould–Jacobs reaction. [Link]
- Wernik, M., Hartmann, P., Sipos, G., Kappe, C. O. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2020(44), 6985-6992.
- Teledyne ISCO. (n.d.).
- Snyder, H. R., & Jones, R. E. (1946). The Synthesis of 4-Hydroxyquinolines. I. The Condensation of Anilines with Ethyl Acetoacetate. Journal of the American Chemical Society, 68(7), 1253–1255.
- Patel, H. V., & Kavani, N. D. (2018). Derivatives of 2-quinolones: Synthesis, characterization and antibacterial evaluation. World Journal of Pharmaceutical Research, 7(14), 845-855.
- Burckhalter, J. H., et al. (1946). Quinoline Compounds and Process of Making Same. U.S.
- Organic Syntheses. (1948). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 28, 78.
- Amer, A. (2014). How to recrystallize a product from ethanol/diethyl?
- ResearchGate. (2018).
- Sirit, A., et al. (2022). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 27(19), 6598.
- Som, S. (n.d.).
- CN103664892B - The crystallization of quinoline - Google P
- Feely, W., & Boekelheide, V. (1958).
- Kumar, A., et al. (2024).
- Snyder, H. R., & Jones, R. E. (1950). Method for producing 4-hydroxyquinolines. U.S.
- Sorbe. (2023).
- Kipper, K., et al. (2011). Acid–base equilibrium of fluoroquinolones at basic pH.
- Beier, P., & Alexandrova, L. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1862–1867.
- Paim, C. S., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1).
- Teledyne LABS. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- PrepChem.com. (n.d.).
- Żuromska-Witek, B., et al. (2017). Stability of ciprofloxacin and norfloxacin in the presence and absence of metal ions in acidic solution. Acta Poloniae Pharmaceutica, 74(3), 825-833.
- Stack Exchange. (2012).
- Walker, S. E., et al. (2011). Stability of Ciprofloxacin in Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 64(5), 346–352.
Sources
- 1. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 2. researchgate.net [researchgate.net]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. d-nb.info [d-nb.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. web.uvic.ca [web.uvic.ca]
- 11. researchgate.net [researchgate.net]
- 12. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 4-Fluoroquinoline NMR Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common and complex issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of 4-Fluoroquinoline and its derivatives.
Section 1: Foundational Spectra Interpretation
This section addresses the most common questions regarding standard 1D NMR spectra of this compound.
Q1: My aromatic ¹H NMR signals are overlapping. How can I resolve and assign them?
A1: Overlapping signals in the aromatic region (typically 7.0-9.0 ppm) are a frequent challenge with quinoline systems due to the similar electronic environments of the protons.[1] When 1D ¹H NMR is insufficient, a multi-step approach involving both chemical and spectroscopic techniques is required.
Causality & Strategy: The primary cause of overlap is insufficient chemical shift dispersion at the magnetic field strength being used. To resolve these signals, we can either alter the chemical environment to induce differential shifts or use advanced NMR experiments to resolve correlations through bonds.
Troubleshooting Protocol:
-
Solvent-Induced Shifts: Rerunning the sample in a different deuterated solvent is a powerful first step. Aromatic solvents like benzene-d₆ can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to chloroform-d₆ or DMSO-d₆, often resolving overlapped signals.[2] The anisotropic magnetic field of the benzene ring interacts with the solute, causing protons with different spatial orientations relative to the polar sites of the molecule to shift to varying degrees.[2]
-
Concentration Effects: Highly concentrated samples can lead to peak shifting and broadening due to intermolecular interactions like π-stacking.[3][4] Acquiring spectra at a lower concentration can sometimes simplify the aromatic region.
-
2D Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is the definitive next step.[1][5] This technique reveals which protons are spin-coupled to each other (typically protons on adjacent carbons). Cross-peaks in the 2D spectrum connect coupled protons, allowing you to "walk" around the aromatic rings and establish proton connectivity, even if their 1D signals are completely overlapped.[1][6]
Q2: I'm struggling with the initial assignment of the quinoline protons. What is a systematic approach?
A2: A systematic assignment strategy relies on combining knowledge of typical chemical shifts, coupling constants, and 2D correlation data. For a this compound, the fluorine atom provides an excellent starting point due to its strong and predictable coupling effects.
Systematic Assignment Workflow:
-
Identify Key Signals: In the ¹H NMR spectrum, H-2 is typically the most downfield proton (often >8.5 ppm) due to the deshielding effect of the adjacent nitrogen atom. H-3 will be significantly affected by the fluorine at position 4.
-
Utilize Fluorine Coupling: The ¹⁹F nucleus (spin ½, 100% abundance) couples strongly to nearby protons.[7] Look for characteristic splitting patterns:
-
H-3: Will show a large ³JHF coupling (typically 8-10 Hz).
-
H-5: Will show a smaller ⁴JHF coupling (typically 4-6 Hz).
-
-
Run a ¹H-¹H COSY: Use the COSY spectrum to confirm assignments. Starting from a confidently assigned proton (like H-5), you can identify its neighbors. For example, H-5 will show a cross-peak to H-6, which in turn will show a cross-peak to H-7, and so on.[8]
-
Confirm with Heteronuclear Correlation: An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton to the carbon it is directly attached to.[1][9] This confirms H-C one-bond correlations. An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows longer-range correlations (2-3 bonds), which is invaluable for confirming the overall carbon skeleton and assigning quaternary carbons.[1][9]
The following diagram illustrates a logical workflow for assigning the NMR spectrum of this compound.
Caption: Logical workflow for NMR spectral assignment.
Section 2: Advanced Troubleshooting
This section tackles more complex issues that may arise during analysis.
Q3: The ¹⁹F signal is a broad singlet instead of a clean multiplet. What does this indicate?
A3: A broad fluorine signal can be caused by several factors, ranging from instrumental issues to complex chemical dynamics.[3]
Potential Causes & Solutions:
-
Poor Shimming: The most common cause of broad peaks for any nucleus is an inhomogeneous magnetic field.[3][10]
-
Action: Re-shim the instrument. If using an automated shimming routine, try a manual adjustment of the Z1 and Z2 shims, followed by the X and Y shims.
-
-
Chemical Exchange: If the this compound molecule is involved in a chemical exchange process that occurs on the NMR timescale (milliseconds), the signal can broaden.[11] This could be due to protonation/deprotonation at the quinoline nitrogen or reversible binding to another species in the sample.
-
Action: Acquire the spectrum at a different temperature. Cooling the sample often slows the exchange rate, which can sharpen the signal into its expected multiplet. Conversely, heating the sample can sometimes accelerate the exchange to the point where an averaged, sharp signal is observed.
-
-
Low Solubility/Aggregation: If the sample is not fully dissolved or is forming aggregates, this creates inhomogeneity within the sample itself, leading to broad lines.[3][12]
-
Action: Visually inspect the sample for particulate matter. Try a more dilute sample or switch to a solvent with better solubilizing power (e.g., DMSO-d₆).
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening due to rapid relaxation.[11][12]
-
Action: Ensure high purity of the sample. Use high-quality NMR solvents and clean tubes. If contamination is suspected, passing the sample solution through a small plug of Chelex resin or silica gel can sometimes remove the paramagnetic species.
-
Q4: I see unexpected peaks in my spectrum. How do I determine if they are synthetic impurities or degradation products?
A4: Distinguishing between impurities from the synthesis and products of sample degradation requires a combination of analytical techniques and knowledge of the compound's chemistry.
Troubleshooting Decision Tree:
Caption: Decision tree for identifying unknown peaks.
Explanation:
-
Synthetic Impurities: These are typically unreacted starting materials or by-products from the chemical synthesis.[13] For example, in syntheses involving fluoroanilines, you might see residual starting material. Their relative amount should not change over time in a stable solution.
-
Degradation Products: Quinolines can be susceptible to hydrolysis or photolytic cleavage under certain conditions.[13] If the intensity of the unknown peaks increases relative to your main compound over time, degradation is the likely cause.
Section 3: Experimental Protocols
Protocol 1: Acquiring a 2D ¹⁹F-¹H HETCOR Spectrum
The ¹⁹F-¹H Heteronuclear Correlation (HETCOR) experiment is a powerful tool for unambiguously identifying protons that are coupled to the fluorine atom.[14][15] It creates a 2D map with the ¹⁹F spectrum on one axis and the ¹H spectrum on the other, with cross-peaks appearing at the coordinates of coupled F-H pairs.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample of 5-15 mg of this compound in 0.6 mL of a suitable deuterated solvent. The solution must be homogeneous and free of particulate matter.[16]
-
Acquire 1D Spectra:
-
Acquire a standard 1D ¹H spectrum and a 1D ¹⁹F spectrum.
-
Note the spectral width (in ppm) required to encompass all signals in both spectra.
-
-
HETCOR Experiment Setup (Example on Bruker systems):
-
Load a standard HETCOR pulse sequence program (e.g., invibtpf or similar, optimized for ¹H detection which is more sensitive).
-
Set the spectral widths (SW) for the F2 (¹H) and F1 (¹⁹F) dimensions based on your 1D spectra.
-
Set the number of data points (e.g., 2048 in F2, 256 in F1). More points in F1 improve resolution but increase experiment time.
-
Set the number of scans (NS) per increment (typically 4, 8, or 16) to achieve a good signal-to-noise ratio.
-
Optimize the relaxation delay (D1) to be at least 1.5 times the longest T1 relaxation time of the involved protons. A value of 2 seconds is often a good starting point.
-
-
Acquisition and Processing:
-
Start the acquisition.
-
After completion, perform a 2D Fourier transform.
-
Apply an appropriate window function (e.g., sine-bell) in both dimensions.
-
Phase the spectrum carefully in both dimensions.
-
-
Analysis:
-
Identify the strong cross-peaks. For this compound, you expect to see correlations between the fluorine signal and the proton signals for H-3 and H-5, confirming their assignment.
-
Section 4: Reference Data
The following table summarizes typical NMR data for the parent this compound molecule. Note that chemical shifts are highly dependent on the solvent and concentration used.[4][17][18]
| Position | Nucleus | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Typical Coupling Constants (J, Hz) |
| H-2 | ¹H | ~8.70 | d | J(H2-H3) ≈ 4.5 Hz |
| H-3 | ¹H | ~7.20 | dd | J(H3-F) ≈ 9.0 Hz, J(H3-H2) ≈ 4.5 Hz |
| F-4 | ¹⁹F | ~ -95 to -105 (vs CFCl₃) | m | - |
| H-5 | ¹H | ~8.15 | ddd | J(H5-H6) ≈ 8.5 Hz, J(H5-F) ≈ 5.5 Hz, J(H5-H7) ≈ 1.5 Hz |
| H-6 | ¹H | ~7.60 | ddd | J(H6-H5) ≈ 8.5 Hz, J(H6-H7) ≈ 7.0 Hz, J(H6-H8) ≈ 1.5 Hz |
| H-7 | ¹H | ~7.80 | ddd | J(H7-H8) ≈ 8.5 Hz, J(H7-H6) ≈ 7.0 Hz, J(H7-H5) ≈ 1.5 Hz |
| H-8 | ¹H | ~8.05 | d | J(H8-H7) ≈ 8.5 Hz |
Data compiled from typical values for quinoline systems and known fluorine coupling effects. Exact values should be determined experimentally.[19][20][21]
References
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- Fry, C. G., & Shaka, A. J. (2014). Comparison of 1H-19F two-dimensional NMR scalar coupling correlation pulse sequences. Magnetic Resonance in Chemistry, 52(4), 183-189. [Link]
- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- Nanalysis. (2019).
- Chemistry LibreTexts. (2019). Obtaining and Interpreting NMR Spectra. [Link]
- Scribd. 2D-NMR COSY Spectroscopy Guide. [Link]
- Fry, C. G. (2005). Assignment Strategies Using Modern NMR Methods: Quinine in benzene-d6. University of Wisconsin-Madison. [Link]
- ResearchGate.
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- Wi, S. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Applied Spectroscopy Reviews, 55(10), 901-925. [Link]
- Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. [Link]
- Lu, M., et al. (2021). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. Journal of the American Chemical Society, 143(3), 1435-1445. [Link]
- Smith, A. et al. Ultrafast 19F MAS NMR. [Link]
- Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. [Link]
- Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. [Link]
- Cavaleiro, J. A. S. (1985). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
- University of Ottawa. 19Flourine NMR. [Link]
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- SpectraBase. 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. [Link]
- UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]
- Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(14), 9349-9366. [Link]
- ResearchGate. 1 H-NMR chemical shifts and coupling constants a of the aromatic protons of norfloxacin and the metabolites produced by Microbacterium sp. strain 4N2-2. [Link]
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- ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]
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- Zarghi, A., & Arfaei, S. (2011). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 16(11), 9183-9207. [Link]
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Technical Support Center: Improving the Aqueous Solubility of 4-Fluoroquinoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-fluoroquinoline compounds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the critical challenge of improving the aqueous solubility of this important class of molecules. As many promising drug candidates in development pipelines exhibit poor water solubility, effective strategies for solubility enhancement are paramount for achieving desired therapeutic outcomes.[1][2][3][4]
This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered when working with this compound compounds.
Q1: Why do many this compound derivatives exhibit poor water solubility?
A1: The limited aqueous solubility of many this compound compounds stems from their molecular structure. The quinoline core is a hydrophobic aromatic system.[5] While the fluorine atom can modulate electronic properties, the overall lipophilicity ("fat-loving" nature) of the molecule often dominates, leading to unfavorable interactions with water. Furthermore, strong intermolecular forces in the solid crystal lattice of the compound can make it difficult for water molecules to effectively solvate and dissolve the individual molecules.[6][7]
Q2: My this compound, dissolved in a DMSO stock, is precipitating when I dilute it into my aqueous experimental buffer. What is happening?
A2: This common issue is known as "crashing out."[8] Your compound is highly soluble in the organic solvent (DMSO), but when this stock solution is diluted into an aqueous buffer, the concentration of the organic co-solvent dramatically decreases. The resulting predominantly aqueous environment cannot maintain the solubility of the hydrophobic this compound at the desired concentration, causing it to precipitate out of the solution.[8]
Q3: What are the main strategies I can use to improve the aqueous solubility of my this compound compound?
A3: A variety of techniques can be employed, broadly categorized as follows:
-
Physical Modifications: These methods alter the physical environment of the compound to favor dissolution. Key approaches include pH adjustment, the use of co-solvents, and complexation with cyclodextrins.[1][9]
-
Chemical Modifications: These strategies involve altering the molecule itself to be more water-soluble. This includes salt formation and creating prodrugs.[10][11][12]
-
Formulation-Based Approaches: These techniques involve creating advanced delivery systems. Examples include the formation of solid dispersions, co-crystals, and various nanotechnological approaches like nanosuspensions and nanoemulsions.[1][2][13][14][15][16]
The optimal method will depend on your specific experimental needs, including the target concentration, the tolerance of your assay to additives, and the required stability of the final solution.
II. Troubleshooting Guides & Experimental Protocols
This section offers detailed troubleshooting for common solubility issues and provides step-by-step protocols for key enhancement techniques.
Method 1: pH Adjustment
Issue: My this compound compound is insoluble in a neutral aqueous buffer (e.g., PBS pH 7.4).
Principle: 4-Fluoroquinolines are weak bases due to the nitrogen atom in the quinoline ring system.[17] By lowering the pH of the solution, this nitrogen can be protonated, forming a more soluble cationic salt.[8][18][][20] To be effective, the pH should ideally be adjusted to 1-2 units below the pKa of the quinoline nitrogen.
Experimental Protocol:
-
Determine the pKa: If the pKa of your specific this compound derivative is unknown, a literature search for similar structures can provide an estimate. Alternatively, computational prediction tools or experimental determination may be necessary.
-
Prepare Acidic Buffers: Prepare a series of biologically compatible buffers with decreasing pH values (e.g., citrate buffers at pH 5.0, 4.0, and 3.0).
-
Dissolution Test:
-
Accurately weigh a small amount of your this compound powder.
-
Add the acidic buffer to the powder.
-
Use sonication or gentle warming (ensure the compound is thermally stable) to assist dissolution.
-
-
Observation: Visually inspect the solution for any undissolved particles.
Troubleshooting:
-
Precipitation Persists: The pH required for complete solubilization may be too low for your experimental system (e.g., it could harm cells). In this case, consider a combination approach, such as using a co-solvent with a moderately acidic buffer.[][21]
-
Compound Instability: Extreme pH values can potentially lead to the degradation of your compound. It is advisable to assess the stability of your compound at the effective pH over the duration of your experiment.
Method 2: Co-solvents
Issue: pH adjustment is not a viable option for my experiment, or it did not sufficiently improve solubility.
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[22] This "less polar" environment is more favorable for dissolving hydrophobic compounds like 4-fluoroquinolines.[23] Common co-solvents in biological research include DMSO, ethanol, and polyethylene glycol (PEG).[]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your this compound in a suitable co-solvent (e.g., 10-50 mM in DMSO).
-
Serial Dilution: Serially dilute the stock solution into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Final Concentration: Keep the final concentration of the co-solvent in your experimental medium as low as possible (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts.[8]
Troubleshooting:
-
Precipitation Upon Dilution:
-
Lower the final desired concentration of your this compound.
-
Slightly increase the final concentration of the co-solvent, but remain within the tolerance limits of your assay.
-
Consider trying a different co-solvent. For example, some compounds may be more soluble in ethanol or PEG 400 than in DMSO.[24]
-
Method 3: Salt Formation
Issue: A more permanent and significant increase in aqueous solubility is required for formulation development.
Principle: Forming a salt of the this compound can dramatically improve its solubility and dissolution rate.[25] This is achieved by reacting the basic quinoline with an acid to form a stable, crystalline salt with improved physicochemical properties. This is a common strategy in pharmaceutical development, with over half of all active pharmaceutical ingredients (APIs) marketed as salts.[26]
Experimental Protocol (Conceptual):
-
Counter-ion Selection: Choose a pharmaceutically acceptable acid (e.g., hydrochloric acid, fumaric acid, succinic acid) to react with your this compound.[6][26]
-
Stoichiometric Reaction: React the this compound with the selected acid in an appropriate solvent system.
-
Crystallization: Induce crystallization of the newly formed salt.
-
Isolation and Characterization: Isolate the salt crystals and characterize them to confirm their formation and purity.
-
Solubility Measurement: Determine the aqueous solubility of the new salt form and compare it to the parent compound. Studies have shown that salt formation can lead to solubility increases ranging from 2-fold to over 15-fold for fluoroquinolones.[26][27]
Troubleshooting:
-
Difficulty in Forming a Stable Crystalline Salt: Not all acid-base combinations will yield a stable, crystalline salt. This may require screening several different counter-ions.
-
Hygroscopicity: Some salt forms may be hygroscopic (readily absorb moisture from the air), which can affect their stability and handling.
Method 4: Prodrug Approach
Issue: The intrinsic properties of the this compound molecule need to be modified to enhance solubility for improved drug delivery.
Principle: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes an in vivo transformation to release the active drug.[11][12] By attaching a water-soluble promoiety to the this compound, its overall aqueous solubility can be significantly increased.[10] This approach has been successfully used to improve the solubility of various quinolone and fluoroquinolone antibiotics.[10][28]
Experimental Protocol (Conceptual):
-
Identify a Functional Group: Identify a suitable functional group on the this compound molecule for temporary modification (e.g., a carboxylic acid or an amine).
-
Select a Promoietety: Choose a highly water-soluble promoiety (e.g., an amino acid, a phosphate group, or a polyethylene glycol chain).
-
Chemical Synthesis: Synthesize the prodrug by covalently linking the promoiety to the parent this compound.
-
Solubility and Stability Studies: Measure the aqueous solubility of the prodrug and assess its stability at different pH values to ensure it remains intact until it reaches the target site.
-
In Vitro/In Vivo Conversion: Confirm that the prodrug is efficiently converted back to the active this compound in the presence of relevant enzymes (e.g., esterases, phosphatases).[28]
Troubleshooting:
-
Inefficient Conversion: The linker between the drug and the promoiety may not be efficiently cleaved in a biological system, leading to reduced bioavailability of the active drug.
-
Altered Pharmacokinetics: The prodrug strategy will alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which requires careful evaluation.
III. Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies for a Hypothetical this compound Compound
| Strategy | Fold Increase in Solubility (Approximate) | Advantages | Disadvantages |
| pH Adjustment (to pH 3.0) | 5 - 20 | Simple, cost-effective.[] | Not suitable for all biological assays; potential for compound degradation.[8][21] |
| Co-solvent (1% DMSO) | 2 - 10 | Easy to implement in a lab setting. | Potential for solvent toxicity in assays; risk of precipitation upon dilution.[8] |
| Salt Formation | 2 - >15 | Significant and permanent solubility increase; improved dissolution rate.[26][27] | Requires chemical synthesis and characterization; potential for hygroscopicity. |
| Prodrug Approach | 10 - >1000 | Can lead to very large increases in solubility; allows for targeted delivery.[11] | Requires extensive chemical synthesis and biological evaluation; alters pharmacokinetics.[10][12] |
| Solid Dispersion | 2 - >10 | Enhances both solubility and dissolution rate.[29][30] | Can be complex to formulate; potential for physical instability (recrystallization).[31] |
| Nanotechnology (Nanosuspension) | 5 - 50 | Increased surface area leads to higher dissolution velocity; suitable for various administration routes.[13][16] | Requires specialized equipment for production; potential for particle aggregation.[15] |
IV. Visualizations
Experimental Workflow for Improving Solubility
The following diagram illustrates a logical workflow for addressing the solubility challenges of this compound compounds.
Caption: A decision tree for selecting a solubility enhancement method.
Logical Relationship of Solubility Enhancement Techniques
This diagram outlines the relationship between different categories of solubility enhancement techniques.
Caption: Categories of solubility enhancement strategies.
V. References
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central. [Link]
-
Alhakamy, N. A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]
-
DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. (n.d.). CD Formulation. [Link]
-
Insight into Prodrugs of Quinolones and Fluoroquinolones. (n.d.). PubMed. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). Dow Development Laboratories. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]
-
Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. (2014). Taylor & Francis Online. [Link]
-
EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma. [Link]
-
Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
solubility enhancement -by pH change & complexation. (n.d.). Slideshare. [Link]
-
Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. [Link]
-
Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (2021). PubMed. [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.). NIH. [Link]
-
Facile Synthesis of Ciprofloxacin Prodrug Analogues to Improve its Water Solubility and Antibacterial Activity. (2020). An-Najah Staff. [Link]
-
Prodrug strategies to overcome poor water solubility. (n.d.). Semantic Scholar. [Link]
-
Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC. (n.d.). NIH. [Link]
-
Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (2022). ACS Publications. [Link]
-
Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (n.d.). Preprints.org. [Link]
-
Nanotechnological Approaches for Solubility Enhancement. (2023). Encyclopedia.pub. [Link]
-
NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (n.d.). IIP Series. [Link]
-
Enhancing Solubility and Bioavailability with Nanotechnology. (2025). Pharmaceutical Technology. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). MDPI. [Link]
-
IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (2022). Journal of Harmonized Research in Pharmacy. [Link]
-
Fluoroquinolone Amorphous Polymeric Salts and Dispersions for Veterinary Uses - PMC. (n.d.). NIH. [Link]
-
Influence of metal cations on the solubility of fluoroquinolones. (n.d.). ResearchGate. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). ACS Publications. [Link]
-
Two Novel Hydrate Salts of Norfloxacin with Phenolic Acids and Their Physicochemical Properties. (2024). NIH. [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.). ResearchGate. [Link]
-
Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5... (n.d.). ResearchGate. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). NIH. [Link]
-
Quinoline. (n.d.). PubChem. [Link]
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Various Solvent Systems for Solubility Enhancement of Enrofloxacin. (2008). Indian Journal of Pharmaceutical Sciences. [Link]
-
Diversity of crystal structures and physicochemical properties of ciprofloxacin and norfloxacin salts with fumaric acid. (2017). CrystEngComm. [Link]
-
4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC. (n.d.). NIH. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]
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Technical Support Center: 4-Fluoroquinoline Reactions
Welcome to the technical support center for 4-Fluoroquinoline reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. By understanding the underlying reaction mechanisms, you can anticipate, identify, and mitigate the formation of common byproducts, ensuring higher yields and purity in your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts encountered in reactions involving the this compound core?
A1: While specific byproducts depend heavily on the reaction type (e.g., synthesis, substitution), several classes are frequently observed. These include:
-
Hydrolysis Products: The C4-fluorine can be displaced by water, especially under acidic or basic conditions, to form the corresponding 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4(1H)-quinolone.[1]
-
Dimerization Products: Quinolines can undergo dearomative dimerization, often triggered by single-electron transfer (SET) processes or promoted by certain catalysts.[2][3] This leads to higher molecular weight impurities that can be difficult to separate.
-
Products of Incomplete Reaction: In multi-step syntheses of the quinoline core, such as the Gould-Jacobs reaction, intermediates from incomplete cyclization can persist as significant impurities.[4][5]
-
Solvent Adducts: If highly reactive intermediates are formed, nucleophilic solvents (e.g., DMSO, DMF) or additives can sometimes be incorporated into byproduct structures.
-
Over-substitution Products: In reactions targeting other positions on the quinoline ring, the highly activated C4 position can sometimes react undesirably.
Q2: Why is the fluorine at the C-4 position susceptible to substitution?
A2: The fluorine atom at the C-4 position is on an aromatic ring and is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom makes the C-4 position electron-deficient and thus a prime target for attack by nucleophiles. This reactivity is a key feature used in the synthesis of many quinolone-based compounds but also makes the 4-fluoro group a potential liability in the presence of unintended nucleophiles like water.[6][7]
Q3: Is dimerization a common problem for all quinoline chemistries?
A3: Dimerization is a known side reaction for a variety of quinoline and quinolone compounds.[8][9][10] The propensity for dimerization can be influenced by the substituent pattern on the quinoline ring, the reaction conditions (light, temperature), and the reagents used. For example, some reactions promoted by indium salts have been shown to favor the dimerization of certain aniline derivatives to form quinolines.[3] It is a crucial potential side reaction to consider, especially in reactions attempting to functionalize the quinoline core.
Troubleshooting Guide: Identifying & Mitigating Byproducts
This section addresses specific experimental observations and provides a logical framework for troubleshooting.
Issue 1: My LC-MS analysis shows a significant peak with a mass corresponding to my desired product plus 16 Da (-F, +OH). The peak is more polar (earlier retention time) than my product peak.
-
Potential Cause: Hydrolysis of the 4-fluoro group. The fluorine atom (mass ≈ 19 u) has been replaced by a hydroxyl group (mass ≈ 17 u), resulting in a net mass change of -2 Da. However, mass spectrometers measure the mass of the entire molecule. If your starting material has a mass of 'X', the product is 'X-HF+H₂O', which simplifies to X+2. Wait, that's not right. Let's re-calculate: Starting Material (SM) mass = M. Product mass = M - F(19) + OH(17) = M-2. The prompt says +16. Let's rethink. The reaction is substitution of F with OH. The mass of F is ~18.998. The mass of OH is ~17.007. The net change is -1.991 Da. A +16 Da change corresponds to the replacement of H with OH, which is oxidation, or the addition of an oxygen atom. Let's reconsider the hydrolysis. Ah, the user might be misinterpreting the mass change. Let's assume the user means the replacement of F with OH. A more likely scenario for a +16 change is oxidation. But hydrolysis is a very common pathway. Let's address the hydrolysis first as it's more chemically plausible for this specific substrate. I will correct the user's potential mass misinterpretation in the answer.
-
Corrected Analysis: A mass change of -2 Da (loss of F, gain of OH) is the definitive sign of hydrolysis. A mass change of +16 Da typically indicates oxidation (addition of an oxygen atom), which could be N-oxidation or hydroxylation on the aromatic ring under certain oxidative conditions. Let's assume the primary issue is hydrolysis, as it's a very common side reaction.
-
Plausible Mechanism: The 4-fluoro position is activated towards SNAr. Trace amounts of water in the solvent or reagents, or exposure to atmospheric moisture, can act as a nucleophile, displacing the fluoride ion to form the 4-hydroxyquinoline/4-quinolone tautomer.
-
Troubleshooting & Mitigation Strategy:
-
Confirm Structure: Isolate the byproduct and confirm its structure using ¹H and ¹⁹F NMR. The ¹⁹F NMR spectrum will show the absence of the fluoroquinoline signal, while the ¹H NMR may show a new broad peak corresponding to the N-H or O-H proton of the resulting quinolone.
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Use molecular sieves if compatible with the reaction chemistry.
-
-
Purification: The resulting 4-quinolone is typically more polar than the this compound precursor. It can often be separated effectively using column chromatography with a carefully optimized solvent gradient.
-
Issue 2: A new peak with approximately double the mass of my starting material is observed in the mass spectrum. My reaction yield is significantly lower than expected.
-
Potential Cause: Dimerization of the this compound.
-
Plausible Mechanism: Quinolines can dimerize through various pathways, including photoinduced single-electron transfer (SET) which leads to dearomatization followed by dimerization.[2] This creates a covalent link between two quinoline molecules.
-
Troubleshooting & Mitigation Strategy:
-
Control Reaction Concentration: Dimerization is a bimolecular process. Lowering the concentration of the substrate can disfavor the dimerization pathway relative to the desired intramolecular or unimolecular reaction. Consider using slow addition techniques.
-
Exclude Light: If the reaction is suspected to be light-sensitive, run it in a flask wrapped in aluminum foil.
-
Modify Catalysts/Reagents: Certain reagents may promote dimerization.[3] If using metal catalysts, screen alternatives that may have a lower tendency to promote SET pathways.
-
Characterize the Dimer: Use high-resolution mass spectrometry (HRMS) to get an exact mass and predict the molecular formula. 2D NMR techniques (COSY, HMBC, HSQC) will be essential to elucidate the complex structure and linkage points of the dimer.
-
Issue 3: My crude reaction mixture shows multiple spots on TLC, and the NMR contains signals from both my desired product and the original aniline starting material.
-
Potential Cause: Incomplete cyclization during the synthesis of the quinoline ring system. This is common in syntheses like the Gould-Jacobs or Camps cyclization.[5][11]
-
Plausible Mechanism: The formation of the quinoline ring often involves the initial formation of an intermediate (e.g., an enamine from an aniline and a β-ketoester) followed by a high-temperature or acid-catalyzed cyclization. If the cyclization conditions are not forcing enough, this intermediate will remain in the reaction mixture.
-
Troubleshooting & Mitigation Strategy:
-
Increase Reaction Temperature/Time: Thermal cyclizations often require high temperatures (e.g., refluxing in diphenyl ether).[5][12] Ensure the reaction is heated to the appropriate temperature for a sufficient duration.
-
Use a Cyclization Catalyst: Consider adding a catalyst like polyphosphoric acid (PPA) or using a stronger acid to promote the intramolecular cyclization at a lower temperature.
-
Remove Volatile Byproducts: The cyclization step often eliminates a small molecule like water or ethanol. Ensuring this byproduct is removed (e.g., with a Dean-Stark trap) can help drive the equilibrium towards the cyclized product.
-
Byproduct Summary Table
| Byproduct Class | Common Cause | Analytical Signature (LC-MS) | Analytical Signature (NMR) | Mitigation Strategy |
| 4-Quinolone | Hydrolysis | M-2 (loss of F, gain of OH) | Disappearance of ¹⁹F signal; loss of C-F coupling in ¹³C | Use anhydrous conditions; inert atmosphere |
| Dimer | High concentration; SET | ~2M or 2M-2HF | Complex spectrum with roughly double the number of signals | Lower concentration; exclude light; screen catalysts |
| Cyclization Intermediate | Insufficient heat/time | Varies (e.g., M_aniline + M_ester - H₂O) | Signals corresponding to open-chain precursor | Increase temperature/time; use cyclization catalyst |
Visualized Workflows and Mechanisms
General Synthesis Pathway & Byproduct Formation
The following diagram illustrates a generalized Gould-Jacobs reaction for synthesizing a this compound core, highlighting where hydrolysis and incomplete cyclization byproducts can arise.
Caption: Key byproduct formation points in a typical quinoline synthesis.
Workflow for Unknown Byproduct Identification
This workflow provides a systematic approach to characterizing an unexpected impurity observed during your reaction.
Caption: Systematic workflow for identifying unknown reaction byproducts.
Experimental Protocols
Protocol 1: General Purpose HPLC-MS Method for Byproduct Profiling
This protocol is designed to achieve good separation of common quinoline derivatives and their potential byproducts.
-
Instrumentation: HPLC system with a diode array detector (DAD) coupled to a single quadrupole or Q-TOF mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Ramp down to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD scan from 210-400 nm.
-
MS Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: 100 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temp: 325 °C.
-
Protocol 2: NMR Sample Preparation for Structural Elucidation
Accurate structural data is critical for byproduct identification.
-
Isolation: Isolate at least 1-5 mg of the purified byproduct using preparative HPLC or careful column chromatography. Ensure the sample is free of residual solvents.
-
Drying: Dry the isolated sample under high vacuum for several hours to remove all traces of collection solvents.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the compound. DMSO-d₆ is a good starting point for polar, heterocyclic compounds. CDCl₃ is suitable for less polar analogs.
-
Sample Preparation: Dissolve the dried sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to integration values.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This is crucial for observing the carbon backbone and identifying changes, such as the loss of a C-F coupling upon hydrolysis.
-
¹⁹F NMR: If the byproduct is suspected to still contain a fluorine atom, this is a fast and definitive experiment.
-
2D NMR: If the structure is not obvious, acquire COSY (for H-H correlations) and HMBC/HSQC (for C-H correlations) to piece together the molecular framework.
-
References
- Dearomative dimerization of quinolines and their skeletal rearrangement to indoles triggered by single-electron transfer. ChemRxiv.
- Direct Synthesis of Polysubstituted Quinoline Derivatives by InBr3-Promoted Dimerization of 2-Ethynylaniline Derivatives. The Journal of Organic Chemistry.
- Quinoline and quinolone dimers and their biological activities: An overview. PubMed.
- Synthesis and biological activities of new di- and trimeric quinoline deriv
- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH.
- Synthesis of Fluoroquinolone Antibiotics. Química Organica.org.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Quinolin-4-ones: Methods of Synthesis and Applic
- Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Fluoroquinolone antibiotic 1 that starts hydrolysis under the slightly...
Sources
- 1. researchgate.net [researchgate.net]
- 2. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline and quinolone dimers and their biological activities: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of new di- and trimeric quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Avoid Regioisomer Formation in 4-Fluoroquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for advanced quinoline synthesis. This guide is designed to provide in-depth, practical solutions for a common and critical challenge in the synthesis of 4-fluoroquinolines: the formation of undesired regioisomers. As Senior Application Scientists, we understand that controlling regioselectivity is paramount for maximizing yield, simplifying purification, and ensuring the efficacy of the final active pharmaceutical ingredient (API).
This resource moves beyond standard protocols to explain the "why" behind the "how," offering troubleshooting advice and optimized strategies grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why is regioisomer formation a significant problem in 4-fluoroquinoline synthesis?
A1: Regioisomer formation is a critical issue because many classical quinoline syntheses, such as the Conrad-Limpach, Gould-Jacobs, and Friedländer reactions, can produce multiple isomers when using unsymmetrically substituted starting materials.[1][2] For instance, in the synthesis of a this compound from a substituted aniline, cyclization can occur at two different positions on the aniline ring, leading to a mixture of the desired product and its regioisomer. This complicates downstream processing, reduces the yield of the target molecule, and necessitates challenging purification steps, often requiring advanced chromatographic techniques.[3]
Q2: What are the primary factors that control the regiochemical outcome in these reactions?
A2: The regioselectivity is governed by a sensitive interplay of three main factors:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the β-ketoester (or its equivalent) directs the cyclization. Electrophilic aromatic substitution is generally favored at positions ortho and para to electron-donating groups and meta to electron-withdrawing groups.
-
Steric Hindrance: Bulky substituents on the starting materials can physically block one reaction site, favoring cyclization at the less sterically hindered position.[1] This is a powerful tool for directing the reaction pathway.
-
Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature can dramatically influence which regioisomer is favored.[4] Some conditions favor the kinetically controlled product, while others favor the thermodynamically more stable product.[5]
Q3: Can modern synthetic methods like C-H functionalization help control regioselectivity?
A3: Absolutely. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective synthesis of quinoline derivatives.[6] These methods allow for the direct introduction of functional groups at specific positions on a pre-formed quinoline ring, bypassing the challenges of classical cyclization reactions. For example, directing groups can be used to achieve highly selective C-H activation at a specific position, offering a more controlled and often more efficient route to the desired isomer.[6]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Predominant Formation of the Undesired Regioisomer in Conrad-Limpach or Gould-Jacobs Synthesis
Symptom: Your final product mixture contains a higher-than-expected ratio of the undesired fluoroquinoline isomer. For example, when using a meta-substituted fluoroaniline, cyclization occurs preferentially at the undesired ortho-position.
Root Cause Analysis:
This issue often stems from a competition between kinetic and thermodynamic control. In the Conrad-Limpach synthesis, the initial reaction between an aniline and a β-ketoester can occur at two different carbonyl groups.[4][5] The more reactive ketone typically reacts faster (kinetic control), but this may lead to the undesired regioisomer. At higher temperatures, the reaction can become reversible, allowing the system to equilibrate to the more stable product (thermodynamic control).[5]
Similarly, the Gould-Jacobs reaction, which involves the thermal cyclization of an anilidomethylenemalonate, is highly sensitive to temperature.[7][8] The cyclization can occur at either of the two ortho positions of the aniline ring, and the outcome is influenced by both steric and electronic factors.[2]
Strategic Solutions:
-
Temperature Optimization:
-
For Conrad-Limpach: If the undesired isomer is the kinetic product, increasing the reaction temperature (e.g., to ~250 °C) can favor the thermodynamically more stable, desired isomer.[4][9] Using a high-boiling, inert solvent like mineral oil can improve yields at these high temperatures.[4]
-
For Gould-Jacobs: A thorough temperature-time study is crucial. High temperatures are needed for the intramolecular cyclization, but prolonged heating can cause degradation.[8] Microwave-assisted synthesis can be a valuable tool here, as it allows for rapid heating to high temperatures, potentially improving yields and reducing reaction times.[8][10]
-
-
Catalyst Selection:
-
The choice of acid or base catalyst can influence the reaction pathway. For instance, in the Friedländer synthesis, a variation of these cyclizations, Lewis acids like In(OTf)₃ have shown excellent results in promoting the selective formation of one regioisomer.[11] While not a direct this compound synthesis, the principle of using specific Lewis acids to control regioselectivity is transferable.
-
-
Substrate Modification:
-
Introducing a bulky substituent on the aniline can sterically block one of the cyclization positions, directing the reaction towards the desired outcome.[1] This is a common strategy to enforce regioselectivity.
-
Issue 2: Low Yield of 4-Hydroxyquinoline Precursor Due to Competing Knorr Synthesis Pathway
Symptom: During a Conrad-Limpach synthesis, you observe the formation of a significant amount of the 2-hydroxyquinoline isomer (the Knorr product) instead of the desired 4-hydroxyquinoline.
Root Cause Analysis:
The Conrad-Limpach and Knorr syntheses are competing pathways that depend on the initial nucleophilic attack of the aniline on the β-ketoester.
-
Conrad-Limpach Pathway (favored at lower temperatures): The aniline attacks the more reactive keto group, leading to a β-aminoacrylate intermediate, which then cyclizes to the 4-hydroxyquinoline.[4][12]
-
Knorr Pathway (favored at higher temperatures initially): The aniline attacks the less reactive ester group to form an anilide intermediate, which then cyclizes to the 2-hydroxyquinoline.[12]
The key is that the initial attack on the keto group is kinetically favored but reversible, while the attack on the ester is slower but less reversible.[5]
Strategic Solutions:
-
Strict Temperature Control: To favor the Conrad-Limpach product, the initial condensation should be carried out at a lower temperature (e.g., room temperature) to form the kinetic β-aminoacrylate intermediate.[4] The subsequent cyclization is then performed at a high temperature.[9]
-
Acid Catalysis: The use of a strong acid catalyst like HCl or H₂SO₄ can promote the desired keto-enol tautomerizations and the subsequent electrocyclic ring closing required for the 4-hydroxyquinoline product.[4]
Issue 3: Difficulty in Separating the Final this compound Regioisomers
Symptom: The synthesized regioisomers have very similar polarities, making separation by standard flash column chromatography difficult and inefficient.
Root Cause Analysis:
Regioisomers often possess nearly identical physical and chemical properties, which makes their separation challenging.[3] Standard silica gel chromatography may not provide sufficient resolution.
Strategic Solutions:
-
Advanced Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating challenging isomers. A systematic screening of different columns (e.g., C18, phenyl-hexyl) and mobile phases is recommended.[13]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution than HPLC for isomeric compounds and has the advantage of faster solvent removal.
-
-
Derivatization:
-
If possible, temporarily derivatizing the isomer mixture can introduce a significant difference in their physical properties, making them easier to separate. The protecting group can then be removed after separation.
-
-
Crystallization:
-
Fractional crystallization can be a powerful technique if one of the isomers is significantly less soluble in a particular solvent system. This often requires careful screening of various solvents and solvent mixtures. The formation of salts (e.g., dihydrochlorides) can sometimes facilitate selective crystallization.[14]
-
Experimental Protocols & Data
Protocol 1: Optimized Gould-Jacobs Synthesis for Regiocontrolled 4-Hydroxyquinoline Formation
This protocol is designed to maximize the yield of the desired regioisomer by carefully controlling the reaction conditions.
Step 1: Condensation
-
To a solution of the substituted fluoroaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting aniline is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude anilidomethylenemalonate intermediate.
Step 2: Cyclization
-
Place the crude intermediate in a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to 240-250 °C for a specified time (optimization is key here; start with 30 minutes).[8]
-
Cool the mixture and dilute with a non-polar solvent like hexane to precipitate the 4-hydroxyquinoline product.
-
Filter the solid and wash with cold solvent. The product can then be carried forward to the fluorination step.
Table 1: Effect of Temperature and Time on Gould-Jacobs Cyclization Yield
| Entry | Temperature (°C) | Time (min) | Yield of 4-Hydroxyquinoline (%) | Notes |
| 1 | 250 | 10 | 1 | Intermediate is the major product. |
| 2 | 300 | 10 | 37 | Higher conversion to product. |
| 3 | 250 | 30 | Low | Little improvement over 10 min. |
| 4 | 300 | 30 | 28 | Product degradation observed. |
| 5 | 300 | 5 | 47 | Optimal balance of conversion and stability. |
This data is adapted from a microwave-assisted Gould-Jacobs reaction and illustrates the critical importance of optimizing temperature and time to maximize yield and minimize degradation.[8]
Visualizing Reaction Pathways
Diagram 1: Decision Workflow for Troubleshooting Regioisomer Formation
Caption: Troubleshooting workflow for regioisomer formation in quinoline synthesis.
Diagram 2: Competing Conrad-Limpach vs. Knorr Pathways
Caption: Competing reaction pathways in the Conrad-Limpach and Knorr syntheses.
References
- Wikipedia. Conrad–Limpach synthesis. [Link]
- Wikipedia. Gould–Jacobs reaction. [Link]
- Dong, L., et al. (2022). Regioselective Perfluoroalkylation of 4‐Quinolones Using Sodium Perfluoroalkyl Sulfinates. European Journal of Organic Chemistry. [Link]
- SynArchive. Conrad-Limpach Synthesis. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Singh, J. (2010). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
- Biotage.
- Wang, Z., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. [Link]
- Stana, A., et al. (2024).
- Ahmed, N., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. [Link]
- Borys, A., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
- Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]
- Kumar, A., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]
- ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]
- Liu, Z., et al. (2020). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society. [Link]
- Chemistry lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]
- Wang, Z., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. [Link]
- Sharma, P., et al. (2017). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. [Link]
- Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. [Link]
- Wikipedia. Friedländer synthesis. [Link]
- Al-dujaili, J. H., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Journal of the Indian Chemical Society. [Link]
- ResearchGate. 23 questions with answers in FLUOROQUINOLONES. [Link]
- ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. [Link]
- Chromatography Today. Easy purification of isomers with prepacked glass columns. [Link]
- Kumar, A., et al. (2020). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes.
- International Journal of Pharmaceutical Sciences and Research. Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. [Link]
- Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]
- ResearchGate.
- Forțu, C.-G., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)
- Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]
- Google Patents.
Sources
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- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. ablelab.eu [ablelab.eu]
- 9. synarchive.com [synarchive.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in 4-Fluoroquinoline Scale-Up
Welcome to the technical support center for 4-Fluoroquinoline synthesis scale-up. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of transitioning this compound synthesis from the laboratory bench to pilot or production scale. As Senior Application Scientists with extensive field experience, we understand that scaling up is not merely about proportionally increasing reagents; it's a discipline that requires a deep understanding of chemical engineering principles, reaction kinetics, and safety protocols.[1]
This resource is structured to provide actionable insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common experimental hurdles and offer robust, field-proven solutions to ensure your scale-up process is efficient, safe, and reproducible.
Troubleshooting Guide: From Theory to Practice
This section addresses specific, frequently encountered problems during the scale-up of this compound synthesis. Each entry is designed to help you diagnose the issue and implement a validated solution.
Issue 1: My reaction yield drops significantly at a larger scale, particularly during the cyclization step. What's going wrong?
This is one of the most common challenges in scaling up reactions that require high temperatures, such as the Gould-Jacobs or Conrad-Limpach cyclizations used for quinoline cores.[2][3] The primary culprits are often related to heat and mass transfer.
Causality and Explanation:
-
Poor Heat Transfer: As you increase the reactor volume, the surface-area-to-volume ratio decreases drastically.[4] A round-bottom flask in the lab has a large surface area relative to its small volume, allowing for efficient and uniform heating. In a large reactor, it becomes much harder to heat the entire volume evenly, leading to thermal gradients.[1] Pockets of lower temperature can result in incomplete or stalled cyclization. Conversely, localized "hot spots" can cause degradation of starting materials and products.[4]
-
Inefficient Mixing: A magnetic stir bar that works perfectly in a 1L flask is ineffective in a 100L reactor, especially with slurries or viscous mixtures.[1][4] Poor mixing leads to non-uniform distribution of reactants and heat, causing side reactions and reducing the overall yield.[1]
Solutions and Protocol Adjustments:
-
Optimize Your Solvent Choice: For thermal cyclization steps often requiring temperatures around 250°C, high-boiling point, inert solvents are critical.[2][3] Solvents like diphenyl ether, Dowtherm A, or mineral oil provide a stable medium to achieve and maintain the necessary temperature uniformly.[2]
-
Implement Mechanical Stirring: Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or turbine) for your reactor geometry. This ensures efficient mixing, breaks up thermal gradients, and maintains homogeneity.[4]
-
Monitor Internal Temperature: Do not rely on the reactor jacket temperature. Always use a thermocouple probe to monitor the internal temperature of the reaction mixture.[4] This gives you a true reading of the reaction conditions and allows you to prevent runaway reactions.[4]
-
Consider Microwave-Assisted Synthesis: For certain steps, microwave irradiation can be a powerful tool to reduce reaction times and potentially improve yields by providing rapid and uniform heating.[2]
Issue 2: My final product is contaminated with a persistent "desfluoro" impurity. How do I identify and eliminate it?
The presence of a desfluoro impurity, where the fluorine atom on the quinoline core is replaced by hydrogen, is a critical issue that can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).
Causality and Explanation:
This impurity almost always originates from the starting materials.[2] If your fluorinated aniline precursor is contaminated with its non-fluorinated analog, this impurity will carry through the entire synthesis, resulting in a final product that is extremely difficult to separate due to its similar physical properties.
Solutions and Protocol Adjustments:
-
Stringent Starting Material Analysis: This is a non-negotiable, self-validating step. Before beginning any scale-up campaign, you must develop and validate an analytical method (e.g., HPLC, GC-MS) to detect and quantify the desfluoro analog in your starting aniline.[2] Set a strict acceptance criterion (e.g., <0.1%) for all incoming batches of raw material.
-
Develop a Robust Purification Method: If the impurity is already present in your product, standard recrystallization may be insufficient.
-
Solvent Screening: Experiment with a variety of solvent systems for recrystallization to exploit subtle differences in solubility between the desired product and the impurity.[2]
-
Chromatography: While challenging and costly at scale, column chromatography may be necessary for removing the final traces of the impurity to meet regulatory specifications.[2]
-
Issue 3: During scale-up, I'm observing an increase in side products, such as bisquinoline derivatives. How can I minimize these?
Side reactions that are negligible at the lab scale can become significant and problematic during scale-up, a phenomenon known as impurity amplification.[1]
Causality and Explanation:
-
Bisquinoline Formation: This known side reaction can be exacerbated by incorrect stoichiometry or localized high concentrations of reactants due to poor mixing.[2]
-
Knoevenagel Condensation: If your starting materials or solvents contain trace aromatic aldehydes, they can participate in side reactions.[2]
-
Degradation: As mentioned, poor temperature control can lead to the degradation of intermediates or the final product, creating a complex impurity profile.[4]
Solutions and Protocol Adjustments:
-
Re-optimize Stoichiometry: The optimal molar ratios of reactants may shift slightly upon scale-up. Carefully control the addition rate and stoichiometry to favor the desired reaction pathway.
-
Control Temperature Profile: Maintain a precise and uniform temperature. For exothermic steps, ensure your reactor's cooling system is adequate to dissipate the heat generated and prevent temperature spikes that can drive side reactions.[1][4]
-
Purify Intermediates: While one-pot syntheses are elegant, isolating and purifying key intermediates can be a crucial strategy at scale to prevent the carry-over of impurities into subsequent steps.
Experimental Protocols
Protocol: Gould-Jacobs Reaction for 4-Hydroxyquinoline Core Synthesis (Illustrative Example)
This protocol outlines a typical procedure for the first two stages of this compound synthesis: condensation and thermal cyclization.
Step 1: Condensation
-
Charge a suitably sized reactor with 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).
-
Heat the mixture to 100-110°C with efficient overhead stirring. The reaction is often performed neat (without solvent).[5]
-
Monitor the reaction progress by TLC or HPLC until the starting aniline is consumed (typically 1-2 hours).
-
Cool the mixture slightly to obtain the crude anilinomethylene malonate intermediate.
Step 2: Thermal Cyclization
-
To the reactor containing the crude intermediate, add a high-boiling solvent such as diphenyl ether (approx. 3-5 volumes).
-
With vigorous stirring, heat the mixture to 240-250°C.
-
Maintain this temperature and monitor the reaction for the formation of the cyclized quinolone product (typically 30-60 minutes).
-
Once the reaction is complete, cool the mixture to below 100°C.
-
Add a non-polar solvent like hexane or heptane to precipitate the product.
-
Filter the resulting solid, wash thoroughly with the precipitation solvent to remove the diphenyl ether, and dry under vacuum.
Data Presentation
Table 1: Key Parameter Optimization for this compound Scale-Up
| Parameter | Lab Scale (100g) | Pilot Scale (10kg) | Key Considerations & Impact on Success |
| Heating Method | Heating Mantle | Jacketed Reactor (Steam/Oil) | Jacket control must be precise to avoid overheating; internal temp monitoring is critical.[4] |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Impeller design and speed are crucial for maintaining homogeneity and heat transfer.[1][4] |
| Solvent | Diphenyl Ether | Diphenyl Ether / Dowtherm A | Must be inert at high temperatures and allow for efficient heat transfer.[2] |
| Work-up | Precipitation & Filtration | Centrifugation / Filtration | Isolation of solids can be challenging; ensure proper equipment is used to avoid clogging.[2] |
| Purification | Recrystallization | Multi-step Recrystallization | May require different solvent systems to remove impurities that co-crystallize at scale.[2] |
Visualizations
Diagram 1: General Synthesis Workflow
Caption: A typical synthetic pathway for this compound APIs.[5]
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Functionalization of 4-Fluoroquinolines
Welcome to the Technical Support Center dedicated to the nuanced field of 4-fluoroquinoline functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged scaffold. The inherent reactivity of the C4-fluorine bond, while synthetically advantageous, presents a unique set of challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to minimize side reactions and maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorine atom at the C4 position of the quinoline ring so susceptible to nucleophilic substitution?
A1: The C4-fluorine bond in a quinoline system is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the endocyclic nitrogen atom, which polarizes the C4 carbon, making it highly electrophilic. The stability of the resulting Meisenheimer-like intermediate, where the negative charge is delocalized onto the nitrogen atom, further drives the reaction forward.[1][2]
Q2: I am observing significant amounts of starting material decomposition. What are the likely causes?
A2: Decomposition of 4-fluoroquinolones can be attributed to several factors. Under harsh basic conditions, hydrolysis of the fluoroquinoline core can occur. Additionally, some quinoline derivatives are sensitive to strong acids or high temperatures, leading to undesired degradation pathways. Careful control of pH, temperature, and reaction time is crucial. In some cases, the presence of trace metals can catalyze decomposition; using high-purity reagents and solvents is recommended.
Q3: Can I selectively functionalize other positions on the quinoline ring while the C4-fluorine is present?
A3: Yes, but it requires careful strategy. While the C4 position is highly activated for SNAr, C-H functionalization at other positions (e.g., C2, C8) is possible using transition metal catalysis.[3][4] The key is to employ directing groups that can selectively guide the catalyst to the desired C-H bond. For instance, using the quinoline nitrogen or a pre-installed group at a nearby position can achieve high regioselectivity.[5] The choice of catalyst and ligands is also critical to favor C-H activation over SNAr at the C4 position.[6]
Troubleshooting Guide: Minimizing Side Reactions
This section provides a detailed breakdown of common side reactions encountered during the functionalization of 4-fluoroquinolines, categorized by reaction type.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: Multiple substitutions or lack of selectivity when using poly-functional nucleophiles.
-
Question: I am reacting a this compound with a nucleophile containing multiple reactive sites (e.g., a diamine or a molecule with both an amine and a thiol). I am getting a mixture of products. How can I control the selectivity?
-
Answer: This is a common challenge arising from the high reactivity of the C4 position. To achieve selective monosubstitution, consider the following strategies:
-
Protecting Groups: Protect all but the desired reactive site on your nucleophile. For example, in a diamine, one amine can be protected with a Boc or Cbz group, directing the reaction to the unprotected amine.
-
Control of Stoichiometry and Reaction Conditions: Use a slight excess of the this compound relative to the nucleophile to favor monosubstitution. Running the reaction at a lower temperature can also help to control the reactivity and improve selectivity.
-
pH Control: The nucleophilicity of different functional groups can be modulated by pH. For instance, at a specific pH, an amine might be protonated and thus non-nucleophilic, while a thiol remains reactive.
-
Problem: Hydrolysis of the this compound or the product.
-
Question: My reaction is carried out in the presence of water or a protic solvent, and I am observing significant hydrolysis, leading to the formation of 4-hydroxyquinolines. How can I prevent this?
-
Answer: Hydrolysis is a competing nucleophilic substitution where water or hydroxide ions act as the nucleophile. To minimize this side reaction:
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use.
-
Non-Aqueous Base: If a base is required, opt for a non-aqueous, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU).
-
Aprotic Solvents: Conduct the reaction in aprotic solvents like DMF, DMSO, or THF.
-
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Problem: Significant dehalogenation (defluorination) of the this compound starting material.
-
Question: In my palladium-catalyzed cross-coupling reaction, I am observing a significant amount of the corresponding quinoline (where the fluorine has been replaced by a hydrogen). What is causing this, and how can I stop it?
-
Answer: Dehalogenation is a common side reaction in cross-coupling chemistry.[7][8][9] It can be caused by several factors:
-
Hydride Source: The presence of a hydride source in the reaction mixture can lead to reductive cleavage of the C-F bond. Common hydride sources include certain bases (e.g., those with β-hydrides), solvents (e.g., alcohols), or impurities.
-
Slow Reductive Elimination: If the desired reductive elimination to form the cross-coupled product is slow, the organopalladium intermediate has more time to undergo side reactions like dehalogenation.
-
-
Solutions:
-
Choice of Base and Solvent: Screen different bases. Bases like Cs₂CO₃ or K₃PO₄ are often less prone to causing dehalogenation than alkoxides. Using anhydrous, aprotic solvents like toluene or dioxane can also be beneficial.[10]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.
-
Catalyst Choice: Some palladium pre-catalysts are more prone to generating species that promote dehalogenation. Consider screening different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).[11]
-
Problem: Homocoupling of the boronic acid (in Suzuki-Miyaura coupling).
-
Question: I am seeing a significant amount of biaryl byproduct derived from the coupling of two molecules of my boronic acid reagent. Why is this happening?
-
Answer: Homocoupling of boronic acids is a well-documented side reaction in Suzuki-Miyaura coupling.[7][9] The primary causes are:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling pathway.[12]
-
Excess Palladium(II): The presence of Pd(II) species at the beginning of the reaction can catalyze homocoupling.
-
-
Solutions:
-
Thorough Degassing: It is crucial to thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[7]
-
Use of a Pre-catalyst: Employ a palladium pre-catalyst that readily forms the active Pd(0) species to minimize the concentration of Pd(II) at the start of the reaction.
-
Problem: Protodeboronation of the boronic acid.
-
Question: My boronic acid seems to be decomposing during the reaction, leading to low yields of the desired product.
-
Answer: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boron moiety with a hydrogen atom.[7] This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids.
-
Solutions:
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.
-
Anhydrous Conditions: Minimize the presence of water in the reaction mixture, especially if using a non-aqueous system.
-
Milder Base: Consider using a milder base, as strongly basic conditions can sometimes accelerate protodeboronation.
-
| Side Reaction | Primary Cause(s) | Recommended Mitigation Strategies |
| Dehalogenation | Hydride sources, slow reductive elimination | Use non-nucleophilic bases (Cs₂CO₃, K₃PO₄), anhydrous aprotic solvents, bulky electron-rich ligands. |
| Homocoupling | Presence of oxygen, excess Pd(II) | Thoroughly degas the reaction mixture, use a Pd(0) pre-catalyst. |
| Protodeboronation | Proton sources (e.g., water) | Use boronic esters (e.g., pinacol esters), ensure anhydrous conditions, use a milder base. |
C-H Functionalization
Problem: Poor regioselectivity, leading to a mixture of isomers.
-
Question: I am attempting a C-H functionalization on my this compound, but I am getting a mixture of products functionalized at different positions. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in C-H functionalization of complex heterocycles like quinoline is a significant challenge due to the presence of multiple, electronically similar C-H bonds.[3][4]
-
Solutions:
-
Directing Groups: The most effective strategy is to use a directing group. This can be an existing atom in the quinoline core (like the nitrogen) or a group that you temporarily install. For example, converting the quinoline to its N-oxide can direct functionalization to the C2 and C8 positions.[5]
-
Steric Hindrance: The inherent steric environment of the substrate can be exploited. Bulky groups on the quinoline ring can block access to adjacent positions, favoring functionalization at less hindered sites.
-
Ligand and Catalyst Tuning: The choice of ligand and metal catalyst can have a profound impact on regioselectivity. Bulky ligands can favor reaction at sterically accessible positions. Screening a variety of catalysts and ligands is often necessary to find the optimal system for a given substrate.[6]
-
Problem: Over-reaction or multiple functionalizations.
-
Question: After my initial C-H functionalization, I am observing a second functionalization event on the product. How can I prevent this?
-
Answer: The product of a C-H functionalization can sometimes be more reactive than the starting material, leading to subsequent reactions.[13]
-
Solutions:
-
Control Stoichiometry: Use the coupling partner as the limiting reagent to minimize the chance of a second functionalization.
-
Reaction Time and Temperature: Carefully monitor the reaction progress and stop it once the desired product is formed. Lowering the reaction temperature can also help to reduce the rate of the second functionalization.
-
Electronic Deactivation: If the first functionalization introduces an electron-donating group, it may activate the ring towards further functionalization. Conversely, introducing an electron-withdrawing group can deactivate the ring and prevent over-reaction.
-
Experimental Protocols
Protocol 1: General Procedure for SNAr of this compound with an Amine
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the this compound (1.0 eq.), the amine nucleophile (1.1 eq.), and a suitable anhydrous aprotic solvent (e.g., DMF, DMSO).
-
Add a non-nucleophilic base such as K₂CO₃ (2.0 eq.) or DIPEA (2.0 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a this compound
-
To a dry Schlenk flask, add the this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., dioxane/water mixture).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Logical Workflow for Troubleshooting Suzuki Coupling Side Reactions
Caption: A logical workflow for troubleshooting common side reactions in Suzuki-Miyaura coupling.
Competing Pathways in this compound Functionalization
Caption: Competing reaction pathways in the functionalization of 4-fluoroquinolines.
References
- Challenges for C−H functionalization and this work.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH
- Technical Support Center: Suzuki Coupling with Haloquinolines - Benchchem
- Regioselective Functionalization of Quinolines through C-H Activ
- Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed
- Towards catalytic fluoroquinolones: from metal-c
- Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity - PMC
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- C–H Activ
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchG
- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv
- Nucleophilic arom
- significant dehalogenation in stille coupling : r/Chempros - Reddit
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI
- Fluoroquinolone antibiotics and adverse events - PMC - PubMed Central - NIH
- Quinolone Allergy - PMC - PubMed Central - NIH
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - NIH
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry
- (PDF) Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity
- Quinolin-4-ones: Methods of Synthesis and Applic
- Metal-catalyzed Decarboxylative Fluoroalkyl
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PubMed Central
- Kinetics and mechanisms of flumequine degradation by sulfate radical based AOP in different water samples containing inorganic anions - PMC - NIH
- 16.
- Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones | Clinical Infectious Diseases | Oxford Academic
- Synthesis, Characterization and Antibacterial Mechanism of Action of (Fluoro) Quinolones: An Overview - Scholar Publishing
- Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst - ACG Public
- Editorial Catalysts: Special Issue on Transition Metal C
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - SciSpace
- Mechanism of action of and resistance to quinolones - PMC - NIH
- Metal-Catalyzed Cross-Coupling for the Synthesis of β-Lactam Drugs and Rel
- Addressing regioselectivity issues in functionalizing asymmetric quinoxalines - Benchchem
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimization of 4-Fluoroquinoline Crystallization Methods
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the crystallization of 4-Fluoroquinoline and its derivatives. Understanding and controlling the crystallization process is paramount for ensuring the desired purity, stability, and bioavailability of active pharmaceutical ingredients (APIs). This document provides in-depth technical information, practical troubleshooting, and detailed protocols to empower you to overcome common challenges in your crystallization experiments.
I. Understanding the Fundamentals of this compound Crystallization
4-Fluoroquinolones are a class of antibiotics characterized by a common bicyclic core structure.[1] Their physicochemical properties, particularly their solubility, are heavily influenced by the pH of the solution due to the presence of both a carboxylic acid and a basic piperazinyl group (or a similar amine). This zwitterionic nature means they typically exhibit low solubility at physiological pH.[2][3] Successful crystallization hinges on manipulating the supersaturation of the this compound solution, which is the driving force for both nucleation and crystal growth.[4]
Key Considerations:
-
Solubility: The solubility of 4-Fluoroquinolones is a critical parameter. It is influenced by the solvent system, temperature, and pH.[5][6] For instance, the solubility of Norfloxacin in water is highly dependent on pH, increasing significantly at pH values below 5 and above 10.[7]
-
Polymorphism: Like many APIs, 4-Fluoroquinolones can exist in different crystalline forms, known as polymorphs.[8] These polymorphs can have different physical properties, including solubility, stability, and melting point, which can impact the drug's performance.[9] Characterization techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for identifying and controlling polymorphism.[10]
-
Crystal Habit: The external shape of the crystals, or crystal habit, is also important. Needle-like crystals, for example, can be difficult to filter and process downstream.[11][12] The choice of solvent and the presence of impurities can significantly influence the crystal habit.[13][14]
II. Troubleshooting Common Crystallization Issues
This section addresses specific problems you may encounter during your this compound crystallization experiments in a question-and-answer format.
Q1: My this compound is not crystallizing, even after cooling the solution. What should I do?
A1: This is a common issue often related to insufficient supersaturation or nucleation problems.
-
Explanation of Causality: Crystallization requires the solution to be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. If the concentration of your this compound is too low, or if the cooling is not sufficient to create supersaturation, crystallization will not occur. Additionally, nucleation, the initial formation of crystal seeds, can sometimes be kinetically hindered.
-
Troubleshooting Steps:
-
Increase Concentration: Try preparing a more concentrated solution by dissolving the this compound in the minimum amount of hot solvent.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a few crystals of this compound, add a single, small crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.
-
-
Evaporate Solvent: Slowly evaporate some of the solvent to increase the concentration of the this compound. This can be done by leaving the flask loosely covered in a fume hood.
-
Change Solvent System: The chosen solvent may be too good at dissolving the compound even at low temperatures. Consider a solvent in which the this compound has a steeper solubility curve with respect to temperature.
-
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution.[15]
-
Explanation of Causality: The formation of an oil indicates that the supersaturation is too high, and the system is in a metastable liquid-liquid phase separation region. Impurities can also lower the melting point of the compound, making it more prone to oiling out.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the supersaturation. Then, allow the solution to cool more slowly.
-
Slower Cooling: Insulate the flask to slow down the cooling rate. This gives the molecules more time to arrange themselves into an ordered crystal lattice.
-
Change Solvent: The solvent may not be appropriate. Try a solvent with a lower boiling point or a different polarity.
-
Purify the Material: If impurities are suspected, consider purifying the this compound by another method (e.g., column chromatography) before attempting crystallization.
-
Q3: The crystals I've obtained are very small or needle-shaped, making them difficult to handle. How can I grow larger, more uniform crystals?
A3: The size and shape of crystals are influenced by the rates of nucleation and growth.[16][17] Rapid nucleation leads to many small crystals, while slow, controlled growth favors larger, well-formed crystals.
-
Explanation of Causality: A high degree of supersaturation promotes rapid nucleation, resulting in a large number of small crystals. Needle-like morphology can be inherent to the compound's crystal structure but can also be influenced by the solvent and impurities.[14][18]
-
Troubleshooting Steps:
-
Reduce Supersaturation: Use a slightly more dilute solution or cool the solution more slowly. This will favor crystal growth over nucleation.
-
Solvent Selection: The choice of solvent can have a significant impact on crystal habit. Experiment with different solvents or solvent mixtures. For example, solvents that interact strongly with specific crystal faces can inhibit growth in those directions, leading to a change in the overall shape.[13]
-
Use a Co-solvent: Adding a co-solvent can sometimes modify the crystal habit.
-
Controlled Evaporation: Slow evaporation of the solvent from a saturated solution can often yield large, high-quality crystals.
-
Q4: I suspect I have different polymorphs. How can I confirm this and how do I control which form I get?
A4: The formation of different polymorphs is a common challenge in pharmaceutical crystallization.[19]
-
Explanation of Causality: Polymorphs are different crystal structures of the same compound. The formation of a particular polymorph can be influenced by factors such as the solvent, temperature, cooling rate, and the presence of impurities.[8]
-
Troubleshooting & Characterization Workflow:
Caption: Workflow for identifying and controlling polymorphism.
-
Characterization:
-
Control Strategies:
-
Solvent Selection: Different solvents can stabilize different polymorphs.
-
Temperature Control: The temperature at which crystallization occurs can determine the resulting polymorph.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.
-
-
III. Experimental Protocols
These protocols provide a starting point for your experiments. Optimization will likely be necessary for your specific this compound derivative.
Protocol 1: Cooling Crystallization
This is a common and straightforward method for compounds that have a significant increase in solubility with temperature.[21]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, add the this compound and a small amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the solvent in small portions until a clear, saturated solution is obtained at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.
Protocol 2: Anti-Solvent Crystallization
This method is useful for compounds that do not have a steep solubility curve with temperature or are thermally unstable.[22]
Step-by-Step Methodology:
-
Solvent System Selection:
-
Solvent: Choose a solvent in which the this compound is highly soluble.
-
Anti-solvent: Choose a solvent in which the this compound is poorly soluble, but that is miscible with the primary solvent.
-
-
Dissolution: Dissolve the this compound in the minimum amount of the primary solvent at room temperature.
-
Addition of Anti-solvent: Slowly add the anti-solvent to the solution with stirring. The addition of the anti-solvent will decrease the solubility of the this compound, leading to supersaturation and crystallization.
-
Equilibration: Continue stirring for a period to allow for complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.
Protocol 3: Co-crystallization
Co-crystals are multi-component crystals where the API and a co-former are held together by non-covalent interactions. Co-crystallization can be used to improve the physicochemical properties of the API, such as solubility.[15][23]
Step-by-Step Methodology (Solution-based):
-
Co-former Selection: Choose a co-former that can form hydrogen bonds or other non-covalent interactions with the this compound.
-
Stoichiometry: Determine the desired stoichiometric ratio of the this compound to the co-former (e.g., 1:1, 1:2).
-
Dissolution: Dissolve both the this compound and the co-former in a suitable solvent. Gentle heating may be required.
-
Crystallization: Allow the solution to cool slowly or evaporate the solvent slowly to induce co-crystal formation.
-
Isolation and Characterization: Collect the resulting crystals and characterize them using PXRD and DSC to confirm the formation of a new crystalline phase and not just a physical mixture of the two components.
IV. Data Tables for Reference
The following tables provide solubility data for some common fluoroquinolones to aid in your solvent selection process. Note that the solubility of this compound itself may vary, but these values provide a useful starting point.
Table 1: Solubility of Ciprofloxacin HCl in Various Solvents at Different Temperatures [6][24]
| Temperature (°C) | Water (mg/mL) | Ethanol (mg/mL) |
| 20 | 19.6 | 1.75 |
| 30 | 22.1 | 2.26 |
| 40 | 27.6 | 2.69 |
| 50 | 32.4 | 2.98 |
Table 2: Solubility of Norfloxacin in Various Solvents at 25°C [7]
| Solvent | Solubility (mg/mL) |
| Water | 0.28 |
| Methanol | 0.98 |
| Ethanol | 1.9 |
| Acetone | 5.1 |
| Chloroform | 5.5 |
| Glacial Acetic Acid | 340 |
V. Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent for crystallization? A: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound and should be easily removable from the crystals. It's often a process of trial and error, but the solubility data tables above can provide a good starting point.
Q: What is the role of pH in the crystallization of 4-Fluoroquinolones? A: pH is a critical factor due to the zwitterionic nature of 4-Fluoroquinolones. Their solubility is at a minimum at their isoelectric point and increases in acidic or basic solutions.[18] Therefore, adjusting the pH can be a powerful tool to control supersaturation and induce crystallization.
Q: How can I minimize the impact of impurities on my crystallization? A: Impurities can inhibit crystal growth, affect crystal habit, and be incorporated into the crystal lattice, reducing the purity of the final product.[9] Using high-purity starting materials is crucial. If impurities are present, a preliminary purification step may be necessary. Slow crystallization can also help to exclude impurities from the growing crystals.
Q: What is the best way to dry the crystals after filtration? A: Crystals should be dried in a way that does not cause them to melt or decompose. Air drying is suitable for stable compounds. For more sensitive compounds, drying in a vacuum oven at a gentle temperature is recommended.
VI. Concluding Remarks
The successful crystallization of this compound is a multi-faceted process that requires careful control over several experimental parameters. By understanding the underlying principles of solubility, supersaturation, and polymorphism, and by systematically troubleshooting common issues, researchers can optimize their crystallization methods to obtain high-quality crystals with the desired properties. This guide provides a solid foundation for achieving these goals.
VII. References
-
Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. (URL: [Link])
-
Varanda, F., de Melo, M. J. P., Caço, A. I., Dohrn, R., Makrydaki, F. A., Voutsas, E., Tassios, D., & Marrucho, I. M. (2006). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Journal of Chemical & Engineering Data, 51(6), 2039–2043. (URL: [Link])
-
Pan, B., & Xing, B. (2014). Sorption and solubility of ofloxacin and norfloxacin in water-methanol cosolvent. Chemosphere, 103, 110–116. (URL: [Link])
-
Varanda, F., de Melo, M. J. P., Caço, A. I., Dohrn, R., Makrydaki, F. A., Voutsas, E., Tassios, D., & Marrucho, I. M. (2006). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research, 45(18), 6368–6374. (URL: [Link])
-
11 Tips on How to Control Crystal Growth in Pharmaceutical Suspensions. (URL: [Link])
-
Recrystallization of Active Pharmaceutical Ingredients. (URL: [Link])
-
Kakran, M., Sahoo, N. G., Li, L., & Judeh, Z. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 3(3), 163-167. (URL: [Link])
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NOROXIN (norfloxacin) tablets. (URL: [Link])
-
Ciprofloxacin. PubChem. (URL: [Link])
-
Official Monographs for Part I / Norfloxacin. (URL: [Link])
-
Wang, Y., Zhang, H., Zhang, J., & Wang, J. (2022). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 12(11), 1546. (URL: [Link])
-
Zhang, P., & Wang, J. (2017). Thermodynamics of the solubility of ciprofloxacin in methanol, ethanol, 1-propanol, acetone, and chloroform from 293.15 to 333.15 K. Journal of Chemical & Engineering Data, 62(1), 335-340. (URL: [Link])
-
Oiling out During Crystallization Processes: Experimental Investigation and Modeling. (URL: [Link])
-
Oiling Out in Crystallization. Mettler Toledo. (URL: [Link])
-
Wei, S., Chen, J., & Lu, J. (2019). Polymorphism of levofloxacin: structure, properties and phase transformation. CrystEngComm, 21(34), 5086-5094. (URL: [Link])
-
Wei, S., Chen, J., & Lu, J. (2019). Polymorphism of levofloxacin: structure, properties and phase transformation. CrystEngComm, 21(34), 5086-5094. (URL: [Link])
-
Emami, S., & Ghafouri, E. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Future Medicinal Chemistry, 10(14), 1737-1763. (URL: [Link])
-
Among the coformers and cocrystals. (URL: [Link])
-
Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. (URL: [Link])
-
Martínez-Alejo, J. M., et al. (2014). A Twist in Cocrystals of Salts: Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals. Crystal Growth & Design, 14(5), 2419-2429. (URL: [Link])
-
US20060078573A1 - Methods of modifying crystal habit. (URL: )
-
Sun, C. C. (2009). Structural origin of physicochemical properties differences upon dehydration and polymorphic transformation of ciprofloxacin hydrochloride revealed by structure determination from powder X-ray diffraction data. CrystEngComm, 11(5), 843-849. (URL: [Link])
-
Solvent Selection in Pharmaceutical Crystallization Process Development. (URL: [Link])
-
The crystal habit of ciprofloxacin hydrochloride monohydrate crystal. (URL: [Link])
-
Thangadurai, S., Shukla, S. K., Srivastava, A. K., & Anjaneyulu, Y. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303. (URL: [Link])
-
Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. (URL: [Link])
-
Martínez-Alejo, J. M., et al. (2014). A Twist in Cocrystals of Salts: Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals. Crystal Growth & Design, 14(5), 2419-2429. (URL: [Link])
-
First-principles and direct design approaches for the control of pharmaceutical crystallization. (URL: [Link])
-
Ultrasound-assisted cooling crystallization of ciprofloxacin using ultrasonic horn. (URL: [Link])
-
Simon, L. L., & Nagy, Z. K. (2022). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies and Particle Size Measurements. Organic Process Research & Development, 26(12), 3231-3257. (URL: [Link])
-
Crystal Size Control Strategies. (URL: [Link])
-
Martínez-Alejo, J. M., et al. (2014). A Twist in Cocrystals of Salts: Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals. Crystal Growth & Design, 14(5), 2419-2429. (URL: [Link])
-
Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (URL: [Link])
-
Simon, L. L., & Nagy, Z. K. (2022). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies and Particle Size Measurements. Organic Process Research & Development, 26(12), 3231-3257. (URL: [Link])
-
Cocrystals Enhance Biopharmaceutical and Antimicrobial Properties of Norfloxacin. (URL: [Link])
-
Crystallisation in pharmaceutical processes. (URL: [Link])
-
Guide for crystallization. (URL: [Link])
-
How Do Solvents Impact Crystal Morphology In Crystallization? (URL: [Link])
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of action of and resistance to quinolones. Biochemistry, 53(10), 1565–1574. (URL: [Link])
-
Crystallization Solution C Protocol. (URL: [Link])
-
Pharmaceutical Polymorphism by Rapid Heat-Cool DSC. (URL: [Link])
-
Aldred, K. J., McPherson, S. A., Wang, P., Kerns, R. J., & Osheroff, N. (2008). Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase. Biochemistry, 47(36), 9564–9573. (URL: [Link])
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Technical Support Center: 4-Fluoroquinoline Stability & Storage Optimization
Welcome to the technical support guide for 4-Fluoroquinoline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of these critical compounds throughout their experimental lifecycle. Here, we address common questions and troubleshooting scenarios related to storage, handling, and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, solid this compound and its analogues should be stored in a tightly sealed container in a cool, dark, and dry place.[1][2]
-
Temperature: Refrigeration at 4°C is recommended for long-term storage. For shorter periods, storage at a controlled room temperature (20-25°C) is acceptable.[3] Some studies on related compounds show stability for up to 7 days at -20°C with minimal degradation.[3] However, always refer to the supplier-specific recommendations on the certificate of analysis.
-
Light: The quinolone ring system is known to be photosensitive.[4][5][6] Exposure to UV or ambient light can initiate photodegradation pathways, leading to loss of potency and the formation of potentially cytotoxic byproducts.[4][5] Therefore, storage in amber vials or light-blocking containers is mandatory.
-
Humidity: 4-Fluoroquinolones can be hygroscopic. Store in a desiccated environment to prevent moisture absorption, which can accelerate hydrolytic degradation, especially if the compound has susceptible functional groups.[2]
| Condition | Recommendation | Rationale |
| Temperature | Long-term: 4°CShort-term: 20-25°CExtended-term: -20°C or -80°C | Low temperatures slow down the kinetics of chemical degradation reactions.[7][8] |
| Light | Store in amber vials or protect from light. | Prevents photodegradation, a primary instability pathway for fluoroquinolones.[4][5][9] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes oxidative degradation, particularly for derivatives with electron-rich moieties. |
| Container | Tightly sealed, non-reactive material (e.g., glass). | Prevents contamination and moisture ingress. |
Q2: How should I prepare and store this compound stock solutions?
The stability of this compound in solution is highly dependent on the solvent, pH, concentration, and storage temperature.
-
Solvent Selection: Use high-purity, anhydrous solvents. For aqueous solutions, use sterile, purified water (e.g., HPLC-grade or Milli-Q). The choice of organic solvent (e.g., DMSO, DMF) should be guided by the specific derivative's solubility.
-
pH Considerations: The pH of aqueous solutions is critical. Fluoroquinolones are amphoteric and their stability can vary significantly with pH.[10][11] Some derivatives exhibit maximum stability in slightly acidic conditions (pH 4-6), while others may degrade via acid-catalyzed hydrolysis.[11] For instance, some fluoroquinolones are stable in neutral and alkaline conditions but degrade under acidic conditions.[11] It is crucial to determine the optimal pH for your specific molecule.
-
Storage: For aqueous solutions, filter-sterilize and store at 4°C for short-term use (days to weeks) or in aliquots at -20°C or -80°C for long-term storage (months).[7] Avoid repeated freeze-thaw cycles, which can cause compound degradation.[3] Studies on ciprofloxacin, a related compound, show stability in D5W or normal saline for up to 30 days when refrigerated.[10]
Troubleshooting Guide
Scenario 1: My analytical results show unexpected peaks and a decrease in the parent compound peak area over time. What's happening?
This is a classic sign of compound degradation. The new peaks represent degradation products. The primary culprits for fluoroquinolones are photodegradation, hydrolysis, and oxidation.
Troubleshooting Workflow: Investigating Compound Instability
Caption: A troubleshooting workflow for diagnosing the cause of this compound instability.
Key Degradation Pathways:
-
Photodegradation: This is a major concern for fluoroquinolones.[4][5] A common mechanism is the heterolytic cleavage of the C-F bond (defluorination), which is structure and medium-dependent.[9] Other reactions can also occur on the quinolone ring or its substituents.
-
Oxidation: The piperazine moiety, common in many fluoroquinolone derivatives, is susceptible to oxidation.[12][13] This can lead to the formation of N-oxides, dealkylation, and hydroxylation products.[12][13][14]
-
Hydrolysis: While many fluoroquinolones are relatively stable to hydrolysis, certain pH conditions (especially strongly acidic) can lead to decarboxylation or other hydrolytic reactions.[11]
Scenario 2: I need to evaluate the stability of a novel this compound derivative. How do I design a forced degradation study?
A forced degradation (or stress testing) study is essential to identify potential degradation pathways and develop a stability-indicating analytical method. This involves subjecting the compound to conditions more severe than accelerated storage.
Protocol: Forced Degradation Study for a this compound Derivative
Objective: To identify the degradation products and pathways for a novel this compound derivative and to validate a stability-indicating HPLC method.
Materials:
-
This compound derivative
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV/DAD system, preferably with a mass spectrometer (LC-MS)
-
Photostability chamber
-
Calibrated oven and pH meter
Methodology:
-
Sample Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions (Perform in parallel with a control sample protected from stress):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize a sample with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize a sample with 1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 2, 6, and 24 hours.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at 80°C for 24 and 72 hours. Also, analyze the solid compound stored under the same conditions.
-
Photodegradation: Expose an aliquot of the stock solution and a thin layer of the solid compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil.
-
-
Analysis:
-
Analyze all stressed samples and controls using a validated HPLC method.[15][16][17][18] A reverse-phase C18 column is typically used with a mobile phase of acidified water and acetonitrile.
-
The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress condition (e.g., lower temperature, shorter time, or less concentrated acid/base).
-
Use a Diode Array Detector (DAD) to check for peak purity of the parent compound peak in the presence of degradants.
-
Characterize the major degradation products using LC-MS/MS to elucidate their structures and propose degradation pathways.
-
Illustrative Degradation Pathway
Sources
- 1. Iventi | 400 mg | Tablet | ইভেন্টি ৪০০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. technopharmchem.com [technopharmchem.com]
- 3. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of temperature on the bactericidal activities of ciprofloxacin and levofloxacin against Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and medium-dependent photodecomposition of fluoroquinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phmethods.net [phmethods.net]
- 12. Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidation of fluoroquinolone antibiotics by peroxymonosulfate without activation: Kinetics, products, and antibacterial deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrochemical oxidation of fluoroquinolone antibiotics: Mechanism, residual antibacterial activity and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. questjournals.org [questjournals.org]
- 16. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Fluoroquinoline
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 4-Fluoroquinoline and related basic compounds.
Peak tailing is a common chromatographic problem that can significantly compromise resolution, quantification accuracy, and overall method reliability.[1] An ideal chromatographic peak exhibits a sharp, symmetrical Gaussian shape.[1] However, when analyzing basic compounds like this compound, asymmetrical peaks with a "tail" are frequently observed.[1][2] This guide provides a structured, in-depth approach to diagnosing and resolving this issue, grounded in scientific principles and field-proven experience.
Understanding the Root Cause: Why Does this compound Tailing Occur?
The primary cause of peak tailing for basic compounds in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[1][2][3] 4-Fluoroquinolones are amphoteric molecules, possessing both acidic (carboxylic acid) and basic (tertiary nitrogen) functional groups.[4][5] In typical reversed-phase conditions, the basic nitrogen can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][6]
These silanol groups can be acidic and, depending on the mobile phase pH, can become ionized (Si-O⁻).[6][7] The positively charged (protonated) this compound molecules are then strongly retained by these ionized silanol sites through ion-exchange interactions.[6][7] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to a portion of the analyte molecules eluting later, causing the characteristic peak tailing.[2][6]
dot graph TD{ subgraph "Primary Cause of Peak Tailing for this compound" A["Basic Nature of this compound"] --> B{"Protonation in Mobile Phase (R₃NH⁺)"}; C["Silica-Based Stationary Phase"] --> D{"Residual Silanol Groups (Si-OH)"}; B --> E["Secondary Interaction (Ion-Exchange)"]; D --> E; E --> F["Peak Tailing"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style D fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style E fill:#FFF7E0,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style F fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 } caption: "Interaction leading to peak tailing."
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a series of question-and-answer-based troubleshooting guides to address specific issues related to peak tailing in this compound analysis.
Q1: My this compound peak is tailing significantly. Where do I start troubleshooting?
A1: Start by evaluating your mobile phase pH.
The pH of the mobile phase is the most critical factor influencing the ionization state of both your analyte and the stationary phase.[8]
-
The Problem: At mid-range pH values (approximately 4-8), a significant portion of the residual silanol groups on the silica surface are ionized, leading to strong secondary interactions with the protonated this compound.[9]
-
The Solution: Adjusting the mobile phase pH can suppress the ionization of either the silanol groups or the analyte, thereby minimizing these unwanted interactions.
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine the pKa of this compound: If the pKa is not known, a literature search or software prediction is recommended. Fluoroquinolones typically have a pKa for the carboxylic acid group around 6 and for the piperazine nitrogen around 8.
-
Low pH Approach (pH 2.5-3.5):
-
Prepare a mobile phase with a buffer that has a pKa within +/- 1 unit of the target pH (e.g., phosphate or formate buffer).[7][10][11]
-
At a low pH, the ionization of the acidic silanol groups is suppressed, reducing their ability to interact with the protonated basic analyte.[1][2][12]
-
This is often the most effective strategy for improving the peak shape of basic compounds.[12][13]
-
-
High pH Approach (pH > 8, if using a hybrid or polymer-based column):
-
Use a column specifically designed for high pH stability.[12][14]
-
At a higher pH, the this compound will be in its neutral or anionic form, reducing its interaction with the deprotonated silanol groups.[15]
-
Caution: Operating a standard silica-based column outside its recommended pH range (typically 2-8) can cause irreversible damage to the stationary phase.[7][8][16]
-
| pH Strategy | Effect on Silanols | Effect on this compound | Expected Outcome |
| Low pH (2.5-3.5) | Suppressed ionization (Si-OH) | Protonated (R₃NH⁺) | Reduced secondary interactions, improved peak shape.[2][12] |
| Mid pH (4-7) | Partially ionized (Si-O⁻) | Protonated (R₃NH⁺) | Strong secondary interactions, significant peak tailing.[9] |
| High pH (>8) | Ionized (Si-O⁻) | Neutral or Anionic | Reduced secondary interactions, but requires a pH-stable column.[15] |
Q2: I've adjusted the mobile phase pH, but I still see some peak tailing. What's my next step?
A2: Evaluate your column chemistry and consider using a modern, end-capped, or alternative chemistry column.
Not all C18 columns are created equal. The type of silica, bonding density, and end-capping play a crucial role in minimizing peak tailing.
-
The Problem: Older, "Type A" silica columns have a higher metal content and more acidic, non-end-capped silanol groups, which are prime sites for secondary interactions.[1][13] End-capping, a process that converts residual silanols to less polar groups, is often incomplete, leaving active sites.[2][17][18]
-
The Solution: Select a column specifically designed to minimize these interactions.
Column Selection Guide for Basic Compounds:
| Column Type | Mechanism for Reducing Tailing | Considerations |
| High-Purity, "Type B" Silica with End-Capping | Reduced metal content and fewer, less acidic silanol groups.[1] The end-capping blocks many of the remaining silanols.[2] | A significant improvement over older columns and a good starting point. |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) near the silica surface, which shields the residual silanols and provides an alternative interaction mechanism.[14][19] | Can alter selectivity compared to a standard C18. Often compatible with highly aqueous mobile phases.[14] |
| Hybrid Particle Technology (Organic/Inorganic) | The silica matrix is chemically modified with organic groups, reducing the overall number of silanol groups and improving pH stability.[1][17] | Offers a wider usable pH range, allowing for greater flexibility in mobile phase optimization. |
| Polymer-Based Columns | The stationary phase is based on an organic polymer (e.g., polystyrene-divinylbenzene), which has no silanol groups.[1][14] | Excellent pH stability but may have different selectivity and lower efficiency than silica-based columns. |
Experimental Protocol: Column Screening
-
If currently using an older or general-purpose C18 column, switch to a column specifically marketed for the analysis of basic compounds.
-
Consider a column with a different stationary phase chemistry, such as a polar-embedded or hybrid particle column, to assess changes in peak shape and selectivity.
-
Always perform a system suitability test with a standard compound to ensure the new column is performing correctly before analyzing your samples.
dot graph TD{ subgraph "Column Selection Workflow for this compound" A["Start with Current Column"] --> B{"Is Peak Tailing Acceptable?"}; B --"No"--> C["Select a Modern, End-Capped C18 Column"]; C --> D{"Evaluate Peak Shape"}; D --"Still Tailing"--> E["Consider Alternative Chemistries"]; E --> F["Polar-Embedded Phase"]; E --> G["Hybrid Particle Technology"]; E --> H["Polymer-Based Column"]; F --> I["Analyze Results"]; G --> I; H --> I; I --> J["Select Optimal Column"]; B --"Yes"--> K["Proceed with Analysis"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFF7E0,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style C fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style D fill:#FFF7E0,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style E fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style F fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style G fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style H fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style I fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style J fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style K fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 } caption: "Systematic column selection process."
Q3: Are there any mobile phase additives that can help reduce peak tailing?
A3: Yes, using a competing base or increasing buffer concentration can be effective.
-
The Problem: Even with an optimized pH and a good column, some residual silanol interactions may persist.
-
The Solution: Introduce a component to the mobile phase that will preferentially interact with the active sites on the stationary phase, effectively "masking" them from the this compound.
Strategies for Mobile Phase Additives:
-
Competing Base:
-
What it is: A small, basic compound, such as triethylamine (TEA), is added to the mobile phase at a low concentration (typically 0.05% or ~5 mM).[12][13]
-
How it works: The positively charged TEA molecules will preferentially interact with the ionized silanol groups, effectively shielding them from the analyte.[13]
-
Caveat: The use of competing bases can sometimes lead to shorter column lifetimes and may suppress ionization in mass spectrometry detection.[13]
-
-
Increased Buffer Concentration:
-
What it is: Increase the concentration of your buffer (e.g., from 10 mM to 25-50 mM).[12]
-
How it works: The higher concentration of buffer ions can also help to saturate the active silanol sites, reducing the likelihood of analyte interaction.[12]
-
Caveat: Be mindful of the buffer's solubility in the organic portion of your mobile phase to avoid precipitation, which can block frits and damage the column and system.[10][16]
-
Experimental Protocol: Evaluating Mobile Phase Additives
-
Prepare your optimized mobile phase (from Q1) and divide it into three portions.
-
To one portion, add a competing base like TEA to a final concentration of 0.05%.
-
To another portion, increase the buffer concentration to 25 mM or 50 mM.
-
Run your this compound standard with each of the three mobile phases and compare the peak shape, retention time, and resolution.
Q4: Could my HPLC system be contributing to the peak tailing?
A4: Yes, extra-column volume and other system issues can cause peak broadening and tailing.
While chemical interactions are the most common cause of tailing for basic compounds, system-related issues should not be overlooked.
-
The Problem: "Extra-column volume" refers to the volume within the HPLC system outside of the column itself (e.g., injector, tubing, detector flow cell). Excessive volume can cause the analyte band to spread, leading to broader and potentially tailing peaks.[12] This is especially noticeable for early-eluting peaks.[20][21] Other issues can include a void at the column inlet or a partially blocked frit.[12]
-
The Solution: Minimize extra-column volume and ensure the column is in good condition.
Troubleshooting System and Column Hardware:
-
Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005") and shortest possible length to connect the injector, column, and detector.[19]
-
Fittings: Ensure all fittings are properly seated and not creating any dead volume.
-
Column Inlet Frit: If you observe a sudden increase in peak tailing and system backpressure, the inlet frit of the column may be blocked.[20] Try back-flushing the column (if the manufacturer's instructions permit) to dislodge any particulates.[2]
-
Column Void: The formation of a void at the head of the column can lead to poor peak shape.[12] This can be diagnosed by injecting a standard and, if confirmed, the column may need to be replaced.[2][22]
-
Guard Column: If you are using a guard column, it can become contaminated or worn out.[20] Replace the guard column to see if the peak shape improves.[20]
Summary and Key Takeaways
Resolving peak tailing for this compound is a systematic process that involves optimizing both the chemical and physical aspects of your HPLC method.
-
Start with Chemistry: The most significant improvements will likely come from optimizing the mobile phase pH and selecting the right column chemistry.
-
Logical Progression: Follow a logical troubleshooting sequence: first pH, then column selection, followed by mobile phase additives, and finally, an inspection of the system hardware.
-
One Change at a Time: When troubleshooting, only change one parameter at a time to clearly identify the cause of the improvement.[12]
-
Documentation is Key: Keep detailed records of your experimental conditions and the resulting chromatograms to build a robust and reproducible method.
By applying these principles and protocols, you can effectively troubleshoot and resolve peak tailing issues, leading to more accurate and reliable HPLC analysis of this compound and other challenging basic compounds.
References
- CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
- The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks.
- Phenomenex. How to Reduce Peak Tailing in HPLC?.
- Chrom Tech, Inc. What Causes Peak Tailing in HPLC?.
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Element Lab Solutions. Peak Tailing in HPLC.
- ResearchGate. How can I prevent peak tailing in HPLC?.
- Restek.[1]Troubleshooting HPLC- Tailing Peaks.
- AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
- Welch Materials. HPLC Column Selection: Core to Method Development (Part I).
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Unidentified Source. HPLC Troubleshooting Guide.
- Crawford Scientific. The Theory of HPLC Column Chemistry.
- uHPLCs. A Comprehensive Guide to Selecting HPLC Columns.
- Restek. When should you use a buffer for HPLC, how does it work and which one to use?.
- Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?.
- The LCGC Blog. Buffer Choice for HPLC Separations.
- SCION Instruments. HPLC Buffer Mobile Phase Considerations | Guide.
- PharmaCores. Discover the Art of Buffer selection in HPLC Development part 1.
- Louisiana Department of Health. Fluoroquinolones (and Quinolones)*.
- Unidentified Source. Reversed-phase HPLC Buffers.
- ResearchGate. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- SCION Instruments. HPLC Column Selection Guide.
- PubMed. Chemical evolution of the fluoroquinolone antimicrobial agents.
- LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- Unidentified Source. The Critical Role of Mobile Phase pH in Chromatography Separations.
- Moravek. Exploring the Role of pH in HPLC Separation.
- Unidentified Source. FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS.
- Shodex HPLC Columns and Standards. Chapter 3: Separation Modes and their Mechanisms (1).
- Unidentified Source. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC.
- Hawach. Reasons for Peak Tailing of HPLC Column.
- ResearchGate. Chemical structures of the six studied fluoroquinolones.
- Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography.
- ResearchGate. Fluoroquinolones: Chemistry & Action – A Review.
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- 4. ptfarm.pl [ptfarm.pl]
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Validation & Comparative
A Comparative Analysis of 4-Fluoroquinoline and 4-Chloroquinoline: Unraveling the Halogen's Influence on Biological Activity
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among its myriad derivatives, those halogenated at the 4-position, particularly 4-fluoroquinolines and 4-chloroquinolines, have garnered significant attention for their potent antimalarial, anticancer, and antibacterial properties. The nature of the halogen substituent at this critical position can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile, leading to distinct biological outcomes. This guide provides an in-depth, objective comparison of the biological activities of 4-fluoroquinoline and 4-chloroquinoline derivatives, supported by experimental data to empower researchers in making informed decisions during the drug design and development process.
The Crucial Role of the 4-Position Halogen: A Structural Perspective
The electronic and steric properties of the halogen atom at the 4-position of the quinoline ring are pivotal in modulating its interaction with biological targets. Fluorine, being the most electronegative element, is a strong electron-withdrawing group and a weak hydrogen bond acceptor. Its small size allows it to act as a bioisostere for a hydrogen atom, often leading to enhanced metabolic stability and target affinity. In contrast, chlorine is larger and less electronegative than fluorine, possessing a greater potential for steric interactions and different bonding characteristics. These fundamental differences in physicochemical properties translate into significant variations in the biological activity profiles of this compound and 4-chloroquinoline derivatives.
Comparative Biological Activity: A Multifaceted Analysis
The influence of the 4-fluoro versus 4-chloro substitution is most pronounced in the key therapeutic areas of antimalarial, anticancer, and antibacterial research.
Antimalarial Activity: A Tale of Two Halogens in Heme Detoxification
The 4-aminoquinoline scaffold, famously represented by chloroquine, has been a cornerstone of antimalarial therapy for decades. The mechanism of action for these compounds is primarily attributed to their accumulation in the acidic food vacuole of the Plasmodium parasite, where they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to the buildup of free heme, which is lethal to the parasite.
The nature of the halogen at the 7-position is well-documented to be crucial for antimalarial activity, with a 7-chloro substituent being optimal for the activity of chloroquine. While direct comparative studies focusing solely on 4-fluoro vs. 4-chloro substitution are limited, structure-activity relationship (SAR) studies on various halo-substituted quinolines provide valuable insights. Generally, electron-withdrawing groups on the quinoline ring are considered favorable for antimalarial potency.
In a study exploring the SAR of 4-aminoquinolines, it was observed that 7-haloquinoline derivatives linked to another heterocyclic moiety at the 4-position showed significant promise.[1] While this does not directly compare 4-fluoro and 4-chloro, it highlights the importance of the substitution pattern on the quinoline ring in defining antimalarial efficacy.
Key Experimental Finding:
A study on bisquinolines demonstrated that both (±)-trans-N1,N2-bis(7-trifluoroquinolin-4-yl)cyclohexane-1,2-diamine and various isomers of N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine exhibited potent activity against Plasmodium berghei in mice, suggesting that both fluoro- and chloro-substituted quinolines can be effective antimalarials.[2]
Anticancer Activity: Targeting Proliferation and Survival Pathways
Both this compound and 4-chloroquinoline derivatives have emerged as promising candidates in the realm of oncology, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of topoisomerase enzymes, induction of apoptosis, and interference with cell signaling pathways crucial for tumor growth and survival.
A direct comparison of the cytotoxic effects of a 7-fluoro versus a 7-chloro substituted 4-aminoquinoline derivative on human breast cancer cell lines (MCF7 and MDA-MB-468) revealed interesting trends. The replacement of a chloro group with a fluoro group led to an increase in cytotoxicity against MDA-MB-468 cells.[1] However, for a different derivative, the 7-chloro substituted compound showed drastically increased cytotoxicity against MDA-MB-468 cells compared to its fluoro counterpart.[1] These findings underscore that the influence of the halogen is highly context-dependent, relying on the overall molecular structure.
Quantitative Comparison of Anticancer Activity:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | > Chloroquine | [1] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [1] |
| N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 11.47 | [1] |
| Ciprofloxacin Derivative 32 (fluoroquinolone) | MCF-7 | 4.3 | [3] |
| Levofloxacin Derivative 17h (4-fluoro) | MCF-7 | 1.69 | [4] |
| Levofloxacin Derivative 17b (3-chloro) | MCF-7 | 2.82 | [4] |
This table summarizes selected IC50 values from the literature to illustrate the cytotoxic potential of fluoro- and chloro-substituted quinoline derivatives. Direct comparison should be made with caution due to variations in the parent structures and experimental conditions.
Antibacterial Activity: Targeting Bacterial Replication Machinery
Fluoroquinolones, a major class of antibiotics, are characterized by a fluorine atom at the C-6 position of the quinolone ring, which significantly enhances their antibacterial potency.[5] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[6] While the focus has historically been on the C-6 fluorine, the substitution at other positions, including C-4, also modulates the antibacterial spectrum and efficacy.
4-Chloroquinoline derivatives have also been investigated for their antibacterial properties. However, the development of resistance to older quinolones has driven the synthesis of new analogs, often incorporating fluorine to enhance activity against both Gram-positive and Gram-negative bacteria.[7] The broader spectrum of activity of fluoroquinolones compared to their non-fluorinated or chloro-substituted counterparts is a well-established principle in antibacterial drug discovery.[8]
Structure-Activity Relationship (SAR) Insights
The collective body of research on 4-haloquinolines points to several key SAR principles:
-
Electron-withdrawing Nature: The presence of an electron-withdrawing halogen at various positions on the quinoline ring, including the 4-position, is often associated with enhanced biological activity.
-
Size and Steric Hindrance: The smaller size of fluorine compared to chlorine can be advantageous, allowing for better fit into the active sites of target enzymes. Conversely, the larger chlorine atom might lead to steric clashes that reduce activity, or in some cases, provide beneficial interactions.
-
Lipophilicity and Bioavailability: Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The choice between fluorine and chlorine can be used to fine-tune these properties for optimal drug-like characteristics.
Experimental Protocols
To facilitate further research and comparative studies, detailed, step-by-step methodologies for key assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol describes the broth microdilution method, a standard for determining the MIC of an antimicrobial agent against a bacterial strain.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound (this compound or 4-chloroquinoline derivative) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.
-
In Vitro Antimalarial Assay (Schizont Maturation Inhibition Assay)
This assay determines the concentration of a compound required to inhibit the maturation of the malaria parasite from the ring stage to the schizont stage.
Workflow for Schizont Maturation Inhibition Assay:
Caption: Workflow for the schizont maturation inhibition assay.
Step-by-Step Protocol:
-
Parasite Culture and Synchronization:
-
Maintain a continuous culture of Plasmodium falciparum in human erythrocytes.
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
-
Drug Dilution and Plate Preparation:
-
Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.
-
-
Assay Setup and Incubation:
-
Add the synchronized ring-stage parasite culture to each well.
-
Include a parasite growth control (no drug) and a negative control (uninfected red blood cells).
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂) for 24-48 hours, until schizonts are visible in the control wells.
-
-
Analysis and IC50 Determination:
-
Prepare thin blood smears from each well and stain with Giemsa.
-
Microscopically determine the number of schizonts per 200 asexual parasites for each drug concentration.
-
Calculate the percentage of schizont maturation inhibition relative to the drug-free control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration.
-
Conclusion and Future Directions
The choice between a this compound and a 4-chloroquinoline scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and desired biological activity. While general trends suggest that the high electronegativity and small size of fluorine can offer advantages in terms of metabolic stability and target binding, the larger and more polarizable chlorine atom can also lead to potent compounds through different interaction modes.
The available data indicates that both 4-fluoro and 4-chloro-substituted quinolines are fertile ground for the development of novel antimalarial, anticancer, and antibacterial agents. However, there is a clear need for more direct head-to-head comparative studies to systematically elucidate the influence of the 4-halogen substituent on a wide range of biological activities. Such studies, employing standardized experimental protocols, would provide invaluable data for the rational design of next-generation quinoline-based therapeutics. Future research should also focus on exploring the synergistic effects of combining 4-haloquinolines with other pharmacophores to develop hybrid molecules with enhanced efficacy and reduced potential for drug resistance.
References
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- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022).
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011).
- In vitro activity of four fluoroquinolones on selected bacteria. (1995). James Madison University.
- IC50 values of some derivatives compound of chloroquine against Plasmodium falciparum. (n.d.).
- Quinolone antibiotic. (2023). In Wikipedia.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023).
- Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). Royal Society of Chemistry.
- In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp. (2003).
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
- Recent progress in the development of anti-malarial quinolones. (2014).
- The anticancer IC50 values of synthesized compounds. (n.d.).
- Medical Pharmacology: Antibacterial Drugs. (n.d.).
- Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry.
- The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. (n.d.). African Journals Online.
- Comparison of IC50s of selected 4-aminoquinolines and chloroquine for... (n.d.).
- Antimalarial activities (IC50) of quinolones and fluoroquinolones... (n.d.).
- Fluoroquinolone antimicrobial drugs. (2017).
- New Classification and Update on the Quinolone Antibiotics. (2000). American Academy of Family Physicians.
- IC50 values obtained following 72 h treatment with DOX and the MTT... (n.d.).
- Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011).
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025).
- From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. (2025).
- An exploration of the structure-activity relationships of 4-aminoquinolines: novel antimalarials with activity in-vivo. (1996).
- IC50 value (µM ± SD) for compound 3 as single agent and in combination... (n.d.).
- An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. (1996). University of Hertfordshire.
- Clinical pharmacokinetics of the newer antibacterial 4-quinolones. (1986).
- Ic 50 values of fluoroquinolone antibiotic drugs evaluated for Babesia divergens parasite. (n.d.).
- IC50 values a (mM) of compounds 4a-l. (n.d.).
- 4-Substituted Quinolines: Structure Activity Rel
- IC50 values of compounds 4a-l and chloroquine against the 3D7 strain of... (n.d.).
- Structure-activity relationship of fluoroquinolones as anticancer agents. (n.d.).
- Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024).
- The IC50 values of the synthesized compounds. (n.d.).
- IC50 values of commonly used anti-malarial drugs in in vitro culture of... (n.d.).
- Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998).
- Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. (2019). MDPI.
- A Comparative Analysis of Novel Chloroquinoline Derivatives: Insights from DFT and Molecular Docking Studies. (2025). BenchChem.
- Interactions of the 4-quinolones with other antibacterials. (1988).
- Design, synthesis, and biological evaluation of a series of fluoroquinoanthroxazines with contrasting dual mechanisms of action against topoisomerase II and G-quadruplexes. (2011).
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015).
- Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. (2022).
- Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2-(p-chloro/ fluoro/ methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols. (2014).
- Aspects of chemistry in the development of the 4-quinolone antibacterial agents. (1988).
- A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. (2021). Ethiopian Journal of Science and Sustainable Development.
- Quinolone antibiotics. (2018). Royal Society of Chemistry.
- 4-Chloroquinoline. (n.d.).
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- 8. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]
A Comparative Guide to the Efficacy of 4-Fluoroquinoline Derivatives
This guide provides an in-depth comparison of the efficacy of various 4-fluoroquinoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their antibacterial action, explore the structure-activity relationships that drive potency and spectrum, and provide detailed protocols for evaluating their efficacy in a laboratory setting.
Introduction: The Enduring Significance of 4-Fluoroquinolones
The 4-quinolone antibiotics, particularly their fluorinated derivatives (fluoroquinolones), represent a cornerstone of antibacterial chemotherapy.[1][2] Since the discovery of the first quinolone, nalidixic acid, this class of synthetic antibacterial agents has undergone extensive structural modifications to enhance their potency, broaden their spectrum of activity, and improve their pharmacokinetic profiles.[1][3] The introduction of a fluorine atom at the C-6 position was a significant breakthrough, leading to the development of the first fluoroquinolones with markedly increased antibacterial activity.[4][5]
Fluoroquinolones are widely prescribed for a variety of infections, including those of the urinary tract, respiratory system, and gastrointestinal tract, owing to their broad spectrum against both Gram-positive and Gram-negative bacteria.[6][7] However, the rise of antibiotic resistance poses a continuous challenge, necessitating the development of novel derivatives with improved efficacy against resistant strains.[2][7] This guide aims to provide a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data, to aid in the rational design and selection of these critical therapeutic agents.
Mechanism of Action: Targeting Bacterial DNA Replication
The bactericidal activity of 4-fluoroquinolones stems from their inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][7] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily found in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for the initiation of DNA replication and the relief of torsional stress.[5]
-
Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria and is responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[5]
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[8] This leads to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[8] The differential targeting of DNA gyrase and topoisomerase IV by various fluoroquinolone derivatives contributes to their spectrum of activity.[5]
Caption: Mechanism of action of 4-fluoroquinolones.
Structure-Activity Relationships: The Molecular Basis of Efficacy
The efficacy and antibacterial spectrum of 4-fluoroquinolones are intricately linked to their chemical structure. Modifications at various positions of the quinolone ring system have profound effects on their activity, pharmacokinetics, and side-effect profile.[4][9][10]
-
N-1 Substituent: The substituent at the N-1 position influences the overall potency of the compound. A cyclopropyl group, as seen in ciprofloxacin, generally enhances antibacterial activity.[9]
-
C-6 Position: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolones and is critical for their potent activity, as it improves both DNA gyrase binding and cell penetration.[4]
-
C-7 Substituent: The substituent at the C-7 position significantly impacts the antibacterial spectrum and potency. A piperazine ring, for instance, enhances activity against Gram-negative bacteria, while a pyrrolidine ring can improve activity against Gram-positive bacteria.[9]
-
C-8 Position: Modifications at the C-8 position can influence oral absorption and activity against anaerobic bacteria. A halogen (F or Cl) at this position can enhance these properties.[9] An 8-methoxy group has been shown to improve activity against fluoroquinolone-resistant bacteria.[11]
These structure-activity relationships (SAR) have guided the development of successive generations of fluoroquinolones with progressively broader spectra and improved activity against resistant pathogens.[6][7]
Comparative In Vitro Efficacy: A Quantitative Analysis
The in vitro efficacy of antibacterial agents is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following table summarizes the MIC values (in µg/mL) for several representative this compound derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
| Bacterial Species | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gatifloxacin | Delafloxacin | Novel Derivatives (Representative) |
| Gram-Positive | ||||||
| Staphylococcus aureus (MSSA) | 0.12-1 | 0.5-1 | 0.094 | 0.094 | ≤0.008 | 0.25 |
| Staphylococcus aureus (MRSA) | >16 | 8->32 | 0.12 | 1 | ≤0.008 | 4-32 |
| Streptococcus pneumoniae | 1-2 | 1 | 0.25 | 0.25 | ≤0.008 | - |
| Enterococcus faecalis | 1-4 | 1-8 | 2 | 1 | 0.12 | >16 |
| Gram-Negative | ||||||
| Escherichia coli | ≤0.01-0.25 | 0.042 | 0.06 | 0.020 | ≤0.015 | 0.5-32 |
| Pseudomonas aeruginosa | 0.19-0.5 | 0.5 | 2 | 0.5 | 1 | >32 |
| Klebsiella pneumoniae | 0.06-0.25 | ≤2 | ≤0.06 | ≤2 | ≤0.03 | - |
| Haemophilus influenzae | ≤0.03 | ≤0.03 | ≤0.03 | ≤0.008 | ≤0.015 | - |
Note: The MIC values presented are a synthesis of data from multiple sources and represent a general range of activity.[3][12][13][14][15][16][17][18] Specific values can vary depending on the bacterial strain and testing methodology.
Analysis of Comparative Efficacy:
-
Gram-Positive Activity: Newer generation fluoroquinolones, such as moxifloxacin, gatifloxacin, and delafloxacin, generally exhibit superior activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, compared to older agents like ciprofloxacin.[15]
-
Gram-Negative Activity: Ciprofloxacin remains highly potent against many Gram-negative bacteria, particularly Pseudomonas aeruginosa.[15] However, resistance is a growing concern.
-
Activity Against Resistant Strains: The development of novel derivatives is often focused on overcoming existing resistance mechanisms. For instance, some newer compounds show improved activity against ciprofloxacin-resistant isolates.[11] The introduction of a long alkyl chain or other bulky groups on the piperazine ring at the C-7 position has been shown in some studies to reduce antibacterial activity.[19]
Experimental Protocols for Efficacy Assessment
Accurate and reproducible assessment of antibacterial efficacy is paramount in drug discovery and development. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
This compound derivative stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Microplate reader (optional)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Microtiter Plate Setup:
-
Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate.
-
Add 50 µL of the appropriate antibacterial agent dilution to each well, starting with the highest concentration and proceeding to the lowest.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control well. The final volume in the test wells should be 100 µL.
-
Seal the plate or place it in a humidified container to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Perform an MIC assay as described above.
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
Following incubation, count the number of colonies on the MHA plate.
-
The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Caption: Experimental workflow for MIC and MBC determination.
Conclusion and Future Directions
The 4-fluoroquinolones remain a vital class of antibacterial agents. A thorough understanding of their mechanism of action, structure-activity relationships, and comparative efficacy is crucial for their effective use and for the development of new derivatives to combat the growing threat of antibiotic resistance. The continued exploration of novel chemical scaffolds and modifications to the quinolone core holds promise for the discovery of next-generation fluoroquinolones with enhanced potency, a broader spectrum of activity, and a reduced propensity for resistance development. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these promising new chemical entities.
References
- In-vitro activity of four new fluoroquinolones. PubMed. [Link]
- Comparative in vitro activity of a new fluorin
- Structure-activity and structure-side-effect relationships for the quinolone antibacterials. PubMed. [Link]
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- Classification and structure-activity relationships of fluoroquinolones. PubMed. [Link]
- Classification and Structure-Activity Relationships of Fluoroquinolones. Semantic Scholar. [Link]
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- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]
- The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021).
- Minimum inhibitory concentrations (MICs) of ciprofloxacin, moxifloxacin, and the compounds 1 to 10 for several clinical and reference bacteria of medical interest carrying various susceptibility profile to beta-lactams and fluoroquinolones.
- Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones.
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- In vitro activity of four fluoroquinolones on selected bacteria. Scholarly Commons. [Link]
- Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates.
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- MIC Values (mg/L) of Synthesized Fluoroquinolone (6e) vs Ciprofloxacin...
- Distribution of MIC values for ciprofloxacin, levofloxacin,...
- Pharmacodynamics of Levofloxacin and Ciprofloxacin in a Murine Pneumonia Model: Peak Concentration/MIC versus Area under the Curve/MIC Ratios.
- Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates.
- MIC values of Fluoroquinolone drugs.
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A Comparative Guide to the Validation of Analytical Methods for 4-Fluoroquinoline Quantification
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Fluoroquinoline, a key structural motif in many synthetic antibacterial agents, demands robust analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
This document is intended for researchers, scientists, and drug development professionals, offering both a high-level comparison of methodologies and a detailed, actionable protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method. The experimental choices and validation parameters are explained to provide a clear understanding of the "why" behind the "how," ensuring scientific integrity and trustworthiness in your analytical practices.
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] A well-validated method provides confidence in the reliability and accuracy of analytical data, which is a regulatory requirement for drug submissions.[3] The recently revised ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle approach to analytical procedures, encouraging a more efficient, science-based, and risk-based approach to development and validation.[4][5]
Comparative Overview of Analytical Techniques
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare four common techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
| Technique | Principle | Advantages | Limitations | Typical Application |
| HPLC-UV | Chromatographic separation followed by detection based on the analyte's absorbance of UV light.[6] | Robust, reliable, cost-effective, and widely available. Good for purity and assay testing. | Moderate sensitivity. Potential for interference from co-eluting compounds with similar UV spectra.[6] | Routine quality control, stability testing, and content uniformity of bulk drug and finished products. |
| HPLC-FLD | Chromatographic separation followed by detection of fluorescence emitted by the analyte upon excitation at a specific wavelength.[6] | High sensitivity and selectivity for fluorescent compounds. | Not all compounds are naturally fluorescent; may require derivatization. | Trace-level quantification, impurity profiling, and analysis in complex biological matrices.[7] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for detection based on the mass-to-charge ratio of the analyte and its fragments.[8][9] | Very high sensitivity and selectivity. Provides structural information for identification.[8] | Higher cost of instrumentation and maintenance. Potential for matrix effects (ion suppression or enhancement). | Definitive identification and quantification of impurities, metabolites, and trace contaminants in complex matrices.[9][10] |
| UV-Vis Spectrophotometry | Measures the absorbance of UV or visible light by the analyte in a solution.[11] | Simple, rapid, and inexpensive. Good for straightforward concentration measurements in simple matrices. | Low selectivity; susceptible to interference from other absorbing compounds in the sample.[12][13] | Preliminary quantification, dissolution testing, and in-process controls where the sample matrix is well-defined. |
In-Depth Validation of an HPLC-UV Method for this compound Quantification
High-Performance Liquid Chromatography with UV detection is a workhorse in many pharmaceutical laboratories due to its robustness and reliability.[14][15] The following sections provide a comprehensive protocol for the validation of an HPLC-UV method for this compound, adhering to the principles outlined in the ICH Q2(R1) guideline.[16]
Analytical Method Validation Workflow
The validation process follows a structured approach to evaluate the performance characteristics of the analytical method.
Caption: A flowchart illustrating the key stages in the validation of an analytical method as per ICH guidelines.
Experimental Protocol: HPLC-UV Method
This protocol outlines the steps for quantifying this compound in a drug substance.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.1 adjusted with phosphoric acid) and acetonitrile (70:30, v/v)[14]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 293 nm[14]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Caption: A simplified workflow for the quantification of this compound using the described HPLC-UV method.
2. Validation Parameters and Acceptance Criteria:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]
-
Procedure: Analyze blank (mobile phase), placebo (excipients without the active ingredient), and a spiked sample.
-
Acceptance Criteria: No interfering peaks at the retention time of this compound in the blank and placebo chromatograms.
-
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Procedure: Prepare a series of at least five concentrations of this compound standard solution, typically ranging from 50% to 150% of the target assay concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[3]
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Detection Limit (DL) and Quantitation Limit (QL):
-
DL: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
QL: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
DL = 3.3 * (σ / S)
-
QL = 10 * (σ / S) (where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve).
-
-
Acceptance Criteria: The QL should be demonstrated with acceptable precision and accuracy.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
-
Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
-
Illustrative Validation Data
The following tables present hypothetical data from the validation of the HPLC-UV method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 485,230 |
| 75 | 730,115 |
| 100 | 975,890 |
| 125 | 1,220,550 |
| 150 | 1,465,980 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.3 | 99.4% |
| Mean % Recovery | 99.9% |
Table 3: Precision Data
| Precision Type | Parameter | Result |
| Repeatability | % RSD (n=6) | 0.85% |
| Intermediate Precision | % RSD (Inter-day, n=6) | 1.12% |
Conclusion
The validation of an analytical method is a critical exercise in ensuring the quality and reliability of pharmaceutical data. While highly sensitive methods like LC-MS/MS are indispensable for trace analysis, the robustness and cost-effectiveness of HPLC-UV make it an excellent choice for routine quantification of this compound in quality control settings.[6][17]
This guide provides a framework for comparing analytical methods and a detailed protocol for the validation of an HPLC-UV method. By understanding the principles behind each validation parameter and adhering to regulatory guidelines, researchers and scientists can develop and implement analytical methods that are scientifically sound, fit for purpose, and ensure the highest standards of drug quality and safety.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- Quality Guidelines. ICH.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7).
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. (2022, June 16).
- ICH Q2 Analytical Method Valid
- New Synthetic Quinoline (Qui)
- UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016, December 1).
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). PMC - NIH.
- Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed.
- Determination of four fluoroquinolones in milk by on-line immunoaffinity capture coupled with reversed-phase liquid chrom
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016, December 23). NIH.
- Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. (2015, July 8). Quest Journals.
- UV Properties and Loading into Liposomes of Quinoline Deriv
- Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chrom
- Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage forms by RP-HPLC. (2020, April 23).
- fluoroquinolones: official and reported methods of analysis (review). (2020, March 5).
- Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. (2005).
- Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. (2025, August 5).
- LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column.
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A Comparative Guide for Anticancer Research: 4-Fluoroquinolone Derivatives Versus Other Quinolones
In the dynamic landscape of anticancer drug discovery, the repurposing of existing pharmacophores has emerged as a pragmatic and accelerated strategy. Among these, the quinolone scaffold, traditionally the backbone of potent antibiotics, has garnered significant attention for its promising cytotoxic activities against various cancer cell lines. This guide provides an in-depth, objective comparison of 4-fluoroquinolone derivatives against other quinolone analogues in the context of anticancer research. We will delve into their mechanisms of action, comparative potencies supported by experimental data, and provide detailed protocols for key validation assays, empowering researchers to make informed decisions in their quest for novel cancer therapeutics.
The Quinolone Scaffold: From Antibacterial to Anticancer Agent
The journey of quinolones from combating bacterial infections to fighting cancer is a testament to their versatile chemical architecture. Their antibacterial efficacy stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] Interestingly, this mechanism bears a striking resemblance to the mode of action of several established anticancer drugs that target human topoisomerase II, an enzyme essential for resolving DNA topological challenges during cell division. This shared target provided the initial impetus for exploring quinolones as potential anticancer agents.
Structural modifications to the basic quinolone ring are pivotal in shifting their activity from antibacterial to anticancer. Key positions for modification include the N-1, C-3, and C-7 positions. Notably, the introduction of a fluorine atom, particularly at the C-6 position, and a cyclopropyl group at the N-1 position have been shown to enhance anticancer potency.[2]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of quinolone derivatives are not limited to topoisomerase II inhibition. They exert their cytotoxic effects through a variety of mechanisms, often leading to apoptosis (programmed cell death) and cell cycle arrest.
Topoisomerase II Inhibition
Similar to etoposide and doxorubicin, many fluoroquinolone derivatives function as topoisomerase II poisons.[3] They stabilize the transient covalent complex between the enzyme and DNA, leading to the accumulation of double-strand breaks.[4] This DNA damage triggers downstream signaling pathways that culminate in apoptosis.
Induction of Apoptosis
Quinolone derivatives have been demonstrated to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. Western blot analysis of key apoptotic proteins like Bcl-2 family members and cleaved caspases can confirm the induction of apoptosis.
Cell Cycle Arrest
By disrupting normal DNA replication and repair processes, quinolones can halt the progression of the cell cycle, typically at the G2/M or S phase.[1] This prevents cancer cells from dividing and proliferating. Flow cytometry analysis using propidium iodide staining is a standard method to assess the distribution of cells in different phases of the cell cycle.
The following diagram illustrates the primary mechanisms of anticancer action for quinolone derivatives.
Caption: Primary anticancer mechanisms of quinolone derivatives.
Comparative Efficacy: 4-Fluoroquinolones in the Spotlight
The term "4-fluoroquinolone" can be ambiguous. It may refer to a quinolone with a fluorine atom at the 4-position of a substituent group, or more broadly, a fluoroquinolone based on the 4-quinolone (or quinolin-4-one) core structure. The 4-quinolone scaffold is a common feature in many anticancer quinolone derivatives.[5] The following data summarizes the cytotoxic activity of various quinolone derivatives, including those with fluorine substitutions, against different cancer cell lines.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Fluoroquinolone Derivatives | Ciprofloxacin | COLO829 (Melanoma) | 100 | [6] |
| MDA-MB-231 (Breast) | 14 | [6] | ||
| Ciprofloxacin-chalcone hybrid | A549 (Lung), HepG2 (Liver) | 27.71, 22.09 | [6] | |
| Levofloxacin-thiadiazole hybrid (4-fluoro substituted) | MCF-7 (Breast) | 1.69 | ||
| A549 (Lung) | 2.62 | |||
| SKOV3 (Ovarian) | 1.92 | |||
| Other Quinolone Derivatives | 4-Quinolone-3-carboxamide derivatives | MCF-7 (Breast) | 13.2 - 20.4 | [1] |
| 6-Nitro-4-quinolone derivative | K-562 (Leukemia), HeLa (Cervical) | More active than against MCF-7 |
From the available data, it is evident that strategic modifications, including the incorporation of fluorine atoms, can significantly enhance the anticancer potency of the quinolone scaffold. For instance, a 4-fluoro substituted levofloxacin-thiadiazole hybrid exhibited potent activity against breast, lung, and ovarian cancer cell lines with low micromolar IC50 values. This highlights the importance of the position and nature of the substituent on the quinolone ring.
Experimental Protocols for Anticancer Evaluation
To ensure scientific integrity and reproducibility, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of quinolone derivatives.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinolone derivatives for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.
Protocol:
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with the quinolone derivatives for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C for several weeks.[1]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the quinolone derivatives for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[8]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Sources
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- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
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A Comparative Guide to the Synthesis of 4-Fluoroquinolines: From Classic Reactions to Modern Catalysis
The 4-quinolone skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial agents, including the highly successful fluoroquinolone class of antibiotics like ciprofloxacin and levofloxacin.[1][2] The strategic introduction of a fluorine atom at the C-6 position and various substituents at C-4, C-7, and N-1 is crucial for their potent biological activity. Consequently, the efficient and versatile synthesis of the foundational 4-fluoroquinoline core is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of the principal synthetic routes to 4-quinolones, with a focus on methodologies applicable to this compound derivatives. We will dissect the mechanisms, weigh the strategic advantages and limitations of both classical and modern approaches, and provide representative experimental protocols to bridge theory with practice.
Part 1: Classical Approaches to the 4-Quinolone Core
For decades, the construction of the quinoline ring system has been dominated by a set of named reactions that rely on the cyclization of substituted anilines. These methods, while foundational, often require harsh conditions and can have limitations regarding substrate scope and regioselectivity.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is arguably the most fundamental and widely employed method for constructing the 4-quinolone-3-carboxylate framework, a key intermediate for many fluoroquinolone antibiotics.[1][3] The synthesis begins with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.[4]
Mechanism: The reaction proceeds in two main stages. First, the aniline derivative performs a nucleophilic substitution on EMME, displacing the ethoxy group to form a diethyl anilinomethylene malonate intermediate. The causality here is the inherent nucleophilicity of the aniline nitrogen and the electrophilic nature of the malonate derivative. The second stage requires significant thermal energy (typically >250 °C in solvents like diphenyl ether) to drive an intramolecular electrophilic aromatic substitution (a 6-electron cyclization) onto one of the ortho positions of the aniline ring, followed by the elimination of ethanol to yield the ethyl 4-quinolone-3-carboxylate.[4][5]
Caption: High-level workflow of the Gould-Jacobs reaction.
Advantages:
-
Convergent and Reliable: It is a well-established and robust method for accessing the crucial 4-quinolone-3-carboxylate scaffold.
-
Readily Available Starting Materials: Substituted anilines and EMME are commercially available and relatively inexpensive.
Limitations:
-
Harsh Conditions: The high temperatures required for cyclization can limit its application to sensitive substrates and pose challenges for scalability.
-
Regioselectivity Issues: With meta-substituted anilines, the cyclization can occur at either of the two non-equivalent ortho positions, leading to a mixture of regioisomers which can be difficult to separate.[1]
-
Limited Scope: The reaction is most effective for anilines bearing electron-donating groups.[4]
Representative Protocol: Microwave-Assisted Gould-Jacobs First Step [5]
-
Condensation: A neat mixture of 4-fluoroaniline (2 mmol) and EMME (2 mmol) is subjected to microwave irradiation at 170 °C and 850 W for 7 minutes.
-
Isolation: The reaction mixture is cooled to room temperature, yielding a solid product.
-
Purification: The solid is crystallized from an appropriate solvent (e.g., ethanol) to afford the pure diethyl anilinomethylene malonate intermediate.
-
Cyclization: The intermediate is then treated with Eaton's reagent (a 1:10 w/w solution of P₂O₅ in methanesulfonic acid), which serves as a milder alternative to high-temperature thermal cyclization, to yield the final quinolone product.[5]
The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) by reacting anilines with β-ketoesters, such as ethyl acetoacetate.[6]
Mechanism: The reaction pathway is highly dependent on temperature. At lower temperatures (kinetic control), the aniline attacks the more reactive keto-carbonyl of the β-ketoester, leading to an enamine intermediate. Subsequent thermal cyclization (around 250 °C) yields the 4-hydroxyquinoline product (Conrad-Limpach product).[6][7] Conversely, at higher temperatures (thermodynamic control), an initial N-acylation occurs to form an anilide, which then cyclizes to the 2-hydroxyquinoline (Knorr product).[8]
Caption: Mechanism of the Conrad-Limpach synthesis.
Advantages:
-
Alternative Substitution: Allows for the synthesis of 4-quinolones with different substitution patterns at the 2-position compared to the Gould-Jacobs route.
-
Cost-Effective: Utilizes inexpensive and widely available starting materials.
Limitations:
-
High Temperatures: Similar to the Gould-Jacobs reaction, it requires harsh thermal conditions for the cyclization step.[6]
-
Mixture of Products: The potential for forming the isomeric 2-quinolone (Knorr product) can complicate the reaction and reduce the yield of the desired 4-quinolone.
The Camps Cyclization
The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone using a base to form either a 2-hydroxy or 4-hydroxyquinoline.[9]
Mechanism: The reaction is a base-catalyzed intramolecular aldol-type condensation.[10] Depending on which enolate is formed and which carbonyl is attacked, two different products are possible. Deprotonation of the methylene group adjacent to the aryl ketone followed by attack on the amide carbonyl leads to the 4-quinolone. Conversely, deprotonation of the methylene group of the N-acyl group followed by attack on the aryl ketone leads to the 2-quinolone. The choice of base and the substrate's electronic and steric properties dictate the product ratio.[9][10]
Advantages:
-
Versatility: Can produce both 2- and 4-quinolones, with selectivity often tunable by reaction conditions.[9]
-
Precursor Accessibility: The starting o-acylaminoacetophenones can be readily prepared, for example, via copper-catalyzed amidation of o-haloacetophenones.[10][11]
Limitations:
-
Regioselectivity Control: Achieving high selectivity for the desired 4-quinolone over the 2-quinolone can be challenging and requires careful optimization of reaction conditions.[9]
-
Multi-step Precursor Synthesis: The synthesis of the starting material adds steps to the overall sequence.
Part 2: Modern Palladium- and Copper-Catalyzed Syntheses
In recent years, transition-metal catalysis has emerged as a powerful tool for overcoming the limitations of classical methods. These modern approaches often proceed under significantly milder conditions, exhibit broader functional group tolerance, and provide access to novel quinolone derivatives.[11][12]
Key Strategies:
-
Palladium-Catalyzed Carbonylative Cyclization: This approach involves the reaction of amines and ketones with carbon monoxide as a carbonyl source, catalyzed by a palladium complex, to construct the quinolone ring in a single step.[11]
-
Copper-Catalyzed Aza-Michael Addition/Cyclization: This strategy involves the copper-catalyzed addition of an aniline to a β-substituted α,β-unsaturated ketone, followed by a base-mediated cyclization and oxidation to furnish the 4-quinolone product.[11]
-
Palladium-Catalyzed C-N Coupling/Michael Addition: This one-pot synthesis involves a Buchwald-Hartwig coupling of a primary amine with a chalcone, followed by an intramolecular Michael addition to form the 1,2-disubstituted 4-quinolone.[11]
Caption: A simplified workflow for modern catalytic synthesis.
Advantages:
-
Mild Reaction Conditions: Reactions are often run at much lower temperatures than classical methods, preserving sensitive functional groups.
-
High Yields and Selectivity: Modern catalytic systems frequently provide higher yields and greater control over regioselectivity.
-
Broad Substrate Scope: These methods tolerate a wider variety of functional groups on the starting materials, allowing for the synthesis of more complex and diverse quinolone libraries.[11]
Limitations:
-
Catalyst Cost and Toxicity: Palladium and other transition metals can be expensive, and residual metal in the final product is a major concern for pharmaceutical applications, requiring rigorous purification.
-
Ligand Sensitivity: The success of these reactions often depends on carefully chosen, and sometimes complex and air-sensitive, ligands.
Part 3: Comparative Analysis
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Typical Yields | Primary Advantages | Major Limitations |
| Gould-Jacobs | Fluoroaniline, EMME | High temp. (>250°C) or Eaton's reagent | Good to Excellent | Robust, accesses key 3-carboxylate intermediate | Harsh conditions, potential regioisomers[1][5] |
| Conrad-Limpach | Fluoroaniline, β-ketoester | High temp. (~250°C) | Moderate to Good | Inexpensive materials, alternative C-2 substitution | Harsh conditions, risk of 2-quinolone formation[6] |
| Camps Cyclization | o-Acylaminoacetophenone | Strong base (e.g., NaOH, KOH) | Good | Versatile for 2- or 4-quinolones | Regioselectivity can be poor, requires precursor synthesis[9][10] |
| Friedländer | o-Aminoaryl ketone, α-methylene ketone | Acid or base catalyst (e.g., I₂, Lewis acids) | Good to Excellent | Convergent, broad substrate scope with modern catalysts[13][14] | Regioselectivity issues with unsymmetrical ketones[15] |
| Pd/Cu Catalysis | o-Haloaryl ketones, amines, alkynes, etc. | Pd or Cu catalyst, ligands, base | Good to Excellent | Mild conditions, high functional group tolerance, diverse products[11] | Catalyst cost/toxicity, ligand sensitivity |
Conclusion
The synthesis of 4-fluoroquinolines has evolved significantly from its classical origins. The Gould-Jacobs reaction remains a workhorse for producing the essential 4-quinolone-3-carboxylate core, especially with modern modifications like microwave heating and milder cyclization agents that mitigate its traditional drawbacks.[5][11] Classical methods like the Conrad-Limpach and Camps cyclizations offer alternative pathways but often require careful control to manage selectivity issues.[6][9]
The advent of transition-metal catalysis represents a paradigm shift, offering unparalleled efficiency, mildness, and scope for creating highly functionalized and novel 4-quinolone structures.[11][12] The choice of synthetic route is a strategic decision that must be guided by the specific target molecule, desired substitution pattern, scalability requirements, and the cost of reagents. For large-scale production of established fluoroquinolones, a highly optimized classical route may be most economical. For the discovery of new analogs and in the context of medicinal chemistry, the flexibility and mildness of modern catalytic methods are often indispensable.
References
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- Doebner-Miller Reaction. (n.d.). Merck Index.
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A Comparative Guide to Validating the Purity of Synthesized 4-Fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 4-Fluoroquinoline, a key building block in the synthesis of many fluoroquinolone antibiotics, is no exception. Ensuring its purity is a critical step that safeguards against the introduction of potentially toxic or interfering impurities in the drug development pipeline.
This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized this compound. As a senior application scientist, my aim is to equip you with not just the "how," but the "why" behind these methodologies, enabling you to make informed decisions and establish robust, self-validating quality control processes.
The Criticality of Purity in this compound
The synthesis of quinoline derivatives can often result in a variety of impurities.[1][2] These can range from unreacted starting materials and reagents to byproducts formed through side reactions or degradation. In the context of this compound, such impurities can have significant consequences:
-
Altered Biological Activity: Impurities may possess their own pharmacological or toxicological profiles, leading to unpredictable and undesirable effects.
-
Inaccurate Dosing: The presence of impurities leads to an overestimation of the actual amount of this compound, compromising the accuracy of subsequent reactions and biological assays.
-
Safety Concerns: Some impurities may be genotoxic or carry other health risks, making their identification and control a regulatory imperative.
Therefore, a multi-faceted analytical approach is essential to comprehensively assess the purity of synthesized this compound.
A Comparative Overview of Analytical Techniques
The validation of this compound purity is best achieved through a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides.
| Technique | Primary Use | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Quantitative purity assessment and detection of non-volatile impurities. | High precision, accuracy, and robustness for quantification.[3][4] | May not separate all co-eluting impurities. Requires reference standards for impurity identification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities and confirmation of molecular weight. | High sensitivity and selectivity. Provides molecular weight information for unknown impurities.[5][6] | Quantification can be more complex than HPLC-UV. Ionization efficiency can vary between compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the desired product. Quantification against a certified standard. | Provides detailed structural information. Can detect and quantify impurities without a specific reference standard for each.[7][8] | Lower sensitivity compared to chromatographic methods. May not detect trace-level impurities. |
Experimental Protocols and Data Interpretation
The following sections provide detailed, step-by-step methodologies for the key analytical techniques, along with insights into data interpretation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is the workhorse for quantitative purity analysis in the pharmaceutical industry due to its precision and reliability.[3][4] A reversed-phase method is typically employed for compounds like this compound.
Caption: Workflow for HPLC purity analysis of this compound.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[4][9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer) and an organic solvent like acetonitrile.[3][10] A typical starting point could be a 70:30 (v/v) mixture of phosphate buffer (pH 3.1) and acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax). Common detection wavelengths for fluoroquinolones are around 254 nm or 293 nm.[4][10]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Data Analysis: Calculate the purity using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Trustworthiness through Self-Validation: To ensure the method is suitable for its intended purpose, a method validation should be performed. This involves assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[12][13]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an invaluable tool for identifying unknown impurities by providing molecular weight information.[5][6] The chromatographic conditions are often similar to those used in HPLC-UV.
Caption: Workflow for impurity identification using LC-MS.
The mass spectrometer will provide a mass-to-charge ratio (m/z) for the molecular ion of each separated compound. For this compound (C₉H₆FN), the expected monoisotopic mass is approximately 147.05 Da. The protonated molecule [M+H]⁺ would be observed at an m/z of approximately 148.06 in positive ion mode. Any other peaks in the chromatogram can be analyzed by their respective mass spectra to hypothesize the structures of potential impurities.
Common Impurities in Quinoline Synthesis:
Based on common synthetic routes like the Skraup or Friedländer synthesis, potential impurities could include:[1][14]
-
Unreacted Starting Materials: For example, aniline or its derivatives.
-
Over-alkylated or -acylated products: Depending on the specific synthesis.
-
Isomers: Positional isomers may form depending on the directing effects of substituents on the aniline precursor.
-
Oxidation or Reduction Byproducts: The reaction conditions can sometimes lead to partially hydrogenated or oxidized quinoline rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed picture of the molecular structure and is a powerful tool for confirming the identity of the synthesized this compound.[7][8] Both ¹H and ¹³C NMR should be employed.
-
Sample Preparation: Dissolve the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Expected ¹³C NMR Spectral Features of this compound: The spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbon atom bonded to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in proximity to the fluorine will show smaller two-, three-, and four-bond couplings. The chemical shifts for carbons in aromatic and heterocyclic systems typically range from 110 to 160 ppm.[16][17]
Quantitative NMR (qNMR) can be used to determine the purity of a sample by integrating the signals of the analyte against those of a certified internal standard of known purity and concentration.
Comparative Summary and Recommendations
| Analytical Goal | Primary Recommended Technique | Confirmatory/Complementary Technique(s) | Rationale |
| Routine Quantitative Purity Assessment | HPLC-UV | - | Provides high precision and accuracy for routine quality control.[3][4] |
| Identification of Unknown Impurities | LC-MS | NMR Spectroscopy | LC-MS provides molecular weight information crucial for initial identification.[5][6] NMR can then be used for definitive structural elucidation of isolated impurities. |
| Absolute Structure Confirmation | ¹H and ¹³C NMR Spectroscopy | LC-MS | NMR provides unambiguous structural information through chemical shifts and coupling patterns.[7][8] LC-MS confirms the molecular weight. |
Conclusion
Validating the purity of synthesized this compound is a non-negotiable step in ensuring the quality and safety of downstream applications, particularly in drug development. A comprehensive approach utilizing a combination of HPLC-UV for robust quantification, LC-MS for impurity identification, and NMR for structural confirmation provides a self-validating system for quality control. By understanding the strengths and limitations of each technique and applying them judiciously, researchers can have high confidence in the purity of their synthesized this compound, thereby ensuring the integrity of their scientific endeavors.
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A Comparative Analysis of the Antibacterial Spectrum of 4-Fluoroquinoline Isomers: A Guide for Researchers
In the landscape of antibacterial drug development, the fluoroquinolone class stands as a cornerstone, renowned for its broad-spectrum efficacy and potent bactericidal activity. Within this class, the strategic placement of a fluorine atom at the C-6 position of the quinolone nucleus, creating the 4-fluoroquinolone scaffold, has been a pivotal advancement, significantly enhancing their antibacterial prowess. However, the nuanced world of stereochemistry and positional isomerism within this scaffold presents a fascinating and critical area of study for medicinal chemists and microbiologists. The spatial arrangement of atoms and the location of functional groups can dramatically alter a molecule's interaction with its bacterial targets, thereby influencing its antibacterial spectrum and potency.
This guide provides an in-depth comparison of the antibacterial activity of different isomers of 4-fluoroquinolones, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. We will delve into the structure-activity relationships that govern their efficacy, present detailed protocols for their evaluation, and provide insights into the causality behind experimental choices.
The Decisive Role of Isomerism in Antibacterial Activity
The core mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, fluoroquinolones effectively halt these vital cellular processes, leading to bacterial cell death.[1]
The subtle differences in the three-dimensional structure of isomers can significantly impact how they bind to these target enzymes. This interaction is a key determinant of the drug's potency and its spectrum of activity against different bacterial species. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the more susceptible enzyme.[1] The differential affinity of isomers for these enzymes in various bacteria underscores the importance of isomeric purity in drug development.
Comparative Antibacterial Spectrum of 4-Fluoroquinoline Isomers
To illustrate the profound impact of isomerism on antibacterial activity, we will examine two key types of isomerism: stereoisomerism (enantiomers and diastereomers) and positional isomerism.
Stereoisomers: The Case of Ofloxacin and Levofloxacin (Enantiomers)
Ofloxacin is a racemic mixture of two enantiomers, the (S)-(-) and (R)-(+)-isomers. Levofloxacin is the pure (S)-(-)-enantiomer of ofloxacin. Experimental data consistently demonstrates that the antibacterial activity of ofloxacin resides almost entirely in the (S)-(-)-isomer, levofloxacin. The (R)-(+)-isomer is significantly less active.
The enhanced activity of levofloxacin is attributed to its more favorable binding to the DNA gyrase and topoisomerase IV-DNA complex. This stereospecific interaction highlights the importance of a precise three-dimensional fit between the drug molecule and its target.
Table 1: Comparative in vitro activity (MIC, µg/mL) of Ofloxacin and Levofloxacin against common bacterial pathogens.
| Bacterial Species | Ofloxacin (MIC µg/mL) | Levofloxacin (MIC µg/mL) |
| Staphylococcus aureus | 0.78 - 1.56 | 0.39 - 0.78 |
| Escherichia coli | 0.05 - 0.2 | 0.025 - 0.1 |
| Pseudomonas aeruginosa | 1.56 - 6.25 | 0.78 - 3.12 |
Note: MIC values are ranges compiled from various studies and can vary based on the specific strain and testing conditions.
Stereoisomers: Cis- vs. Trans-Isomers of Cyclohexane-Substituted Fluoroquinolones (Diastereomers)
Further exemplifying the role of stereochemistry, studies on fluoroquinolones with cyclohexane moieties at the C-7 position have shown a distinct difference in the antibacterial activity between cis- and trans- diastereomers. Generally, compounds with a cis-cyclohexane side chain exhibit greater antibacterial activity than their corresponding trans-isomers.[2] This difference is likely due to the cis configuration providing a more optimal spatial orientation for interaction with the target enzymes.
Positional Isomers: The Significance of Fluorine Placement
While the C-6 fluorine atom is a hallmark of modern fluoroquinolones, its position is critical. The introduction of fluorine at C-6 dramatically increases the potency of these compounds by enhancing both cell penetration and DNA gyrase inhibition.[3] Although less common, the synthesis and evaluation of other positional isomers (e.g., with fluorine at C-5, C-7, or C-8) have been explored. These studies generally indicate that the 6-fluoro substitution provides the most advantageous balance of properties for broad-spectrum antibacterial activity. Modifications at other positions can either diminish activity or unfavorably alter the pharmacokinetic profile.
Experimental Protocols for Evaluating Antibacterial Spectrum
To ensure the scientific integrity and reproducibility of findings when comparing fluoroquinolone isomers, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.
Experimental Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Sterile 96-well U-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (MHB) as the growth medium.
-
Standardized bacterial inoculum prepared from a fresh culture, adjusted to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Stock solutions of the this compound isomers prepared in a suitable solvent (e.g., DMSO or NaOH followed by dilution in water) at a known concentration.
-
-
Serial Dilution:
-
Add 50 µL of MHB to all wells of the microtiter plate except the first column.
-
Add 100 µL of the drug stock solution (at 2x the highest desired final concentration) to the first well of each row being tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
-
Controls:
-
Positive Control (Growth Control): A well containing 50 µL of MHB and 50 µL of the bacterial inoculum (no drug).
-
Negative Control (Sterility Control): A well containing 100 µL of uninoculated MHB.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition Assays
To understand the molecular basis for differences in antibacterial activity between isomers, in vitro enzyme inhibition assays are crucial.
1. DNA Gyrase Supercoiling Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (relaxed and supercoiled) can be separated by agarose gel electrophoresis.
Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the test fluoroquinolone isomer at various concentrations.
-
Enzyme Addition: Add a pre-determined amount of purified DNA gyrase to the reaction mixture to initiate the supercoiling reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA) and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA.
2. Topoisomerase IV Decatenation Assay
Principle: This assay measures the ability of a compound to inhibit the ATP-dependent decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase IV. Decatenated minicircles can enter the agarose gel, while the large kDNA network remains in the well.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, kDNA, and the test fluoroquinolone isomer.
-
Enzyme Addition: Add purified topoisomerase IV to start the decatenation reaction.
-
Incubation: Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction as described for the gyrase assay.
-
Agarose Gel Electrophoresis: Run the samples on a 1% agarose gel.
-
Visualization and Analysis: Stain and visualize the gel. Inhibition is indicated by a decrease in the amount of decatenated minicircles migrating into the gel.
Conclusion and Future Perspectives
The isomeric form of a 4-fluoroquinolone is a critical determinant of its antibacterial spectrum and potency. As demonstrated by the comparison of ofloxacin and its pure enantiomer levofloxacin, as well as by the differing activities of diastereomers, subtle changes in stereochemistry can lead to significant differences in biological activity. This underscores the necessity for careful stereochemical control during the synthesis and development of new fluoroquinolone antibiotics.
For researchers in the field, a thorough understanding of these structure-activity relationships, coupled with the application of robust and standardized experimental protocols, is paramount. The methodologies outlined in this guide provide a framework for the systematic evaluation and comparison of novel fluoroquinolone isomers, facilitating the discovery of more potent and selective antibacterial agents to combat the growing challenge of antimicrobial resistance. Future research will undoubtedly continue to explore the vast chemical space of fluoroquinolone isomers, with the aim of developing next-generation antibiotics with improved efficacy and safety profiles.
References
- Ansari, M. F., et al. (2021). Balofloxacin: a new generation fluoroquinolone antibiotic. Journal of Applied Pharmaceutical Science, 11(10), 027-034.
- Baiza-Durán, L., et al. (2019). Synthesis and in vitro evaluation of novel fluoroquinolone derivatives against multidrug-resistant bacteria. Molecules, 24(12), 2292.
- Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49(Suppl 2), 16-28.
- El-Azazy, M., et al. (2021).
- Hafez, H. N., & El-Gazzar, A. R. B. A. (2015). Synthesis and biological evaluation of novel sugar-based fluoroquinolones. Molecules, 20(10), 18596-18611.
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
- Ma, L., et al. (2018). Design, synthesis, and biological evaluation of novel fluoroquinolone derivatives containing a triazole moiety. Molecules, 23(11), 2829.
- Miyashita, M., et al. (2018). Synthesis and antibacterial activity of novel fluoroquinolones with a 7-[3-(1-amino-1-methylethyl)pyrrolidin-1-yl] substituent. Bioorganic & Medicinal Chemistry, 26(15), 4468-4478.
- Qi, Q. R., et al. (2012). Synthesis and antibacterial activity of new fluoroquinolones containing a cis- or trans-cyclohexane moiety. Bioorganic & medicinal chemistry letters, 22(24), 7688–7692.
- Zhang, G. F., et al. (2018). Synthesis and in vitro antibacterial activity of novel C-7-substituted fluoroquinolones. European Journal of Medicinal Chemistry, 157, 103-112.
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Comparative Docking Analysis of 4-Fluoroquinoline Analogs: A Guide for Drug Discovery Professionals
The 4-fluoroquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides an in-depth comparative analysis of molecular docking studies of various this compound analogs, offering crucial insights for researchers, scientists, and drug development professionals. By examining their binding affinities and interaction mechanisms against diverse biological targets, we aim to illuminate the path for designing novel and more potent therapeutic agents.
The unique electronic properties conferred by the fluorine atom, combined with the hydrogen bonding capabilities of the quinoline core, make this scaffold a privileged structure in drug design.[1] Its derivatives have demonstrated significant potential as antibacterial, antiviral, antimalarial, and anticancer agents.[2][3] Molecular docking, a powerful computational tool, has been instrumental in elucidating the structure-activity relationships (SAR) of these analogs, thereby guiding lead optimization and the development of next-generation therapeutics.[4][5]
The Power of Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as a this compound analog, to the active site of a target protein. This in-silico approach provides a rational basis for understanding the molecular basis of drug action and for designing new drugs with improved efficacy and selectivity.
The process typically involves preparing the 3D structures of both the ligand and the protein, followed by a conformational search in which the ligand's rotational and translational degrees of freedom are explored to find the optimal binding pose. The quality of the binding is then evaluated using a scoring function, which estimates the binding free energy.
A Validated Workflow for Comparative Docking Studies
To ensure the reliability of in-silico predictions, a rigorous and validated docking protocol is paramount. The following step-by-step methodology represents a best-practice approach for conducting comparative docking studies of this compound analogs.
Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking
-
Protein Preparation:
-
Objective: To prepare the target protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Procedure:
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of E. coli DNA gyrase (PDB ID: 2XCT) is a common target for antibacterial fluoroquinolones.[2][6]
-
Remove all water molecules and heteroatoms (except for essential cofactors) from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to the amino acid residues, particularly histidines, at a physiological pH.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
-
Ligand Preparation:
-
Objective: To generate the 3D structures of the this compound analogs and optimize their geometry.
-
Procedure:
-
Draw the 2D structures of the this compound analogs using a chemical drawing software.
-
Convert the 2D structures to 3D structures.
-
Assign appropriate atom types and charges.
-
Perform energy minimization of the ligand structures to obtain a low-energy conformation.
-
-
-
Docking Protocol Validation:
-
Objective: To validate the accuracy of the docking protocol by redocking the co-crystallized ligand into the active site of the protein.
-
Procedure:
-
Extract the co-crystallized ligand from the PDB file.
-
Dock the extracted ligand back into the protein's active site using the chosen docking software.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[7]
-
-
-
Molecular Docking Simulation:
-
Objective: To dock the prepared this compound analogs into the validated protein active site.
-
Procedure:
-
-
Analysis of Docking Results:
-
Objective: To analyze the docking results to identify the best binding poses and understand the molecular interactions.
-
Procedure:
-
Rank the docking poses based on their docking scores (binding energies). The more negative the score, the higher the predicted binding affinity.
-
Visualize the top-ranked poses and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
Compare the binding modes and interactions of the different this compound analogs to understand the structural basis for their differential activities.
-
-
Comparative Docking Analysis Across Therapeutic Areas
The versatility of the this compound scaffold is evident in its application across various therapeutic areas. The following tables summarize the findings from several comparative docking studies, highlighting the binding affinities and key interactions of different analogs against antibacterial, antiviral, and anticancer targets.
Antibacterial Target: E. coli DNA Gyrase
DNA gyrase is a well-established target for fluoroquinolone antibiotics.[9] Docking studies have been instrumental in understanding how modifications to the fluoroquinolone scaffold can overcome bacterial resistance.
| Compound | Modification | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (MIC) | Reference |
| Ciprofloxacin | Parent Drug | -12.83 | Ser1084, Mn+2 coordination | - | [6] |
| Compound 5d | 2-methylquinazolin-4(3H)-one at C-7 | -17.73 | Ser1084, enhanced interactions | 60 times more potent than ciprofloxacin against MRSA | [6][10] |
| Norfloxacin | Parent Drug | - | - | Reference drug | [2] |
| Compound 8g | bulky C-7 substituent | Favorable docking score | Interaction with topoisomerase II DNA gyrase | Good antibacterial activity | [2] |
These studies demonstrate that modifications at the C-7 position of the fluoroquinolone scaffold can significantly enhance binding affinity and antibacterial potency.[2][6]
Antiviral Target: HIV Reverse Transcriptase
HIV reverse transcriptase (RT) is a crucial enzyme in the replication of the human immunodeficiency virus. Certain quinoline derivatives have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
| Compound | Modification | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Rilpivirine | Standard Drug | - | - | [8] |
| Elvitegravir | Standard Drug | - | - | [8] |
| Compound 4 | Pyrimidine moiety | -10.67 | High affinity towards RT | [8] |
| Pyrazoline Derivatives | Naphthalene attached to pyrazoline | Good binding affinity | - | [8] |
Docking studies have revealed that quinoline derivatives containing a pyrimidine moiety exhibit higher binding affinities towards HIV-RT compared to those with a pyrazoline moiety.[8]
Anticancer Targets: EGFR Kinase and Tubulin
The anticancer potential of fluoroquinolones has been explored by targeting key proteins involved in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) kinase and tubulin.[11][12]
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC50) | Reference |
| Gefitinib | EGFR Kinase | - | - | 0.97 ± 0.02 µM (MCF-7) | [11] |
| Compound 6 | EGFR Kinase | Favorable | - | 0.35 ± 0.01 µM (MCF-7) | [11] |
| Compound 10e | Tubulin | Favorable | - | 0.28 ± 0.02 µM (MDA-MBA-231) | [11] |
| Ciprofloxacin | Topoisomerase II | - | - | - | [13] |
| Levofloxacin Derivatives | Topoisomerase II | Favorable | - | Improved cytotoxic activities | [13] |
These studies highlight that structural modifications of the fluoroquinolone scaffold can lead to potent anticancer agents with dual inhibitory effects on EGFR kinase and tubulin polymerization.[11]
Conclusion and Future Directions
This guide consolidates current research on the comparative docking of this compound analogs, providing a valuable resource for drug discovery professionals. The presented data and protocols underscore the power of molecular docking in rational drug design. The consistent correlation between in-silico predictions and experimental results validates the use of these computational methods for hit-to-lead optimization.
Future research should continue to explore novel modifications of the this compound scaffold, guided by computational insights, to develop next-generation therapeutics with enhanced potency, selectivity, and reduced side effects. The integration of molecular docking with other computational techniques, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, will further accelerate the discovery of innovative drugs based on this versatile chemical scaffold.
References
- Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent. National Institutes of Health (NIH).
- Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. National Institutes of Health (NIH).
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health (NIH).
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
- Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. MDPI.
- Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. National Institutes of Health (NIH).
- Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies. National Institutes of Health (NIH).
- Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. MDPI.
- Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV. National Institutes of Health (NIH).
- In vitro inhibition and molecular docking of a new ciprofloxacin‐chalcone against SARS‐CoV‐2 main protease. National Institutes of Health (NIH).
- “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. Amazon Web Services.
- Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. National Institutes of Health (NIH).
- Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate.
- Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar.
- Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. National Institutes of Health (NIH).
- Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. PubMed.
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. National Institutes of Health (NIH).
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A Comprehensive Guide to the Validation of a Stability-Indicating Assay for 4-Fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the stability of a drug substance is paramount to its safety and efficacy. A stability-indicating assay method (SIAM) is a critical analytical tool designed to provide an unambiguous assessment of a drug's stability by accurately measuring the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This guide offers an in-depth, experience-driven approach to the validation of a stability-indicating assay for 4-Fluoroquinoline, a representative member of the vital fluoroquinolone class of antibiotics.
This document is structured to provide not just a set of instructions, but a logical framework for decision-making in the laboratory. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the primary method with viable alternatives, all grounded in scientific principles and regulatory expectations.
The Cornerstone of Stability Assessment: The Stability-Indicating Method
The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) on stability testing and Q2(R1) on the validation of analytical procedures, form the regulatory bedrock for this work.[1][2][3][4] A stability-indicating method is one that can distinguish the intact drug from its potential degradation products.[5][6] To achieve this, a forced degradation study is an indispensable first step, intentionally exposing the drug substance to harsh conditions to generate these degradation products.[1][7][8]
Part 1: A Validated Stability-Indicating RP-HPLC Method for this compound
High-Performance Liquid Chromatography (HPLC) remains a widely used and robust technique for the analysis of pharmaceutical compounds.[9] Its versatility and reliability make it an excellent choice for developing a stability-indicating assay for this compound.
Method Development: A Rational Approach
The goal is to achieve optimal separation between this compound and its potential degradation products. Based on the physicochemical properties of related fluoroquinolones, a reverse-phase HPLC (RP-HPLC) method is the logical starting point.[5][10][11][12]
Experimental Protocol: RP-HPLC Method for this compound
-
Chromatographic System: An HPLC system equipped with a UV detector is employed.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for fluoroquinolone analysis due to its versatility in separating compounds of moderate polarity.[10]
-
Mobile Phase: A mixture of a phosphate buffer (pH 3.1) and acetonitrile (70:30, v/v) is a good starting point for achieving resolution of fluoroquinolone compounds.[10] The low pH ensures the ionization state of the analyte is controlled, leading to consistent retention times.
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.
-
Detection Wavelength: Based on the UV spectra of similar fluoroquinolones, a detection wavelength of 293 nm is likely to provide good sensitivity.[10]
-
Column Temperature: Maintained at ambient temperature (e.g., 25 °C).
-
Injection Volume: 20 µL.
-
Diluent: The mobile phase is a suitable diluent for the sample and standard preparations.
Forced Degradation Study: Unveiling Potential Instabilities
The objective of a forced degradation study is to generate a representative sample of degradation products to prove the specificity of the analytical method.[1][7][8][13] The study should be conducted on a single batch of the this compound drug substance.[14] The target degradation is typically in the range of 5-20%.[1][7]
Experimental Protocol: Forced Degradation of this compound
-
Acid Hydrolysis: 1 mg/mL of this compound in 0.1 M HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mg/mL of this compound in 0.1 M NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mg/mL of this compound in 3% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: Solid this compound exposed to 105°C for 24 hours.[6]
-
Photolytic Degradation: Solid this compound exposed to UV light (254 nm) and visible light for an appropriate duration, as per ICH Q1B guidelines.[13]
A control sample (unstressed) and a blank (diluent only) should be analyzed alongside the stressed samples. The chromatograms of the stressed samples should show distinct peaks for the degradation products, well-resolved from the parent this compound peak. Based on studies of other fluoroquinolones, degradation is likely to occur at the piperazine ring.[15]
Caption: Workflow for the forced degradation study of this compound.
Method Validation: Ensuring Reliability and Robustness
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][16]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | The peak for this compound should be pure and well-resolved from all other peaks (degradation products and impurities). Peak purity index > 0.99. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.[17] |
| Accuracy | To determine the closeness of the test results to the true value. | Percent recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120%).[17][18] |
| Precision | Repeatability (Intra-day): To assess the precision of the method over a short interval of time with the same analyst and equipment. Intermediate Precision (Inter-day/Ruggedness): To evaluate the effect of random events on the precision of the analytical procedure (e.g., different days, analysts, equipment). | Repeatability: RSD ≤ 2.0% for six replicate injections.[15] Intermediate Precision: RSD ≤ 2.0% between different analysts/days/equipment.[17] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. RSD for replicate injections at the LOQ should be ≤ 10%.[17] |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits when parameters like mobile phase composition (±2%), pH (±0.2 units), and flow rate (±10%) are varied.[19][20] |
Experimental Protocol: Method Validation
-
Specificity: Analyze the blank, placebo (if applicable), this compound standard, and the stressed samples. Ensure no interference at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of this compound standard solution over the desired range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or blank at three different concentration levels. Analyze in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the this compound standard at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
-
LOD & LOQ: Determine either by the signal-to-noise ratio method or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small variations to the method parameters and assess the impact on the results, particularly on system suitability.
Caption: Workflow for the validation of the stability-indicating HPLC method.
Part 2: Comparison with Alternative Analytical Techniques
While RP-HPLC is a powerful and widely used technique, other methods offer distinct advantages and may be suitable alternatives depending on the specific analytical needs.
| Feature | RP-HPLC | UPLC (Ultra-Performance Liquid Chromatography) | HPTLC (High-Performance Thin-Layer Chromatography) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[9][19][21] | Planar chromatography where separation occurs on a thin layer of adsorbent material. | Separation based on the differential migration of charged species in an electric field.[3][4] |
| Speed | Moderate (e.g., 15-30 min per sample).[21] | Very fast (e.g., 2-10 min per sample).[19][21][22] | High throughput (multiple samples can be run simultaneously). | Very fast analysis times. |
| Resolution | Good. | Excellent, superior to HPLC.[19] | Moderate. | Excellent, can be very high. |
| Sensitivity | Good. | Very high, often 3-5 times more sensitive than HPLC.[9][19] | Good, with modern densitometers.[7][23] | Very high, especially with concentration techniques. |
| Solvent Consumption | High. | Low, significantly less than HPLC.[9][22] | Very low. | Extremely low. |
| Cost | Moderate instrument cost. | High instrument cost. | Low instrument cost. | Moderate instrument cost. |
| Robustness | Very robust and well-established.[9] | Can be less robust than HPLC due to high pressures and smaller particle sizes.[9] | Can be influenced by environmental factors (e.g., humidity). | Can be less robust in terms of reproducibility of migration times. |
In-depth Comparison
-
UPLC vs. HPLC: UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening and complex sample analysis.[9][19][22] The trade-off is the higher initial instrument cost and potentially lower robustness compared to the workhorse HPLC systems.[9][21] For routine quality control of this compound, a well-developed HPLC method is often sufficient and more cost-effective.
-
HPTLC: HPTLC is a cost-effective and high-throughput technique, particularly useful for screening a large number of samples.[1][7][23] Its main limitation is the lower resolution compared to HPLC and UPLC. However, for simpler separations or as a preliminary screening tool, HPTLC can be a valuable asset.
-
Capillary Electrophoresis (CE): CE is a powerful separation technique that offers very high efficiency and resolution, especially for charged molecules like fluoroquinolones.[2][3][4][24][25] It consumes minimal sample and solvent, making it an environmentally friendly or "green" analytical technique.[3] However, it can be less robust than HPLC in terms of migration time reproducibility and may require more specialized expertise.
Conclusion
The validation of a stability-indicating assay is a rigorous, multi-faceted process that is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has outlined a comprehensive and scientifically sound approach for the validation of a stability-indicating RP-HPLC method for this compound, grounded in the principles of ICH guidelines.
By systematically developing the method, conducting a thorough forced degradation study, and validating the method across a range of critical parameters, researchers can have high confidence in the reliability of their stability data. Furthermore, an understanding of alternative analytical techniques such as UPLC, HPTLC, and Capillary Electrophoresis allows for the selection of the most appropriate method based on the specific requirements of the analysis, balancing factors such as speed, sensitivity, cost, and throughput. Ultimately, a well-validated stability-indicating assay is a cornerstone of robust drug development and a key component of a successful regulatory submission.
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A Comparative Guide to the Cross-Validation of HPLC and NMR Methods for the Analysis of 4-Fluoroquinoline
In the landscape of pharmaceutical development and quality control, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Fluoroquinoline, a key structural motif in many synthetic compounds, demands precise analytical characterization to ensure its purity, identity, and stability. This guide provides an in-depth comparison and cross-validation of two powerhouse analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of this compound.
The cross-validation of orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles—provides a high degree of confidence in the analytical results.[1][2] HPLC, a separative technique, excels at detecting and quantifying trace impurities, while Quantitative NMR (qNMR) offers absolute quantification without the need for an identical reference standard.[1][3][4]
Section 1: The Rationale for Orthogonal Method Cross-Validation
The validation of an analytical procedure is a critical process to demonstrate its fitness for a specific purpose.[5][6][7][8][9] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for method validation, outlining key parameters such as specificity, linearity, accuracy, precision, and robustness.[5][10][11][12][13]
Cross-validating HPLC and NMR methods for this compound offers a synergistic approach. HPLC provides exceptional sensitivity for impurity profiling, while qNMR delivers unparalleled accuracy for absolute purity determination.[14][15][16] This dual-pronged strategy ensures a comprehensive understanding of the analyte's quality, satisfying stringent regulatory expectations.[2]
Chapter 2: High-Performance Liquid Chromatography (HPLC) – The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components in a mixture.[14][15][17] For this compound, a reverse-phase HPLC method is typically employed, leveraging the compound's aromatic and moderately polar nature.
The "Why" Behind the HPLC Protocol Choices
-
Column Selection: A C18 column is the standard choice for separating quinoline derivatives due to its hydrophobic stationary phase, which provides good retention and resolution.[18][19]
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is used.[20][21] The buffer controls the pH to ensure consistent ionization of this compound, while the organic modifier is adjusted to achieve optimal retention and peak shape.
-
Detection: UV detection is highly effective for this compound due to its chromophoric quinoline ring system. A specific wavelength, typically around 280-293 nm, is selected to maximize sensitivity and minimize interference from potential impurities.[19][21]
Detailed Experimental Protocol: HPLC Method for this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
-
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[19]
-
Mobile Phase: A gradient elution using a mixture of 10 mM phosphate buffer (pH 3.1) and acetonitrile.[19]
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 293 nm.[19]
-
-
Data Analysis:
-
The purity is often determined using the area percent method, where the peak area of this compound is compared to the total area of all observed peaks.
-
For precise quantification, a calibration curve is constructed using a certified reference standard of this compound.
-
Chapter 3: Quantitative Nuclear Magnetic Resonance (qNMR) – The Gold Standard for Absolute Purity
qNMR has emerged as a primary analytical method for determining the absolute purity and concentration of organic molecules.[3][4][22][23][24] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[3]
The "Why" Behind the qNMR Protocol Choices
-
Internal Standard Selection: A certified internal standard with known purity is crucial. It should have a simple spectrum with signals that do not overlap with the analyte's signals. For this compound, a common choice is maleic acid or 1,4-bis(trimethylsilyl)benzene-d4.[23]
-
Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the internal standard is required. DMSO-d6 is often a good choice for quinoline derivatives.
-
Acquisition Parameters:
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It must be set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure complete relaxation of the nuclei between scans.
-
Pulse Angle: A 90° pulse angle is used to maximize the signal.
-
Number of Scans: A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.[1]
-
Detailed Experimental Protocol: qNMR Method for this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): ≥ 30 seconds (to be determined experimentally based on T1 values).
-
Number of Scans: 16.
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Chapter 4: Cross-Validation – Bridging the Data
The core of this guide is the cross-validation of the results obtained from both HPLC and qNMR. This involves analyzing the same batch of this compound by both methods and comparing the results for key validation parameters.
Data Presentation: A Comparative Summary
| Validation Parameter | HPLC | qNMR | Acceptance Criteria |
| Purity Assay (%) | 99.5% (Area Percent) | 99.6% (Absolute) | Results should be within ± 2% of each other. |
| Specificity | The method is able to separate the main peak from impurities and degradation products.[11] | Distinct, well-resolved signals for this compound are observed without interference from the internal standard or impurities.[25] | No co-elution or signal overlap at the retention time/chemical shift of the analyte. |
| Linearity (r²) | > 0.999 over a concentration range of 0.25-0.75 mg/mL.[26] | Not applicable in the traditional sense, as it's an absolute method.[3][4] However, a linear response of chemical shift displacement with concentration has been observed for some fluoroquinolones.[27][28][29] | r² > 0.995 for HPLC. |
| Accuracy (% Recovery) | 98.0% - 102.0%.[11][25] | Not directly measured in the same way as HPLC, but the accuracy is inherent in the method's principle.[3] | 98.0% - 102.0% for HPLC. |
| Precision (%RSD) | Repeatability: < 1.0% Intermediate Precision: < 2.0% | Repeatability: < 0.5% | RSD ≤ 2.0%.[11] |
| Limit of Detection (LOD) | 0.01 µg/mL | Dependent on instrument and experimental setup, but generally higher than HPLC. | - |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | Dependent on instrument and experimental setup, but generally higher than HPLC. | - |
Visualizing the Workflow
The following diagram illustrates the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of HPLC and qNMR methods.
Chapter 5: Conclusion and Field-Proven Insights
The cross-validation of HPLC and qNMR for the analysis of this compound provides a robust and comprehensive assessment of its quality. While HPLC is an indispensable tool for routine quality control and impurity profiling due to its high throughput and sensitivity, qNMR serves as an invaluable primary method for establishing the absolute purity of reference standards and for orthogonal verification of HPLC results.
Key Takeaways for Researchers and Drug Development Professionals:
-
Complementary Strengths: Employ HPLC for its superior separative power and sensitivity in detecting trace impurities. Utilize qNMR for its accuracy and ability to provide absolute quantification without the need for a specific reference standard of the analyte.
-
Regulatory Confidence: A well-documented cross-validation study strengthens regulatory submissions by demonstrating a deep understanding of the analytical methods and the quality of the API.[2][30]
-
Problem-Solving: Discrepancies between HPLC and qNMR results can highlight issues such as the presence of non-chromophoric impurities (invisible to UV detection in HPLC) or the incorrect assignment of purity to a reference standard.
By integrating these two powerful and orthogonal techniques, scientists can ensure the highest level of confidence in the analytical data for this compound, ultimately contributing to the development of safe and effective pharmaceutical products.
References
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- (PDF)
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A Comparative Guide to the Cytotoxicity of Fluoroquinolones on Cancer and Normal Cell Lines
This guide provides an in-depth comparison of the cytotoxic effects of fluoroquinolone compounds on various cell lines. As researchers and drug development professionals, understanding the differential toxicity of a compound is paramount. Fluoroquinolones, a well-established class of antibiotics, are gaining significant attention for their potential as anticancer agents.[1][2][3][4][5][6] Their primary antibacterial mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] Intriguingly, this mechanism extends to eukaryotic cells, where they can inhibit Topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cells, making them a promising scaffold for cancer therapeutics.[2][3][5][7]
This guide will explore the cytotoxic profiles of various 4-fluoroquinoline derivatives, detail the robust methodologies used to assess their effects, and provide the scientific rationale behind these experimental designs.
The Core Mechanism: How Fluoroquinolones Induce Cell Death
The anticancer activity of fluoroquinolones is primarily attributed to their ability to inhibit Topoisomerase II. This enzyme is vital during DNA replication to manage DNA supercoils and tangles. By stabilizing the complex between Topoisomerase II and DNA, fluoroquinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks. This accumulation of DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[1][2][4] Studies have confirmed this pathway through observations of increased caspase-3 activity and DNA fragmentation in treated cells.[1][2]
Caption: Mechanism of Fluoroquinolone-induced cytotoxicity in cancer cells.
Comparative Cytotoxicity: A Tale of Two Cell Types
A critical aspect of any potential anticancer drug is its selectivity—its ability to kill cancer cells while sparing healthy ones. Research demonstrates that certain fluoroquinolones exhibit this desirable differential cytotoxicity.
One study directly compared the effects of four fluoroquinolones (norfloxacin, enrofloxacin, moxifloxacin, and ofloxacin) on human bladder cancer cells (T24) and normal human urothelium cells (SV-HUC-1).[1][4][6] The findings revealed that norfloxacin and enrofloxacin were significantly more cytotoxic to the T24 cancer cells than to the normal SV-HUC-1 cells.[1] For instance, the lethal concentration required to kill 90% of the normal cells (LC90) for norfloxacin was two times higher than that for the T24 cancer cells, indicating a favorable therapeutic window.[1] This selective effect was less pronounced for moxifloxacin and ofloxacin.[1]
The following table summarizes key findings from various studies on the cytotoxicity of fluoroquinolone derivatives.
| Fluoroquinolone Derivative | Cell Line | Cell Type | Key Finding | Source |
| Norfloxacin | T24 | Human Bladder Cancer | Dose- and time-dependent decrease in viability. Induced G2/M cell cycle arrest. | [1][4] |
| SV-HUC-1 | Normal Human Urothelium | Significantly less cytotoxic compared to T24 cells. | [1] | |
| Enrofloxacin | T24 | Human Bladder Cancer | Exhibited high cytotoxic properties against the cancer cell line. | [1] |
| SV-HUC-1 | Normal Human Urothelium | Weaker cytotoxic effects compared to T24 cells. | [1] | |
| Ciprofloxacin Derivatives | PC-3 | Human Prostate Cancer | Derivatives showed potent antiproliferative activity, stronger than cisplatin. No cytotoxic effects on normal HaCaT cells. | [2] |
| T-24 | Human Bladder Cancer | Derivatives were 1.02 to 8.66 times more potent than doxorubicin. | [2] | |
| MCF-7 | Human Breast Cancer | N-acylated derivatives showed high cytotoxic potential (IC50 = 4.3 µM). | [3] | |
| Levofloxacin Derivatives | MCF-7 | Human Breast Cancer | Derivatives were up to 1.86-fold more potent than doxorubicin (IC50 = 1.69 µM). | [2] |
| A549 | Human Lung Cancer | Showed significant anticancer potential (IC50 = 2.62 µM). | [2] | |
| Various Fluoroquinolones | Murine Leukemia (L1210, etc.) | Mouse Cancer | High proliferating cell lines showed greater sensitivity in short-term (24hr) tests. | [8] |
| Murine Fibroblast (L929) | Mouse Normal | Less sensitive in short-term tests compared to leukemia lines. | [8] |
IC50/LC values represent the concentration of a drug that is required for 50%/90% inhibition/lethality in vitro.
Gold Standard Methodologies for Cytotoxicity Assessment
To generate reliable and reproducible data, standardized assays are essential. The two most common methods for assessing the cytotoxicity of compounds like 4-fluoroquinolones are the MTT and LDH assays. These assays measure different cellular events but provide complementary information on cell viability and death.
Experimental Workflow Overview
The general workflow for assessing cytotoxicity is a multi-step process that requires careful planning and execution. The inclusion of appropriate controls at each stage is non-negotiable for data integrity.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.
-
Principle of Causality: This assay is based on the enzymatic activity of mitochondrial dehydrogenases, primarily succinate dehydrogenase, within living cells.[9] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[9] Dead cells lack this enzymatic activity. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[10]
-
Detailed Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation & Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Self-Validation Check: Include "vehicle control" wells (medium with solvent only) to account for any solvent toxicity and "untreated control" wells (medium only) to represent 100% viability.
-
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the crystals.[10]
-
Causality Explained: Since the formazan product is insoluble in aqueous medium, a solubilizing agent is required to release the colored product into the solution for spectrophotometric measurement.
-
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with compromised plasma membranes.[11]
-
Principle of Causality: LDH is a stable cytosolic enzyme present in all cells.[11][12] When the cell membrane loses its integrity—a hallmark of necrosis and late-stage apoptosis—LDH is released into the surrounding culture medium.[12][13][14] The assay uses a coupled enzymatic reaction: the released LDH converts lactate to pyruvate, generating NADH. This NADH then reduces a tetrazolium salt (like INT) into a colored formazan product, which can be measured.[11][12] The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of dead or damaged cells.[11]
-
Detailed Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Control Preparation: It is crucial to prepare two key controls for data normalization.
-
Spontaneous LDH Release Control: Untreated cells. This measures the baseline level of cell death in the culture.
-
Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.[15] This represents 100% cytotoxicity.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate.[15]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt). Add 50 µL of this reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Causality Explained: This incubation allows the enzymatic reaction to proceed, generating the colored formazan product in proportion to the LDH present in each sample.
-
-
Stop Reaction (Optional but Recommended): Add 50 µL of a stop solution (often a mild acid) to each well to terminate the enzymatic reaction.[15] This ensures that the endpoint measurement is stable.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis: First, subtract the background absorbance (from medium-only wells) from all readings. Then, calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Test Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Conclusion
The repurposing of fluoroquinolones as anticancer agents is a compelling area of research, supported by evidence of their ability to induce cell cycle arrest and apoptosis, particularly in cancer cells.[1][2] The data clearly indicate that the cytotoxic efficacy and selectivity can vary significantly between different fluoroquinolone derivatives and across various cell lines. Compounds like norfloxacin, enrofloxacin, and specific derivatives of ciprofloxacin and levofloxacin have shown promising selectivity for cancer cells over normal cells, a critical attribute for any potential therapeutic.[1][2]
The reliable assessment of these cytotoxic effects hinges on the meticulous application of validated methodologies like the MTT and LDH assays. By understanding the principles behind these protocols and incorporating rigorous controls, researchers can generate high-quality, reproducible data to drive the development of the next generation of cancer therapeutics.
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- MTT Assay Protocol for Cell Viability and Prolifer
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A Comparative Guide to the Validation of 4-Fluoroquinoline as a Certified Reference Standard
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assessing the reproducibility of 4-Fluoroquinoline synthesis protocols
An In-Depth Guide to the Reproducibility of 4-Fluoroquinoline Synthesis Protocols
Introduction: The Enduring Importance of the 4-Fluoroquinolone Core
The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the backbone of a vast array of therapeutic agents.[1][2] The introduction of a fluorine atom, typically at the C-6 position, dramatically enhances the antibacterial potency, giving rise to the critically important class of fluoroquinolone antibiotics.[3][4] These synthetic agents have been instrumental in treating a wide spectrum of bacterial infections for decades by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5]
Despite their long history, the synthesis of functionalized 4-fluoroquinolones presents ongoing challenges. Achieving high yields, controlling regioselectivity, and ensuring protocol reproducibility are paramount for researchers in academic and industrial settings. Minor variations in reaction conditions can lead to significant deviations in outcome, including the formation of stubborn impurities or low conversion rates.[6]
This guide provides a comparative analysis of three cornerstone synthetic strategies for constructing the 4-fluoroquinolone nucleus: the Gould-Jacobs Reaction, the Camps Cyclization, and the Friedländer Annulation. By dissecting the mechanistic underpinnings and critical parameters of each protocol, this document aims to equip researchers with the insights needed to assess and improve the reproducibility of their synthetic efforts.
Comparative Analysis of Core Synthesis Protocols
The journey to the 4-fluoroquinolone core can be approached from several angles. Each of the following methods offers a distinct pathway, with inherent advantages and reproducibility challenges.
The Gould-Jacobs Reaction: A Classic and Widely-Used Approach
The Gould-Jacobs reaction, first reported in 1939, remains a foundational method for building the 4-hydroxyquinoline skeleton, which is the tautomeric form of the 4-quinolone.[7][8][9] It is arguably the most common route for the industrial synthesis of many fluoroquinolone antibiotics.[10][11]
The reaction proceeds in two key stages. The first is a nucleophilic substitution where a substituted aniline (e.g., 3-chloro-4-fluoroaniline) reacts with diethyl ethoxymethylenemalonate (EMME).[8][11] This step forms an anilinomethylenemalonate intermediate. The causality here is the high reactivity of the ethoxy group in EMME as a leaving group upon attack by the aniline's amino group.
The second stage is a thermally-driven cyclization.[11] The intermediate undergoes a 6-electron cyclization, followed by the elimination of ethanol to form the quinoline ring system. This step typically requires very high temperatures (around 250°C), often necessitating the use of high-boiling point solvents like diphenyl ether or Dowtherm A to achieve the necessary energy for the intramolecular reaction and to ensure uniform heat transfer, which is critical for reproducibility.[6][8]
Caption: General workflow for the Gould-Jacobs reaction.
-
Condensation: Combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq). Heat the mixture to 100-145°C with stirring for approximately 1-2 hours. The reaction is often performed neat (without solvent).
-
Cyclization: To the resulting crude anilinomethylene malonate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250°C. Monitor the reaction progress by observing the distillation of ethanol. Maintain this temperature for 30-60 minutes.
-
Isolation I: Cool the reaction mixture to below 100°C and add a non-polar solvent like hexane or petroleum ether to dilute the diphenyl ether. The product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate.
-
Purification I: Filter the crude product and wash thoroughly with hexane or acetone to remove the residual high-boiling solvent. The solid can be recrystallized if necessary.
-
Hydrolysis: Suspend the ethyl ester in an aqueous solution of sodium hydroxide (e.g., 10%). Reflux the mixture until the solid dissolves completely, indicating the completion of saponification.
-
Isolation II: Cool the solution and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The 4-quinolone-3-carboxylic acid will precipitate.
-
Purification II: Filter the final product, wash with water until the washings are neutral, and dry under vacuum.
-
Strengths: This method is robust, well-documented, and highly scalable, making it a trustworthy choice for producing large quantities of the quinolone core.[11]
-
Challenges: The primary challenge to reproducibility lies in precise temperature control during the cyclization step.[6] Localized overheating can lead to degradation and the formation of byproducts, while insufficient heat results in incomplete reaction. Uniform heat distribution is critical, especially in large-scale reactors. The viscosity of the reaction mixture can also pose stirring challenges.
The Camps Cyclization: Base-Catalyzed Intramolecular Condensation
The Camps cyclization is an alternative strategy that relies on a base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone.[7][12] This method is valuable as it offers a different approach to ring closure, which can be advantageous depending on the desired substitution pattern.
The mechanism involves an intramolecular aldol-type condensation.[7] A strong base (e.g., hydroxide ion) deprotonates the methylene group adjacent to the ketone, forming an enolate. This enolate then attacks the amide carbonyl carbon. Depending on which carbonyl is attacked (the ketone or the amide), the reaction can lead to either a 4-quinolone or a 2-quinolone, making regioselectivity a key consideration.[7][12] For the synthesis of 4-quinolones, the reaction conditions are chosen to favor the attack of the amide enolate on the ketone carbonyl.
Caption: Simplified mechanism of the Camps cyclization.
-
Preparation of Precursor: Synthesize the required o-acylaminoacetophenone. This is typically achieved by acylating 2-aminoacetophenone with an appropriate acid chloride or anhydride.
-
Cyclization: Dissolve the o-acylaminoacetophenone precursor in a suitable solvent (e.g., ethanol). Add an aqueous solution of a strong base, such as sodium hydroxide.
-
Heating: Reflux the reaction mixture for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize it with acid. The product will often precipitate from the solution.
-
Purification: Filter the solid product, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure hydroxyquinoline.
-
Strengths: The reaction often proceeds under milder conditions than the Gould-Jacobs thermal cyclization. It can be a highly effective method for accessing specific substitution patterns not easily obtained through other routes.[13]
-
Challenges: The key to reproducibility is controlling the regioselectivity between the 4-quinolone and 2-quinolone products.[7][12] This selectivity is highly sensitive to the nature of the substrate and the specific reaction conditions (base concentration, temperature, solvent). Furthermore, the synthesis of the o-acylaminoacetophenone precursor adds steps to the overall sequence, and its purity is critical for a clean cyclization.
The Friedländer Annulation: Versatile Ketone Condensation
The Friedländer synthesis is a straightforward and versatile method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or β-ketoester).[14][15]
The reaction is catalyzed by either acid or base. The mechanism typically begins with the formation of a Schiff base between the 2-aminoaryl ketone and the other carbonyl component.[14] This is followed by an intramolecular aldol-type condensation, where the enolate of the Schiff base attacks the ketone carbonyl of the original aminoaryl ketone moiety. A final dehydration step yields the fully aromatic quinoline ring. The choice of catalyst (acid vs. base) is crucial as it dictates the reaction rate and can influence the yield.[15][16]
-
Mixing Reactants: In a reaction vessel, combine the 2-aminoaryl ketone (e.g., 2-amino-4,5-difluorobenzophenone) (1.0 eq), the active methylene compound (e.g., ethyl acetoacetate) (1.2 eq), and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., In(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and stir for the required time (typically 1-12 hours), monitoring progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure substituted quinoline.
-
Strengths: The Friedländer synthesis is highly convergent and modular, allowing for the rapid assembly of complex quinolines from readily available starting materials.[16] The development of modern catalysts has enabled the reaction to proceed under milder conditions with high efficiency.[17]
-
Challenges: The primary challenge to reproducibility is catalyst sensitivity and substrate scope. The reaction's success can be highly dependent on the electronic properties of both the aminoaryl ketone and the active methylene compound. Side reactions, such as self-condensation of the methylene component, can occur. Ensuring the complete removal of the catalyst during workup is also essential to prevent product degradation.
Quantitative Performance Comparison
The reproducibility of a protocol is ultimately judged by its consistent delivery of desired outcomes. The following table summarizes key performance metrics for the discussed protocols, based on data reported in the literature.
| Feature | Gould-Jacobs Reaction | Camps Cyclization | Friedländer Annulation |
| Starting Materials | Substituted Aniline, Diethyl ethoxymethylenemalonate | o-Acylaminoacetophenone | 2-Aminoaryl Ketone/Aldehyde, Active Methylene Compound |
| Key Conditions | High Temperature (~250°C), High-boiling solvent | Base-catalyzed (e.g., NaOH, KOH), Reflux | Acid or Base Catalysis, Reflux |
| Typical Reported Yields | 60-90% (for core synthesis steps)[18][19] | 50-85% (can be variable)[13] | 75-95% (often catalyst-dependent)[17] |
| Advantages | Robust, highly scalable, well-established for industrial use. | Milder conditions than thermal cyclization, good for specific substitution patterns. | High convergence, modular, broad substrate scope with modern catalysts. |
| Reproducibility Hurdles | Precise high-temperature control, uniform heating, potential for degradation. | Regioselectivity (2- vs. 4-quinolone), purity of precursor. | Catalyst sensitivity, potential side reactions, catalyst removal. |
Conclusion
The synthesis of 4-fluoroquinolines can be reliably achieved through several established methods, each with a unique set of operational parameters and reproducibility considerations.
-
The Gould-Jacobs Reaction stands out for its scalability and robustness, making it an industrial workhorse. Its reproducibility hinges on meticulous control of the high-temperature cyclization step.
-
The Camps Cyclization offers a valuable alternative under milder, base-catalyzed conditions, but requires careful optimization to control regioselectivity, which is the primary determinant of its reproducibility.
-
The Friedländer Annulation provides a highly versatile and convergent route, with reproducibility being closely tied to the choice and handling of the catalyst and the specific reactivity of the substrates.
For researchers and drug development professionals, selecting the appropriate protocol requires a careful assessment of the desired substitution pattern, the required scale of the synthesis, and the available equipment for controlling critical parameters like temperature and inert atmosphere. By understanding the causality behind the experimental choices and the potential pitfalls of each method, scientists can enhance the reproducibility of their work, leading to more efficient and reliable access to this vital class of molecules.
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Safety Operating Guide
Proper Disposal of 4-Fluoroquinoline: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-Fluoroquinoline, a halogenated heterocyclic aromatic compound. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind these protocols, ensuring a deep understanding and adherence to safety principles. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Foundational Principles: Understanding the Hazard
Inferred Hazard Profile:
Based on analogous compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed. [1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation or damage. [1]
-
May cause respiratory irritation. [1]
Furthermore, quinoline itself is recognized as a potential environmental contaminant.[2] Halogenated organic compounds, as a class, are often persistent in the environment and require specialized disposal methods to prevent contamination.[3][4]
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure the following safety measures are in place. This protocol is designed to be self-validating by minimizing exposure at every step.
-
Ventilation: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[3][5]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-impermeable gloves (e.g., Nitrile). Always inspect for tears or punctures before use. | To prevent skin contact and potential irritation.[5][6] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield. | To protect against splashes and accidental eye contact, which could cause serious damage.[1][6] |
| Lab Coat | A standard laboratory coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when working in a fume hood. If there is a risk of aerosol generation, consult your EHS. | A fume hood provides primary respiratory protection. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[5][6]
Step 1: Waste Segregation
The segregation of chemical waste is a critical step to ensure safe and compliant disposal. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.
-
Designate a "Halogenated Organic Waste" container. [3][7][8] This container should be clearly labeled and used exclusively for halogenated compounds.
-
Do NOT mix with non-halogenated organic waste. [3][7] Keeping these waste streams separate is crucial for proper disposal, as halogenated waste often requires high-temperature incineration.[9][10]
-
Do NOT mix with other waste categories such as inorganic acids, bases, or oxidizers.[7]
Step 2: Waste Collection
Collect all forms of this compound waste in the designated container. This includes:
-
Unused or expired this compound solid.
-
Contaminated materials: This includes any paper towels, weigh boats, pipette tips, or gloves that have come into contact with the chemical.
-
Rinsate from glassware: When cleaning glassware that has contained this compound, the initial solvent rinses (e.g., with acetone or another suitable organic solvent) must be collected as hazardous waste.[3] Collect this liquid waste in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.
Step 3: Container Management
Proper management of the waste container is essential for laboratory safety.
-
Use a compatible container: The waste container should be made of a material that is chemically resistant to this compound and any solvents used for rinsing. High-density polyethylene (HDPE) is a common choice.
-
Keep the container closed: The lid of the hazardous waste container must be securely fastened at all times, except when adding waste.[7]
-
Labeling: As soon as the first item of waste is placed in the container, it must be labeled with the words "Hazardous Waste" and a full list of its contents, including "this compound".[3][6]
Step 4: Storage and Disposal
-
Temporary Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible chemicals.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3] They will have established procedures with licensed hazardous waste disposal contractors. The primary disposal route for halogenated organic compounds is typically chemical incineration at high temperatures to ensure complete destruction.[9][10]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By following these scientifically grounded and systematically validated procedures, researchers can ensure they are handling this chemical waste in a manner that is both safe and compliant with regulatory standards. Always consult your institution's specific guidelines and your Environmental Health and Safety office as the ultimate authority on chemical waste disposal.
References
- Tsang, W., Burgess Jr., D. R., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402.
- Tsang, W., Burgess, D., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Semantic Scholar.
- (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- University of Barcelona. (n.d.). Classification of special laboratory waste.
- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
- Wikipedia. (n.d.). Quinoline.
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A Senior Application Scientist's Guide to Handling 4-Fluoroquinoline: A Framework for Proactive Safety
Navigating the complexities of novel compound synthesis requires a safety protocol that is both robust and intuitive. For researchers, scientists, and drug development professionals working with 4-Fluoroquinoline, a derivative of the quinolone structure, understanding its potential hazards is the first step in establishing a secure laboratory environment.[1][2] While specific toxicological data for this compound may be limited, its classification as a fluorinated aromatic compound necessitates a cautious and well-documented approach to handling.[3]
This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, operational planning, and waste disposal. By understanding the causality behind each safety recommendation, your team can build a culture of proactive, rather than reactive, safety.
Hazard Assessment: Understanding the Risk Profile
This compound is a halogenated organic compound.[4][5] The introduction of a fluorine atom can significantly alter the biological and chemical properties of a molecule.[3] While fluoroquinolones are a class of antibiotics, it is crucial to treat any novel or research-grade chemical with caution, assuming potential toxicity until proven otherwise.[6][7]
Based on data from structurally similar compounds like 4-Chloro-6-fluoroquinoline, the primary hazards to anticipate are:
-
Acute Toxicity: Harmful if swallowed.[8]
-
Skin Irritation/Corrosion: Expected to cause skin irritation.[8] Direct contact is a primary route of exposure for chemicals in a lab setting.[9]
-
Serious Eye Damage: High potential to cause serious eye irritation or damage upon contact.[8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust, vapor, or aerosol.[8]
Assume that any unknown compound is potentially toxic and handle it accordingly to minimize exposure.[10]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all solution; it is a dynamic process based on a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE and elevated controls for handling this compound.
| Protection Level | Equipment | Specification & Rationale |
| Primary Containment | Chemical Fume Hood | Mandatory. All handling of this compound, including weighing, transfers, and reactions, must occur within a properly functioning chemical fume hood to prevent inhalation of vapors, dusts, or aerosols.[5][9] |
| Eye & Face Protection | Chemical Splash Goggles | Minimum Requirement. Must meet ANSI Z87.1 standards. Protects against splashes from all angles.[10][11] |
| Face Shield | Required for Splash Risks. Worn over safety goggles during procedures with a high risk of splashing or energetic reactions (e.g., large-scale reactions, quenching).[3][9] | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving is recommended. Use a compatible glove material such as nitrile or neoprene.[3][10] The outer glove should be removed and disposed of immediately upon suspected contact. Always inspect gloves for tears or holes before use.[12] Consult manufacturer-specific chemical resistance charts to ensure compatibility.[11] |
| Body Protection | Flame-Resistant Lab Coat | Minimum Requirement. Must be fully buttoned to provide maximum skin coverage.[3][11] |
| Chemical-Resistant Apron | Recommended for spill-prone operations. Worn over the lab coat, it provides an additional barrier against spills and splashes.[9][12] | |
| Footwear | Closed-Toe Shoes | Mandatory. Shoes must fully cover the foot. Perforated shoes, sandals, or fabric shoes that can absorb chemicals are not permitted.[9][11] |
| Respiratory Protection | Air-Purifying Respirator | Contingent on Risk Assessment. Required if engineering controls (fume hood) are not available or are insufficient to control exposure, or during a large spill cleanup. Use requires enrollment in a respiratory protection program with medical evaluation and fit-testing.[11][13] |
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include clear, actionable procedures for routine handling, emergencies, and disposal.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment and reagents. Confirm that an emergency shower and eyewash station are accessible.[9]
-
PPE Donning: Put on all required PPE as determined by your risk assessment.
-
Aliquotting: Carefully weigh or measure the required amount of this compound inside the fume hood. Handle the compound gently to avoid generating dust or aerosols.
-
Reaction Setup: Perform all transfers and additions of the compound to the reaction vessel within the fume hood.
-
Post-Handling Decontamination: After use, decontaminate spatulas and other equipment. Wipe down the work surface inside the fume hood.
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination. Dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container. Wash hands thoroughly with soap and water.[8]
Emergency Response Plan
-
Spill Response:
-
Alert: Immediately alert personnel in the vicinity and restrict access to the area.[3]
-
Evacuate (if necessary): For large spills, evacuate the lab and contact your institution's emergency response team.[14]
-
Protect: Don appropriate PPE, including respiratory protection if necessary, before attempting cleanup.
-
Contain: Cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent).
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[5][14]
-
Decontaminate: Clean the spill area thoroughly.
-
-
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][15]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Waste Disposal Plan
As a halogenated organic compound, this compound waste must be handled with specific care to ensure regulatory compliance and environmental safety.
-
Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated organic waste.[4][16] Co-mingling increases disposal costs and complexity.[5]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including contaminated solids (gloves, absorbent pads, etc.).[14]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including "this compound" and any solvents used. Do not use abbreviations.[5][14]
-
Storage: Keep the waste container sealed when not in use and store it in a cool, dry, well-ventilated area, away from incompatible materials.[3] The container should be within a secondary containment bin.[5]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[14] Do not dispose of this chemical down the drain.[16]
Visualized Workflow: PPE Selection Decision Tree
The following diagram illustrates a logical workflow for determining the appropriate level of PPE based on the specific experimental conditions.
Caption: PPE selection workflow for this compound.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Unknown. (n.d.). Hazardous waste segregation. Retrieved from a university environmental health and safety document.[4]
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a university research group's safety document.[14]
- Cornell EHS. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety website.[16]
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- ChemicalBook. (2025). 4-Chloro-6-fluoroquinoline - Safety Data Sheet.
- Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). Retrieved from Louisiana Department of Health website.[1]
- Gold Standard Diagnostics. (n.d.). Safety Data Sheet. Retrieved from Gold Standard Diagnostics website.[18]
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.[13]
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- ChemicalBook. (2025). 8-FLUORO-4-HYDROXYQUINOLINE - Safety Data Sheet.
- Unknown. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from a university environmental health and safety document.[11]
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Hooper, D. C., & Wolfson, J. S. (1989). Chemical evolution of the fluoroquinolone antimicrobial agents. PubMed.[21]
- Benchchem. (n.d.). Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.
- Hone, C. A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.[22]
- Pfizer. (n.d.). MATERIAL SAFETY DATA SHEET - Fluoroquinolone.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Medicines and Healthcare products Regulatory Agency. (2019, March 21). Fluoroquinolone antibiotics: new restrictions and precautions for use due to very rare reports of disabling and potentially long-lasting or irreversible side effects. GOV.UK.[24]
- Wikipedia. (n.d.). Quinolone antibiotic.
- Oliphant, C. M., & Green, G. M. (2016). Chemical structure and pharmacokinetics of novel quinolone agents. PMC - PubMed Central.[25]
- Soni, D. (2025). Fluoroquinolones: Chemistry & Action – A Review.
- U.S. Food and Drug Administration. (2018, July 10). Fluoroquinolone - FDA Drug Safety Communication.
- Patsnap Eureka. (2025). How to Safely Handle Fluoroantimonic Acid in Laboratories?.
- European Medicines Agency. (2023, May 12). Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- GoodRx. (2022, November 18). Fluoroquinolone Antibiotics: Pharmacists Explain the Risks.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
